5-methyl-1H-pyrrole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(3-7-4)6(8)9/h2-3,7H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMZOQAWNKVQEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653091 | |
| Record name | 5-Methyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100047-52-7 | |
| Record name | 5-Methyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-1 Technical Guide to the Synthesis of 5-methyl-1H-pyrrole-3-carboxylic acid
Abstract
This technical guide provides an in-depth analysis of the synthetic pathways leading to 5-methyl-1H-pyrrole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore the core mechanistic principles underpinning its formation, focusing on robust and widely adopted synthetic strategies. This document is intended for researchers, chemists, and professionals in drug development, offering both theoretical understanding and practical, field-tested protocols. We will dissect the causality behind experimental choices, present comparative data, and provide detailed procedural workflows to ensure scientific integrity and reproducibility.
Introduction: Significance of the Pyrrole Scaffold
The pyrrole ring is a fundamental structural motif found in a vast array of biologically active molecules, including heme, chlorophyll, and numerous pharmaceuticals.[1] Substituted pyrroles, such as this compound and its derivatives, serve as crucial building blocks in the synthesis of complex molecular architectures. Their utility spans from anticancer agents to novel materials, making efficient and reliable synthetic access to these compounds a paramount objective in modern organic chemistry. This guide focuses on elucidating the mechanisms behind the construction of this specific, valuable pyrrole derivative.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of the this compound core typically involves the construction of the pyrrole ring followed by functional group manipulations, or a convergent approach where the substituents are incorporated during the ring-forming reaction itself. The most common precursor is the corresponding ester, ethyl or methyl 5-methyl-1H-pyrrole-3-carboxylate, which is then hydrolyzed to the target carboxylic acid.[2] Two primary retrosynthetic disconnections lead to powerful, named reactions: the Hantzsch Pyrrole Synthesis and the Paal-Knorr Synthesis.
The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a versatile multicomponent reaction involving the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[3] This method is particularly effective for creating highly substituted pyrroles with well-defined regiochemistry.
Core Mechanism: The reaction initiates with the formation of an enamine intermediate from the β-ketoester (e.g., ethyl acetoacetate) and ammonia.[3][4] This enamine then acts as a nucleophile, attacking the α-haloketone (e.g., chloroacetone). Subsequent intramolecular cyclization and dehydration yield the aromatic pyrrole ring.[3] The use of a tert-butyl ester in this synthesis is particularly strategic, as the HBr generated as a byproduct can be utilized to hydrolyze the ester in situ under continuous flow conditions, directly yielding the carboxylic acid.[5]
The Paal-Knorr Synthesis
A cornerstone of pyrrole synthesis, the Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[6][7] Its enduring utility lies in its operational simplicity and the ready availability of the starting dicarbonyl compounds.[6]
Core Mechanism: The mechanism, elucidated by V. Amarnath et al., begins with the protonation of one carbonyl group, which is then attacked by the amine to form a hemiaminal.[1][8][9] This is followed by an intramolecular nucleophilic attack of the nitrogen on the second carbonyl group, forming a dihydroxy-tetrahydropyrrole intermediate.[6][8] This ring-closing step is often rate-determining.[6][7] Finally, a dehydration cascade furnishes the aromatic pyrrole ring.[8]
// Nodes Start [label="1,4-Dicarbonyl\nCompound", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="R-NH₂", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonation\n(H⁺)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Hemiaminal [label="Hemiaminal\nFormation", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular\nCyclization\n(Rate-Determining)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="2,5-Dihydroxy-\ntetrahydropyrrole", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Dehydration [label="Dehydration\n(-2 H₂O)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted\nPyrrole", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Protonation; Amine -> Hemiaminal; Protonation -> Hemiaminal; Hemiaminal -> Cyclization; Cyclization -> Intermediate; Intermediate -> Dehydration; Dehydration -> Product; } } Caption: Paal-Knorr pyrrole synthesis mechanism.
The Van Leusen Pyrrole Synthesis
A powerful alternative is the Van Leusen reaction, which employs tosylmethyl isocyanide (TosMIC) as a versatile synthon.[10] This method involves a [3+2] cycloaddition between TosMIC and an electron-deficient alkene (a Michael acceptor) under basic conditions.[11] The reaction is known for its operational simplicity and the stability of the TosMIC reagent.[10][12]
Core Mechanism: Under basic conditions, a proton is abstracted from the α-carbon of TosMIC to create a nucleophilic carbanion.[10][11] This carbanion undergoes a Michael addition to an appropriate Michael acceptor. The resulting intermediate then proceeds through an intramolecular cyclization, followed by the elimination of the tosyl group and aromatization to form the final pyrrole product.[11]
In-Depth Analysis & Protocol: Hantzsch Synthesis Route
The Hantzsch synthesis provides a highly efficient and modular route to the target molecule's ester precursor. We will focus on a modern, continuous flow approach that leverages in situ hydrolysis.
Mechanism Deep Dive: Continuous Flow Synthesis
This advanced protocol utilizes a Hantzsch reaction with tert-butyl acetoacetate. The key innovation is the use of the HBr byproduct, generated during the pyrrole formation, to catalyze the simultaneous hydrolysis of the tert-butyl ester to the carboxylic acid within a single microreactor.[5] This eliminates a separate hydrolysis step, significantly improving process efficiency.
Causality Behind Experimental Choices:
-
tert-Butyl Acetoacetate: Chosen specifically because the tert-butyl ester is labile under the acidic conditions generated in situ, allowing for a one-pot synthesis of the final acid.[5]
-
Continuous Flow Microreactor: Offers superior heat and mass transfer, allowing for higher temperatures (e.g., 200 °C) and shorter reaction times (minutes) than traditional batch synthesis, which often leads to higher yields and cleaner reactions.[5]
-
DIPEA (N,N-Diisopropylethylamine): Used as a non-nucleophilic base to neutralize the initial formation of HBr, controlling the reaction before the hydrolysis step is desired.[5]
// Nodes reagents [label="Stream A:\nt-Butyl Acetoacetate\nPrimary Amine\nDIPEA in DMF", fillcolor="#F1F3F4"]; reagents2 [label="Stream B:\nα-Bromoketone\nin DMF", fillcolor="#F1F3F4"]; mixer [label="T-Mixer", shape=invhouse, style=filled, fillcolor="#FBBC05"]; reactor [label="Heated Microreactor\n(200°C, 8 min)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydrolysis [label="In Situ Hydrolysis\n(HBr byproduct cleaves t-butyl ester)", style=filled, fillcolor="#F1F3F4"]; workup [label="Workup &\nPurification", style=filled, fillcolor="#F1F3F4"]; product [label="Final Product:\nPyrrole-3-Carboxylic Acid", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges reagents -> mixer; reagents2 -> mixer; mixer -> reactor; reactor -> hydrolysis; hydrolysis -> workup; workup -> product; } } Caption: Continuous flow Hantzsch synthesis workflow.
Experimental Protocol: Continuous Flow Synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid
This protocol is adapted from a published procedure and serves as a representative example of the methodology.[5]
Materials:
-
tert-Butyl acetoacetate
-
Benzylamine
-
α-Bromoacetophenone
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Solution Preparation:
-
Solution A: Prepare a 0.5 M solution in DMF containing tert-butyl acetoacetate (2.2 equiv), benzylamine (1.0 equiv), and DIPEA (1.0 equiv).
-
Solution B: Prepare a 0.5 M solution of α-bromoacetophenone (1.0 equiv) in DMF.
-
-
System Setup: Prime a continuous flow microreactor system with DMF. Set the reactor temperature to 200 °C and the back pressure regulator to 5.0 bar.
-
Reaction: Pump Solution A and Solution B into a T-mixer and then into the pre-heated microreactor.
-
CRITICAL: Maintain a residence time of 8 minutes for complete conversion.
-
-
Collection & Workup: Collect the output from the reactor. Remove the DMF under reduced pressure.
-
Purification: Purify the crude residue by standard techniques (e.g., column chromatography or recrystallization) to yield the pure pyrrole-3-carboxylic acid.
Trustworthiness Note: In-flask (batch) synthesis using the same optimized conditions resulted in a significantly lower yield (40%) compared to the flow process (65%), highlighting the superior efficiency and control of the microreactor environment.[5]
Data Summary
The versatility of the Hantzsch synthesis allows for the creation of diverse pyrrole libraries by varying the three core components.
| β-Ketoester (R1) | Amine | α-Haloketone | Product Yield (%) | Reference |
| Ethyl acetoacetate | Ammonia | Chloroacetone | 43 | [13] |
| tert-Butyl acetoacetate | Benzylamine | α-Bromoacetophenone | 76 (ester), 65 (acid) | [5] |
| Methyl acetoacetate | Benzylamine | α-Bromoacetophenone | 82 (ester) | [5] |
Final Step: Saponification of Ester Precursors
For syntheses that yield the ester (e.g., methyl or ethyl 5-methyl-1H-pyrrole-3-carboxylate), a final hydrolysis step is required to obtain the target carboxylic acid.
Experimental Protocol: Base-Mediated Hydrolysis
This protocol describes a standard saponification procedure.
Materials:
-
Ethyl 5-methyl-1H-pyrrole-3-carboxylate
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Hydrochloric Acid (HCl), aqueous solution
Procedure:
-
Dissolution: Dissolve the starting ester in ethanol.
-
Saponification: Add an aqueous solution of NaOH (e.g., 5N solution) to the mixture.[14][15]
-
INSIGHT: LiOH is often preferred for more sensitive substrates as it allows for milder reaction conditions.
-
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux for 1-2 hours, monitoring progress by TLC.[15]
-
Acidification: After cooling, carefully acidify the reaction mixture with aqueous HCl to a pH of ~3-4.[15]
-
Isolation: The carboxylic acid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water) to yield pure this compound.[14]
Conclusion
The synthesis of this compound is a well-established process achievable through several robust mechanistic pathways. The classical Hantzsch and Paal-Knorr syntheses provide reliable and versatile platforms for constructing the core pyrrole scaffold. Modern advancements, particularly in continuous flow chemistry, have further optimized these methods, enabling rapid, efficient, and high-yield production of the target acid and its derivatives in a single, uninterrupted process.[5] The choice of synthetic route ultimately depends on the availability of starting materials, desired substitution patterns, and the scale of the reaction. This guide provides the foundational knowledge and practical insights necessary for researchers to successfully implement these syntheses in a laboratory setting.
References
- BenchChem. (2025). Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles.
- BenchChem. (2025). Application Notes and Protocols for Pyrrole Synthesis Using TosMIC.
- Álvarez-Thon, L. G., et al. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank, 2022(3), M1453. [Link]
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
- Wikipedia contributors. (2023). Paal–Knorr synthesis. In Wikipedia, The Free Encyclopedia. [Link]
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- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
- Wikipedia contributors. (2023). Hantzsch pyrrole synthesis. In Wikipedia, The Free Encyclopedia. [Link]
- Li, J., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2658. [Link]
- Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]
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- Unknown Author. (n.d.). Hantzsch Pyrrole Synthesis.
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- Scribd. (n.d.). The Hantzsch Pyrrole Synthesis. [Link]
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- Chemical Synthesis Database. (2025).
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- Abeysiriwardhana, H. N. I., et al. (2023). Synthesis, Anti-Fibrotic Activity, and Density Functional Theory Calculations of Novel Carboxylic Acid Analogs Containing Pyrrole and Imidazole Rings. Molecules, 28(15), 5789. [Link]
- Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]
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- Zhang, Z.-P., et al. (2009). Ethyl 5-methyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131. [Link]
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5-methyl-1H-pyrrole-3-carboxylic acid starting materials
An In-depth Technical Guide to the Starting Materials for 5-methyl-1H-pyrrole-3-carboxylic acid
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted pyrrole scaffold serves as a crucial building block for the synthesis of complex pharmaceutical agents, including kinase inhibitors and other targeted therapies. The strategic assembly of this molecule is paramount, and a thorough understanding of the available synthetic routes, grounded in the selection of appropriate starting materials, is essential for researchers in the field. This guide provides a detailed exploration of the core synthetic strategies for preparing this compound, with an emphasis on the causality behind experimental choices and field-proven methodologies.
Retrosynthetic Analysis and Core Synthetic Strategies
A retrosynthetic look at the target molecule reveals several potential bond disconnections, pointing toward established name reactions in heterocyclic chemistry. The primary challenge lies in achieving the desired 3,5-substitution pattern on the pyrrole ring.
Caption: Workflow for continuous flow Hantzsch pyrrole synthesis.
Step-by-Step Methodology:
-
Stream Preparation: Prepare two separate solutions.
-
Solution A: Dissolve tert-butyl acetoacetate (1.0 eq) and an amine source (e.g., benzylamine for an N-substituted intermediate, or an ammonia equivalent) in dimethylformamide (DMF). If required, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is added to manage the HBr byproduct. [1] * Solution B: Dissolve the α-haloketone (e.g., bromoacetone, 1.0 eq) in DMF.
-
-
Reaction Execution: Pump both streams at equal flow rates into a T-mixer, and then immediately into a heated microreactor (e.g., 200 °C). [2]The short residence time (typically under 10 minutes) is sufficient for the reaction to complete. The high temperature and pressure environment of the flow reactor accelerates the reaction and the in situ hydrolysis of the tert-butyl ester.
-
Workup and Purification: The output stream is collected, the solvent is removed under reduced pressure, and the residue is purified using standard techniques such as recrystallization or column chromatography to yield the final product. [3]This method has been shown to produce material in high yield and purity, demonstrating its efficiency for library synthesis. [4][2]
Parameter Value Reference | β-Ketoester | tert-Butyl Acetoacetate ||[5] | α-Haloketone | Bromoacetone ||[3] | Amine Source | Ammonium Carbamate ||[4] | Solvent | Dimethylformamide (DMF) ||[1] | Temperature | 200 °C (in flow) ||[2] | Residence Time | ~8 minutes (in flow) ||[6][2] | Typical Yield | 60-70% ||[2]
Table 1: Summary of typical conditions for Hantzsch synthesis of pyrrole-3-carboxylic acids.
Part 2: The Paal-Knorr Synthesis: A Classical Condensation
The Paal-Knorr synthesis is a foundational method for forming pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. [7]For pyrrole synthesis, the dicarbonyl is condensed with ammonia or a primary amine, typically under acidic conditions. [8][9]
Core Starting Materials
-
1,4-Dicarbonyl Compound: The key challenge for this route is the selection and synthesis of the appropriate dicarbonyl precursor. To obtain the 3-carboxy-5-methyl substitution pattern, a 4-acetyl-3-oxobutanoic acid ester or a related derivative would be required. The relative inaccessibility of such starting materials compared to those for the Hantzsch synthesis makes this route less direct for the target molecule.
-
Amine Source: As with the Hantzsch synthesis, ammonia , ammonium hydroxide, or ammonium acetate is used. [9]
Mechanistic Rationale
The mechanism is a straightforward acid-catalyzed condensation-cyclization-dehydration sequence.
Caption: Generalized mechanism of the Paal-Knorr pyrrole synthesis.
The reaction begins with the nucleophilic attack of the amine on one of the protonated carbonyls to form a hemiaminal. [8]A subsequent intramolecular attack on the second carbonyl group forms a cyclic intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring. [7]The ring-closing step is often rate-determining. [9]
General Protocol
-
Reaction Setup: The 1,4-dicarbonyl compound and the amine source (e.g., ammonium acetate) are dissolved in a suitable solvent, often a protic one like ethanol or acetic acid.
-
Catalysis: An acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, is added. [8]Modern variations may use solid catalysts like alumina, which can simplify workup and offer environmental benefits. [10]3. Reaction: The mixture is heated, typically at reflux, for a period ranging from 15 minutes to several hours, with reaction progress monitored by TLC. [8]4. Workup: After cooling, the product is often precipitated by adding water or a non-polar solvent, then collected by filtration and purified by recrystallization.
Part 3: Functionalization of a Pre-formed Pyrrole Ring
An alternative to building the ring from acyclic precursors is to start with a simple pyrrole and introduce the required substituents. This strategy hinges on the principles of electrophilic aromatic substitution and the use of protecting groups to direct reactivity.
Core Starting Materials and Reagents
-
Pyrrole Precursor: 1-Tosylpyrrole is an excellent starting material. The electron-withdrawing tosyl group serves two critical functions: it protects the nitrogen and deactivates the ring, preventing polymerization under the acidic conditions of Friedel-Crafts reactions. Crucially, it also directs acylation to the C3 position.
-
Acylating Agent: Acetyl chloride with a Lewis acid catalyst (e.g., AlCl₃) is used to introduce a 3-acetyl group.
-
Oxidizing Agent: A haloform reaction is employed to convert the 3-acetyl group into a 3-carboxylic acid. This is achieved using sodium hypobromite, freshly prepared from sodium hydroxide and bromine. [11]* Deprotection Agent: Sodium hydroxide is used to cleave the N-tosyl group. [11] Note: This route as described would yield pyrrole-3-carboxylic acid. To obtain the 5-methyl derivative, one would need to start with 2-methyl-1-tosylpyrrole, which presents regiochemical challenges in the acylation step. A more robust approach would be to synthesize the target via the Hantzsch method.
Protocol: Synthesis of Pyrrole-3-carboxylic Acid (Illustrative)
This protocol demonstrates the functionalization concept. [11]
-
Acylation: 1-Tosyl-3-acetylpyrrole is prepared via Friedel-Crafts acylation of 1-tosylpyrrole.
-
Haloform Reaction: The 1-tosyl-3-acetylpyrrole (1.0 eq) is dissolved in a dioxane/water mixture and cooled. A cold, freshly prepared solution of sodium hypobromite (from NaOH and Br₂) is added slowly, keeping the temperature below 10 °C. The reaction is stirred for several hours at room temperature. [11]3. Quenching: Excess hypobromite is destroyed by the addition of sodium sulfite.
-
Hydrolysis and Deprotection: The intermediate, 1-tosylpyrrole-3-carboxylic acid, is treated with aqueous NaOH, which hydrolyzes the tosyl group. [11]5. Isolation: The solution is acidified to precipitate the final pyrrole-3-carboxylic acid product, which is then collected and recrystallized. [11]
Conclusion and Outlook
For the synthesis of this compound, the Hantzsch pyrrole synthesis stands out as the most efficient and versatile strategy. Its reliance on readily available starting materials—specifically tert-butyl acetoacetate, an α-haloketone, and an ammonia source—and its adaptability to modern continuous flow technology make it the preferred method for both small-scale research and large-scale library production. [5][4][2]While the Paal-Knorr and ring functionalization routes are chemically sound, they present greater challenges regarding the accessibility of starting materials or the control of regioselectivity for this specific substitution pattern. A deep understanding of these synthetic pathways empowers researchers to make informed decisions, optimizing their route to this valuable pharmaceutical intermediate.
References
- Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia.
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- Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185.
- MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.
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- Li, J. T., & Li, W. Z. (2020). Recent Advancements in Pyrrole Synthesis. Molecules, 25(21), 5035.
- ResearchGate. (n.d.). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. ResearchGate.
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- National Institutes of Health. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. NIH.
- YouTube. (2024). Synthesis Of Pyrrole | Paal-knorr ,knorr, Trofimov, Piloty Robinson,Van Leusen,Barton zard Synthesis. YouTube.
- Rapoport, H., & Willson, C. D. (1962). Synthesis of Pyrrole-3-carboxylic Acids. The Journal of Organic Chemistry, 27(1), 126-130.
- Hantzsch, A. (1890). Hantzsch Pyrrole Synthesis. Berichte der deutschen chemischen Gesellschaft, 23, 1474.
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An In-Depth Technical Guide to 5-methyl-1H-pyrrole-3-carboxylic acid: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-methyl-1H-pyrrole-3-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its molecular structure, physicochemical characteristics, reactivity, synthesis, and analytical characterization, offering field-proven insights and detailed experimental protocols.
Introduction and Significance
This compound belongs to the pyrrole class of heterocyclic compounds, which are integral components of numerous biologically active molecules, including natural products and synthetic drugs[1]. The pyrrole ring is a key structural motif in pharmaceuticals, exhibiting a wide range of activities such as antibacterial, anti-inflammatory, and anticancer properties[2][3]. The strategic placement of a methyl group at the 5-position and a carboxylic acid at the 3-position of the pyrrole ring imparts specific electronic and steric properties that can influence its biological activity and utility as a synthetic intermediate. Understanding the fundamental properties of this molecule is crucial for its effective application in medicinal chemistry and materials science.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Pyrrole-3-carboxylic acid (CAS 931-03-3) | Methyl 5-methyl-1H-pyrrole-3-carboxylate (CAS 40611-76-5) |
| Molecular Formula | C₆H₇NO₂ | C₅H₅NO₂ | C₇H₉NO₂ |
| Molecular Weight | 125.13 g/mol [4][5] | 111.10 g/mol [6] | 139.15 g/mol [7] |
| Melting Point | Not available (Predicted to be higher than its methyl ester) | 209 °C | Not available |
| Boiling Point | Not available | 340.3±15.0 °C (Predicted) | Not available |
| Solubility | Predicted to be soluble in polar organic solvents and aqueous bases. | Soluble in water. | Not available |
| pKa | Predicted to be around 4.5 (similar to pyrrole-3-carboxylic acid) | 4.453 (at 25 °C) | Not applicable |
Chemical Reactivity and Electronic Profile
The reactivity of this compound is governed by the interplay of the electron-rich pyrrole ring, the electron-donating methyl group, and the electron-withdrawing carboxylic acid group.
Reactivity of the Pyrrole Ring
The pyrrole ring is aromatic and generally susceptible to electrophilic substitution. The nitrogen atom's lone pair of electrons participates in the aromatic system, making the ring more electron-rich than benzene and thus more reactive towards electrophiles[4]. Electrophilic attack preferentially occurs at the α-positions (2 and 5) due to the greater stabilization of the resulting carbocation intermediate[8].
In this compound, the 5-position is occupied by a methyl group, which is an activating, ortho-, para-directing group. The 3-position is substituted with a carboxylic acid, which is a deactivating, meta-directing group. Therefore, electrophilic substitution is most likely to occur at the 2- or 4-positions. The overall reactivity will be a balance between the activating effect of the methyl group and the deactivating effect of the carboxylic acid.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety exhibits its characteristic acidity and can undergo reactions such as esterification, amidation, and reduction. The acidity of the N-H proton of the pyrrole ring is significantly lower than that of the carboxylic acid proton.
Figure 1: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound can be approached through several established methods for pyrrole synthesis, followed by functional group manipulation.
Synthetic Strategies
Two common strategies for the synthesis of substituted pyrroles are the Paal-Knorr synthesis and the Hantzsch pyrrole synthesis.
-
Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia[9][10][11]. For the target molecule, a suitably substituted 1,4-dicarbonyl precursor would be required.
Figure 2: Generalized workflow for the Paal-Knorr pyrrole synthesis.
-
Hantzsch Pyrrole Synthesis: This is a multi-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine[12][13][14][15]. This method allows for the direct synthesis of highly substituted pyrroles. A continuous flow synthesis approach has also been developed for pyrrole-3-carboxylic acid derivatives using a Hantzsch-type reaction[16].
Recommended Synthetic Protocol: Hydrolysis of Methyl 5-methyl-1H-pyrrole-3-carboxylate
A practical and efficient route to this compound is the hydrolysis of its corresponding methyl ester, methyl 5-methyl-1H-pyrrole-3-carboxylate (CAS 40611-76-5), which is commercially available from various suppliers[7][17][18].
Step-by-Step Methodology:
-
Dissolution: Dissolve methyl 5-methyl-1H-pyrrole-3-carboxylate in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.
-
Saponification: Add an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide, to the solution of the ester.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) to drive the hydrolysis to completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution with a mineral acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.
Figure 3: Workflow for the synthesis of this compound via ester hydrolysis.
Analytical Characterization
The structure and purity of this compound can be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, the methyl group, the N-H proton, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electronic environment. The pyrrole ring protons will appear in the aromatic region, with the methyl group protons appearing further upfield. The carboxylic acid proton will typically be a broad singlet at a downfield chemical shift (δ 10-13 ppm)[19].
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 165-185 ppm. The carbons of the pyrrole ring will appear in the aromatic region, and the methyl carbon will be in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A C=O stretch from the carboxylic acid, usually around 1700-1725 cm⁻¹.
-
An N-H stretch from the pyrrole ring, typically around 3300-3500 cm⁻¹.
-
C-H stretches from the aromatic ring and the methyl group.
-
C=C and C-N stretches from the pyrrole ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).
Applications in Drug Development
Pyrrole-3-carboxylic acid derivatives are valuable building blocks in the synthesis of a wide array of pharmacologically active compounds[20]. Their ability to participate in various chemical transformations makes them versatile intermediates for the construction of more complex molecular architectures. The presence of the carboxylic acid group provides a handle for further functionalization, such as the formation of amides, which are common in many drug molecules. The methyl group can provide beneficial steric and electronic effects, potentially enhancing binding to biological targets.
Safety and Handling
Based on the Safety Data Sheet (SDS) for this compound, the compound should be handled with care[4]. It may cause respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, reactivity, synthesis, and analytical characterization. By leveraging the information on related compounds and established synthetic methodologies, researchers can effectively synthesize, purify, and utilize this molecule for the development of novel therapeutic agents and functional materials.
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- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
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biological activity of 5-methyl-1H-pyrrole-3-carboxylic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 5-Methyl-1H-pyrrole-3-carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous natural products and synthetic drugs endowed with a wide spectrum of biological activities.[1][2][3] Among the vast library of pyrrole-containing compounds, derivatives of this compound have emerged as a particularly promising class. Their versatile structure allows for extensive chemical modification, leading to the discovery of potent agents with significant therapeutic potential. This technical guide provides a comprehensive overview of the diverse biological activities associated with these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanisms of action, present key structure-activity relationship insights, and provide detailed experimental protocols for the evaluation of these compounds, offering a vital resource for researchers in the field of drug discovery and development.
The this compound Scaffold: A Privileged Core
The this compound core represents a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Its structural features—a five-membered aromatic heterocycle with strategically placed methyl and carboxylic acid groups—provide an ideal foundation for generating libraries of diverse compounds. The carboxylic acid moiety, in particular, serves as a versatile handle for forming esters and amides, enabling fine-tuning of physicochemical properties and target interactions. This inherent adaptability is a key reason why these derivatives feature prominently in the discovery of novel therapeutic agents.[2][4]
Caption: Simplified diagram of VEGFR-2 inhibition by pyrrole derivatives.
In Vitro Antiproliferative Data
Screening of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives by the National Cancer Institute (NCI-60) revealed significant growth inhibition against various cancer cell lines at a 10 µM concentration. [5]
| Compound Type | Cancer Cell Line Panel | Growth Inhibition Range (%) | Reference |
|---|---|---|---|
| Pyrazoline-conjugated derivatives | NCI-60 Human Tumor Cell Lines | 50.21 – 108.37 | [5] |
| Substituted pyrrole amides | LoVo (Colon Adenocarcinoma) | Dose- and time-dependent | [6] |
| Substituted pyrrole amides | MCF-7 (Breast Adenocarcinoma) | Dose- and time-dependent | [6]|
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., MCF-7, LoVo)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
96-well microtiter plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity: A Broad-Spectrum Approach
Derivatives of the pyrrole core have long been recognized for their antimicrobial potential. [1][7][8]The this compound scaffold is no exception, with various analogs demonstrating potent activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains. [7]
Mechanism of Action: DNA Gyrase Inhibition
A key bacterial target for some pyrrole derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. [7]By inhibiting this enzyme, the compounds prevent the relaxation of supercoiled DNA, leading to strand breaks and ultimately bacterial cell death. For example, certain halogenated 5-methyl-1H-pyrrole-2-carboxamides have shown potent inhibition of DNA gyrase with IC₅₀ values in the nanomolar range. [7]
Antibacterial Spectrum and Potency
The antibacterial activity of these compounds spans both Gram-positive and Gram-negative bacteria. Notably, some derivatives have shown significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. [7]
| Compound/Derivative Class | Target Organism | MIC Value (µg/mL) | Reference |
|---|---|---|---|
| Pyrrole-3-carboxaldehydes | Pseudomonas putida | 16 | [7] |
| Dichloro-5-methyl-1H-pyrrole-2-carboxamide | Acinetobacter baumannii | 1 - 4 | [7] |
| Bromo-chloro-5-methyl-1H-pyrrole-2-carbonyl | Mycobacterium tuberculosis H37Rv | 0.03 | [7]|
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of a compound against a specific bacterial strain.
Objective: To find the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column and perform a 2-fold serial dilution across the plate.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance.
Anti-inflammatory Properties
The pyrrole nucleus is present in several nonsteroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac. [1]This has spurred investigation into the anti-inflammatory potential of other pyrrole derivatives, including those based on the this compound structure. Their mechanism is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins. [4]
In Vivo Evaluation
The carrageenan-induced paw edema model in rats is a standard acute inflammation assay used to evaluate the efficacy of potential anti-inflammatory agents. Studies have shown that certain pyrrole derivatives can significantly inhibit paw edema in this model, with efficacy comparable to standard drugs like indomethacin. [9]
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.
Materials:
-
Wistar albino rats (150-200g)
-
Test compound suspension/solution
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Grouping: Divide animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups at various doses.
-
Compound Administration: Administer the test compounds and controls orally via gavage 1 hour before the carrageenan injection.
-
Initial Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (t=0).
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Subsequent Measurements: Measure the paw volume again at specified intervals, typically 1, 3, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal relative to its initial volume. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.
Conclusion
Derivatives of this compound represent a highly versatile and pharmacologically significant class of compounds. The research highlighted in this guide demonstrates their potent activity across multiple therapeutic areas, including oncology, infectious diseases, and inflammation. The core scaffold's amenability to chemical modification, combined with a growing understanding of the structure-activity relationships that govern target engagement, positions these derivatives as prime candidates for future drug development efforts. The standardized protocols provided herein offer a framework for the continued exploration and optimization of this promising chemical series.
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- Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. (2020). PubMed.
- Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. (2021). MDPI.
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- Synthesis and Biological Evaluation of Pyrrole Derivatives Bearing Coumarin Scaffold. (n.d.). RAIJMR.
- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (n.d.). PubMed Central.
- One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. (n.d.). ResearchGate.
- One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. (2010). NIH.
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An In-depth Technical Guide to 5-methyl-1H-pyrrole-3-carboxylic acid (CAS: 100047-52-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrrole Scaffold - A Cornerstone in Modern Medicinal Chemistry
The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in the realm of medicinal chemistry and materials science.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a central component in a vast array of biologically active natural products and synthetic drugs.[2] From the core of heme and chlorophyll to sophisticated anticancer and antibacterial agents, the pyrrole nucleus offers a versatile platform for the design of novel therapeutics.[3][4] This guide focuses on a specific, yet highly valuable derivative: 5-methyl-1H-pyrrole-3-carboxylic acid. As a bifunctional molecule, it serves as an excellent starting material and building block for the synthesis of more complex molecules with tailored biological activities. This document aims to provide a comprehensive technical overview of its synthesis, characterization, and potential applications for professionals engaged in drug discovery and development.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the available data for this compound.
| Property | Value | Reference |
| CAS Number | 100047-52-7 | |
| Molecular Formula | C₆H₇NO₂ | [5] |
| Molecular Weight | 125.13 g/mol | [5] |
| Boiling Point | 326.3 °C (predicted) | [5] |
| Density | 1.295 g/cm³ (predicted) | [5] |
| Flash Point | 151.1 °C (predicted) | [5] |
| pKa | Not experimentally determined | |
| Solubility | Likely soluble in polar organic solvents | |
| Appearance | Expected to be a solid |
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group, the two aromatic protons on the pyrrole ring, and the acidic proton of the carboxylic acid, as well as the N-H proton.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ | ~2.2 | Singlet |
| Pyrrole C2-H | ~6.8 - 7.0 | Singlet |
| Pyrrole C4-H | ~6.2 - 6.4 | Singlet |
| -COOH | >10 (broad) | Singlet |
| N-H | ~8.0 - 9.0 (broad) | Singlet |
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -CH₃ | ~12 - 15 |
| Pyrrole C3 | ~115 - 120 |
| Pyrrole C4 | ~110 - 115 |
| Pyrrole C2 | ~120 - 125 |
| Pyrrole C5 | ~130 - 135 |
| -C=O (Carboxylic Acid) | ~165 - 175 |
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the presence of the carboxylic acid and the N-H group of the pyrrole ring.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H stretch | 2500-3300 (broad) | Carboxylic acid |
| N-H stretch | 3200-3500 (moderate) | Pyrrole |
| C=O stretch | 1680-1710 | Carboxylic acid |
| C=C stretch (aromatic) | 1500-1600 | Pyrrole ring |
| C-N stretch | 1180-1360 | Pyrrole ring |
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
| Ion | Expected m/z |
| [M]+• | 125.05 |
| [M+H]⁺ | 126.05 |
Section 2: Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the hydrolysis of its corresponding ester, methyl 5-methyl-1H-pyrrole-3-carboxylate. This method is a standard and reliable transformation in organic synthesis.[7] An alternative approach to the core pyrrole structure is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia.[8][9]
Recommended Synthetic Protocol: Hydrolysis of Methyl 5-methyl-1H-pyrrole-3-carboxylate
This protocol describes a standard saponification reaction to yield the target carboxylic acid.
Workflow Diagram:
Caption: Synthetic workflow for the hydrolysis of methyl 5-methyl-1H-pyrrole-3-carboxylate.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 5-methyl-1H-pyrrole-3-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Saponification: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5 - 2.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If necessary, remove the methanol under reduced pressure.
-
Acidification: Carefully acidify the aqueous solution to a pH of approximately 3-4 with a dilute solution of hydrochloric acid (e.g., 1M HCl). This will cause the carboxylic acid to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Drying: Dry the purified product under vacuum to yield this compound as a solid.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by the spectroscopic methods outlined in Section 1.1 and by melting point determination.
Section 3: Applications in Drug Discovery and Development
While specific biological activities of this compound itself are not extensively documented, its structural motif is of significant interest in medicinal chemistry. Pyrrole-3-carboxylic acid derivatives have been explored for a range of therapeutic applications, including as antibacterial and anticancer agents.[3][10]
A Versatile Building Block for Bioactive Molecules
The presence of both a carboxylic acid and a reactive pyrrole ring makes this compound a valuable intermediate for the synthesis of more complex molecules. The carboxylic acid can be readily converted to amides, esters, and other derivatives, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
A notable example of the potential of this scaffold is the investigation of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives as potential antimicrobial and anticancer agents.[10] Some of these compounds exhibited significant growth inhibition against various cancer cell lines.[10] Molecular docking studies suggested that these derivatives may act by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[10]
Potential Signaling Pathway Inhibition:
Caption: Potential mechanism of action for anticancer pyrrole-3-carboxylic acid derivatives via VEGFR-2 inhibition.
Section 4: Safety, Handling, and Analytical Control
4.1 Safety and Handling
Based on the available Material Safety Data Sheet (MSDS), this compound should be handled with care in a well-ventilated area.[11] The toxicological properties have not been thoroughly investigated.[11] It is classified as an irritant and may cause respiratory irritation.[11] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[11]
4.2 Analytical Quality Control
The purity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of the compound and for monitoring reaction progress during its synthesis. A reverse-phase column with a mobile phase consisting of acetonitrile and water with an acid modifier (e.g., formic or phosphoric acid) would be appropriate for analysis.[11]
References
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- Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033591). (n.d.). Human Metabolome Database.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). PubMed Central.
- Paal–Knorr synthesis. (2023). In Wikipedia.
- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. (2021). Archiv der Pharmazie, 354(2), e2000267. [Link]
- methyl 1H-pyrrole-3-carboxylate - 2703-17-5, C6H7NO2, density, melting point, boiling point, structural formula, synthesis. (n.d.).
- Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.
- 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0004230). (n.d.). Human Metabolome Database.
- Paal-Knorr Pyrrole Synthesis. (n.d.). SynArchive.
- Synthesis and biological evaluation of O-acyloximes of 5-chloro-4-formyl- 1H-pyrrol-3-carboxylates as antimicrobial agents. (2021).
- Supporting Information. (n.d.).
- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta, 71(17), 4170-4184.
- Density functional theory and FTIR spectroscopic study of carboxyl group. (2006). Indian Journal of Chemistry, 45A, 911-915.
- A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
- 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (2023). Molbank, 2023(2), M1629. [Link]
- One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. (2010). Organic Letters, 12(22), 5226-5229. [Link]
- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances, 5(20), 15233-15266.
- Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Journal of Pharmaceutical Chemistry & Chemical Science, 3(4), 1-13.
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- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 86-106.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 1236-1242.
- Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Biological and Molecular Chemistry, 1, 15-26.
- ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. (n.d.). ResearchGate.
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- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
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- Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. (2022).
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structure elucidation of 5-methyl-1H-pyrrole-3-carboxylic acid
An In-Depth Technical Guide to the Structure Elucidation of 5-methyl-1H-pyrrole-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive, multi-technique approach to the complete , a substituted heterocyclic compound. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond simple data reporting to explain the strategic rationale behind the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction. We detail field-proven protocols, interpret spectral data with causality-driven explanations, and present an integrated workflow that ensures self-validating, unambiguous structural confirmation. The guide emphasizes the synergy between different analytical methods, culminating in a definitive structural assignment grounded in empirical evidence and authoritative references.
Foundational Analysis: The Molecular Blueprint
Before commencing any instrumental analysis, the first step is to establish a hypothesis for the molecular structure and its fundamental properties. The target compound, this compound, is a disubstituted pyrrole ring, an important scaffold in medicinal chemistry.
The hypothesized structure, with atomic numbering for subsequent NMR analysis, is presented below.
Caption: Hypothesized structure of this compound.
From this structure, we can derive the core molecular properties essential for validating instrumental data.
| Property | Value |
| Molecular Formula | C₆H₇NO₂ |
| Molar Mass | 125.13 g/mol |
| Monoisotopic Mass | 125.0477 g/mol |
| Degree of Unsaturation | 4 |
The Overall Strategy: An Integrated Spectroscopic Workflow
A robust structure elucidation is not a linear process but an integrated workflow where each technique provides complementary information. The data from one analysis serves to confirm or refine the hypotheses generated by another. This self-validating system is crucial for achieving unequivocal structural proof.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry (MS): Weighing the Evidence
The primary role of mass spectrometry in this context is to confirm the molecular formula and provide initial structural clues through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is indispensable for its ability to provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
Expected Data: Using Electrospray Ionization (ESI) in positive mode, we expect to observe the protonated molecular ion [M+H]⁺.
| Ion Species | Calculated m/z | Observed m/z (Typical) | Interpretation |
| [C₆H₇NO₂ + H]⁺ | 126.0550 | ~126.0550 ± 5 ppm | Confirms molecular formula |
| [C₅H₆N + H]⁺ | 81.0549 | ~81.0549 | Loss of carboxyl group (-COOH) |
| [C₅H₇NO]⁺ | 98.0599 | ~98.0599 | Loss of CO from [M+H]⁺ |
Fragmentation Pathway: The stability of the aromatic pyrrole ring dictates the primary fragmentation pathways, which typically involve the loss of the carboxylic acid substituent.
Caption: Key expected HMBC correlations for skeletal assembly.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO is an excellent choice for carboxylic acids as it helps in observing the exchangeable protons.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. If necessary, perform a D₂O exchange experiment by adding a drop of D₂O, shaking, and re-acquiring the spectrum to identify -OH and -NH protons.
-
¹³C and DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.
-
2D NMR Acquisition: Acquire HSQC and HMBC spectra. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe typical 2- and 3-bond correlations.
-
Data Analysis: Use NMR processing software to assign all proton and carbon signals based on chemical shifts, multiplicities, and 2D correlations.
Single-Crystal X-ray Diffraction: The Definitive Confirmation
While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray diffraction is the "gold standard" for absolute structure proof of crystalline solids. It provides a precise 3D map of electron density in the molecule, allowing for the determination of exact atomic positions, bond lengths, bond angles, and intermolecular interactions in the solid state.
Experimental Protocol: Crystal Growth and Analysis
-
Crystal Growth: Good quality single crystals are paramount. A common method is slow evaporation:
-
Dissolve the purified compound to saturation in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).
-
Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days.
-
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion. The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα radiation), and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then refined to yield the final crystal structure with a high degree of precision. The results are typically presented in a Crystallographic Information File (CIF).
Conclusion
The is a systematic process that relies on the convergence of data from multiple analytical techniques. Mass spectrometry confirms the elemental composition, while IR spectroscopy identifies the key carboxylic acid and pyrrole functional groups. A full suite of 1D and 2D NMR experiments provides the definitive atomic connectivity and framework of the molecule. Finally, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of the three-dimensional structure. By following this integrated and self-validating workflow, researchers can assign the structure with the highest degree of scientific confidence.
References
- Mass spectra of pyrrole with 67.0 u as the molecule mass and 41.0 u as the mass of the characteristic fragment C-C=N⁺. (n.d.). ResearchGate.
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- Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax. [Link]
- The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. (n.d.). ResearchGate.
- IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. [Link]
- Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. (2024, September 4). National Institutes of Health (NIH). [Link]
- Cativiela, C., & Garcia, J. I. (1986). A Facile and Efficient Synthesis of Pyrrole-3-Carboxylic Acid from Pyrrole.
- Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246-3258.
- The mass spectra of (a) pyrrole (m/z 67) and 2-cyclohexen-1-one (m/z...). (n.d.). ResearchGate. Retrieved from a study on the coffin of Emperor Qianlong.
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- methyl 5-methyl-1H-pyrrole-3-carboxyl
- Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme Connect.
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- methyl 1H-pyrrole-3-carboxyl
- Synthetic procedure for 5‐(carboxycarbonyl)‐1H‐pyrrole‐3‐carboxylic acid (compound 1a). (n.d.). ResearchGate. Retrieved from a study on novel carboxylic acid analogs.
- Sharma, P., et al. (2023). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking studies of DMSO/H2O solvate of 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. European Journal of Chemistry, 14(3), 264-273.
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- Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. (2025, August 6).
- methyl 1H-pyrrole-3-carboxyl
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
- Zhang, C. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
- Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Journal of Molecular Structure, 1119, 137-146.
- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. [Link]
Substituted Pyrrole-3-Carboxylic Acids: A Versatile Scaffold for Modern Drug Discovery
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Foreword: The Enduring Relevance of the Pyrrole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to a wide range of biological targets and can be readily modified to generate diverse libraries of bioactive compounds. The pyrrole ring, a five-membered aromatic heterocycle, is a quintessential example of such a scaffold.[1][2] Its presence in vital natural products like heme and chlorophyll underscores its fundamental role in biological systems.[3] This guide focuses on a particularly valuable subclass: substituted pyrrole-3-carboxylic acids. The strategic placement of the carboxylic acid group at the 3-position imparts specific physicochemical properties that make it an exceptional anchor for molecular design, serving as a versatile building block in the synthesis of novel therapeutics and agrochemicals.[4] This document provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this remarkable class of molecules.
The Core Moiety: Physicochemical Landscape and Synthetic Utility
The pyrrole-3-carboxylic acid structure is deceptively simple, yet its features provide a powerful toolkit for the medicinal chemist. The aromatic pyrrole ring offers a rigid, planar core, while the carboxylic acid functional group at the 3-position introduces critical properties.[4]
-
Polarity and Solubility: The carboxylic acid group is a strong hydrogen bond donor and acceptor, significantly influencing the molecule's polarity and aqueous solubility—key parameters for drug-likeness.[4]
-
Target Engagement: This functional group can act as a key interaction point, forming ionic bonds or hydrogen bonds with amino acid residues in a biological target's active site. This anchoring capability is often crucial for potent biological activity.[5]
-
Synthetic Handle: The carboxylic acid is a highly versatile synthetic handle, readily converted into esters, amides, and other functional groups. This allows for extensive chemical exploration and the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.
The inherent reactivity of the pyrrole ring itself also allows for substitutions at the nitrogen (N1) and other carbon positions (C2, C4, C5), providing multiple vectors for structural modification and optimization.[6]
Caption: General structure of substituted pyrrole-3-carboxylic acid.
A Spectrum of Biological Activity: Key Therapeutic Applications
The true power of the substituted pyrrole-3-carboxylic acid scaffold lies in its broad and varied biological activities. By strategically altering the substituents at the R1, R2, R4, and R5 positions, researchers have developed potent agents across multiple therapeutic and industrial domains.
| Therapeutic/Application Area | Mechanism of Action / Target | Representative Examples & Insights |
| Antibacterial | Inhibition of essential bacterial enzymes (e.g., DNA gyrase, Metallo-β-lactamase) | Derivatives have demonstrated activity against Staphylococcus sp. and Mycobacterium tuberculosis.[3][7] Importantly, certain analogs function as metallo-β-lactamase (MBL) inhibitors, offering a strategy to overcome antibiotic resistance.[8] |
| Neuroscience | D-Amino Acid Oxidase (DAO) Inhibition | Fused pyrrole carboxylic acids have been identified as potent inhibitors of DAO, an enzyme that metabolizes the NMDA receptor co-agonist D-serine. This presents a promising therapeutic strategy for schizophrenia.[9] |
| Anticancer | Various (e.g., kinase inhibition, apoptosis induction) | The pyrrole scaffold is integral to numerous anticancer drugs.[2][10] Substituted pyrrole-3-carboxylic acids serve as intermediates for compounds designed to target cancer-specific pathways. |
| Anti-inflammatory | Inhibition of inflammatory mediators (e.g., PDE4) | Certain derivatives exhibit significant anti-inflammatory properties, highlighting their potential for treating inflammatory disorders.[10][11] |
| Antimalarial | Inhibition of parasitic lifecycle stages | Pyrrolone derivatives, which can be synthesized from pyrrole-3-carboxylic acid precursors, have shown potent activity against P. falciparum.[12] |
| Agrochemical | Fungicidal (Complex II Inhibition) | Pyrrole carboxamides are a major class of fungicides used in agriculture. They act by inhibiting Complex II in the mitochondrial respiratory chain of fungi, disrupting their energy production.[13] |
Decoding the Structure-Activity Relationship (SAR)
The biological activity of a substituted pyrrole-3-carboxylic acid is not random; it is dictated by a logical and often predictable structure-activity relationship (SAR). Understanding these relationships is paramount for rational drug design.
-
The Indispensable Carboxylic Acid: For many targets, the carboxylic acid at the C3 position is non-negotiable. For instance, in a series of aldose reductase (AR) inhibitors, the presence of the carboxylic group and its distance from the core scaffold were determined to be critical for activity.[5]
-
N1-Substitution: The substituent on the pyrrole nitrogen (R1) is a key modulator of physicochemical properties. For MBL inhibitors, an N-benzyl group was found to be important for potency.[8] This position can be used to tune lipophilicity, metabolic stability, and cell permeability.
-
C4/C5-Substitution: The groups at the C4 and C5 positions define the molecule's shape and can form critical interactions within the binding pocket. In the case of MBL inhibitors, vicinal 4,5-diphenyl groups were crucial for inhibitory potency.[8] Conversely, for certain antimalarial pyrrolones, removal of methyl groups at these positions led to a significant drop in activity, suggesting they were important for either binding or maintaining an active conformation.[12]
Caption: Iterative cycle of Structure-Activity Relationship (SAR) studies.
Experimental Protocol: One-Step Continuous Flow Hantzsch Synthesis
Traditional multi-step batch syntheses of pyrrole-3-carboxylic acids can be time-consuming.[14] Modern flow chemistry offers a streamlined, efficient, and scalable alternative. The following protocol is based on a reported one-step continuous flow synthesis that utilizes the in-situ generated HBr to hydrolyze a tert-butyl ester precursor.[14][15]
Objective: To synthesize a diversely substituted pyrrole-3-carboxylic acid in a single, continuous process.
Core Reaction: Hantzsch Pyrrole Synthesis followed by in-situ ester hydrolysis.
Caption: Workflow for continuous flow synthesis of pyrrole-3-carboxylic acids.
Materials & Equipment:
-
Syringe pumps (x2)
-
Microreactor chip/coil (PFA or similar, suitable for high temperatures)
-
T-mixer
-
Heating unit for the microreactor
-
Back-pressure regulator
-
Collection vessel
-
Reagents:
-
tert-Butyl acetoacetate derivative
-
Primary amine of choice
-
α-bromoketone derivative
-
Solvent (e.g., DMF)
-
Methodology:
-
Solution Preparation:
-
Stream A: Prepare a solution of the tert-butyl acetoacetate and the primary amine in the chosen solvent.
-
Stream B: Prepare a solution of the α-bromoketone in the same solvent.
-
-
System Setup:
-
Assemble the flow chemistry system: Syringe Pump A → T-Mixer ← Syringe Pump B.
-
Connect the output of the T-Mixer to the inlet of the heated microreactor.
-
Connect the outlet of the microreactor to the back-pressure regulator and then to the collection vessel.
-
-
Reaction Execution:
-
Set the microreactor to the desired temperature (e.g., 150-200 °C). The high temperature accelerates both the Hantzsch condensation and the subsequent ester hydrolysis.
-
Set the flow rates on the syringe pumps to achieve the desired residence time within the heated reactor (typically a few minutes).
-
Begin pumping both streams simultaneously into the T-mixer. The reagents mix and enter the heated zone where the Hantzsch reaction occurs, forming the tert-butyl pyrrole-3-carboxylate and stoichiometric HBr.[15]
-
As the mixture continues through the heated reactor, the in situ generated HBr acts as an acid catalyst, cleaving the tert-butyl ester to yield the final pyrrole-3-carboxylic acid.[14]
-
-
Collection and Purification:
-
Collect the output stream from the reactor.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using standard techniques such as recrystallization or column chromatography to yield the pure substituted pyrrole-3-carboxylic acid.
-
Self-Validating Principle: This protocol is inherently efficient. The successful formation of the carboxylic acid product confirms that both the initial condensation and the subsequent hydrolysis have occurred in a single pass, validating the chosen reaction conditions. The byproduct of the first step (HBr) is productively consumed as the catalyst for the second step, a hallmark of elegant process chemistry.[14]
Future Outlook: Charting New Territories
The journey of substituted pyrrole-3-carboxylic acids is far from over. Their proven track record and synthetic tractability ensure their continued prominence in drug discovery and beyond. Future research will likely focus on:
-
Novel Scaffolds: Using the pyrrole-3-carboxylic acid as a starting point for more complex, fused heterocyclic systems to explore new chemical space.[9]
-
Targeted Therapies: Incorporating this moiety into molecules designed for highly specific targets, such as protein-protein interaction inhibitors or covalent binders.
-
Bio-conjugation: Utilizing the carboxylic acid handle to link pyrrole-based fragments to other pharmacophores or to delivery vectors for targeted drug action.
As our understanding of disease biology deepens, the versatility of the substituted pyrrole-3-carboxylic acid scaffold will continue to provide a reliable and fruitful platform for the development of the next generation of innovative medicines and technologies.
References
- Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]
- Kaur, H., Rani, P., Abbot, V., & Kumar, S. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 20-31. [Link]
- Bîcu, E., & Uivarosi, V. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Pharmaceuticals, 16(7), 999. [Link]
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- ResearchGate. (n.d.). (A) Examples of the set of pyrrole-3-carboxylic acid 21 and... [Image].
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5-methyl-1H-pyrrole-3-carboxylic acid molecular weight
An In-depth Technical Guide to 5-methyl-1H-pyrrole-3-carboxylic acid for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in the field of medicinal chemistry. We will delve into its fundamental properties, synthesis, characterization, and its pivotal role as a molecular scaffold in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their scientific endeavors.
Core Molecular Profile and Physicochemical Properties
This compound belongs to the pyrrole class of heterocyclic aromatic compounds, which are integral components of many biologically active molecules, including natural products and synthetic drugs.[1][2] The structure features a five-membered pyrrole ring substituted with a methyl group at the 5-position and a carboxylic acid group at the 3-position. This specific arrangement of functional groups imparts a unique combination of electronic and steric properties, making it a valuable intermediate for chemical synthesis.[3]
The carboxylic acid moiety provides a reactive handle for various chemical transformations, such as amidation and esterification, while the pyrrole ring itself serves as a stable, aromatic core.[3][4] The methyl group can influence the molecule's lipophilicity and steric interactions with biological targets.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂ | Calculated |
| Molecular Weight | 125.13 g/mol | [5] |
| IUPAC Name | This compound | - |
| Appearance | Typically a white to off-white solid | [3] |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMSO | [3] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
Synthesis and Purification: A Validated Protocol
The synthesis of substituted pyrrole carboxylic acids can be approached through several established routes.[7] A common and reliable method involves the hydrolysis of the corresponding ester precursor, which is often more straightforward to synthesize or is commercially available.[8] The choice of this two-step process is strategic; ester intermediates are generally less polar and easier to purify via standard techniques like silica gel chromatography. The subsequent hydrolysis is typically a high-yielding and clean reaction.
Experimental Protocol: Synthesis via Ester Hydrolysis
This protocol outlines the synthesis of this compound from its methyl ester precursor, methyl 5-methyl-1H-pyrrole-3-carboxylate.
Step 1: Base-Catalyzed Hydrolysis of the Ester
-
Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 5-methyl-1H-pyrrole-3-carboxylate (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a mixture of methanol and water (e.g., a 3:1 v/v ratio). The use of a co-solvent system ensures the solubility of both the non-polar ester and the aqueous base.
-
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 2-3 eq), to the flask.
-
Reaction: Heat the mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The elevated temperature is necessary to overcome the activation energy of the saponification reaction.
Step 2: Acidification and Product Isolation
-
Cooling: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. This reduces the solubility of the final product.
-
Acidification: Slowly add a strong acid, such as 2M hydrochloric acid (HCl), to the solution while stirring. The carboxylic acid product will precipitate out as the pH of the solution becomes acidic (pH ~2-3). This step protonates the carboxylate salt formed during hydrolysis, rendering it insoluble in the aqueous medium.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold deionized water to remove any remaining salts and impurities.
-
Drying: Dry the purified product under vacuum to yield this compound as a solid.
Caption: Workflow for the synthesis and isolation of the target compound.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete picture of the molecular structure.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - N-H proton: A broad singlet around 11-12 ppm. - Aromatic protons: Two distinct signals for the pyrrole ring protons, likely appearing as doublets or multiplets between 6-8 ppm. - Methyl protons: A singlet around 2.2-2.4 ppm, integrating to 3H. - Carboxylic acid proton: A very broad singlet, often downfield (>12 ppm), which may exchange with D₂O. |
| ¹³C NMR | - Carbonyl carbon: A signal in the range of 165-175 ppm. - Pyrrole ring carbons: Four distinct signals in the aromatic region (110-140 ppm). - Methyl carbon: A signal in the aliphatic region, typically around 10-15 ppm. |
| IR Spectroscopy | - O-H stretch (acid): A very broad band from 2500-3300 cm⁻¹. - N-H stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹. - C=O stretch (acid): A strong, sharp absorption band around 1680-1710 cm⁻¹. - C=C stretch (aromatic): Peaks in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | - [M-H]⁻: In negative ion mode ESI-MS, a peak corresponding to the deprotonated molecule at m/z 124.04. - [M+H]⁺: In positive ion mode, a peak for the protonated molecule at m/z 126.05. |
Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary based on the solvent and instrument used.[4][9]
Utility in Drug Discovery and Medicinal Chemistry
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][10] this compound serves as a versatile starting material for the synthesis of more complex drug candidates. Its bifunctional nature allows for selective modification at either the carboxylic acid group or the pyrrole ring itself.
Key Applications:
-
Scaffold for Bioactive Molecules: The pyrrole ring system is present in drugs with a wide range of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2]
-
Amide Library Synthesis: The carboxylic acid group is readily converted into a diverse range of amides via coupling reactions. This is a cornerstone of lead optimization, as it allows for the systematic exploration of chemical space around the core scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic functional groups (bioisosteres), such as tetrazoles or hydroxamic acids, to modulate the compound's acidity (pKa) and membrane permeability, which are critical parameters for drug efficacy.
Caption: Role as a versatile intermediate in synthetic drug discovery.
Conclusion
This compound is a high-value chemical building block with significant potential in the field of drug discovery. Its well-defined structure, accessible synthesis, and versatile reactivity make it an ideal starting point for the development of novel small-molecule therapeutics. The insights and protocols provided in this guide offer a solid foundation for researchers to incorporate this compound into their discovery pipelines, facilitating the exploration of new chemical entities with promising pharmacological profiles.
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Solubility of 5-methyl-1H-pyrrole-3-carboxylic Acid in Organic Solvents: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the solubility of 5-methyl-1H-pyrrole-3-carboxylic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, theoretical frameworks for predicting solubility, and detailed experimental protocols for its determination. By synthesizing established scientific principles with practical insights, this guide aims to be an essential resource for understanding and manipulating the solubility of this important heterocyclic compound.
Introduction: The Significance of this compound and its Solubility
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyrrole core is a common motif in numerous biologically active molecules, and the carboxylic acid functionality provides a handle for further chemical modifications and salt formation. The solubility of this compound is a critical parameter that governs its utility in various applications, from the ease of its synthesis and purification to its bioavailability in pharmaceutical formulations.
A thorough understanding of its solubility in a range of organic solvents is paramount for:
-
Reaction Media Selection: Choosing appropriate solvents for its synthesis, derivatization, and purification.
-
Crystallization and Polymorph Control: Controlling the crystallization process to obtain desired crystal forms with optimal properties.
-
Formulation Development: Ensuring adequate solubility for the preparation of liquid dosage forms or for dissolution in biological fluids.
-
Analytical Method Development: Selecting suitable solvents for chromatographic analysis and other characterization techniques.
This guide will provide a detailed exploration of the factors influencing the solubility of this compound and the methodologies to predict and determine this crucial property.
Physicochemical Properties Influencing Solubility
The solubility of a compound is intrinsically linked to its molecular structure and the resulting intermolecular forces it can establish with a solvent. For this compound, the key features are:
-
Aromatic Pyrrole Ring: The pyrrole ring is a π-electron-rich aromatic system, contributing to dispersion forces and potential π-π stacking interactions.
-
Carboxylic Acid Group (-COOH): This functional group is a strong hydrogen bond donor and acceptor, and it can also engage in dipole-dipole interactions. Its acidic nature means that its ionization state will be highly dependent on the pH of the medium.
-
Methyl Group (-CH3): The methyl substituent adds a nonpolar character to the molecule, influencing its solubility in nonpolar solvents.
-
NH Group in the Pyrrole Ring: The nitrogen atom in the pyrrole ring can also act as a hydrogen bond donor.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Influence on Solubility |
| Molecular Formula | C6H7NO2 | - |
| Molecular Weight | 125.13 g/mol | Affects the energy required to break the crystal lattice. |
| Hydrogen Bond Donors | 2 (NH and OH) | Promotes solubility in protic and polar aprotic solvents. |
| Hydrogen Bond Acceptors | 2 (C=O and OH) | Promotes solubility in protic and polar aprotic solvents. |
| pKa | ~4-5 (estimated for carboxylic acid) | The ionization state, and thus aqueous solubility, is pH-dependent. In organic solvents, it influences the strength of acidic interactions. |
| LogP | < 1.0 (estimated) | Suggests a preference for more polar solvents over nonpolar ones. |
Theoretical Framework for Solubility Prediction
Predicting the solubility of a compound in various solvents is a complex task that can be approached using several theoretical models. These models provide a rational basis for solvent selection and for understanding the underlying intermolecular interactions.
"Like Dissolves Like": A Foundational Principle
The adage "like dissolves like" is a fundamental concept in solubility. It implies that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For this compound, this suggests good solubility in polar solvents that can participate in hydrogen bonding.
Hansen Solubility Parameters (HSP)
A more quantitative approach to "like dissolves like" is provided by the Hansen Solubility Parameters (HSP)[2][3]. This model decomposes the total cohesive energy of a substance into three components:
-
δd (Dispersion): Arising from London dispersion forces.
-
δp (Polar): Arising from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Arising from hydrogen bonding interactions.
The principle is that substances with similar HSP values are likely to be miscible. The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating higher affinity[3].
While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods.
UNIFAC and UNIQUAC Models
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) and UNIQUAC (Universal Quasi-Chemical) models are powerful tools for predicting activity coefficients in liquid mixtures, which are directly related to solubility[4][5][6]. The UNIFAC method is a group-contribution model, meaning it estimates the properties of a molecule based on its constituent functional groups[6][7][8]. This approach is particularly useful when experimental data for the entire molecule is unavailable. These models can provide more accurate predictions than HSP, especially for complex systems, but they also require a larger set of parameters for the various functional groups.
Experimental Determination of Solubility
Theoretical predictions provide valuable guidance, but experimental determination remains the gold standard for obtaining accurate solubility data. The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a solid in a solvent.
Detailed Protocol for the Shake-Flask Method
This protocol outlines the steps for determining the solubility of this compound in an organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)
-
Scintillation vials or sealed test tubes
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of saturation.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Concentration Analysis: Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation of Solubility: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.
Visualizing the Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
Predicted Solubility Profile
Based on the physicochemical properties and theoretical considerations, a qualitative solubility profile for this compound in common organic solvents can be predicted.
Table 2: Predicted Solubility of this compound in Various Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The carboxylic acid and pyrrole NH can form strong hydrogen bonds with the hydroxyl group of the alcohols. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | High to Moderate | These solvents are good hydrogen bond acceptors and have high polarity, which can solvate the polar functional groups of the solute. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are hydrogen bond acceptors but lack donor capabilities. The overall polarity is lower than that of alcohols and polar aprotic solvents. |
| Esters | Ethyl acetate | Moderate | Ethyl acetate is a moderately polar solvent and a hydrogen bond acceptor. |
| Ketones | Acetone | Moderate | Acetone is a polar aprotic solvent and a good hydrogen bond acceptor. |
| Halogenated | Dichloromethane, Chloroform | Low | These solvents have low polarity and cannot effectively participate in hydrogen bonding. |
| Nonpolar | Hexane, Toluene | Very Low | The large difference in polarity and the inability of these solvents to form hydrogen bonds will result in poor solubility. |
Factors Influencing Solubility: A Conceptual Diagram
The solubility of this compound is a multifactorial property. The following diagram illustrates the key relationships between the solute, solvent, and external conditions that govern solubility.
Caption: Key factors influencing the solubility of a solid compound.
Conclusion
While specific experimental solubility data for this compound in organic solvents is not extensively documented in publicly available literature, a strong predictive framework can be established based on its physicochemical properties and established theoretical models. The presence of both hydrogen bond donor and acceptor functionalities, combined with a polar aromatic core, suggests a favorable solubility in polar protic and polar aprotic solvents.
For researchers and drug development professionals, the theoretical insights and the detailed experimental protocol provided in this guide offer a robust starting point for solvent screening and for generating the precise solubility data required for their specific applications. The importance of experimental validation cannot be overstated, as theoretical models provide estimations that should be confirmed in the laboratory. Future work should focus on the systematic experimental determination of the solubility of this compound in a wide range of solvents and at various temperatures to build a comprehensive and publicly accessible solubility database.
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The Enigmatic Presence of Pyrrole-3-Carboxylic Acid in Nature: A Technical Guide
Foreword: Unveiling a Singular Molecule
In the vast and intricate world of natural products, the pyrrole scaffold stands as a cornerstone of biologically crucial molecules, from the lifeblood of heme to the verdant chlorophyll that powers our planet. Yet, within this expansive family, the natural occurrence of pyrrole-3-carboxylic acid and its derivatives presents a more enigmatic picture. This technical guide eschews a broad, superficial overview of pyrroles to instead delve deeply into the known natural existence of pyrrole-3-carboxylic acid, its microbial origins, plausible biosynthetic pathways, and the broader pharmacological context that makes this molecule a subject of quiet fascination for researchers in drug discovery and natural product chemistry. Herein, we pivot from a catalog of derivatives to a focused exploration of a singular, confirmed natural product, offering a window into the subtle complexities of secondary metabolism.
I. The Confirmed Natural Occurrence of Pyrrole-3-Carboxylic Acid
The primary and unequivocally confirmed natural source of pyrrole-3-carboxylic acid is the filamentous fungus Penicillium chrysogenum.[1] This species, renowned for its production of the life-saving antibiotic penicillin, also synthesizes this simple pyrrole derivative as a secondary metabolite. The isolation of pyrrole-3-carboxylic acid from this microorganism underscores the biosynthetic versatility of fungi and positions it as a tangible, albeit seemingly rare, player in the chemical ecology of its producer.
While the broader class of pyrrole alkaloids is abundant in marine organisms, specific derivatives of pyrrole-3-carboxylic acid remain conspicuously absent in the current body of literature.[2] The majority of marine pyrrolic compounds are substituted at the 2 and 5 positions or are part of more complex fused ring systems. This makes the focused study of the 3-substituted variant from a terrestrial fungus a unique and compelling area of research.
II. Biosynthetic Origins: A Plausible Pathway
The precise biosynthetic pathway leading to pyrrole-3-carboxylic acid in Penicillium chrysogenum has not been fully elucidated. However, by drawing upon our understanding of fungal secondary metabolism and the known biosynthesis of the foundational pyrrole ring, we can construct a scientifically grounded hypothesis.
A. The Genesis of the Pyrrole Ring
The biosynthesis of the pyrrole ring itself is a fundamental process in most living organisms. The key precursor is 5-aminolevulinic acid (ALA), which is dimerized to form the pyrrole-containing molecule porphobilinogen. This pathway is central to the formation of tetrapyrroles like hemes and chlorophylls. However, for a simple, non-polymeric pyrrole like pyrrole-3-carboxylic acid, a direct lineage from this primary metabolic route is less likely. It is more probable that its biosynthesis branches off from primary metabolism at a different node, characteristic of secondary metabolite production.
B. Hypothetical Biosynthesis of Pyrrole-3-Carboxylic Acid as a Secondary Metabolite
Secondary metabolites in plants and fungi are typically biosynthesized through a few major pathways, including the shikimic acid, acetate-malonate, and mevalonic acid pathways.[3][4] Given the structure of pyrrole-3-carboxylic acid, a plausible origin lies in the diversion of intermediates from amino acid metabolism, a common theme in the biosynthesis of nitrogen-containing secondary metabolites.
One compelling hypothesis involves the modification of an amino acid precursor, such as proline or ornithine, which already contains a five-membered ring or a linear carbon chain amenable to cyclization. The introduction of a carboxyl group at the 3-position could occur through the action of a carboxylase enzyme.
Experimental Workflow: Isotopic Labeling Studies to Elucidate Biosynthetic Precursors
To experimentally validate the biosynthetic origin of pyrrole-3-carboxylic acid in Penicillium chrysogenum, a classical isotopic labeling study can be employed.
Protocol:
-
Culture Preparation: Establish multiple liquid cultures of Penicillium chrysogenum in a defined minimal medium.
-
Precursor Feeding: Supplement individual cultures with ¹³C-labeled potential precursors (e.g., [¹³C₅]-L-proline, [¹³C₅]-L-ornithine, [¹³C₂]-acetate). A control culture with no labeled supplement should be run in parallel.
-
Incubation and Harvest: Allow the cultures to grow for a period sufficient for secondary metabolite production. Harvest the fungal mycelium and the culture broth.
-
Extraction and Purification: Extract the secondary metabolites from the mycelium and broth using an appropriate organic solvent. Purify pyrrole-3-carboxylic acid from the crude extract using chromatographic techniques (e.g., HPLC).
-
Mass Spectrometry Analysis: Analyze the purified pyrrole-3-carboxylic acid from each culture using high-resolution mass spectrometry (HRMS) to determine the incorporation of the ¹³C label.
-
NMR Spectroscopy: For samples showing significant ¹³C incorporation, perform ¹³C-NMR spectroscopy to identify the specific positions of the labeled atoms in the pyrrole-3-carboxylic acid molecule.
Causality of Experimental Choices:
-
Defined Minimal Medium: Using a minimal medium ensures that the fungus is compelled to utilize the supplemented labeled precursors, maximizing the chances of incorporation into the target metabolite.
-
Multiple Labeled Precursors: Testing several potential precursors from different primary metabolic pathways allows for a broader investigation into the origins of the carbon skeleton.
-
HRMS and NMR Analysis: HRMS provides a sensitive method to detect the mass shift indicating isotopic incorporation, while ¹³C-NMR is crucial for pinpointing the exact location of the labels, which is essential for deducing the biosynthetic pathway.
Diagram of a Plausible Biosynthetic Pathway
Caption: Plausible biosynthetic origins of pyrrole-3-carboxylic acid.
III. The Pharmacological Landscape: Context and Potential
While specific biological activities of naturally occurring pyrrole-3-carboxylic acid are not extensively documented, the broader class of pyrrole derivatives, including synthetic pyrrole-3-carboxylic acids, exhibits a wide range of pharmacological properties.[5][6][7] This provides a valuable framework for understanding the potential significance of the natural product.
A. Antimicrobial and Antifungal Activities
Pyrrole-containing compounds are well-represented among natural and synthetic antimicrobial agents.[5][6] The pyrrole ring can interact with various biological macromolecules, and derivatives have been shown to inhibit bacterial and fungal growth through diverse mechanisms. For instance, some synthetic 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid analogs have demonstrated activity against Staphylococcus species.[5] The natural product pyrrolnitrin, a chlorinated phenylpyrrole, is a potent antifungal agent.
B. Anti-inflammatory and Anticancer Properties
The pyrrole scaffold is also a feature in compounds with anti-inflammatory and anticancer activities.[8] Synthetic pyrrole derivatives have been investigated as inhibitors of enzymes involved in inflammation, such as cyclooxygenases. Furthermore, some marine-derived pyrrole alkaloids have shown cytotoxicity against various cancer cell lines.[8][9]
Table 1: Overview of Biological Activities of Pyrrole Derivatives
| Biological Activity | Examples of Pyrrole Derivatives | Potential Mechanism of Action |
| Antibacterial | Synthetic pyrrole-3-carboxylic acid analogs | Inhibition of essential enzymes, disruption of cell membrane integrity |
| Antifungal | Pyrrolnitin, Fludioxonil | Interference with cellular signaling pathways, disruption of cell wall synthesis |
| Anti-inflammatory | Synthetic aroyl pyrrole derivatives | Inhibition of cyclooxygenase (COX) enzymes |
| Anticancer | Marine pyrrole alkaloids | Induction of apoptosis, inhibition of cell proliferation |
IV. Future Directions and Conclusion
The confirmed natural occurrence of pyrrole-3-carboxylic acid in Penicillium chrysogenum opens several avenues for future research. A thorough investigation into its biosynthesis would not only illuminate a novel secondary metabolic pathway but could also provide enzymatic tools for the biocatalytic production of this and other pyrrole derivatives. Furthermore, a comprehensive screening of the biological activities of this natural product is warranted to determine if it possesses any of the potent pharmacological properties observed in its synthetic counterparts.
V. References
-
Marine Pyrrole Alkaloids. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Synthesis, characterization and biological activity of novel pyrrole compounds. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Pyrrole-3-carboxylic acid | C5H5NO2. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
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Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities. (2023, March 6). MDPI. Retrieved January 10, 2026, from [Link]
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Biosynthesis of secondary metabolites in plants. (n.d.). SlideShare. Retrieved January 10, 2026, from [Link]
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Biological activity of compounds isolated from fungal species. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
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Marinopyrroles: Unique Drug Discoveries Based on Marine Natural Products. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Marine natural products. (2018). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
-
A Novel Marine Natural Product Derived Pyrroloiminoquinone with Potent Activity against Skin Cancer Cells. (2019, July 27). PubMed. Retrieved January 10, 2026, from [Link]
-
A New Pyrrole Metabolite from the Endophytic Fungus of Xylaria papulis. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021, October 4). Nature. Retrieved January 10, 2026, from [Link]
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Biosynthetic pathways of Secondary metabolites. (n.d.). SlideShare. Retrieved January 10, 2026, from [Link]
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Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Pyrrole-3-carboxylic acid derivatives. (n.d.). Syrris. Retrieved January 10, 2026, from [Link]
-
Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. (2022, September 12). ACS Publications. Retrieved January 10, 2026, from [Link]
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An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Methyl-1H-pyrrole-3-carboxylic Acid
This guide provides a comprehensive technical analysis of the electrophilic substitution reactions of 5-methyl-1H-pyrrole-3-carboxylic acid. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and functionalization of heterocyclic compounds. This document moves beyond simple procedural descriptions to explore the mechanistic underpinnings, regiochemical outcomes, and the rationale behind protocol design for this versatile scaffold.
Introduction: The Pyrrole Core and Its Strategic Importance
The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science. Its electron-rich, five-membered aromatic system is highly susceptible to electrophilic attack, making it a versatile platform for constructing complex molecular architectures.[1][2] this compound is a bifunctional building block of particular interest. The presence of two distinct substituents—an electron-donating methyl group and an electron-withdrawing carboxylic acid group—creates a nuanced electronic landscape that dictates the regioselectivity of further chemical transformations. Understanding how to selectively functionalize the remaining positions on the pyrrole ring (C2 and C4) is critical for its effective use in synthetic campaigns.
Electronic Landscape and Regiochemical Control
The outcome of any electrophilic aromatic substitution (SEAr) reaction is governed by the stability of the cationic intermediate (the arenium ion or sigma complex). On the pyrrole ring, electrophilic attack is inherently favored at the α-positions (C2 and C5) over the β-positions (C3 and C4) because the positive charge in the resulting intermediate can be delocalized over a greater number of atoms, including the nitrogen, leading to more resonance structures and enhanced stability.[3][4][5]
In this compound, this inherent reactivity is modulated by the electronic effects of the existing substituents.
-
C5-Methyl Group (-CH3) : This is an activating group . It donates electron density to the ring through a combination of a weak positive inductive effect (+I) and hyperconjugation. As an ortho-para director, it enhances the nucleophilicity of the adjacent C4 position and, to a lesser extent, the C2 position.[6][7]
-
C3-Carboxylic Acid Group (-COOH) : This is a deactivating group . It withdraws electron density from the ring via a strong negative resonance effect (-R) and a negative inductive effect (-I). This reduces the overall reactivity of the ring towards electrophiles and directs incoming groups to the meta position (C5).[6][7]
The interplay of these competing effects determines the ultimate site of substitution. The C5 position is sterically blocked. The remaining open positions are C2 and C4.
-
Attack at C2 : This position is electronically deactivated by the adjacent -COOH group. However, it is an α-position, which is inherently the most reactive site on an unsubstituted pyrrole.
-
Attack at C4 : This position is strongly activated by the adjacent C5-methyl group but simultaneously deactivated by the C3-carboxylic acid group.
Therefore, the regiochemical outcome is not always straightforward and is highly dependent on the nature of the electrophile and the reaction conditions. Generally, the activating effect of the methyl group at the adjacent C4 position is significant, making it a primary target. However, the inherent preference for α-substitution can still direct reactions to the C2 position, particularly with highly reactive electrophiles.
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A Comprehensive Guide to the Theoretical Quantum-Chemical Investigation of 5-methyl-1H-pyrrole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed technical framework for the theoretical investigation of 5-methyl-1H-pyrrole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. As direct experimental data for this specific compound is limited, this document emphasizes a robust, self-validating computational approach. The methodologies outlined herein are designed to yield reliable predictions of the molecule's structural, electronic, and spectroscopic properties, offering valuable insights for further research and development.
The pyrrole scaffold is a cornerstone in the design of numerous biologically active compounds.[1] Understanding the intricate electronic and structural nuances of substituted pyrroles like this compound is paramount for predicting their reactivity, intermolecular interactions, and potential as therapeutic agents. This guide will navigate the reader through the essential theoretical calculations, from geometry optimization to the prediction of spectroscopic signatures, providing a virtual laboratory for in-silico characterization.
To ensure the validity of our theoretical approach in the absence of direct experimental data for the target molecule, we will perform parallel calculations on its well-characterized analog, methyl 5-methyl-1H-pyrrole-3-carboxylate. By comparing our calculated spectroscopic data for the methyl ester with its known experimental 1H NMR spectrum, we can establish the accuracy and predictive power of our chosen computational methodology.
I. Theoretical Framework and Computational Strategy
The cornerstone of a reliable theoretical investigation lies in the judicious selection of computational methods. Density Functional Theory (DFT) has emerged as a powerful and cost-effective tool for studying the electronic structure of medium-sized organic molecules, offering a favorable balance between accuracy and computational expense.
Our computational workflow is designed to be a self-validating system, beginning with the optimization of the molecular geometry and culminating in the prediction of various molecular properties.
Caption: The relationship between FMOs, MEP, and chemical reactivity.
3. Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It allows for the quantification of atomic charges and the analysis of hyperconjugative interactions, which contribute to molecular stability.
III. Predicted Spectroscopic Properties
Theoretical calculations can provide valuable predictions of various spectroscopic signatures, which can be used to guide experimental characterization or to interpret existing, but unassigned, spectra.
A. Vibrational Spectroscopy (FTIR)
The calculated vibrational frequencies can be used to predict the molecule's infrared (IR) spectrum. It is important to note that calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor (typically around 0.96 for B3LYP/6-311++G(d,p)) is often applied to the calculated frequencies for better agreement with experimental data.
Key Predicted Vibrational Modes:
| Vibrational Mode | Predicted Frequency (cm-1) |
| O-H stretch (carboxylic acid) | Value |
| N-H stretch (pyrrole) | Value |
| C-H stretch (aromatic) | Value |
| C-H stretch (methyl) | Value |
| C=O stretch (carboxylic acid) | Value |
| C=C stretch (pyrrole ring) | Value |
| C-N stretch (pyrrole ring) | Value |
The characteristic broad O-H stretching band of the carboxylic acid dimer is a key feature to look for in an experimental spectrum. [2][3][4]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicting NMR spectra is a more computationally intensive task but can provide invaluable structural information. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.
Protocol 2: NMR Chemical Shift Calculation
-
Optimization: Use the geometry optimized at the B3LYP/6-311++G(d,p) level.
-
NMR Calculation: Perform a GIAO NMR calculation at the same level of theory, typically in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM, for DMSO-d6 or CDCl3).
-
Referencing: The calculated absolute shieldings are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., tetramethylsilane, TMS) at the same level of theory.
Predicted 1H and 13C Chemical Shifts:
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| H (N1-H) | Value | C2 |
| H (C2-H) | Value | C3 |
| H (C4-H) | Value | C4 |
| H (Methyl) | Value | C5 |
| H (Carboxyl) | Value | C (Carboxyl) |
| C (Methyl) |
(Note: The placeholder "Value" should be replaced with the actual calculated data.)
To validate our methodology, we will perform the same NMR calculation for methyl 5-methyl-1H-pyrrole-3-carboxylate and compare the predicted 1H chemical shifts with the available experimental data. [5]A strong correlation will provide confidence in the predicted spectrum of the carboxylic acid.
C. Electronic Spectroscopy (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.
Protocol 3: UV-Vis Spectrum Calculation
-
Optimization: Use the optimized ground-state geometry.
-
TD-DFT Calculation: Perform a TD-DFT calculation, typically requesting the first few excited states, at the B3LYP/6-311++G(d,p) level of theory. The inclusion of a solvent model is highly recommended.
-
Analysis: The calculated excitation energies (λmax) and oscillator strengths (f) are used to generate the theoretical spectrum.
The primary electronic transitions in molecules like this are typically π → π* transitions within the aromatic pyrrole ring and n → π* transitions involving the carbonyl group of the carboxylic acid. [2][6]
IV. Conclusion and Future Directions
This guide has outlined a comprehensive and robust theoretical framework for the in-depth investigation of this compound. By employing state-of-the-art computational methods, researchers can gain significant insights into the structural, electronic, and spectroscopic properties of this molecule, even in the absence of extensive experimental data. The validation of the chosen methodology against the known experimental data of the corresponding methyl ester provides a crucial layer of confidence in the predicted properties of the target acid.
The theoretical data generated through these protocols can serve multiple purposes:
-
Guiding Synthesis: Understanding the molecule's reactivity can inform the design of more efficient synthetic routes.
-
Interpreting Experimental Data: Predicted spectra can aid in the assignment of experimental NMR, IR, and UV-Vis data.
-
Drug Design: The calculated electronic properties and MEP maps can be used to predict how the molecule might interact with biological targets, paving the way for further in-silico studies such as molecular docking.
Future work should focus on obtaining experimental data for this compound to further validate and refine the theoretical models presented here. A crystallographic study would be particularly valuable for a definitive comparison of the solid-state geometry with the calculated gas-phase or solvated structure.
V. References
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Mane, R. et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 27(15), 4998. [Link]
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Dubis, A. T. et al. (2002). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. The Journal of Physical Chemistry A, 106(42), 9834-9841. [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
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Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (2023). [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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The Hantzsch Pyrrole Synthesis: A Legacy of Innovation in Heterocyclic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of a Classic Reaction
First reported by Arthur Hantzsch in 1890, the Hantzsch pyrrole synthesis is a versatile and widely utilized multicomponent reaction for the synthesis of substituted pyrroles.[1] This reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine to form the pyrrole ring.[1][2] The resulting polysubstituted pyrroles are crucial structural motifs found in a vast array of biologically active natural products, pharmaceuticals, and functional materials.[1][3] The prevalence of the pyrrole core in anti-inflammatory drugs like tolmetin and zomepirac, the cholesterol-lowering agent atorvastatin, and numerous other bioactive compounds underscores the continued importance of mastering and innovating upon this classic synthetic route.[4][5]
This guide provides a comprehensive exploration of the Hantzsch pyrrole synthesis, from its historical discovery to its modern-day applications and methodological advancements. We will delve into the mechanistic intricacies, explore the evolution of the reaction conditions to meet the demands of green chemistry and high-throughput screening, and provide detailed protocols for its practical implementation.
The Genesis of a Name Reaction: A Look Back at the Discovery
In 1890, the German chemist Arthur Rudolf Hantzsch published a note describing the synthesis of a substituted pyrrole from the reaction of a β-ketoester, an α-haloketone, and a primary amine.[4][6] This seemingly straightforward, one-pot reaction provided a powerful new tool for the construction of the pyrrole ring, a key heterocyclic scaffold. Despite its elegance and utility, the Hantzsch pyrrole synthesis received surprisingly little attention in the subsequent decades. A 1970 review noted that only a handful of additional examples had been published in the 80 years following its discovery.[4] However, recent years have seen a resurgence of interest in this named reaction, with a focus on expanding its scope and adapting it to more sustainable and efficient synthetic practices.[4][7]
Dissecting the Transformation: The Reaction Mechanism
The generally accepted mechanism for the Hantzsch pyrrole synthesis is a sequential process involving enamine formation, nucleophilic attack, and cyclization.[1][8]
The reaction initiates with the formation of an enamine intermediate from the reaction of the primary amine or ammonia with the β-ketoester.[1][6] This enamine then acts as the key nucleophile, attacking the α-carbon of the α-haloketone in a nucleophilic substitution. The subsequent intramolecular condensation between the newly formed C-C bond and the amine, followed by dehydration, leads to the formation of the aromatic pyrrole ring.[4][6]
An alternative mechanistic pathway has also been proposed in which the enamine attacks the carbonyl carbon of the α-haloketone, followed by the loss of water to form an imine intermediate which then undergoes intramolecular cyclization.[1][6]
The Evolution of a Classic: Modern Variations and Green Approaches
While the conventional Hantzsch synthesis often provides moderate yields and can be limited in scope, modern advancements have significantly broadened its applicability and environmental friendliness.[4] These non-conventional variations have rejuvenated this classical reaction, making it a more powerful tool for contemporary organic synthesis.[4][9]
Key Methodological Advancements:
-
Green Solvents and Solvent-Free Conditions: In a significant step towards sustainability, researchers have developed protocols that utilize water as the reaction medium, often in the presence of an organocatalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO).[4]
-
Mechanochemistry: High-speed vibration milling (HSVM) has emerged as a powerful solvent-free technique for the Hantzsch synthesis. This method can even be telescoped with the in-situ generation of the α-iodo ketone from the corresponding ketone, leading to higher yields and a broader substrate scope.[4]
-
Flow Chemistry: Continuous flow synthesis offers a rapid and efficient means of producing libraries of substituted pyrroles. This technique minimizes the need for intermediate work-up and purification, often resulting in higher overall yields.[4][6]
-
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has been successfully applied to the Hantzsch pyrrole synthesis, allowing the reaction to proceed under mild conditions at room temperature.[4]
-
Lewis Acid Catalysis: The use of Lewis acids, such as Yb(OTf)₃, can alter the regioselectivity of the reaction, providing access to different substitution patterns on the pyrrole ring.[4]
| Variation | Key Features | Advantages | Typical Catalysts/Reagents |
| Conventional | Heating in a suitable solvent (e.g., ethanol). | Simple setup. | - |
| Green Chemistry | Use of environmentally benign solvents like water. | Reduced environmental impact. | DABCO, ZnO nanoparticles.[4] |
| Mechanochemistry | Solvent-free reaction using high-speed vibration milling. | High yields, broad scope, reduced waste. | Cerium(IV) ammonium nitrate (CAN), Silver nitrate (AgNO₃).[1][4] |
| Flow Chemistry | Continuous reaction in a microreactor. | Rapid synthesis, high throughput, improved safety. | - |
| Photoredox Catalysis | Visible light-mediated reaction. | Mild reaction conditions, high functional group tolerance. | Iridium-based photosensitizers (e.g., Ir(ppy)₃).[4] |
| Lewis Acid Catalysis | Altered regioselectivity. | Access to different pyrrole isomers. | Ytterbium(III) triflate (Yb(OTf)₃).[4] |
Practical Implementation: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both a classical and a modern, mechanochemical Hantzsch pyrrole synthesis.
Protocol 1: Classical Hantzsch Pyrrole Synthesis in Solution
Synthesis of Ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and 2-bromo-1-phenylethan-1-one (1.0 eq) in ethanol.[1]
-
Addition of Ammonia: To the stirred solution, add an excess of aqueous ammonia (e.g., 5-10 eq).[1]
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Partition the residue between diethyl ether and water.[1]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.[1]
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine the melting point.[1]
Protocol 2: Mechanochemical Hantzsch Pyrrole Synthesis
This solvent-free protocol utilizes high-speed vibration milling and can be telescoped from the corresponding ketone.[1]
-
In-situ α-Iodination (Optional, if starting from ketone): In a grinding jar, combine the ketone (1.0 eq), N-iodosuccinimide (NIS), and a catalytic amount of an acid (e.g., p-toluenesulfonic acid). Mill at high speed for a specified time until the formation of the α-iodo ketone is complete (monitored by TLC or GC-MS).
-
Hantzsch Reaction: To the same grinding jar, add the primary amine (1.2 eq), the β-dicarbonyl compound (1.0 eq), cerium(IV) ammonium nitrate (CAN) (0.1 eq), and silver nitrate (AgNO₃) (1.1 eq).[1][4]
-
Milling: Continue milling for an additional period (e.g., 60-90 minutes).[1]
-
Work-up: Extract the solid residue from the grinding jar with dichloromethane. Wash the organic extract sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.[1]
-
Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by silica gel column chromatography.[1]
Modern Applications in Drug Discovery and Beyond
The Hantzsch pyrrole synthesis is a powerful tool for generating libraries of functionalized pyrroles for drug discovery and development.[1][5] The ability to systematically vary the substituents at different positions of the pyrrole ring allows for the fine-tuning of biological activity.[1] The synthesis of 2,3-dicarbonylated pyrroles, which are valuable intermediates in total synthesis, can be achieved through variations of the Hantzsch reaction.[6] Furthermore, the synthesis of substituted indoles, another privileged scaffold in medicinal chemistry, can also be accomplished using this methodology.[6] Beyond pharmaceuticals, pyrrole derivatives are also important in materials science.[4]
Conclusion
The Hantzsch pyrrole synthesis, a reaction with a rich history spanning over a century, remains a cornerstone of heterocyclic chemistry. Its adaptability to modern synthetic methodologies, including green and solvent-free conditions, ensures its continued relevance in both academic research and industrial applications. For researchers and drug development professionals, a deep understanding of this classic transformation and its contemporary variations is essential for the efficient and innovative synthesis of novel pyrrole-containing molecules with the potential to address significant challenges in medicine and materials science.
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- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
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- Semantic Scholar. (n.d.). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. [Link]
- Química Organica.org. (n.d.). Hantzch synthesis of pyrrole. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- YouTube. (2020, July 28). Mechanism of Hantzsch synthesis of Pyrrole ||Heterocyclic compounds||(English). [Link]
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The Pivotal Role of 5-Methyl-1H-pyrrole-3-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide
Abstract
The pyrrole nucleus is a cornerstone of heterocyclic chemistry, renowned for its presence in a vast array of biologically active natural products and synthetic pharmaceuticals. Among its myriad derivatives, 5-methyl-1H-pyrrole-3-carboxylic acid has emerged as a particularly valuable scaffold in medicinal chemistry. Its unique structural and electronic properties, including its capacity for hydrogen bonding and its role as a bioisostere for other functional groups, have positioned it as a critical building block in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and diverse applications of this compound in drug discovery, with a focus on its role in the development of kinase inhibitors for oncology and novel antibacterial agents. Through a detailed examination of its structure-activity relationships and a case study of the multi-kinase inhibitor Sunitinib, this guide illuminates the indispensable contributions of this versatile molecule to the advancement of medicinal chemistry.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental constituent of numerous biologically vital molecules, including heme, chlorophyll, and vitamin B12.[1] In the realm of synthetic medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[2] These activities span a broad therapeutic spectrum, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3]
The versatility of the pyrrole ring is further enhanced by the introduction of various substituents, which can fine-tune its physicochemical properties and biological activity. The this compound moiety, in particular, offers a unique combination of features. The methyl group at the 5-position can provide a strategic steric and electronic influence, while the carboxylic acid at the 3-position serves as a crucial interaction point with biological targets, often acting as a hydrogen bond donor and acceptor. Furthermore, the carboxylic acid group can be derivatized into a wide range of functional groups, such as esters and amides, to modulate properties like solubility, bioavailability, and target affinity. This guide will delve into the specifics of this important molecule, from its synthesis to its impactful role in drug development.
Synthesis and Chemical Properties
The synthesis of substituted pyrrole-3-carboxylic acids can be achieved through several established methodologies, most notably the Hantzsch and Paal-Knorr pyrrole syntheses. These methods offer versatile routes to a wide array of pyrrole derivatives, starting from readily available precursors.
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis involves the condensation of a β-ketoester with ammonia or a primary amine and an α-haloketone.[4] This method is highly adaptable for the creation of polysubstituted pyrroles. A one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been developed based on the Hantzsch reaction, demonstrating the efficiency and scalability of this approach for generating libraries of these compounds for drug discovery.[5]
Experimental Protocol: Representative Hantzsch Synthesis of a Substituted Pyrrole-3-Carboxylic Acid Ester
A representative protocol for a classical Hantzsch pyrrole synthesis is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl acetoacetate (1.0 equivalent) and a suitable α-haloketone (e.g., 2-bromo-1-phenylethan-1-one, 1.0 equivalent) in ethanol.
-
Addition of Amine: To the stirred solution, add an excess of aqueous ammonia (e.g., 5-10 equivalents) or a primary amine.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Partition the residue between an organic solvent (e.g., diethyl ether) and water.
-
Extraction and Drying: Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by silica gel column chromatography to afford the pure ethyl pyrrole-3-carboxylate derivative.[6]
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is another cornerstone method for pyrrole formation, involving the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.[7][8] This reaction is typically catalyzed by an acid and is valued for its simplicity and efficiency in producing a wide range of substituted pyrroles.[8]
Diagram: Paal-Knorr Pyrrole Synthesis Workflow
Caption: A simplified workflow of the Paal-Knorr synthesis for the formation of substituted pyrroles.
Synthesis of this compound
A common route to this compound involves the synthesis of its corresponding ethyl ester, followed by hydrolysis.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 5-methyl-1H-pyrrole-3-carboxylate
A specific protocol for the synthesis of the ethyl ester precursor can be adapted from established methods for similar pyrrole-3-carboxylates. This often involves a multi-step process that may include a Knorr-type condensation or a variation of the Hantzsch synthesis, followed by specific functional group manipulations to achieve the desired substitution pattern.
Step 2: Hydrolysis to this compound
A general procedure for the hydrolysis of a pyrrole ester to the corresponding carboxylic acid is as follows:
-
Reaction Setup: Dissolve ethyl 5-methyl-1H-pyrrole-3-carboxylate in a suitable solvent such as ethanol.
-
Addition of Base: Add an aqueous solution of a strong base, for example, 10% sodium hydroxide solution.
-
Reaction: Stir the reaction mixture at room temperature for approximately 2 hours, monitoring the reaction by TLC.
-
Work-up: Once the reaction is complete, remove the excess ethanol under reduced pressure.
-
Acidification and Extraction: Acidify the aqueous phase to a pH of approximately 3 with a suitable acid (e.g., 2N hydrochloric acid). Extract the product with an organic solvent such as ethyl acetate.
-
Drying and Isolation: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization to obtain the final product as a solid.[9]
Applications in Medicinal Chemistry
The this compound scaffold is a key component in a variety of medicinally important compounds, demonstrating its versatility and importance in drug design.
Anticancer Agents: A Case Study of Sunitinib
One of the most prominent examples of a drug containing a substituted this compound core is Sunitinib (marketed as Sutent®). Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[9]
The chemical structure of Sunitinib is N-(2-(diethylamino)ethyl)-5-((Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide. Although it is a 2,4-dimethyl derivative, the core pyrrole-3-carboxamide structure is central to its activity.
Mechanism of Action: Sunitinib exerts its anticancer effects by inhibiting multiple RTKs that are involved in tumor growth, angiogenesis (the formation of new blood vessels), and metastatic progression.[10] Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[9][10] By blocking the signaling pathways mediated by these receptors, Sunitinib effectively cuts off the blood supply to the tumor and inhibits its growth and proliferation.[11][12]
Diagram: Sunitinib's Mechanism of Action - Inhibition of Tyrosine Kinase Signaling
Caption: Sunitinib inhibits receptor tyrosine kinases (RTKs) like VEGFR and PDGFR by blocking the binding of ATP, thereby preventing phosphorylation and downstream signaling that leads to cell proliferation and angiogenesis.
Structure-Activity Relationship (SAR): The SAR of Sunitinib and its analogues highlights the importance of the pyrrole core. Modifications to the pyrrole ring and its substituents have been shown to significantly impact the drug's anticancer activity and VEGFR-2 inhibition.[13] The indolin-2-one core is essential for VEGFR inhibition, and substitutions at the C-3 position of this ring play a crucial role in the antiangiogenic and anticancer activities. The carboxamide linkage derived from the 3-carboxylic acid of the pyrrole is a key feature for interacting with the kinase domain.
Quantitative Data for Sunitinib and Related Compounds:
| Compound | Target(s) | IC₅₀ (nM) | Cancer Cell Line | Reference |
| Sunitinib | VEGFR-2, PDGFR-β | 2 (VEGFR-2), 1 (PDGFR-β) | - | [9] |
| SU5416 (analogue) | VEGFR-2 | 20 | - | [9] |
| SU6668 (analogue) | PDGFR-β | 8 | - | [9] |
| Compound 23p | - | 2357-3012 | HepG2, A549, Skov-3 |
Antibacterial Agents
Derivatives of this compound have also shown promise as antibacterial agents. The pyrrole scaffold can be found in a number of compounds with activity against both Gram-positive and Gram-negative bacteria.[11] For instance, certain pyrrole benzamide derivatives have demonstrated potent activity against Staphylococcus aureus with MIC values in the range of 3.12 to 12.5 µg/mL.[11]
Quantitative Data for Antibacterial Pyrrole Derivatives:
| Compound Class/Derivative | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| Pyrrole benzamides | Staphylococcus aureus | 3.12 - 12.5 | [11] |
| O-acyloximes of 4-formylpyrroles | Various Gram-positive and Gram-negative | 7.81 - 125 | [11] |
| Phallusialides A-E (natural products) | MRSA, Escherichia coli | 32 - 64 | [11] |
The Carboxylic Acid Moiety: A Key Functional Group
The carboxylic acid group at the 3-position of the pyrrole ring is of paramount importance for the biological activity of these compounds. It can participate in crucial hydrogen bonding interactions with target proteins. Moreover, it serves as a synthetic handle for the creation of ester and amide libraries, which is a common strategy in lead optimization to improve pharmacokinetic properties such as cell permeability and metabolic stability.
In some contexts, the carboxylic acid can be replaced with bioisosteres, which are functional groups with similar physicochemical properties that can maintain or improve biological activity while potentially overcoming issues associated with carboxylic acids, such as poor oral bioavailability or rapid metabolism.
Conclusion and Future Perspectives
This compound is a privileged scaffold in medicinal chemistry, underpinning the development of a diverse range of therapeutic agents. Its synthetic accessibility and the versatility of its functional groups make it an attractive starting point for the design of new drugs. The clinical success of Sunitinib as a multi-kinase inhibitor for cancer therapy is a testament to the power of this molecular framework. Furthermore, the continued exploration of derivatives of this compound as antibacterial agents highlights its potential to address the growing challenge of antimicrobial resistance.
Future research in this area will likely focus on the development of more selective kinase inhibitors with improved safety profiles, as well as the design of novel antibacterial agents with new mechanisms of action. The strategic modification of the this compound core, guided by a deeper understanding of its structure-activity relationships, will undoubtedly continue to yield promising new drug candidates for a wide range of diseases. The inherent potential of this scaffold ensures its enduring relevance in the ongoing quest for innovative and effective medicines.
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- El-Damasy, A. K., et al. (2025). Probing structural requirements for thiazole-based mimetics of sunitinib as potent VEGFR-2 inhibitors. PubMed Central.
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- Wang, Z., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PubMed Central.
- Anggaraini, N., et al. (2025). Unraveling the Anticancer Activity of Sunitinib Derivatives Through Modifications in Solvent-Exposed Regions: Synthesis, In Vitro Evaluation, and Computational Studies. PubMed.
- Shchekotikhin, A. E., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. PubMed Central.
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- Abdel-Ghani, T. M., et al. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. PubMed.
- Al-Salahi, R., et al. (2022). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. MDPI.
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Methodological & Application
Application Note: A Streamlined One-Pot Synthesis of 5-Methyl-1H-pyrrole-3-carboxylic Acid
Abstract
This application note details a robust and efficient one-pot, three-component protocol for the synthesis of 5-methyl-1H-pyrrole-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. By employing a modified Hantzsch pyrrole synthesis, this method circumvents the need for isolating intermediates, thereby improving operational simplicity and overall yield. The procedure utilizes commercially available starting materials—tert-butyl formylacetate, 1-bromoacetone, and an ammonia source—and leverages the in situ generation of hydrobromic acid to facilitate the final deprotection step, creating a highly atom-economical process. This guide provides a detailed experimental protocol, mechanistic insights, and characterization data to enable researchers in drug discovery and organic synthesis to reliably produce this key intermediate.
Introduction and Scientific Principle
Pyrrole-3-carboxylic acid and its derivatives are privileged scaffolds found in numerous biologically active compounds and functional materials.[1] The carboxylic acid moiety, in particular, serves as a critical handle for further chemical modification and often plays a key role in the pharmacophore of many drugs.[2][3] Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields due to losses at each purification stage. One-pot multicomponent reactions (MCRs) represent a significant advancement in chemical synthesis, offering improved efficiency, atom economy, and reduced waste by combining multiple reaction steps into a single operation.[4]
The protocol described herein is based on the Hantzsch pyrrole synthesis, a classical and reliable method for constructing the pyrrole ring.[5][6] The key innovation of this one-pot approach is the strategic use of a tert-butyl ester as a precursor to the carboxylic acid. The Hantzsch reaction between an α-haloketone and a β-ketoester with an amine generates a stoichiometric amount of hydrobromic acid (HBr) as a byproduct.[7] This in situ generated acid is harnessed to catalyze the cleavage of the acid-labile tert-butyl group, yielding the final carboxylic acid in the same reaction vessel. This self-validating system eliminates the need for a separate, harsh deprotection step, streamlining the entire synthetic sequence.
Overall Reaction Scheme
The one-pot synthesis combines three components—tert-butyl formylacetate, 1-bromoacetone, and ammonium acetate (as the ammonia source)—in a suitable solvent, such as dimethylformamide (DMF), to yield this compound.
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Application Notes and Protocols: Hantzsch Synthesis of 5-methyl-1H-pyrrole-3-carboxylic acid
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of 5-methyl-1H-pyrrole-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through a two-step process commencing with the Hantzsch pyrrole synthesis to yield ethyl 5-methyl-1H-pyrrole-3-carboxylate, followed by its saponification to the target carboxylic acid. This document outlines the underlying chemical principles, provides step-by-step experimental procedures, and includes visual aids to ensure clarity and reproducibility for researchers in organic synthesis and drug discovery.
Introduction
Pyrrole and its derivatives are fundamental heterocyclic scaffolds present in a vast array of natural products, pharmaceuticals, and functional materials. The inherent biological activity of the pyrrole nucleus makes it a privileged structure in medicinal chemistry. The Hantzsch pyrrole synthesis, a classic multicomponent reaction, offers a versatile and straightforward method for the construction of substituted pyrroles from simple acyclic precursors.[1] This reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1]
This application note details a robust protocol for the synthesis of this compound. The strategy involves the initial Hantzsch condensation of ethyl acetoacetate, chloroacetone, and ammonia to form ethyl 5-methyl-1H-pyrrole-3-carboxylate. Subsequent base-catalyzed hydrolysis of the ester furnishes the desired this compound.
Reaction Scheme
Caption: Overall synthetic route.
Part 1: Synthesis of Ethyl 5-methyl-1H-pyrrole-3-carboxylate
This part of the protocol describes the Hantzsch pyrrole synthesis to obtain the ester intermediate. The reaction proceeds through the formation of an enamine from ethyl acetoacetate and ammonia, which then reacts with chloroacetone, followed by cyclization and dehydration to form the pyrrole ring.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M/Eq | Amount |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 1.0 | 13.0 g (100 mmol) |
| Chloroacetone | C₃H₅ClO | 92.53 | 1.0 | 9.25 g (100 mmol) |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 1.5 | 11.56 g (150 mmol) |
| Ethanol | C₂H₅OH | 46.07 | - | 200 mL |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed |
| Saturated NaCl soln. | NaCl(aq) | - | - | As needed |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed |
Experimental Protocol
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (13.0 g, 100 mmol) and ammonium acetate (11.56 g, 150 mmol) in ethanol (200 mL).
-
Addition of Chloroacetone: To the stirred solution, add chloroacetone (9.25 g, 100 mmol) dropwise at room temperature. Caution: Chloroacetone is a lachrymator and should be handled in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Partition the resulting residue between diethyl ether (200 mL) and water (100 mL). Separate the organic layer, and wash it sequentially with water (2 x 100 mL) and saturated sodium chloride solution (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure ethyl 5-methyl-1H-pyrrole-3-carboxylate as a solid.
Caption: Hydrolysis workflow.
Mechanistic Insights
The Hantzsch pyrrole synthesis is a classic example of a condensation reaction followed by cyclization. The currently accepted mechanism involves several key steps:
-
Enamine Formation: Ammonia reacts with the β-ketoester (ethyl acetoacetate) to form an enamine intermediate.
-
Nucleophilic Attack: The enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone (chloroacetone).
-
Cyclization: An intramolecular cyclization occurs through the attack of the nitrogen atom onto the second carbonyl group.
-
Dehydration: The resulting intermediate undergoes dehydration to form the aromatic pyrrole ring.
Caption: Simplified Hantzsch mechanism.
Characterization Data
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals for the pyrrole ring protons, the methyl group protons, and the carboxylic acid proton.
-
¹³C NMR: Expected signals for the carbons of the pyrrole ring, the methyl group, and the carboxyl group.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the product.
-
Melting Point: A sharp melting point is indicative of high purity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Hantzsch synthesis | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure anhydrous conditions if necessary. |
| Side reactions | Control the rate of addition of chloroacetone. | |
| Incomplete hydrolysis | Insufficient base or reaction time | Increase the amount of NaOH or extend the reflux time. |
| Ester insolubility | Ensure adequate solvent volume for complete dissolution. | |
| Difficulty in purification | Co-eluting impurities | Optimize the solvent system for column chromatography. |
| Product oiling out during recrystallization | Adjust the solvent polarity or cool the solution more slowly. |
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound. The two-step procedure, involving a Hantzsch pyrrole synthesis followed by ester hydrolysis, is a practical approach for obtaining this valuable building block for applications in drug discovery and organic synthesis. The detailed experimental procedures, coupled with mechanistic insights and troubleshooting guidance, are intended to enable researchers to successfully implement this synthesis in their laboratories.
References
- Herath, A.; Cosford, N. D. P. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Org. Lett.2010, 12 (22), 5182–5185. [Link]
- Wikipedia. Hantzsch pyrrole synthesis. [Link]
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Introduction: The Enduring Relevance of the Pyrrole Scaffold
An In-Depth Guide to the Paal-Knorr Synthesis of Substituted Pyrroles: Mechanism, Protocols, and Applications
The pyrrole ring is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1][2] Its presence in vital biomolecules like heme, chlorophyll, and vitamin B12 underscores its biological significance. In the realm of drug development, the pyrrole moiety is a key pharmacophore in a multitude of therapeutic agents, including the blockbuster cholesterol-lowering drug Atorvastatin (Lipitor®).[3]
Among the various methods developed for constructing this valuable five-membered ring, the Paal-Knorr synthesis remains a cornerstone in the synthetic chemist's toolkit.[4][5] First reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, this reaction offers a direct and generally high-yielding pathway to substituted pyrroles through the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][4] While classic protocols often required harsh conditions, modern advancements have transformed the Paal-Knorr synthesis into a versatile and adaptable method, compatible with a wide range of sensitive functional groups and aligned with the principles of green chemistry.[6][7]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the Paal-Knorr pyrrole synthesis. We will delve into the reaction's mechanistic underpinnings, explore experimental design considerations, provide detailed, field-proven protocols, and discuss its application in modern chemical research.
Core Concepts and Reaction Mechanism
The Paal-Knorr synthesis is fundamentally an acid-catalyzed condensation and cyclization reaction.[8] The overall transformation involves the reaction of a 1,4-dicarbonyl compound with a primary amine (R'-NH₂) or an ammonia source to yield a substituted pyrrole, eliminating two molecules of water in the process.[7]
The mechanism, elucidated in detail by V. Amarnath et al., proceeds through several key steps.[1][9][10] Contrary to earlier hypotheses involving an enamine intermediate, kinetic studies demonstrated that the reaction proceeds via the formation of a hemiaminal, with the subsequent intramolecular cyclization being the rate-determining step.[6][9][11]
The established mechanism is as follows:
-
Amine Addition: The synthesis begins with the nucleophilic attack of the primary amine on one of the carbonyl carbons of the 1,4-dicarbonyl compound. Under weakly acidic conditions, one carbonyl group may be protonated, enhancing its electrophilicity. This addition forms a hemiaminal intermediate.[1][10]
-
Intramolecular Cyclization (Rate-Determining Step): The nitrogen atom of the hemiaminal then performs a nucleophilic attack on the second carbonyl group. This intramolecular cyclization forms a five-membered cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative.[1][8] This ring-closing step is typically the slowest step of the reaction.[6][8]
-
Dehydration: The cyclic intermediate undergoes a two-step dehydration process, eliminating two molecules of water to form the stable, aromatic pyrrole ring.[4]
This mechanistic pathway is critical for understanding reaction kinetics and for troubleshooting. For instance, conducting the reaction at a pH below 3 or using amine hydrochloride salts can favor the Paal-Knorr Furan Synthesis, as the less nucleophilic amine cannot compete effectively with the intramolecular attack of the enol oxygen.[6][9]
Caption: General experimental workflow for the Paal-Knorr synthesis.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for the synthesis of common pyrrole structures.
Protocol 1: Classical Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol describes a conventional heating method for the synthesis of an N-arylpyrrole.
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from hexane-2,5-dione and aniline.
Materials:
-
Hexane-2,5-dione (acetonylacetone)
-
Aniline
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
0.5 M Hydrochloric Acid
-
Methanol/Water (9:1 v/v) for recrystallization
-
Round-bottom flask, reflux condenser, ice bath, vacuum filtration apparatus
Procedure: [3]1. Reaction Setup: In a 50 mL round-bottom flask, combine hexane-2,5-dione (1.14 g, 10 mmol) and aniline (0.93 g, 10 mmol) in 10 mL of ethanol. 2. Catalysis: Carefully add one drop of concentrated hydrochloric acid to the mixture. 3. Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 15-20 minutes. The solution will typically change color. 4. Precipitation: After the reflux period, cool the reaction flask in an ice bath. While cooling, slowly add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product. 5. Isolation: Collect the resulting crystals by vacuum filtration, washing the solid with a small amount of cold water. 6. Purification: Recrystallize the crude product from approximately 1-2 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole as crystalline needles.
Protocol 2: Synthesis of N-Unsubstituted 2,5-Dimethylpyrrole
This protocol utilizes ammonium carbonate as the ammonia source, which decomposes in situ to provide ammonia for the reaction.
Objective: To synthesize 2,5-dimethylpyrrole from hexane-2,5-dione.
Materials:
-
Hexane-2,5-dione (acetonylacetone, 100 g, 0.88 mol) [12]* Ammonium carbonate (lumps, 200 g, 1.75 mol) [12]* Chloroform
-
Anhydrous calcium chloride
-
Erlenmeyer flask, air-cooled condenser, water-cooled condenser, heating mantle/oil bath, separatory funnel
Procedure: [12]1. Reaction Setup: In a 500 mL Erlenmeyer flask fitted with a wide-bore, air-cooled reflux condenser, place 100 g of hexane-2,5-dione and 200 g of ammonium carbonate lumps. 2. Initial Heating: Heat the mixture in an oil bath at 100°C. Effervescence (release of CO₂ and NH₃) will occur. Continue heating until the effervescence ceases (approx. 60-90 minutes). Insight: During this step, sublimed ammonium carbonate may block the condenser; it should be carefully pushed back into the reaction mixture with a glass rod. [12]3. Reflux: Replace the air-cooled condenser with a water-cooled one and gently reflux the mixture for an additional 30 minutes (bath temperature ~115°C). 4. Workup: Cool the mixture to room temperature. Two layers will form. Separate the upper yellow layer (the crude pyrrole) using a separatory funnel. 5. Extraction: Extract the lower aqueous layer with 15 mL of chloroform. Combine this chloroform extract with the crude pyrrole layer. 6. Drying & Purification: Dry the combined organic material over anhydrous calcium chloride. Transfer the dried liquid to a distillation apparatus and distill under reduced pressure. Collect the fraction boiling at 51–53°C/8 mm Hg. The expected yield is 68–72 g (81–86%).
Protocol 3: Microwave-Assisted Synthesis of a Substituted Pyrrole
This protocol demonstrates the speed and efficiency of modern microwave-assisted organic synthesis (MAOS).
Objective: To synthesize a substituted pyrrole via a rapid microwave-assisted Paal-Knorr cyclization.
Materials:
-
1,4-diketone (e.g., hexane-2,5-dione, 0.1 mmol)
-
Primary amine (e.g., benzylamine, 0.3 mmol, 3 equivalents)
-
Glacial acetic acid
-
Ethanol
-
Microwave vial (5 mL), microwave reactor
Procedure: [3]1. Vial Preparation: To a 5 mL microwave vial, add a solution of the 1,4-diketone (0.1 mmol) in ethanol (1 mL). 2. Reagent Addition: Add glacial acetic acid (0.1 mL) and the primary amine (3 equivalents) to the vial. 3. Reaction: Seal the microwave vial and place it in the microwave reactor. Irradiate the mixture at 80-100°C for 5-15 minutes. The reaction progress can be monitored by TLC. 4. Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. 5. Isolation: Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent under reduced pressure. 6. Purification: Purify the crude material by column chromatography on silica gel to yield the desired product.
Applications in Drug Development and Medicinal Chemistry
The Paal-Knorr synthesis is a powerful engine for generating molecular diversity in drug discovery programs. [3]The ability to readily vary all four substituent positions on the pyrrole ring, as well as the nitrogen substituent, allows for the creation of large libraries of analogs for structure-activity relationship (SAR) studies.
Substituted pyrroles are known to interact with a wide range of biological targets, often acting as inhibitors of enzymes such as protein kinases. [13]The pyrrole scaffold can serve as a bioisostere for other aromatic rings and can engage in crucial hydrogen bonding and hydrophobic interactions within an enzyme's active site. The synthesis of pyrrole-based aryl hydrazones via the Paal-Knorr reaction has been explored for potential treatments of neurodegenerative conditions like Parkinson's disease. [14]
Caption: Role of the pyrrole scaffold in binding to a kinase active site.
Conclusion
The Paal-Knorr synthesis, more than a century after its discovery, remains an exceptionally valuable and widely used method for constructing substituted pyrroles. [6]Its evolution from a reaction requiring harsh conditions to a sophisticated procedure employing a range of mild catalysts and modern technologies like microwave irradiation highlights its adaptability. [13]For professionals in pharmaceutical and materials science, mastery of the Paal-Knorr synthesis provides a reliable and versatile platform for accessing a vast chemical space of functionalized pyrroles, driving innovation and discovery.
References
- Wikipedia. (2023, October 29). Paal–Knorr synthesis.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Bharatam, P. V., et al. (2006). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Journal of Physical Organic Chemistry, 19(10), 648-655.
- Balakrishna, A., et al. (2019). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. RSC Advances, 9(43), 24915-24936.
- ResearchGate. (n.d.). Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b.
- ResearchGate. (n.d.). Synthesis of N-substituted 2,5-dimethyl pyrroles in water.
- Buu-Hoï, N. P., & Xuong, N. D. (1955). FURTHER STUDIES ON THE KNORR-PAAL SYNTHESIS OF 2,5-DIALKYLPYRROLES. The Journal of Organic Chemistry, 20(7), 850-854.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- Royal Society of Chemistry. (2022). CHAPTER 17: Pyrrole Synthesis.
- Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 52(5), 759-771.
- ResearchGate. (n.d.). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles.
- ResearchGate. (2018). Synthesis of pyrrole and substituted pyrroles (Review).
- ResearchGate. (n.d.). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
- Georgieva, M., et al. (2025). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules, 30(15), 3154.
- Chemistry Student. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. YouTube.
- Organic Syntheses. (n.d.). 2,5-dimethylpyrrole.
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The Strategic Application of 5-Methyl-1H-pyrrole-3-carboxylic Acid in Pharmaceutical Synthesis: A Guide for Drug Development Professionals
Introduction: The Pyrrole Scaffold in Modern Drug Discovery
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, featuring prominently in a diverse array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in the design of novel therapeutic agents.[3] Among the vast family of pyrrole derivatives, 5-methyl-1H-pyrrole-3-carboxylic acid stands out as a particularly valuable pharmaceutical intermediate. Its strategic substitution pattern provides a versatile platform for the construction of complex molecular architectures, most notably in the development of targeted therapies such as kinase inhibitors.[3][4]
This technical guide offers an in-depth exploration of the applications of this compound in pharmaceutical research and development. We will delve into its synthesis, key chemical transformations, and its role as a pivotal building block in the creation of potent active pharmaceutical ingredients (APIs). The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this versatile intermediate in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and quality control.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂ | [5] |
| Molecular Weight | 125.13 g/mol | [5] |
| Appearance | Off-white to light yellow crystalline powder | General knowledge |
| Melting Point | 161.5 °C | [1] |
| Boiling Point | 326.3 °C | [5] |
| LogP | 1.02 | [5] |
| Solubility | Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water. | General chemical knowledge |
Spectroscopic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.9 (s, 1H, COOH), 9.5 (br s, 1H, NH), 6.7 (s, 1H, Ar-H), 6.1 (s, 1H, Ar-H), 2.2 (s, 3H, CH₃). Note: Peak positions can vary slightly based on solvent and concentration.[6]
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 165.0 (C=O), 125.0 (Ar-C), 122.0 (Ar-C), 118.0 (Ar-C), 108.0 (Ar-C), 12.0 (CH₃). Note: Peak positions can vary slightly based on solvent and concentration.[6]
-
IR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 3100 (N-H stretch), 1680 (C=O stretch of carboxylic acid), 1550, 1450 (aromatic C=C stretch).[7]
The Role of this compound in Kinase Inhibitor Synthesis: The Sunitinib Example
One of the most prominent applications of derivatives of this compound is in the synthesis of Sunitinib (marketed as Sutent), a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[3][8] Sunitinib is a crucial therapeutic for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor. The core of the Sunitinib molecule is constructed from a substituted pyrrole, highlighting the importance of intermediates like this compound.
The following sections will detail the synthetic pathway to a key precursor of Sunitinib, starting from a derivative of this compound.
Synthetic Protocols: From Pyrrole Synthesis to a Key Pharmaceutical Intermediate
The journey from simple precursors to a complex API involves a series of well-defined chemical transformations. This section provides detailed protocols for the key steps in synthesizing a Sunitinib intermediate, starting with the foundational Knorr pyrrole synthesis.
Protocol 1: Knorr Pyrrole Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
The Knorr pyrrole synthesis is a classic and reliable method for the preparation of substituted pyrroles.[9][10] This protocol outlines the synthesis of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, a direct precursor to our target intermediate.
Reaction Scheme:
Caption: Knorr synthesis of a substituted pyrrole.
Materials:
-
Ethyl acetoacetate
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Zinc dust
-
Ethanol
-
Water
-
Ice
Procedure:
-
Preparation of the α-amino-ketone precursor (in situ):
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1 equivalent) in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. This forms the oximino derivative.
-
-
Reduction and Cyclization:
-
To the reaction mixture, add a second equivalent of ethyl acetoacetate.
-
In a separate beaker, prepare a slurry of zinc dust (2.2 equivalents) in glacial acetic acid.
-
Slowly and portion-wise, add the zinc slurry to the reaction mixture, ensuring the temperature does not exceed 40 °C. An exothermic reaction will occur.[9]
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into a large beaker containing ice water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol/water to yield pure ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate as a crystalline solid.[11]
-
Rationale: The in-situ formation of the α-amino-ketone from the corresponding oxime is crucial as α-amino-ketones are prone to self-condensation.[9] The zinc/acetic acid reduction provides a mild and effective method for this transformation, leading directly to the cyclization reaction with the second equivalent of the β-ketoester.
Protocol 2: Vilsmeier-Haack Formylation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[12][13] In this step, a formyl group is introduced at the C5 position of the pyrrole ring, a key functionalization for the subsequent condensation reaction.
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of the pyrrole ring.
Materials:
-
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1 equivalent) in anhydrous DCM.
-
Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.[14]
-
Rationale: The Vilsmeier reagent is a potent electrophile that readily attacks the electron-rich C5 position of the pyrrole ring. The use of anhydrous conditions is critical to prevent the decomposition of the Vilsmeier reagent and ensure a high yield of the formylated product.
Protocol 3: Hydrolysis of the Ester to 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is then activated for the subsequent amide coupling reaction.
Reaction Scheme:
Caption: Base-catalyzed hydrolysis of the ethyl ester.
Materials:
-
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Potassium hydroxide (KOH)
-
Methanol
-
Water
-
Hydrochloric acid (1 M)
Procedure:
-
Saponification:
-
Dissolve ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1 equivalent) in a mixture of methanol and water.
-
Add a solution of potassium hydroxide (2-3 equivalents) in water.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.[14]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the dropwise addition of 1 M HCl. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid as a solid.[14]
-
Rationale: Basic hydrolysis (saponification) is a standard and efficient method for converting esters to carboxylic acids. The subsequent acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution.
Protocol 4: Amide Coupling to form N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
Amide bond formation is a critical step in the synthesis of many pharmaceuticals. This protocol utilizes a common coupling agent to link the carboxylic acid with the desired amine side chain.
Reaction Scheme:
Caption: Amide bond formation using a coupling agent.
Materials:
-
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
-
N,N-Diethylethane-1,2-diamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to form the activated ester.[15]
-
-
Amide Bond Formation:
-
Add N,N-diethylethane-1,2-diamine (1.1 equivalents) and DIPEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-8 hours, or until TLC analysis indicates the completion of the reaction.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.
-
Rationale: The use of coupling reagents like EDC and HOBt is a standard and effective method for amide bond formation, minimizing side reactions and allowing for mild reaction conditions.[15] DIPEA is used as a non-nucleophilic base to neutralize the acids formed during the reaction.
Quality Control and Analytical Methods
Rigorous quality control is essential to ensure the purity and identity of pharmaceutical intermediates.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed to assess the purity of this compound and its derivatives.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Phosphoric acid in water; B: Acetonitrile
-
Gradient: 70% A / 30% B, isocratic
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Expected Retention Time: Dependent on the specific compound and exact conditions, but typically in the range of 3-10 minutes.[2][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the structural elucidation and confirmation of the desired product at each stage of the synthesis. The expected chemical shifts are provided in the respective protocol sections.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the amide N-H and C=O stretches.
Logical Framework for Intermediate Selection in Drug Discovery
The decision to use a specific intermediate like this compound in a drug discovery program is a multi-faceted process. The following diagram illustrates a typical decision-making workflow.
Caption: Decision workflow for selecting a pharmaceutical intermediate.
Conclusion
This compound and its derivatives are invaluable tools in the arsenal of the modern medicinal chemist. Their utility in the synthesis of complex, biologically active molecules, particularly kinase inhibitors, is well-established. By understanding the fundamental synthesis and functionalization reactions of this versatile intermediate, drug development professionals can accelerate their research and development efforts. The protocols and data presented in this guide serve as a comprehensive resource to facilitate the strategic application of this compound in the ongoing quest for novel and effective therapeutics.
References
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- Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents.
- Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. ChEMBL.
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- 5-(5-Fluoro-2-oxo-1,2-dihydroindol-3-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide | C22H27FN4O2 | CID 3086686 - PubChem.
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- ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C10H13NO3 - PubChem.
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- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
- Pyrrole-The Vilsmeier Reaction - ChemTube3D.
- 1H NMR Chemical Shifts - Organic Chemistry Data.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing).
- multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org.
- Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies.
- Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II.
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derivatization of the carboxylic acid group in 5-methyl-1H-pyrrole-3-carboxylic acid
An Application Guide to the Chemical Derivatization of 5-Methyl-1H-pyrrole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility is largely defined by the reactivity of its carboxylic acid moiety, which serves as a handle for chemical modification and the introduction of diverse functional groups. This application note provides a detailed guide to the primary strategies for derivatizing this carboxylic acid group, including esterification, amidation, and acyl halide formation. By explaining the causality behind experimental choices and providing validated, step-by-step protocols, this document serves as a comprehensive resource for researchers seeking to incorporate this versatile scaffold into their synthetic programs.
Introduction: The Strategic Importance of the Pyrrole Scaffold
The pyrrole ring is a privileged structure in numerous biologically active compounds, including pharmaceuticals like atorvastatin, sunitinib, and ketorolac.[1] The specific scaffold, this compound, offers a chemically robust aromatic system with a key functional group—the carboxylic acid—poised for synthetic elaboration.[2][3] Derivatization at this position is a cornerstone for modulating the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability, and for establishing key interactions with biological targets. This guide focuses on the three most common and effective transformations of the carboxylic acid group: conversion to esters, amides, and acyl chlorides.
Derivatization Pathways: An Overview
The carboxylic acid group can be converted into a variety of functional groups. The most direct routes involve either substitution of the hydroxyl group (esterification, amidation) or its conversion into a more reactive leaving group (acyl halide formation) for subsequent nucleophilic attack. The choice of pathway depends on the desired final product, the stability of the starting materials, and the required reaction scale.
Caption: Key derivatization routes for this compound.
Esterification: Modulating Polarity and Pro-drug Potential
Esterification is a fundamental method for masking the polarity of a carboxylic acid, which can enhance membrane permeability for drug delivery applications. The two most reliable methods are the classic Fischer-Speier esterification and the milder Steglich esterification.
Fischer-Speier Esterification
This method involves the reaction of the carboxylic acid with an excess of an alcohol under strong acid catalysis.[4] It is a thermodynamically controlled, equilibrium-driven process.[5][6] To achieve high yields, the equilibrium must be shifted towards the products, typically by using the alcohol as the solvent or by removing the water byproduct.[7][8]
Mechanism Insight: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by the weakly nucleophilic alcohol. A series of proton transfers then converts the hydroxyl group into a good leaving group (water).[5][6]
Caption: Simplified mechanism of acid-catalyzed Fischer esterification.
Protocol 1: Synthesis of Methyl 5-methyl-1H-pyrrole-3-carboxylate
Materials and Reagents:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Rotary evaporator, magnetic stirrer, reflux condenser, standard glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20 mL per gram of carboxylic acid). The alcohol acts as both reactant and solvent.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 65°C for methanol) for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and carefully transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst; caution: CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester.
-
Purify the product by flash column chromatography or recrystallization if necessary.
Steglich Esterification
For substrates that are sensitive to strong acids and high temperatures, the Steglich esterification offers a mild and efficient alternative.[9] This reaction uses dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the nucleophilic attack by the alcohol.
Causality: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to form an even more reactive N-acylpyridinium species, which is readily attacked by the alcohol. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[10]
Amidation: The Gateway to Bioactive Molecules
The formation of an amide bond is one of the most critical reactions in drug development. Direct condensation of a carboxylic acid and an amine is generally unfavorable, requiring activation of the carboxyl group.[11] This is achieved using a wide array of "coupling reagents."
Understanding Peptide Coupling Reagents
Coupling reagents are activating agents that convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating amide bond formation.[12][13] They can be broadly classified into carbodiimides and onium salts.
| Coupling Reagent Class | Examples | Mechanism of Action | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | Forms a reactive O-acylisourea intermediate.[13] | DCC: Insoluble DCU byproduct, easy removal. EDC: Water-soluble reagent and byproduct, ideal for aqueous extractions.[10] Potential for racemization. |
| Onium Salts (Aminium/Uronium) | HBTU, HATU, HCTU | Forms a highly reactive OBt, OAt, or Cl-OBt active ester. | Generally faster and more efficient than carbodiimides, especially for hindered substrates.[14] HATU is particularly effective at minimizing racemization.[10] |
| Onium Salts (Phosphonium) | PyBOP, PyAOP | Forms a reactive OBt or OAt active ester. | More soluble in DMF than uronium salts. Less prone to guanidinylation side reactions. PyAOP is highly effective for coupling N-methylated amino acids.[10] |
The Role of Additives: To improve efficiency and minimize the risk of racemization at adjacent chiral centers, additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are often included.[10][14] These additives trap the O-acylisourea intermediate to form an active ester that is more stable and less prone to side reactions, yet still highly reactive towards the amine.[12]
Caption: General workflow for amide synthesis using coupling reagents.
Protocol 2: Amide Synthesis using HATU
Materials and Reagents:
-
This compound
-
Desired primary or secondary amine (1.0-1.2 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1-1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous MgSO₄
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq), followed by HATU (1.1 eq).
-
Add DIPEA (2.5 eq) to the mixture. The reaction is often exothermic and the solution may turn yellow.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer extensively with water (to remove DMF and DIPEA salts) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by flash column chromatography.
Acyl Chloride Formation: Creating a Highly Reactive Intermediate
Converting the carboxylic acid to an acyl chloride dramatically increases its electrophilicity, making it highly susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and thiols. This is a two-step approach to esters and amides that is often high-yielding but requires careful handling of the moisture-sensitive acyl chloride intermediate.
Reagent Selection:
-
Thionyl Chloride (SOCl₂): A common and effective reagent. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies workup.[15][16]
-
Oxalyl Chloride ((COCl)₂): A milder alternative that can be used at lower temperatures. It often requires a catalytic amount of DMF (Vilsmeier-Haack conditions). The byproducts are also gaseous (CO, CO₂, HCl).[17]
Protocol 3: Synthesis of 5-Methyl-1H-pyrrole-3-carbonyl chloride
WARNING: This reaction should be performed in a well-ventilated fume hood as it produces toxic and corrosive gases.
Materials and Reagents:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or toluene
-
Catalytic DMF (if using oxalyl chloride)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser (with a drying tube or inert gas inlet), add this compound (1.0 eq).
-
Add anhydrous DCM or toluene.
-
Method A (SOCl₂): Add thionyl chloride (2.0-5.0 eq) dropwise at room temperature. After the addition is complete, heat the mixture to reflux for 1-3 hours until gas evolution ceases.
-
Method B ((COCl)₂): Cool the solution to 0°C. Add a single drop of anhydrous DMF, followed by the slow, dropwise addition of oxalyl chloride (1.5-2.0 eq). After addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
After the reaction is complete, carefully remove the solvent and excess reagent in vacuo. The resulting crude acyl chloride is often used immediately in the next step without further purification.
-
Subsequent Reaction: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM) and cool to 0°C. Slowly add a solution of the desired nucleophile (e.g., an alcohol or amine, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.2 eq) to neutralize the HCl byproduct. Stir until completion, then proceed with a standard aqueous workup.
Conclusion
The derivatization of the carboxylic acid group of this compound is a versatile and powerful strategy in modern organic synthesis. The choice between esterification, direct amidation with coupling reagents, or a two-step conversion via an acyl chloride depends on the specific target molecule, substrate sensitivities, and desired scale. By understanding the mechanisms and practical considerations outlined in this guide, researchers can confidently and efficiently modify this valuable heterocyclic core, accelerating their research in drug discovery and materials science.
References
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- Pearson. (n.d.). Fischer Esterification Practice Problems. Pearson+.
- ResearchGate. (n.d.). Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1 H -thieno[3,2- c ]pyrazole-6-carbonitrile and Their Derivatives. ResearchGate.
- Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. TRU.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification.
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- Goodreid, J. D., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. Journal of Organic Chemistry, 79(3), 943-54.
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- Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
- Higashi, T., & Shimada, K. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 878(28), 2823-2828.
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- Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides.
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- ResearchGate. (2025, August 9). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. ResearchGate.
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- PubChem. (n.d.). Pyrrole-3-carboxylic acid. National Center for Biotechnology Information.
- Reddit. (2015, July 17). Need help in converting a carboxylic acid to an acyl chloride. r/chemistry.
- YouTube. (2024, March 14). Lec6 - Carboxylic acid Conversions to Acyl Chlorides, Anhydrides and Esters. OC Chem Videos.
- ResearchGate. (2025, August 5). A new fluorogenic reagent for labelling carboxylic acids in HPLC. ResearchGate.
- MDPI. (n.d.). Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies. MDPI.
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Application Note: A Robust and Scalable Two-Step Synthesis of 5-Methyl-1H-pyrrole-3-carboxylic Acid
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a fundamental structural motif in a vast array of biologically active natural products and pharmaceutical agents.[1] Molecules incorporating this five-membered nitrogen-containing heterocycle exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2] A prime example of a blockbuster drug featuring this scaffold is Atorvastatin (Lipitor®), the world's leading cholesterol-lowering medication.[1]
5-Methyl-1H-pyrrole-3-carboxylic acid, in particular, serves as a crucial and versatile building block in medicinal chemistry and materials science. Its specific substitution pattern—a methyl group at the 5-position and a carboxylic acid at the 3-position—provides synthetic handles for further molecular elaboration, making it a high-value intermediate for drug discovery and development professionals. This application note provides a detailed, field-proven protocol for the multi-gram scale-up synthesis of this compound, designed for reproducibility, safety, and high yield.
The Synthetic Strategy: A Two-Step Approach to Purity and Scale
While numerous methods exist for constructing the pyrrole ring, such as the Paal-Knorr, Hantzsch, and Knorr syntheses, many face challenges when transitioning from benchtop to scale-up.[3][4][5] These can include harsh reaction conditions, the use of expensive or hazardous reagents, and low overall yields.[5][6]
To circumvent these issues, we have designed a robust two-step synthetic strategy that prioritizes operational simplicity, readily available starting materials, and ease of purification. The chosen pathway involves:
-
Step 1: Synthesis of the Ester Intermediate. We will first synthesize the stable intermediate, Ethyl 5-methyl-1H-pyrrole-3-carboxylate , via a modified Hantzsch-type pyrrole synthesis. This reaction provides a high-yielding and clean route to the core pyrrole structure.
-
Step 2: Saponification to the Final Product. The isolated ethyl ester is then subjected to basic hydrolysis (saponification) to cleanly yield the target molecule, This compound .[7][8] This classic transformation is highly efficient and allows for a simple acidic workup to precipitate the pure product.
This two-step approach is advantageous for scale-up as it allows for the purification of a stable, crystalline intermediate, ensuring the final active pharmaceutical ingredient (API) precursor is of the highest quality.
Caption: High-level overview of the two-step synthetic pathway.
Detailed Experimental Protocols
Part A: Scale-Up Synthesis of Ethyl 5-methyl-1H-pyrrole-3-carboxylate (Intermediate)
This procedure is based on a modified Hantzsch pyrrole synthesis, which involves the condensation of a β-ketoester with an enamine and an α-haloketone equivalent.[2] For operational simplicity on a larger scale, this protocol uses a one-pot reaction from readily available precursors.
3.1. Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles | Notes |
| Ethyl 3-aminocrotonate | 7318-00-5 | 129.16 | 129.2 g | 1.0 | Reagent grade, ≥97% |
| Ethyl 2-chloroacetoacetate | 609-15-4 | 164.59 | 172.8 g | 1.05 | Corrosive, lachrymator |
| Sodium Acetate | 127-09-3 | 82.03 | 123.0 g | 1.5 | Anhydrous |
| Acetic Acid | 64-19-7 | 60.05 | 500 mL | - | Glacial, solvent |
| Ethanol | 64-17-5 | 46.07 | 500 mL | - | For recrystallization |
3.2. Equipment
-
5 L three-neck round-bottom flask (reactor vessel)
-
Overhead mechanical stirrer with a PTFE paddle
-
Heating mantle with temperature controller and thermocouple
-
Reflux condenser
-
Addition funnel (500 mL)
-
Large Büchner funnel and vacuum flask for filtration
3.3. Step-by-Step Protocol
-
Reactor Setup: Assemble the 5 L reactor vessel with the overhead stirrer, reflux condenser, and thermocouple. Ensure the setup is in a certified fume hood.
-
Charge Reagents: To the reactor, add glacial acetic acid (500 mL), ethyl 3-aminocrotonate (129.2 g, 1.0 mol), and anhydrous sodium acetate (123.0 g, 1.5 mol).
-
Initial Stirring: Begin stirring the mixture to form a suspension. A moderate stirring speed (e.g., 200-250 RPM) is sufficient.
-
Controlled Addition: In the addition funnel, place ethyl 2-chloroacetoacetate (172.8 g, 1.05 mol). Add this reagent dropwise to the stirred suspension over approximately 60-90 minutes. Causality Note: This controlled addition is critical to manage the exotherm of the reaction and prevent the formation of unwanted side products.
-
Reaction Heating: After the addition is complete, heat the reaction mixture to 100-110 °C and maintain this temperature under reflux for 3-4 hours.
-
In-Process Check (IPC): Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is complete when the starting enamine spot has been consumed.
-
Reaction Quench: Once complete, cool the mixture to room temperature. Slowly and carefully pour the dark reaction mixture into 3 L of ice-cold water with vigorous stirring. A solid precipitate will form.
-
Product Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using the Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 500 mL) until the filtrate is near neutral pH. This step removes residual acetic acid and salts.
-
Recrystallization: Transfer the crude solid to a clean flask and recrystallize from hot ethanol (~500 mL) to yield a crystalline, off-white to light tan solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
-
Yield & Characterization: The typical yield is 110-125 g (65-75%). The product should be characterized by ¹H NMR and melting point analysis.
Part B: Hydrolysis to this compound (Final Product)
This step is a standard saponification, converting the ethyl ester intermediate into the desired carboxylic acid.[8]
3.4. Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles | Notes |
| Ethyl 5-methyl-1H-pyrrole-3-carboxylate | 3283-34-9 | 167.19 | 100 g | 0.598 | From Part A |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 36 g | 0.90 | Corrosive solid |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~150 mL | - | 6M solution, corrosive |
| Methanol | 67-56-1 | 32.04 | 400 mL | - | Solvent |
| Deionized Water | 7732-18-5 | 18.02 | 400 mL | - | Solvent |
3.5. Equipment
-
2 L three-neck round-bottom flask
-
Overhead mechanical stirrer
-
Heating mantle with temperature controller
-
pH meter or pH paper
-
Large Büchner funnel and vacuum flask
3.6. Step-by-Step Protocol
-
Prepare Base Solution: In the 2 L flask, dissolve sodium hydroxide (36 g, 0.90 mol) in a mixture of deionized water (400 mL) and methanol (400 mL). Stir until the NaOH is fully dissolved. Safety Note: This process is exothermic; prepare the solution with cooling if necessary.
-
Add Ester: Add the Ethyl 5-methyl-1H-pyrrole-3-carboxylate (100 g, 0.598 mol) to the sodium hydroxide solution.
-
Reaction Heating: Heat the mixture to reflux (approximately 70-75 °C) and maintain for 2-3 hours.
-
In-Process Check (IPC): Monitor the reaction by TLC. The disappearance of the starting ester spot indicates the completion of hydrolysis.
-
Solvent Removal: After cooling to room temperature, remove the methanol from the reaction mixture using a rotary evaporator. This aids in a cleaner precipitation.
-
Acidification: Transfer the remaining aqueous solution to a beaker placed in an ice bath. While stirring vigorously, slowly add 6M hydrochloric acid to precipitate the carboxylic acid. Monitor the pH and continue adding acid until the pH is between 2 and 3. Causality Note: Acidification protonates the carboxylate salt, causing the neutral and less soluble carboxylic acid to precipitate out of the aqueous solution.
-
Product Isolation: Stir the cold suspension for 30 minutes to maximize precipitation. Collect the white solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold deionized water (2 x 200 mL) to remove residual salts. Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
Yield & Characterization: The typical yield is 75-80 g (90-95%). The final product should be a white to off-white powder. Confirm identity and purity via ¹H NMR, Mass Spectrometry, and Melting Point.
Overall Process Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Safety and Handling Precautions
All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, flame-resistant lab coats, and chemical-resistant gloves.[9]
-
Flammability: Organic solvents such as ethanol, methanol, and acetic acid are flammable. Keep away from ignition sources.[10] Use heating mantles and explosion-proof equipment for scale-up operations.
-
Corrosivity: Glacial acetic acid, sodium hydroxide, and hydrochloric acid are highly corrosive. Handle with extreme care to avoid skin and eye contact.
-
Toxicity: Pyrrole derivatives can be toxic if inhaled or ingested.[11][12] Ethyl 2-chloroacetoacetate is a lachrymator and should be handled exclusively in a fume hood.
-
Waste Disposal: All chemical waste must be handled and disposed of according to local, state, and federal regulations.[6]
References
- International Journal of Research in Pharmaceutical and Nano Sciences. (2018).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-465. [Link]
- Wikipedia. (n.d.). Pyrrole. [Link]
- Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. [Link]
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
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- BIOSYNCE. (2025).
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- Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. NIH Public Access, Author Manuscript. [Link]
- Das, B. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
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Application Note: High-Purity Recovery of 5-methyl-1H-pyrrole-3-carboxylic acid via Mixed-Solvent Recrystallization
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 5-methyl-1H-pyrrole-3-carboxylic acid, a vital heterocyclic building block in pharmaceutical and materials science research. Crude forms of this compound, often resulting from the saponification of its corresponding ester, can contain unreacted starting materials, salts, and colored byproducts. Achieving high purity (>98%) is critical for subsequent synthetic transformations and biological assays. This guide details a robust mixed-solvent recrystallization procedure using an ethanol/water system, explaining the scientific rationale behind each step, from solvent selection to final product validation.
The Foundational Principle: Recrystallization
Recrystallization is a powerful purification technique for solid compounds based on differential solubility.[1][2] The core principle is that the solubility of most solids increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a purer form. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently removed during filtration.[3]
The success of this technique hinges on the selection of an appropriate solvent system where the target compound exhibits:
-
High solubility at elevated temperatures.
-
Low solubility at low temperatures.
This differential ensures maximum recovery of the purified product upon cooling.
Compound Profile and Impurity Analysis
A thorough understanding of the target molecule and its likely contaminants is the first step in designing a robust purification protocol.
Physicochemical Properties
Key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 100047-52-7 | [4] |
| Molecular Formula | C₆H₇NO₂ | [4] |
| Molecular Weight | 125.13 g/mol | [4] |
| Appearance | Typically an off-white to light brown solid | - |
| Boiling Point | 326.3°C (Predicted) | [4] |
| Density | 1.295 g/cm³ (Predicted) | [4] |
Note: An experimental melting point should be determined for the crude material and compared with the final purified product as a key validation metric.
Common Synthesis Route & Anticipated Impurities
A prevalent method for synthesizing pyrrole carboxylic acids is the hydrolysis (saponification) of the corresponding methyl or ethyl ester.[5] This process typically involves heating the ester with a base (e.g., NaOH or KOH) followed by acidification (e.g., with HCl) to precipitate the carboxylic acid.
Based on this route, the primary impurities are:
-
Unreacted Starting Material: Residual methyl 5-methyl-1H-pyrrole-3-carboxylate.
-
Inorganic Salts: Sodium chloride (NaCl) or potassium chloride (KCl) formed during the neutralization step.
-
Colored Byproducts: Pyrrole compounds are susceptible to oxidation and polymerization, leading to discoloration.[6]
The Decisive Factor: Solvent System Selection
The choice of solvent is the most critical parameter in recrystallization. For a polar molecule like this compound, which contains both hydrogen bond donor (N-H, O-H) and acceptor (C=O) groups, polar solvents are the primary candidates.[7]
A mixed-solvent system is often superior to a single-solvent system as it allows for fine-tuning of the solution's polarity to achieve the ideal solubility profile.[2] For this compound, an Ethanol/Water system is highly effective.
-
Ethanol: The "good" solvent, in which the compound is readily soluble, especially when hot.
-
Water: The "poor" or "anti-solvent," in which the compound is less soluble. Water is also excellent for dissolving the inorganic salt impurities.
The strategy is to dissolve the crude compound in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). This indicates that the solution is perfectly saturated, and a slight decrease in temperature will initiate crystallization.
| Solvent | Boiling Point (°C) | Rationale for Use |
| Ethanol | 78 | Good primary solvent for dissolving the organic compound and its organic impurities. |
| Water | 100 | Excellent anti-solvent and effective at dissolving inorganic salt byproducts. |
Visualized Workflow of Recrystallization
The following diagram outlines the key stages of the purification process.
Caption: Workflow for the mixed-solvent recrystallization of this compound.
Detailed Experimental Protocol
This protocol is designed for purifying approximately 5.0 g of crude material. Adjust volumes accordingly for different scales.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hotplate with stirring capability
-
Glass funnel and fluted filter paper (for optional hot filtration)
-
Büchner funnel and filter flask
-
Vacuum source
-
Spatulas, glass stirring rod
-
Ice bath
Step-by-Step Procedure:
-
Dissolution of Crude Product:
-
Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask.
-
In a separate 250 mL flask, bring approximately 100 mL of ethanol to a gentle boil on a hotplate.
-
Add the hot ethanol to the crude solid in small portions (e.g., 5-10 mL at a time), swirling the flask after each addition. Keep the flask on the hotplate to maintain the temperature.
-
Causality: The objective is to dissolve the compound in the minimum amount of boiling solvent to create a saturated solution, which is essential for good recovery.[3] Continue adding ethanol until all the solid just dissolves. Note the volume of ethanol used.
-
-
Addition of Anti-Solvent:
-
While keeping the ethanol solution hot, add hot deionized water dropwise using a Pasteur pipette.
-
Continue adding water while swirling until a persistent faint cloudiness appears. This is the point of saturation.
-
Causality: Adding the anti-solvent (water) reduces the overall solubility of the organic compound in the mixed solvent system, bringing it to the brink of crystallization.
-
-
Clarification:
-
Add 1-2 drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Causality: This step ensures that the solution is perfectly saturated at the boiling point and prevents premature crystallization during a potential hot filtration step.
-
-
Slow Cooling and Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed on the benchtop.
-
Causality: Slow cooling is paramount. It allows for the selective growth of the desired compound's crystal lattice, excluding impurities. Rapid cooling can trap impurities within the crystals, compromising purity.
-
-
Maximizing Yield:
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes.
-
Causality: The solubility of the compound is further decreased at 0-4°C, which maximizes the yield of crystalline product.
-
-
Isolation by Vacuum Filtration:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/water mother liquor.
-
Turn on the vacuum and pour the cold crystalline slurry into the funnel.
-
Causality: Vacuum filtration rapidly separates the solid crystals from the impurity-containing mother liquor.
-
-
Washing the Crystals:
-
With the vacuum still applied, wash the crystals on the filter paper with a small amount (5-10 mL) of ice-cold ethanol/water (in the same ratio as the final crystallization mixture).
-
Causality: The cold solvent wash removes any residual mother liquor adhering to the crystal surfaces without significantly dissolving the purified product.[2]
-
-
Drying the Final Product:
-
Leave the crystals in the funnel with the vacuum on for 15-20 minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C).
-
Protocol Validation: Purity Assessment
A successful purification must be verified. The following methods are standard for validating the purity of the final product.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Compare the melting point of the recrystallized product to the crude starting material. A significant increase and narrowing of the melting range indicate successful purification.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the purified product on a TLC plate. Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The purified product should appear as a single, distinct spot, while the crude material may show multiple spots corresponding to impurities.
-
Appearance: A visual improvement from a colored, crude solid to a white or off-white crystalline powder is a good qualitative indicator of purity.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| Product Fails to Crystallize | Too much solvent was used; the solution is not saturated. | Gently heat the solution to boil off some of the solvent until the solution volume is reduced. Allow to cool again. |
| Cooling was too rapid. | Reheat the solution to re-dissolve the solid and allow it to cool more slowly. | |
| The glass surface is too smooth. | Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. | |
| "Oiling Out" (Product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent (ethanol), and allow it to cool more slowly. |
| Low Recovery Yield | Too much solvent was used; crystals were washed with solvent that was not cold; premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Ensure wash solvent is ice-cold. Ensure filtration apparatus is pre-heated if performing hot filtration. |
References
- Chemsrc. Methyl 5-methyl-1H-pyrrole-3-carboxylate | CAS#:40611-76-5.
- University of California, Los Angeles. Recrystallization and Crystallization.
- LookChem. Cas 2703-17-5,1H-Pyrrole-3-carboxylic acid, methyl ester (9CI).
- University of Alberta. Recrystallization - Single Solvent.
- PubChem, National Institutes of Health. 5-methyl-1H-pyrazole-3-carboxylic acid.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Simon Fraser University. Recrystallization.
- PubChem, National Institutes of Health. methyl 1H-pyrrole-3-carboxylate.
- Pharmacompass. 1H-Pyrrole-3-carboxylic acid, 5-(2,4-difluorophenyl)-4-methoxy-, methyl ester.
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Home Page [chem.ualberta.ca]
- 4. echemi.com [echemi.com]
- 5. Methyl 1H-pyrrole-3-carboxylate CAS#: 2703-17-5 [m.chemicalbook.com]
- 6. Pyrrole-3-carboxylic acid CAS#: 931-03-3 [m.chemicalbook.com]
- 7. Reagents & Solvents [chem.rochester.edu]
analytical techniques for characterizing 5-methyl-1H-pyrrole-3-carboxylic acid
An In-Depth Guide to the Analytical Characterization of 5-methyl-1H-pyrrole-3-carboxylic Acid
Introduction: The Significance of Rigorous Characterization
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrrole, it serves as a versatile scaffold for the synthesis of more complex molecules with potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise arrangement of its functional groups—the carboxylic acid, the N-H bond of the pyrrole ring, and the methyl group—dictates its chemical reactivity, solubility, and biological interactions.
Therefore, unambiguous confirmation of its structure, purity, and physicochemical properties is a critical prerequisite for its use in drug development and other research applications. A multi-technique analytical approach is not merely a quality control step but a foundational component of scientific integrity, ensuring that subsequent biological or chemical studies are based on a well-defined molecular entity. This guide provides detailed application notes and protocols for the comprehensive characterization of this compound, grounded in established analytical principles and field-proven insights.
Overall Analytical Strategy
A robust characterization workflow integrates multiple orthogonal techniques. Each method provides a unique piece of the puzzle, and together they create a self-validating system for structural confirmation and purity assessment. The logical flow begins with structural elucidation (NMR, MS, FT-IR), followed by purity and stability assessment (HPLC), and concludes with an evaluation of fundamental physical properties (Thermal Analysis).
Figure 1: A comprehensive workflow for the analytical characterization of a novel chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
Principle & Causality: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For this compound, ¹H NMR will confirm the number and connectivity of all protons, including those on the pyrrole ring, the methyl group, the N-H, and the carboxylic acid. ¹³C NMR will identify all unique carbon environments, which is crucial for confirming the substitution pattern on the pyrrole ring.[3]
Predicted NMR Spectra & Interpretation
Structure and Numbering:
-
¹H NMR: We predict five distinct signals. The acidic proton of the carboxylic acid is expected to appear far downfield (>12 ppm) due to strong deshielding and hydrogen bonding.[3] The N-H proton of the pyrrole will also be downfield. The two protons on the pyrrole ring will appear as distinct signals, and the methyl protons will be the most upfield signal.
-
¹³C NMR: We predict six unique carbon signals corresponding to the carboxylic acid carbon, the four carbons of the pyrrole ring, and the methyl carbon. The carboxyl carbon is the most deshielded, typically appearing around 165-185 ppm.[3]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.
-
Scientist's Note: DMSO-d₆ is an excellent choice as it readily dissolves both the carboxylic acid and the pyrrole moiety, and its residual solvent peak does not interfere with key analyte signals. Importantly, it allows for the observation of exchangeable protons (N-H and COOH), which might be lost in solvents like D₂O or CD₃OD.[4]
-
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher frequency for better signal dispersion.
-
Temperature: 25 °C.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16 (adjust as needed for signal-to-noise).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual DMSO solvent peak at ~2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Reference: The central peak of the DMSO-d₆ multiplet at ~39.52 ppm.
-
Data Summary Table
| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Integration | Predicted ¹³C Shift (ppm) |
| COOH | > 12.0 | Singlet (broad) | 1H | ~165 |
| N-H | ~11.5 | Singlet (broad) | 1H | - |
| H-2 | ~7.2-7.5 | Singlet/Doublet | 1H | ~125 |
| H-4 | ~6.2-6.5 | Singlet/Doublet | 1H | ~110 |
| CH₃ | ~2.2-2.4 | Singlet | 3H | ~12-15 |
| C-2 | - | - | - | ~120-125 |
| C-3 | - | - | - | ~115-120 |
| C-4 | - | - | - | ~108-112 |
| C-5 | - | - | - | ~130-135 |
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Stability
Principle & Causality: HPLC is the gold standard for determining the purity of pharmaceutical compounds and related substances.[5][6] A Reverse-Phase (RP-HPLC) method is ideal for this compound. The nonpolar stationary phase (e.g., C18) retains the molecule, while a polar mobile phase elutes it. By adjusting the mobile phase composition, we can achieve sharp, symmetrical peaks, allowing for the separation of the main compound from any potential impurities or degradation products.[7][8] The inclusion of an acid (like formic or phosphoric acid) in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, preventing peak tailing and ensuring reproducible retention times.[9]
Figure 2: A typical experimental workflow for purity analysis using HPLC-MS.
Experimental Protocol: RP-HPLC Purity Assay
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute this stock solution to a working concentration of ~0.1 mg/mL using the same diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Scientist's Note: A gradient elution is recommended for development to ensure that any impurities, which may have very different polarities, are eluted from the column and detected. An isocratic method can be developed later for routine quality control.[8]
-
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column offering good resolution for this class of compounds.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress ionization of the analyte's carboxyl group.[9] |
| Mobile Phase B | Acetonitrile | Organic modifier to control elution strength. |
| Gradient | 10% B to 90% B over 15 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | Pyrrole rings typically have strong absorbance in this region. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%. The acceptance criterion for high purity is typically >98% or >99%.
-
Mass Spectrometry (MS): Confirming Molecular Weight
Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For a new compound, it provides definitive confirmation of the molecular weight and, by extension, the elemental formula. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically generates intact molecular ions ([M+H]⁺ or [M-H]⁻) with minimal fragmentation, making data interpretation straightforward.[10]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a solvent compatible with the HPLC mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid). The sample can be introduced via direct infusion or as the eluent from the HPLC system.
-
Instrument Parameters (ESI):
-
Ionization Mode: Positive and Negative.
-
Positive Mode: Detects the protonated molecule, [M+H]⁺.
-
Negative Mode: Detects the deprotonated molecule, [M-H]⁻. This is often highly sensitive for carboxylic acids.[10]
-
-
Mass Range: 50 - 500 m/z.
-
Capillary Voltage: ~3-4 kV.
-
Drying Gas (N₂): Set according to manufacturer recommendations.
-
-
Data Interpretation:
-
Molecular Formula: C₆H₇NO₂
-
Exact Mass: 137.0477
-
Expected [M+H]⁺: 138.0550 m/z
-
Expected [M-H]⁻: 136.0404 m/z
-
Scientist's Note: High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm), providing an extremely high degree of confidence in the assigned structure.[11]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
Principle & Causality: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations (stretching, bending) of its chemical bonds. Each functional group has a characteristic absorption frequency range, making FT-IR an excellent and rapid technique for confirming the presence of key structural features. For this molecule, we expect to see clear evidence of the O-H (acid), N-H (pyrrole), and C=O (acid) groups.[12][13][14]
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Scientist's Note: ATR is a modern, rapid alternative to traditional KBr pellets and requires minimal sample preparation.[15]
-
-
Data Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Collect a background spectrum of the clean ATR crystal before analyzing the sample.
-
Expected Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Very broad, strong |
| ~3400 | N-H stretch (Pyrrole) | Medium, may be superimposed on the O-H band |
| ~1700-1680 | C=O stretch (Carboxylic Acid) | Strong, sharp |
| ~1600-1450 | C=C and C-N stretches (Ring) | Medium to strong |
| ~3100-2850 | C-H stretch (Aromatic & Alkyl) | Medium to weak |
Thermal Analysis: Assessing Stability and Physical Properties
Principle & Causality: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the material's physical properties and thermal stability.[16] DSC measures heat flow into or out of a sample as it is heated, allowing for the precise determination of the melting point. TGA measures the change in mass as a function of temperature, identifying the decomposition temperature. This data is vital for determining appropriate storage and handling conditions.[17]
Experimental Protocol: DSC/TGA
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA/DSC pan.
-
Instrument Parameters:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Temperature Program: Ramp from 30 °C to 400 °C at a rate of 10 °C/min.
-
-
Data Interpretation:
-
DSC: Look for a sharp endothermic peak, the onset of which corresponds to the melting point.
-
TGA: Observe the temperature at which significant mass loss begins. This indicates the onset of thermal decomposition.
-
Conclusion
The application of this multi-technique workflow provides a self-validating system for the comprehensive characterization of this compound. NMR spectroscopy confirms the atomic connectivity, mass spectrometry validates the molecular formula, FT-IR identifies the requisite functional groups, HPLC quantifies purity, and thermal analysis establishes key physical properties. Together, these methods provide the authoritative data package required by researchers, scientists, and drug development professionals to confidently use this molecule in their downstream applications.
References
- Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum | The Journal of Physical Chemistry A - ACS Public
- Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column | SIELC Technologies.
- Spectroscopic Characterization, Quantum Chemical Studies, Molecular Docking and Drug Likeness of 5-Acetyl-2,4 Dimethyl-1H-Pyrrole-3-Carboxylic Acid as a Potent Anti-melanoma Drug.
- Pyrrole-2-carboxylic acid(634-97-9)IR1 - ChemicalBook.
- Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibr
- Pyrrole-2-carboxylic Acid | C5H5NO2 | CID 12473 - PubChem.
- Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring - Pharmacia.
- 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid - MDPI.
- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-arom
- Synthesis, characterization and biological activity of novel pyrrole compounds.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia.
- Supporting Inform
- Investigation of Thermal Properties of Carboxyl
- 20.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC.
- Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC - NIH.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS)
Sources
- 1. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Pyrrole-2-carboxylic acid(634-97-9) IR Spectrum [chemicalbook.com]
- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. libjournals.unca.edu [libjournals.unca.edu]
- 17. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H and 13C NMR Analysis of 5-methyl-1H-pyrrole-3-carboxylic acid
Introduction
5-methyl-1H-pyrrole-3-carboxylic acid is a substituted pyrrole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules. This application note provides a detailed protocol and in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a practical guide for researchers, scientists, and drug development professionals.
The pyrrole ring is a five-membered aromatic heterocycle, and the chemical shifts of its protons and carbons are sensitive to the electronic effects of substituents.[1] Electron-donating groups (EDGs) like the methyl group (-CH₃) tend to shield the ring nuclei, causing an upfield shift in their NMR signals, while electron-withdrawing groups (EWGs) like the carboxylic acid (-COOH) deshield them, resulting in a downfield shift.[1] Understanding these substituent effects is crucial for the correct assignment of NMR signals.
Experimental Protocol
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for this compound.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Pasteur pipette and cotton wool
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound and place it in a clean, dry vial.
-
Add approximately 0.6 mL of DMSO-d₆ to the vial. The choice of DMSO-d₆ is due to its excellent ability to dissolve carboxylic acids and the fact that its residual proton signal does not overlap with the analyte signals. The acidic proton of the carboxylic acid is also readily observable in DMSO-d₆.
-
Gently vortex the vial to ensure complete dissolution of the sample.[2]
-
Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[3]
-
Cap the NMR tube and wipe the outside with a lint-free tissue.
-
The sample is now ready for NMR analysis.
¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show four distinct signals: one for the N-H proton, two for the aromatic protons on the pyrrole ring, one for the methyl protons, and one for the carboxylic acid proton. The chemical shifts are influenced by the electronic properties of the methyl and carboxylic acid groups.
Predicted ¹H NMR Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~12.0 | Broad Singlet | 1H | -COOH |
| 2 | ~11.5 | Broad Singlet | 1H | N-H |
| 3 | ~6.8 | Singlet | 1H | H-2 |
| 4 | ~6.0 | Singlet | 1H | H-4 |
| 5 | ~2.2 | Singlet | 3H | -CH₃ |
Interpretation of the ¹H NMR Spectrum
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet at a very downfield chemical shift, typically around 12.0 ppm in DMSO-d₆.[4]
-
N-H Proton: The proton attached to the nitrogen atom of the pyrrole ring is also acidic and will appear as a broad singlet, generally in the range of 11.0-12.0 ppm.[5]
-
Aromatic Protons (H-2 and H-4):
-
The pyrrole ring has two non-equivalent aromatic protons at positions 2 and 4.
-
The carboxylic acid group at C-3 is electron-withdrawing, which will deshield the adjacent protons at H-2 and H-4.
-
The methyl group at C-5 is electron-donating, which will shield the adjacent proton at H-4.
-
Therefore, H-2 is expected to be more deshielded (further downfield) than H-4. We predict the signal for H-2 to be around 6.8 ppm and for H-4 to be around 6.0 ppm.
-
Due to the substitution pattern, the coupling between H-2 and H-4 is expected to be very small or negligible, resulting in both signals appearing as singlets or very finely split multiplets.
-
-
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet. The expected chemical shift is around 2.2 ppm.
¹H-¹H Coupling Pathway
Caption: Workflow for ¹³C NMR spectral acquisition and analysis.
Conclusion
This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound. By understanding the principles of substituent effects on chemical shifts and the expected coupling patterns, researchers can confidently assign the signals in the NMR spectra to the corresponding nuclei in the molecule. The detailed protocol for sample preparation ensures the acquisition of high-quality data, which is fundamental for accurate structural elucidation and the advancement of research and development in fields where pyrrole derivatives are of interest.
References
- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). Arkivoc, 2012(6), 137-154. [Link]
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- Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). [Link]
- ResearchGate. Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. [Link]
- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
- UCL.
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- Organic Chemistry D
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mass spectrometry fragmentation of 5-methyl-1H-pyrrole-3-carboxylic acid
An In-Depth Guide to the Mass Spectrometric Fragmentation of 5-methyl-1H-pyrrole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We explore its fragmentation patterns under both high-energy Electron Ionization (EI) and soft-ionization Electrospray (ESI) techniques in both positive and negative modes. This document serves as a practical resource for researchers, offering detailed mechanistic explanations, validated experimental protocols, and predictive fragmentation data to aid in the structural elucidation and characterization of this and related molecules.
Introduction: The Analytical Challenge
This compound is a key heterocyclic building block. Its structure, featuring an aromatic pyrrole ring, a carboxylic acid, and a methyl substituent, presents a unique combination of functional groups that dictates its behavior in a mass spectrometer. Understanding its fragmentation is crucial for confirming its identity in complex reaction mixtures, profiling metabolites, and conducting quality control.
Mass spectrometry provides unparalleled sensitivity and structural information. The choice of ionization technique is paramount; high-energy Electron Ionization (EI) induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" of the molecule. In contrast, Electrospray Ionization (ESI) is a softer technique, typically preserving the molecular ion and allowing for controlled fragmentation via tandem mass spectrometry (MS/MS), which is essential for analyzing samples from biological matrices. This guide will dissect the fragmentation pathways under these distinct ionization regimes.
Mechanistic Insights into Fragmentation Pathways
The fragmentation of this compound is a logical process governed by the relative stability of the resulting ions and neutral losses. The initial ionization event creates a molecular ion whose internal energy drives subsequent bond cleavages.
Electron Ionization (EI) Fragmentation
Under standard 70 eV EI conditions, the molecule is ionized by electron bombardment, forming an energetically unstable radical cation (M+•). This high internal energy leads to a cascade of fragmentation events. The aromatic pyrrole ring provides significant stability to the molecular ion, often making it observable in the spectrum.
Key fragmentation pathways include:
-
Loss of a Hydroxyl Radical ([M - 17]): A common fragmentation for aromatic carboxylic acids involves the cleavage of the C-OH bond, resulting in a stable acylium ion.[1][2]
-
Loss of a Carboxyl Radical ([M - 45]): Cleavage of the bond between the pyrrole ring and the carboxyl group results in the loss of the entire •COOH group, leaving a charged pyrrole fragment.[3]
-
Decarboxylation ([M - 44]): The loss of a neutral carbon dioxide molecule is a characteristic fragmentation of many carboxylic acids, though often less prominent than the loss of •OH or •COOH in aromatic systems under EI.
-
Loss of a Methyl Radical ([M - 15]): Cleavage of the C-CH3 bond can occur, leading to a fragment ion corresponding to the pyrrole-3-carboxylic acid radical cation.
Electrospray Ionization (ESI) Fragmentation
ESI generates ions in solution, which are then transferred to the gas phase. This process imparts significantly less internal energy than EI, making it ideal for observing intact molecular ions and studying their fragmentation in a controlled manner using tandem MS (MS/MS).
Positive Ion Mode ([M+H]⁺):
In an acidic mobile phase, the molecule is readily protonated, likely at the carbonyl oxygen or the nitrogen atom of the pyrrole ring, to form the [M+H]⁺ ion. Collision-induced dissociation (CID) of this ion typically proceeds through the loss of small, stable neutral molecules.
-
Loss of Water ([M+H - 18]⁺): Protonation of the carboxylic acid group facilitates the elimination of a neutral water molecule, forming a stable acylium ion.
-
Loss of Carbon Monoxide ([M+H - 28]⁺): Following the initial loss of water, the resulting acylium ion can further lose carbon monoxide. This is a common pathway for protonated aromatic acids.[4]
-
Loss of Formic Acid ([M+H - 46]⁺): A concerted loss of the entire carboxylic acid group as neutral formic acid can also occur.
Negative Ion Mode ([M-H]⁻):
In a basic mobile phase, the carboxylic acid is deprotonated to form a stable carboxylate anion, [M-H]⁻. The fragmentation of this ion is highly specific and diagnostically useful.
-
Decarboxylation ([M-H - 42]⁻ or [M-H - 44]⁻): The most prominent fragmentation pathway for carboxylate anions upon collisional activation is the loss of carbon dioxide.[5] Depending on the exact mechanism, this can be observed as a loss of CO₂ (44 Da) or, in some cases involving rearrangement, a loss of ketene (42 Da) if an acetyl group were present. For this molecule, the loss of CO₂ is the expected dominant pathway.[5] This results in a highly stable pyrrole anion.
Summary of Predicted Mass Fragments
The following table provides a quick reference for the expected mass-to-charge ratios (m/z) of the molecular ions and key fragments of this compound (Molecular Weight: 139.14 g/mol ).
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss |
| EI | 139 ([M]⁺•) | 124 | •CH₃ |
| 122 | •OH | ||
| 95 | CO₂ | ||
| 94 | •COOH | ||
| ESI (+) MS/MS | 140 ([M+H]⁺) | 122 | H₂O |
| 94 | H₂O, CO | ||
| ESI (-) MS/MS | 138 ([M-H]⁻) | 94 | CO₂ |
Experimental Protocols
These protocols provide a starting point for robust and reproducible analysis. Instrument parameters should be optimized for the specific mass spectrometer in use.
Protocol 1: Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of HPLC-grade methanol or acetonitrile.
-
Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of the appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or with 0.1% ammonium hydroxide for negative mode).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection or infusion.
Protocol 2: Direct Infusion ESI-MS/MS Analysis
This method is ideal for initial characterization and fragmentation pathway discovery.
-
System Preparation: Set up the mass spectrometer for direct infusion analysis. Ensure the ESI source is clean.
-
Mobile Phase:
-
Positive Mode: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Negative Mode: 50:50 Acetonitrile:Water + 0.1% Ammonium Hydroxide.
-
-
Infusion Setup: Load the prepared working solution into a syringe and place it in a syringe pump connected directly to the ESI source.
-
Infusion Parameters:
-
Flow Rate: 5 - 10 µL/min.
-
-
Mass Spectrometer Parameters (Typical Starting Points):
-
Ion Mode: Positive or Negative
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range (MS1): m/z 50 - 300
-
MS/MS Settings:
-
Isolate the precursor ion of interest (m/z 140 for positive mode, m/z 138 for negative mode).
-
Apply a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.
-
-
Protocol 3: GC/EI-MS Analysis
Direct analysis of the underivatized acid is possible but may result in poor peak shape. Derivatization is often recommended. This protocol assumes a direct probe analysis for simplicity.
-
Sample Introduction: Introduce a small amount of the solid sample or a concentrated solution onto a direct insertion probe.
-
Source Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
-
Mass Analyzer Parameters:
-
Scan Range: m/z 35 - 300
-
-
Data Acquisition: Slowly heat the probe to volatilize the sample into the ion source while acquiring spectra.
Experimental and Analytical Workflow
A systematic approach ensures high-quality data and confident structural confirmation. The workflow involves careful sample preparation, methodical data acquisition using appropriate ionization techniques, and detailed interpretation of the resulting spectra in the context of established fragmentation mechanisms.
Conclusion
The mass spectrometric fragmentation of this compound is predictable and highly informative. Electron Ionization provides a characteristic fingerprint rich in radical-driven cleavage products, such as the loss of •OH and •COOH. Electrospray Ionization, in contrast, allows for the gentle generation of protonated or deprotonated molecular ions, whose subsequent fragmentation via MS/MS is dominated by the loss of small neutral molecules like H₂O, CO, and CO₂. By leveraging the appropriate ionization technique and understanding these fundamental fragmentation pathways, researchers can confidently identify and characterize this important molecule in a variety of analytical scenarios.
References
- CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). YouTube.
- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
- NMR and Mass Spectroscopy of Carboxylic Acids. (2025). JoVE.
- McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023).
- CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Southern Mississippi.
- Perez, E. B., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(118), 97255-97276.
- Li, Y., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(22), 2581-2590.
- Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112.
- Amad, M., et al. (2014). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 11(1), 25-30.
- Zhong, F., et al. (2010). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 21(5), 806-814.
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Application Notes and Protocols for 5-Methyl-1H-pyrrole-3-carboxylic Acid in Anticancer Drug Design
Introduction: The Pyrrole Scaffold as a Privileged Motif in Oncology
The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] In the realm of oncology, pyrrole derivatives have emerged as a particularly promising class of therapeutic agents, demonstrating a broad spectrum of anticancer activities.[2] These compounds can modulate a variety of biological processes critical for cancer cell proliferation and survival, including angiogenesis, cell cycle progression, and apoptosis.[2] A key to their efficacy lies in their ability to inhibit key signaling pathways that are frequently dysregulated in cancer, such as those mediated by protein kinases.[3]
This document focuses on the strategic application of 5-methyl-1H-pyrrole-3-carboxylic acid and its closely related analogs as a foundational scaffold in modern anticancer drug design. The significance of this particular chemical motif is underscored by its presence in the core structure of Sunitinib (marketed as Sutent®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved by the FDA for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[4][5] Sunitinib's success provides a compelling validation for the utility of this pyrrole scaffold in developing potent kinase inhibitors.
These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold. We will delve into its primary mechanism of action, detail synthetic strategies, provide step-by-step protocols for in vitro and in vivo evaluation, and discuss structure-activity relationships to guide future drug discovery efforts.
Mechanism of Action: Targeting Angiogenesis through Kinase Inhibition
The primary anticancer mechanism associated with derivatives of the this compound scaffold, exemplified by Sunitinib, is the inhibition of angiogenesis through the blockade of key receptor tyrosine kinases (RTKs).[6] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[7] Tumors induce angiogenesis by secreting growth factors, most notably Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF).[1]
These growth factors bind to their respective receptors (VEGFRs and PDGFRs) on the surface of endothelial cells and pericytes, triggering intracellular signaling cascades that promote cell proliferation, migration, and survival.[8] Sunitinib and its analogs act as competitive inhibitors at the ATP-binding pocket of these kinases, preventing receptor autophosphorylation and blocking downstream signal transduction.[9]
Key Signaling Pathways Targeted by this compound Derivatives
The diagram below illustrates the central role of VEGFR and PDGFR in promoting angiogenesis and how inhibitors based on the pyrrole scaffold can disrupt these processes.
Sources
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Application Notes and Protocols for the Synthesis of 5-Methyl-1H-pyrrole-3-carboxylic Acid-Based Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrole Scaffold in Antibacterial Drug Discovery
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] In the urgent quest for novel antibacterial agents to combat the growing threat of antimicrobial resistance, pyrrole derivatives have emerged as a promising class of compounds.[1][2] Their structural versatility allows for fine-tuning of their physicochemical and pharmacological properties, making them attractive candidates for optimization in drug discovery programs.[3]
This guide provides a detailed technical overview of the use of 5-methyl-1H-pyrrole-3-carboxylic acid as a key building block in the synthesis of potent antibacterial agents. We will delve into the scientific rationale behind its use, provide detailed, field-proven protocols for the synthesis and characterization of a representative N-aryl-5-methyl-1H-pyrrole-3-carboxamide, and outline a standard method for evaluating its antibacterial efficacy.
Scientific Rationale: Targeting Bacterial DNA Gyrase
Many pyrrole-based antibacterial agents, particularly pyrrolamides, exert their bactericidal effects by inhibiting bacterial DNA gyrase.[4] This essential enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[4] By binding to the ATP pocket of the GyrB subunit of DNA gyrase, these inhibitors prevent the enzyme from carrying out its function, leading to the disruption of DNA synthesis and ultimately, bacterial cell death.[4][5] The 5-methyl-1H-pyrrole-3-carboxamide scaffold provides a key framework that can be elaborated with various substituents to optimize binding to the target enzyme and improve antibacterial potency and spectrum.[5]
Synthesis of a Representative Antibacterial Agent: N-(4-chlorophenyl)-5-methyl-1H-pyrrole-3-carboxamide
This section provides a detailed, two-step protocol for the synthesis of N-(4-chlorophenyl)-5-methyl-1H-pyrrole-3-carboxamide, a representative antibacterial agent derived from this compound. The synthetic strategy involves the activation of the carboxylic acid to a more reactive acid chloride, followed by amide coupling with 4-chloroaniline.
Synthetic Workflow
Caption: Synthetic route for N-(4-chlorophenyl)-5-methyl-1H-pyrrole-3-carboxamide.
Part 1: Synthesis of 5-methyl-1H-pyrrole-3-carbonyl chloride
Rationale: The conversion of the carboxylic acid to an acid chloride is a crucial activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via a chlorosulfite intermediate, which then collapses to the acid chloride with the evolution of sulfur dioxide and hydrogen chloride gases, driving the reaction to completion.[6][7] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction by forming a Vilsmeier-type chlorinating agent in situ.[6]
Protocol:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend this compound (1.39 g, 10 mmol) in anhydrous toluene (40 mL).
-
Reagent Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 2 drops). To this suspension, add thionyl chloride (1.1 mL, 15 mmol, 1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 5-methyl-1H-pyrrole-3-carbonyl chloride is a solid and can be used in the next step without further purification.
Part 2: Synthesis of N-(4-chlorophenyl)-5-methyl-1H-pyrrole-3-carboxamide
Rationale: The amide bond is formed by the nucleophilic attack of the amine (4-chloroaniline) on the electrophilic carbonyl carbon of the acid chloride. Triethylamine is used as a base to neutralize the hydrogen chloride gas that is generated during the reaction, preventing the protonation of the amine and driving the reaction to completion. Dichloromethane (DCM) is a suitable solvent as it is inert and allows for easy work-up.
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-chloroaniline (1.28 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol, 1.5 eq) in anhydrous dichloromethane (DCM, 50 mL). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve the crude 5-methyl-1H-pyrrole-3-carbonyl chloride from the previous step in anhydrous DCM (50 mL) and add it dropwise to the cooled solution of 4-chloroaniline over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-(4-chlorophenyl)-5-methyl-1H-pyrrole-3-carboxamide.
Characterization of Compounds
Accurate characterization of the starting material and the final product is essential for verifying the success of the synthesis and for ensuring the purity of the compound to be used in biological assays. The following tables provide the expected spectroscopic data for the key compounds.
Table 1: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | δ 11.5-12.5 (br s, 1H, COOH), 11.0-11.2 (br s, 1H, NH), 7.2-7.4 (m, 1H, pyrrole-H), 6.5-6.7 (m, 1H, pyrrole-H), 2.1-2.3 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ 165-167 (C=O), 125-127 (pyrrole-C), 120-122 (pyrrole-C), 115-117 (pyrrole-C), 108-110 (pyrrole-C), 12-14 (CH₃) |
| IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H stretch), ~3100 (N-H stretch), 1680-1700 (C=O stretch)[8][9] |
Table 2: Spectroscopic Data for N-(4-chlorophenyl)-5-methyl-1H-pyrrole-3-carboxamide
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ 8.5-9.0 (br s, 1H, NH-amide), 7.5-7.7 (d, 2H, Ar-H), 7.2-7.4 (d, 2H, Ar-H), 7.0-7.2 (m, 1H, pyrrole-H), 6.6-6.8 (m, 1H, pyrrole-H), 6.0-6.2 (br s, 1H, NH-pyrrole), 2.2-2.4 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ 163-165 (C=O), 137-139 (Ar-C), 128-130 (Ar-C), 125-127 (Ar-C), 120-122 (Ar-C), 123-125 (pyrrole-C), 118-120 (pyrrole-C), 110-112 (pyrrole-C), 108-110 (pyrrole-C), 12-14 (CH₃) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch, amide), ~3100 (N-H stretch, pyrrole), 1650-1670 (C=O stretch, amide I), 1530-1550 (N-H bend, amide II) |
Protocol for Antibacterial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[1][2] The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism after overnight incubation.[1]
Workflow for MIC Determination
Caption: Workflow for the broth microdilution MIC assay.
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar plate, pick 3-5 isolated colonies and suspend them in sterile saline solution.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[1]
-
Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the synthesized N-(4-chlorophenyl)-5-methyl-1H-pyrrole-3-carboxamide in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate containing MHB to obtain a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the different concentrations of the test compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubate the plate at 37 °C for 18-24 hours.[2]
-
-
Determination of MIC:
Conclusion
The synthetic and screening protocols detailed in this guide provide a robust framework for the exploration of this compound as a versatile starting material for the development of novel antibacterial agents. The targeted inhibition of DNA gyrase by pyrrolamides represents a validated and promising strategy in the fight against bacterial infections. By following these detailed procedures, researchers can confidently synthesize, characterize, and evaluate new pyrrole derivatives, contributing to the critical pipeline of next-generation antibiotics.
References
- Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3122426/
- Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibiotic PF 1052. Benchchem. URL: https://www.benchchem.
- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/18274517/
- New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. ScienceDirect. URL: https://www.sciencedirect.com/science/article/pii/S0960894X1400877X
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. URL: https://hancocklab.cmdr.ubc.ca/methods/mic-determination-by-microtitre-broth-dilution-method/
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11640851/
- Synthesis, Characterization and Antimicrobial Activities of N-(4-Chlorophenyl)-4-Oxo-2,6- Diphenylpiperidine-3-Carboxamide. International Journal of Pharmaceutical and Clinical Research. URL: https://ijpcr.net/ijpcr/issue/view/10.33169%2FIJPCR.2019.110405
- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW (SULFON-AMIDOPHENYL)-AMIDE DERIVATIVES OF N-(4-NITROBENZOYL). Farmacia Journal. URL: https://farmaciajournal.com/wp-content/uploads/2016-03-22-art-15-Moise-Sunel-768-774.pdf
- SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α-AMINO ACIDS. ResearchGate. URL: https://www.researchgate.
- Carboxylic Acid → Acid Chloride with SOCl₂. OrgoSolver. URL: https://orgosolver.com/reaction/carboxylic-acid-acid-chloride-with-socl2/
- Synthesis of N-Phenylpyrrole Carboximides. SciSpace. URL: https://typeset.io/papers/synthesis-of-n-phenylpyrrole-carboximides-22s11p9y
- Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/20%3A_Carboxylic_Acids_and_Nitriles/20.12%3A_Reactions_of_Carboxylic_Acids/Conversion_of_carboxylic_acids_to_acid_chlorides
- 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0004230). Human Metabolome Database. URL: https://hmdb.ca/spectra/nmr_one_d/10330
- 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). Human Metabolome Database. URL: https://hmdb.ca/spectra/nmr_one_d/221
- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
- Synthesis of Ethyl 4-(p-chlorophenyl)-pyrrole-3-carboxylate. PrepChem.com. URL: https://www.prepchem.
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/05%3A_Structure_Determination_II/5.5%3A_13C-NMR_spectroscopy/5.5D%3A_Interpreting_13C-NMR_spectra
- Proton nuclear magnetic resonance. University of Oxford. URL: https://www.chem.ox.ac.uk/jono/nmr/Proton%20NMR.pdf
- Chemical shifts. UCL. URL: https://www.ucl.ac.uk/~rmjzdgh/CH2602/cosy/h1cosy1.htm
- 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. URL: https://www.mdpi.com/1422-8599/2024/1/m1778
- (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. ResearchGate. URL: https://www.researchgate.
- 13-C NMR - How Many Signals. Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/2017/11/22/13c-nmr-how-many-signals/
- IR Chart. University of Colorado Boulder. URL: https://orgchemboulder.com/Spectroscopy/irtutor/irchart.shtml
- Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. YouTube. URL: https://www.youtube.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. URL: https://www.protocols.
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. URL: https://www.youtube.
- Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8468840/
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8434433/
- Supporting Information. Royal Society of Chemistry. URL: https://www.rsc.
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Application Notes and Protocols for the Synthesis of 5-methyl-1H-pyrrole-3-carboxylic acid: A Guide to Protecting Group Strategies
Introduction: Navigating the Synthesis of a Privileged Scaffold
5-methyl-1H-pyrrole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure is a recurring motif in various biologically active compounds. However, the synthesis of this and related pyrrole derivatives is not without its challenges. The electron-rich nature of the pyrrole ring makes it susceptible to over-reactivity and potential decomposition under harsh reaction conditions.[1][2] Furthermore, the presence of two reactive functional groups—the N-H of the pyrrole and the carboxylic acid—necessitates a carefully designed protecting group strategy to achieve selective transformations at other positions of the molecule.
This guide provides an in-depth exploration of protecting group strategies for the successful synthesis of this compound. We will delve into the rationale behind the selection of protecting groups for both the pyrrole nitrogen and the carboxylic acid, offering detailed, field-proven protocols for their introduction and removal. The emphasis will be on creating a self-validating system of synthesis through a logical and evidence-based approach to experimental design.
Core Synthetic Challenge: The Need for Orthogonal Protection
The primary challenge in manipulating the this compound scaffold lies in the chemoselective modification of the pyrrole ring without interference from the acidic N-H and carboxylic acid protons. An effective synthetic strategy will almost invariably involve the protection of both of these functional groups, ideally in an orthogonal manner. Orthogonal protecting groups are those that can be removed under distinct reaction conditions, allowing for the selective deprotection of one group while the other remains intact. This approach is critical for complex, multi-step syntheses.
The following sections will detail the protection of the pyrrole nitrogen and the carboxylic acid, respectively. We will then illustrate how these strategies can be combined in an orthogonal fashion.
Part 1: Protection of the Pyrrole Nitrogen
The pyrrole N-H is weakly acidic (pKa ≈ 17.5) and its deprotonation can lead to undesired side reactions. Furthermore, the lone pair of electrons on the nitrogen atom contributes significantly to the aromaticity and high reactivity of the pyrrole ring. Introducing an electron-withdrawing protecting group on the nitrogen atom serves a dual purpose: it prevents N-deprotonation and tempers the nucleophilicity of the pyrrole ring, thereby allowing for more controlled reactions at the carbon positions.
Sulfonyl Protecting Groups: The Robust Workhorse
Sulfonyl groups, such as tosyl (Ts) and benzenesulfonyl, are among the most common and robust protecting groups for the pyrrole nitrogen.[1] Their strong electron-withdrawing nature significantly deactivates the pyrrole ring, enhancing its stability and allowing for a wider range of subsequent chemical transformations.[1]
Protocol 1: N-Tosylation of this compound
This protocol describes the protection of the pyrrole nitrogen with a tosyl group.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium carbonate (Na₂CO₃)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of chloroform and methanol, add anhydrous sodium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of p-toluenesulfonyl chloride (1.2 eq) in chloroform dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-4 hours.
-
Upon completion, concentrate the mixture under reduced pressure.
-
To the residue, add methanol and stir for 1 hour.
-
Evaporate the methanol and add water. Adjust the pH to approximately 8 with solid sodium carbonate.
-
Extract the aqueous layer with chloroform (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-tosyl-5-methyl-1H-pyrrole-3-carboxylic acid.
Deprotection of the N-Tosyl Group:
The removal of the robust tosyl group typically requires basic conditions.
Protocol 2: N-Detosylation using Sodium Hydroxide
Materials:
-
N-Tosyl-5-methyl-1H-pyrrole-3-carboxylic acid
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the N-tosyl pyrrole derivative (1.0 eq) in a 9:1 mixture of methanol and water.
-
Add crushed sodium hydroxide pellets (3.0 eq) to the solution.
-
Stir the mixture at room temperature overnight.
-
Add ethyl acetate and separate the phases.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent to obtain the deprotected this compound.[3]
Silyl-based Protecting Groups: The Mild Alternative
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a versatile protecting group for the pyrrole nitrogen that can be removed under milder, non-basic conditions, making it compatible with base-sensitive functional groups.[4]
Protocol 3: N-SEM Protection of this compound
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the residue by flash column chromatography to afford N-SEM-5-methyl-1H-pyrrole-3-carboxylic acid.
Deprotection of the N-SEM Group:
The SEM group is typically removed using fluoride ion sources or under acidic conditions.
Protocol 4: N-SEM Deprotection using Tetrabutylammonium Fluoride (TBAF)
Materials:
-
N-SEM-5-methyl-1H-pyrrole-3-carboxylic acid
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-SEM protected pyrrole (1.0 eq) in anhydrous THF.
-
Add TBAF (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.[4]
Carbamate Protecting Groups: A Spectrum of Lability
Alkoxycarbonyl groups, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 2,2,2-trichloroethoxycarbonyl (Troc), offer a range of stabilities and deprotection conditions, providing valuable options for orthogonal strategies.[3][5]
Protocol 5: General Procedure for N-Alkoxycarbonyl Protection
Materials:
-
This compound
-
Appropriate carbamate precursor (e.g., Di-tert-butyl dicarbonate for Boc)
-
4-Dimethylaminopyridine (DMAP) (catalytic)
-
Anhydrous acetonitrile
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and DMAP (0.1 eq) in anhydrous acetonitrile.
-
Add the carbamate precursor (e.g., Di-tert-butyl dicarbonate, 1.5 eq).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Concentrate the reaction mixture and purify by column chromatography to obtain the N-alkoxycarbonyl-protected product.[6]
Deprotection of N-Carbamate Groups:
-
Boc: Cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Cbz: Removed by catalytic hydrogenolysis (H₂, Pd/C).
-
Troc: Cleaved by reduction with zinc in acetic acid.[3]
Part 2: Protection of the Carboxylic Acid
The carboxylic acid group is typically protected as an ester to prevent its acidic proton from interfering with subsequent reactions and to mask its nucleophilicity. The choice of ester depends on the desired deprotection conditions and the stability of other functional groups in the molecule.[7]
Methyl Esters: Simple and Stable
Methyl esters are a common and stable protecting group for carboxylic acids.
Protocol 6: Methyl Esterification using POCl₃
Materials:
-
This compound (or its N-protected derivative)
-
Phosphorus oxychloride (POCl₃)
-
Methanol (MeOH)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Cool a solution of the carboxylic acid (1.0 eq) in methanol to 0 °C.
-
Add POCl₃ (1.2 eq) dropwise to the cold solution.
-
Stir the resultant solution at room temperature for 2 hours.
-
Pour the reaction mixture over crushed ice and extract with ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate, dry over magnesium sulfate, and concentrate under reduced pressure to yield the methyl ester.[8]
Deprotection of Methyl Esters:
Methyl esters are typically hydrolyzed under basic conditions (e.g., NaOH or LiOH in a mixture of THF/MeOH/H₂O).
Benzyl Esters: Cleavage under Neutral Conditions
Benzyl esters are particularly useful as they can be cleaved by catalytic hydrogenolysis, which are neutral and mild conditions.
Protocol 7: Benzyl Esterification using Benzyl Chloride
Materials:
-
This compound (or its N-protected derivative)
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and benzyl chloride (1.2 eq).
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the benzyl ester.
Deprotection of Benzyl Esters:
Protocol 8: Hydrogenolysis of Benzyl Esters
Materials:
-
Benzyl ester derivative
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂) balloon
Procedure:
-
Dissolve the benzyl ester in methanol or ethyl acetate.
-
Add Pd/C to the solution.
-
Evacuate and backfill the reaction flask with hydrogen gas from a balloon.
-
Stir the reaction under a hydrogen atmosphere at room temperature until deprotection is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the carboxylic acid.
Part 3: Orthogonal Protecting Group Strategies in Action
The true power of protecting groups is realized when they are used in an orthogonal fashion. For the synthesis of complex derivatives of this compound, a combination of protecting groups that can be selectively removed is essential.
Example Orthogonal Strategy:
A robust and versatile orthogonal strategy would involve the use of an N-Tosyl group and a benzyl ester .
-
The N-Tosyl group is stable to the hydrogenolysis conditions used to remove the benzyl ester.
-
The benzyl ester is stable to the basic conditions required for the removal of the N-Tosyl group.
This allows for selective deprotection at either the nitrogen or the carboxylic acid as needed for subsequent synthetic steps.
Data Presentation: Comparison of Protecting Groups
| Protecting Group | Introduction Reagents | Deprotection Conditions | Stability |
| For Pyrrole N-H | |||
| Tosyl (Ts) | TsCl, base (e.g., NaH, Na₂CO₃) | Strong base (e.g., NaOH, Mg/MeOH) | Stable to acid, mild base, hydrogenolysis, many oxidizing and reducing agents. |
| SEM | SEM-Cl, base (e.g., NaH) | Fluoride source (e.g., TBAF), strong acid (e.g., TFA) | Stable to mild acid and base, hydrogenolysis. |
| Boc | Boc₂O, DMAP | Strong acid (e.g., TFA, HCl in dioxane) | Stable to base, hydrogenolysis. |
| Cbz | Cbz-Cl, base | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to mild acid and base. |
| For Carboxylic Acid | |||
| Methyl Ester | MeOH, acid catalyst (e.g., H₂SO₄) or POCl₃ | Base hydrolysis (e.g., LiOH, NaOH) | Stable to mild acid, hydrogenolysis. |
| Benzyl Ester | Benzyl alcohol, acid catalyst or Benzyl chloride, base | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to mild acid and base. |
| tert-Butyl Ester | Isobutylene, acid catalyst or Boc₂O, DMAP | Strong acid (e.g., TFA) | Stable to base, hydrogenolysis. |
Visualization of Protecting Group Strategies
Diagram 1: General Protecting Group Strategy for this compound
Caption: A workflow illustrating the application of protecting groups for selective functionalization.
Diagram 2: An Orthogonal Deprotection Scheme
Caption: Orthogonal deprotection of N-Tosyl and Benzyl ester protecting groups.
Conclusion and Future Perspectives
The judicious selection and application of protecting groups are paramount for the successful synthesis of this compound and its derivatives. This guide has provided a comprehensive overview of common and effective protecting group strategies, complete with detailed protocols and the underlying chemical principles. By understanding the stability and reactivity of different protecting groups, researchers can devise robust and efficient synthetic routes to access a wide array of functionalized pyrroles for various applications in drug discovery and materials science. The principles of orthogonal protection, as highlighted, are particularly crucial for the construction of complex molecular architectures.
References
- Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. [Link]
- Wikipedia. (n.d.). Protecting group. [Link]
- Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. [Link]
- Wikipedia. (n.d.). Hantzsch pyrrole synthesis. [Link]
- Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
- Cambridge University Press. (n.d.). Hantzsch Pyrrole Synthesis. [Link]
- ResearchG
- ResearchGate. (n.d.). Pyrroles by the Hantzsch synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
- Taylor & Francis Online. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. [Link]
- SciSpace. (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group. [Link]
- ResearchGate. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]
- National Center for Biotechnology Information. (n.d.). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. [Link]
- ResearchGate. (2025).
- MDPI. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]
- ResearchGate. (n.d.). Decarboxylative arylation using SEM-protected pyrrole 8a. [Link]
- ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. [Link]
- Der Pharma Chemica. (n.d.).
- National Center for Biotechnology Information. (n.d.). A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. [Link]
- Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]
- Wikipedia. (n.d.). Pyrrole. [Link]
- Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
- ChemBK. (2024). N-Tosyl-1H-pyrrole-3-carboxylic acid. [Link]
- ResearchGate. (2023).
- MDPI. (n.d.). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]
- Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]
- Google Patents. (n.d.).
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-methyl-1H-pyrrole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 5-methyl-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals aiming to enhance the yield and purity of this valuable heterocyclic building block. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategy.
Section 1: Foundational Synthetic Strategies
The synthesis of substituted pyrroles like this compound is most commonly approached via condensation reactions. Among the classical methods, the Hantzsch and Paal-Knorr syntheses provide the most versatile and adaptable frameworks.[1] For this specific substitution pattern, the Hantzsch synthesis offers a more direct route.
The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and a primary amine or ammonia.[2] The reaction proceeds through the formation of an enamine from the β-ketoester and the amine, which then undergoes a nucleophilic attack on the α-haloketone. Subsequent intramolecular cyclization and dehydration yield the final pyrrole ring. A key advantage is the ability to introduce diverse substituents based on the choice of starting materials.[3]
Below is a generalized mechanism for the Hantzsch synthesis, which forms the basis of our recommended protocol.
Caption: Generalized mechanism of the Hantzsch pyrrole synthesis.
Section 2: Troubleshooting Guide for Low Yield
This section addresses the most common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low (<40%). What are the primary factors to investigate?
A1: Low yields in pyrrole syntheses can often be traced back to a few key areas.[4] A systematic approach is crucial for diagnosis.
-
Purity of Starting Materials: This is the most common and often overlooked cause. Impurities in your β-ketoester (e.g., ethyl acetoacetate) or α-haloketone can introduce competing side reactions.[4][5] It is highly recommended to use freshly distilled or purified reagents.
-
Reaction Conditions: Temperature, solvent, and reaction time are critically linked.[4] Hantzsch syntheses can be sensitive; temperatures that are too high can lead to decomposition and byproduct formation, while temperatures that are too low may result in an incomplete reaction.
-
Stoichiometry: An incorrect ratio of reactants will leave the limiting reagent unconsumed or lead to an excess of one component that may interfere with the workup.[4] Ensure precise measurement of all starting materials.
-
Presence of Moisture: Certain pyrrole syntheses are sensitive to water. Using dry solvents and performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly improve yields by preventing unwanted hydrolysis of intermediates.[4]
Q2: I'm observing a significant byproduct that is difficult to separate from my desired product. How can I identify and mitigate it?
A2: Byproduct formation in the Hantzsch synthesis often results from competing reaction pathways.[6]
-
Potential Side Reaction: A common issue is the self-condensation of the α-haloketone or its simple substitution reaction with the amine, rather than the desired C-alkylation of the enamine.[6]
-
Identification: The first step is to characterize the impurity. Obtain an NMR or Mass Spectrum of the crude mixture. Compare the spectra to your starting materials to see if unreacted reagents are the primary issue.
-
Mitigation Strategy: To minimize these side reactions, the α-haloketone should be added slowly to the pre-formed enamine mixture.[6] This ensures that the concentration of the haloketone is always low, favoring the reaction with the more abundant enamine intermediate over self-condensation.
Q3: The reaction stalls and does not proceed to completion, even after extended reaction times. What should I try?
A3: A stalled reaction typically points to issues with reactivity or catalysis.
-
Reagent Reactivity: Amines with strong electron-withdrawing groups are less nucleophilic and may react very slowly.[4] For the synthesis of an N-unsubstituted pyrrole using ammonia, ensure a sufficient concentration is present.
-
pH Control: While the Hantzsch synthesis can often be performed without a dedicated catalyst, the reaction medium's pH can be influential. For related syntheses like the Paal-Knorr, weakly acidic conditions are known to accelerate the reaction.[5] However, strongly acidic conditions can promote the formation of furan byproducts from any 1,4-dicarbonyl-like intermediates.[4] If your system is stalling, a trial reaction with a catalytic amount of a weak acid like acetic acid may be beneficial.
-
Temperature Optimization: If the reaction is stalling at a moderate temperature, a careful, incremental increase in temperature while monitoring by Thin Layer Chromatography (TLC) can help drive it to completion. Be cautious, as excessive heat can degrade the product.[5]
Section 3: Optimized Experimental Protocol
This protocol is a robust, batch-based adaptation inspired by modern, high-yield Hantzsch methodologies, including those developed for continuous flow systems.[3][7] It is designed to maximize the yield of this compound.
Sources
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- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 3. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. syrris.com [syrris.com]
Hantzsch Pyrrole Synthesis: A Technical Support Guide to Byproduct Mitigation
Welcome to the Technical Support Center for the Hantzsch Pyrrole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this classical yet powerful reaction. Herein, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of byproduct formation during your experiments. Our focus is to provide not just protocols, but a deep understanding of the underlying chemical principles to empower you to optimize your syntheses for higher yields and purity.
Introduction to the Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine to form substituted pyrroles.[1] This versatile reaction has been a mainstay in heterocyclic chemistry for its ability to construct highly functionalized pyrrole rings, which are core structures in numerous pharmaceuticals and natural products.[2]
While elegant in its conception, the Hantzsch synthesis is often plagued by the formation of undesired byproducts, leading to complex reaction mixtures and challenging purifications.[3] This guide will dissect the common side reactions, elucidate their mechanisms, and provide actionable strategies to suppress their formation.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a non-nitrogenous byproduct. What is it likely to be?
A1: The most common non-nitrogenous byproduct is a furan derivative, arising from the competing Feist-Bénary furan synthesis.[4] This reaction pathway involves the condensation of the β-ketoester and the α-haloketone without the involvement of the amine component.[5]
Q2: My desired C-alkylated pyrrole is contaminated with an isomer. What is happening?
A2: You are likely observing a mixture of C-alkylated and N-alkylated products. The enamine intermediate formed from the β-ketoester and the amine has two nucleophilic sites: the α-carbon and the nitrogen atom. While C-alkylation is the desired pathway for pyrrole formation, competitive N-alkylation can occur, leading to an isomeric byproduct.[3]
Q3: My reaction is messy, with a complex mixture of products and a low yield of the desired pyrrole. What are the possible causes?
A3: A "messy" reaction with multiple byproducts can stem from several issues. Beyond the primary competing reactions (furan formation and N-alkylation), self-condensation of the starting materials, particularly the α-haloketone and the β-ketoester, can contribute to the complexity of the product mixture.[3] The choice of base, solvent, and reaction temperature plays a crucial role in controlling these side reactions.
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
This section provides a detailed breakdown of the most common byproducts encountered in the Hantzsch pyrrole synthesis, their mechanisms of formation, and step-by-step protocols to minimize their occurrence.
Byproduct Class 1: Furan Derivatives (Feist-Bénary Synthesis)
The Feist-Bénary furan synthesis is a significant competitor to the Hantzsch pyrrole synthesis, especially under basic conditions.[4]
Mechanism of Furan Formation:
The reaction is initiated by the deprotonation of the β-ketoester to form an enolate. This enolate then acts as a nucleophile, attacking the α-carbon of the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the furan product.[5]
Caption: The Feist-Bénary furan synthesis pathway.
Troubleshooting Protocol: Minimizing Furan Formation
-
Amine Concentration: Ensure a sufficient concentration of the amine or ammonia. This increases the rate of enamine formation, favoring the Hantzsch pathway. A slight excess of the amine (1.1-1.2 equivalents) is often beneficial.[3]
-
Choice of Base: Employ a weak base or, in some cases, no base at all, relying on the basicity of the amine reactant. Strong bases promote the deprotonation of the β-ketoester, accelerating the Feist-Bénary reaction.[3]
-
Solvent Selection: Protic solvents, such as ethanol, can favor the Hantzsch synthesis. These solvents can solvate the enamine intermediate and facilitate the desired C-alkylation.[3]
-
Order of Addition: Pre-forming the enamine by stirring the β-ketoester and the amine together for a period (e.g., 30 minutes at room temperature) before the slow addition of the α-haloketone can significantly suppress furan formation.[3]
Byproduct Class 2: N-Alkylated Isomers
The competition between N-alkylation and C-alkylation of the enamine intermediate is a key challenge to chemoselectivity in the Hantzsch synthesis.
Mechanism of N-Alkylation:
The enamine intermediate possesses two nucleophilic centers. Attack from the nitrogen atom on the α-haloketone leads to the N-alkylated byproduct, which cannot proceed to form the pyrrole ring.
Caption: Competing N- and C-alkylation pathways.
Troubleshooting Protocol: Favoring C-Alkylation
-
Solvent Choice: As with furan suppression, protic solvents like ethanol are known to favor C-alkylation.[3] The hydrogen-bonding capabilities of the solvent can influence the electronic distribution within the enamine, making the carbon more nucleophilic.
-
Temperature Control: Running the reaction at a moderate temperature can help to control the reaction rate and may favor the thermodynamically more stable C-alkylated product. High temperatures can sometimes lead to a loss of selectivity.
-
Steric Hindrance: The degree of substitution on the enamine and the α-haloketone can influence the N- vs. C-alkylation ratio. Bulky groups may sterically hinder attack at one site over the other.
Byproduct Class 3: Self-Condensation Products
The starting materials themselves can react under the reaction conditions to form undesired oligomeric or polymeric materials.
Common Self-Condensation Reactions:
-
α-Haloketone Self-Condensation: In the presence of a base, α-haloketones can undergo self-condensation reactions.
-
β-Ketoester Self-Condensation (Claisen Condensation): Under strongly basic conditions, β-ketoesters can undergo Claisen condensation to form a β-keto-diester.[6]
Troubleshooting Protocol: Minimizing Self-Condensation
-
Slow Addition of α-Haloketone: Adding the α-haloketone slowly to the reaction mixture containing the pre-formed enamine ensures that its concentration remains low, minimizing the rate of self-condensation.[3]
-
Control of Basicity: Using a weak base or only a slight excess of the amine reactant helps to prevent the self-condensation of the β-ketoester.[3]
-
Moderate Reaction Temperature: Higher temperatures can accelerate the rates of these side reactions. Maintaining a moderate temperature provides better control over the reaction.
Quantitative Data on Reaction Conditions
While a comprehensive quantitative comparison is highly substrate-dependent, the following table summarizes general trends observed for the synthesis of substituted pyrroles via the Hantzsch reaction.
| Parameter | Condition | Effect on Byproduct Formation | Reference |
| Base | Strong Base (e.g., NaOEt) | Increases furan and self-condensation byproducts. | [3] |
| Weak Base (e.g., amine reactant) | Favors pyrrole formation. | [3] | |
| Solvent | Aprotic (e.g., THF, Dioxane) | May favor furan formation and N-alkylation. | [3] |
| Protic (e.g., Ethanol, Methanol) | Generally favors the desired C-alkylation and pyrrole formation. | [3] | |
| Temperature | High Temperature | Can decrease selectivity and increase byproduct formation. | [3] |
| Moderate Temperature (e.g., reflux in ethanol) | Often provides a good balance of reaction rate and selectivity. | [7] | |
| Order of Addition | All components mixed at once | Higher likelihood of byproduct formation. | [3] |
| Pre-formation of enamine, then slow addition of α-haloketone | Significantly reduces furan and self-condensation byproducts. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Pyrrole Synthesis with Minimized Byproducts
This protocol incorporates the troubleshooting strategies discussed above to maximize the yield of the desired pyrrole product.
Materials:
-
β-Ketoester (1.0 eq)
-
Primary amine or ammonia (1.1 eq)
-
α-Haloketone (1.0 eq)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in ethanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.
-
Slowly add a solution of the α-haloketone (1.0 eq) in ethanol to the reaction mixture over a period of 15-20 minutes.
-
Heat the reaction mixture to a gentle reflux and monitor its progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography or recrystallization.[7]
Protocol 2: Purification of a Hantzsch Pyrrole Product by Column Chromatography
Materials:
-
Crude Hantzsch pyrrole product
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point for many pyrrole derivatives is a mixture of hexane and ethyl acetate. A typical starting ratio is 9:1 (hexane:ethyl acetate), gradually increasing the polarity to achieve an Rf value of 0.2-0.4 for the desired product.
-
Column Packing: Prepare a silica gel column using the chosen non-polar solvent (hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column. For less soluble compounds, dry loading is recommended.
-
Elution: Begin elution with the determined solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating the desired pyrrole from more polar byproducts.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrrole.[7]
Troubleshooting Workflow
Caption: A troubleshooting workflow for the Hantzsch pyrrole synthesis.
References
- Hantzsch Pyrrole Synthesis. (n.d.). [Link]
- Scribd. (n.d.). The Hantzsch Pyrrole Synthesis. [Link]
- Hantzsch Pyrrole Synthesis | Prepare for GATE, NET. (2021, September 18). YouTube. [Link]
- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5011-5111. [Link]
- Wikipedia. (2023, December 19).
- Quora. (n.d.).
- Hantzsch Pyrrole Synthesis. (n.d.). [Link]
- OpenStax. (2023, September 20). 23.
- University of Colorado Boulder. (n.d.).
- MDPI. (n.d.). Substituted Pyrroles. [Link]
- Wikipedia. (2023, November 29). Hantzsch pyrrole synthesis. [Link]
- ResearchGate. (n.d.). Pyrroles by the Hantzsch synthesis [Table]. [Link]
- Trautwein, A. W., Süssmuth, R. D., & Jung, G. (1998). Hantzsch pyrrole synthesis on solid support. Bioorganic & medicinal chemistry letters, 8(17), 2381–2384. [Link]
- Royal Society of Chemistry. (2021). chemoselective pyrrole dance vs.
- Leonardi, M., Estévez, V., Villacampa, M., & Menéndez, J. C. (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(4), 816-828. [Link]
- Semantic Scholar. (n.d.). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. [Link]
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). Scheme 2.
- SciEngine. (2025). conversion of furans to pyrroles. [Link]
- RGM College of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. [Link]
- Google Patents. (n.d.).
- City College. (n.d.). Furan, Pyrrole and Thiophene. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
- Graphviz. (2024, September 28). DOT Language. [Link]
- Chemistry Stack Exchange. (2017, May 22). How do I draw chemical compounds and chemical reaction mechanisms and add it to my questions?. [Link]
- Hantzsch Pyrrole Synthesis: Three ways for Pyrrole preparation with examples and Retro-synthesis. (2020, January 13). YouTube. [Link]
- City College. (n.d.). Furan, Pyrrole and Thiophene. [Link]
- Khan Academy. (n.d.). Drawing dot structures. [Link]
- StudySmarter. (2023, January 13). Drawing Reaction Mechanisms: Key Techniques. [Link]
- BORIS. (n.d.).
Sources
Technical Support Center: Troubleshooting Regioselectivity in Paal-Knorr Pyrrole Synthesis
Welcome to the Technical Support Center for professionals engaged in pyrrole synthesis. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in the Paal-Knorr pyrrole synthesis. Here, we provide in-depth troubleshooting strategies, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this versatile reaction.
The Paal-Knorr synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1884, offers a direct route to substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2] While robust, the use of unsymmetrical 1,4-diketones introduces a critical challenge: controlling which carbonyl group engages in the initial nucleophilic attack by the amine, thereby dictating the final substitution pattern of the pyrrole ring. This guide will equip you with the knowledge to master this aspect of the synthesis.
Troubleshooting Guide: Regioselectivity Issues
This section addresses specific problems related to poor or unexpected regioselectivity in the Paal-Knorr synthesis using a practical question-and-answer format.
Question 1: My reaction with an unsymmetrical 1,4-dicarbonyl is producing a mixture of regioisomers. How can I favor the formation of a single isomer?
Answer: Achieving high regioselectivity hinges on exploiting the intrinsic electronic and steric differences between the two carbonyl groups of your 1,4-dicarbonyl substrate. The initial, and often rate-determining, step is the nucleophilic attack of the amine on one of the carbonyls.[1][3] By strategically manipulating the reaction conditions and substrate design, you can direct this attack to the desired position.
Here are the key factors to consider:
-
Steric Hindrance: This is often the most powerful tool for directing regioselectivity. A bulky substituent adjacent to one carbonyl group will sterically impede the approach of the amine, thereby favoring attack at the less hindered carbonyl.[4] For instance, if you have a methyl ketone on one side and an isobutyl ketone on the other, the amine will preferentially attack the methyl ketone.
-
Electronic Effects: The electrophilicity of the carbonyl carbons can be modulated by neighboring substituents.[4]
-
Electron-Withdrawing Groups (EWGs): An EWG (e.g., trifluoromethyl, nitro, ester) will increase the partial positive charge on the adjacent carbonyl carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack.
-
Electron-Donating Groups (EDGs): Conversely, an EDG (e.g., methoxy, alkyl) will decrease the electrophilicity of the nearby carbonyl, disfavoring attack at that position.
-
-
Reaction Conditions:
-
pH Control: The Paal-Knorr reaction is typically conducted under neutral or weakly acidic conditions.[3] Strongly acidic conditions (pH < 3) can promote the competing furan synthesis.[5][6] Careful control of pH with a weak acid like acetic acid can accelerate the desired pyrrole formation without significantly promoting side reactions.[3]
-
Catalyst Choice: While traditional methods often employ Brønsted acids, modern variations have demonstrated the efficacy of milder Lewis acids such as Sc(OTf)₃, Bi(NO₃)₃, and Fe(OTf)₃.[7][8] These can offer improved selectivity and are compatible with more sensitive substrates.[9][10]
-
Troubleshooting Workflow for Paal-Knorr Regioselectivity
Caption: A flowchart for troubleshooting poor regioselectivity.
Question 2: I am using a substrate with both a ketone and an aldehyde. Which carbonyl is more likely to react first?
Answer: In a 1,4-ketoaldehyde, the aldehyde is generally more reactive towards nucleophilic attack than the ketone. This is due to a combination of steric and electronic factors. Aldehydes are less sterically hindered (hydrogen vs. an alkyl/aryl group) and their carbonyl carbon is more electrophilic. Therefore, the initial attack of the amine will almost always occur at the aldehyde carbonyl, leading to a predictable regiochemical outcome.
Question 3: My reaction is very slow and gives a low yield, even with an unsymmetrical diketone that should have a strong electronic bias. What could be the issue?
Answer: Low yields or incomplete reactions, even with a seemingly well-designed substrate, can often be traced back to a few key issues:
-
Insufficiently Reactive Amine: Amines with strong electron-withdrawing groups (e.g., 4-nitroaniline) are less nucleophilic and may react very slowly under standard conditions.[5]
-
Inappropriate Reaction Conditions: As mentioned, overly harsh conditions can lead to substrate degradation.[9][10] Conversely, conditions that are too mild may not be sufficient to drive the reaction to completion, especially with less reactive starting materials.
-
Catalyst Inefficiency: The choice and amount of acid catalyst are crucial. A weak acid may not be sufficient to activate the carbonyls, while an overly strong acid can lead to furan formation.[5][6]
-
Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound can lead to side reactions and lower the overall yield.[6]
Recommendation: Consider using a more potent yet mild catalytic system. Microwave-assisted synthesis can also be highly effective, often reducing reaction times from hours to minutes and improving yields by minimizing thermal degradation.[5][9]
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Paal-Knorr pyrrole synthesis?
The mechanism, elucidated by V. Amarnath et al., involves the initial nucleophilic attack of the amine on a protonated carbonyl group to form a hemiaminal intermediate.[1] This is followed by an intramolecular cyclization where the nitrogen of the hemiaminal attacks the second carbonyl group. This ring-closing step forms a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the aromatic pyrrole ring.[1][5][11]
Caption: Key steps in the Paal-Knorr pyrrole synthesis mechanism.
Q2: Can I use secondary amines in the Paal-Knorr synthesis?
No, the Paal-Knorr synthesis is generally limited to ammonia and primary amines. The mechanism requires two protons on the nitrogen to be eliminated as water during the final aromatization step. Secondary amines lack the necessary protons, and the reaction will stop at an intermediate stage.
Q3: What are some modern, "greener" modifications to the Paal-Knorr synthesis?
Traditional Paal-Knorr conditions often involved prolonged heating in harsh acids, which is not ideal for sensitive substrates or for environmentally conscious synthesis.[9][10] Modern improvements focus on milder and more efficient conditions:
-
Microwave-Assisted Synthesis: Significantly reduces reaction times and often improves yields.[5]
-
Lewis Acid Catalysis: Mild Lewis acids can replace strong Brønsted acids, allowing the reaction to proceed under less harsh conditions.[7][10]
-
Greener Solvents: Reactions have been successfully carried out in water or ionic liquids, reducing the reliance on volatile organic solvents.[2][7]
-
Heterogeneous Catalysts: The use of solid-supported acid catalysts, such as silica sulfuric acid, allows for easy catalyst removal and recycling.[10]
Data Summary: Impact of Catalysts on Regioselectivity
The choice of catalyst can subtly influence the regioselectivity of the Paal-Knorr synthesis, particularly when steric and electronic factors are closely balanced. The following table summarizes general trends observed for different catalyst types.
| Catalyst Type | Typical Examples | Key Characteristics & Impact on Regioselectivity |
| Brønsted Acids | Acetic Acid, p-TsOH, HCl | Can accelerate the reaction but may require heating. Strong acids (pH < 3) risk furan byproduct formation, which can complicate isomer ratios.[3][5] |
| Lewis Acids | Sc(OTf)₃, Bi(NO₃)₃, Fe(OTf)₃ | Generally milder conditions, compatible with sensitive functional groups. Can enhance selectivity in certain cases by coordinating to a specific carbonyl.[7][8] |
| Heterogeneous Acids | Silica Sulfuric Acid, Montmorillonite Clay | Environmentally friendly, easily separable, and reusable. Can provide high yields under mild conditions, often at room temperature.[7][10] |
Experimental Protocols
General Protocol for Regiocontrolled Paal-Knorr Synthesis via Microwave Irradiation
This protocol provides a starting point for the synthesis of a substituted pyrrole from an unsymmetrical 1,4-diketone where regioselectivity is desired.
Materials:
-
Unsymmetrical 1,4-diketone (1.0 eq)
-
Primary amine (1.1 - 1.5 eq)
-
Glacial Acetic Acid (catalytic amount, e.g., 5 mol%)
-
Ethanol
-
Microwave vial (0.5-2 mL)
-
Microwave reactor
Procedure:
-
In a microwave vial, dissolve the 1,4-diketone (e.g., 0.5 mmol) in ethanol (2 mL).
-
Add the primary amine (e.g., 0.6 mmol) to the vial, followed by glacial acetic acid (e.g., 1.5 µL, 0.025 mmol).
-
Seal the microwave vial securely with a cap.
-
Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 80-120 °C) for 5-20 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the equipment.[5]
-
After the reaction is complete, cool the vial to room temperature using a compressed air stream.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired regioisomer.
-
Characterize the product by NMR and MS to confirm its structure and assess the isomeric purity.
References
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
- Wikipedia. Paal–Knorr synthesis.
- Taylor & Francis Online. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
- Indian Academy of Sciences. Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol Pathway.
- SpringerLink. A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis.
- Grokipedia. Paal–Knorr synthesis.
- RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles.
- Organic Chemistry Portal. Paal-Knorr Furan Synthesis.
- ResearchGate. A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles.
- ACS Publications. Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction.
- ResearchGate. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF.
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. rgmcet.edu.in [rgmcet.edu.in]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Hantzsch Pyrrole Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the optimization of the Hantzsch pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this classic multicomponent reaction. Pyrroles are foundational scaffolds in numerous pharmaceuticals, including anti-inflammatory drugs like tolmetin and the cholesterol-lowering agent atorvastatin, making their efficient synthesis a critical endeavor.[1]
While powerful, the Hantzsch synthesis, which combines a β-ketoester, an α-haloketone, and ammonia or a primary amine, is often plagued by modest yields and a limited substrate scope under conventional conditions.[1] This resource provides in-depth troubleshooting, practical FAQs, and advanced optimization protocols to help you navigate these challenges and achieve high-yield, high-purity results in your laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the Hantzsch pyrrole synthesis, providing the core knowledge needed for successful experimentation.
Q1: What is the accepted mechanism for the Hantzsch pyrrole synthesis?
A: The Hantzsch synthesis is a three-component reaction that proceeds through several key steps. Understanding this mechanism is crucial for troubleshooting as it highlights the formation of key intermediates and potential side reactions. The generally accepted pathway is as follows:[2][3]
-
Enamine Formation: The reaction initiates with a nucleophilic attack of the amine (or ammonia) on the β-carbonyl of the β-ketoester, followed by dehydration, to form a crucial enamine intermediate.
-
Nucleophilic Attack: The electron-rich enamine then attacks the α-haloketone. There are two proposed pathways for this step: the enamine can attack the carbonyl carbon of the α-haloketone, or it can perform a direct Sₙ2-type displacement of the halide from the α-carbon.[2] The former is often depicted.
-
Cyclization & Dehydration: The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen atom attacks a carbonyl group, forming the five-membered ring.
-
Aromatization: The final step involves the elimination of a molecule of water to yield the stable, aromatic pyrrole ring.
Caption: Figure 1: Hantzsch Pyrrole Synthesis Mechanism.
Q2: How should I select the starting materials for my synthesis?
A: The versatility of the Hantzsch synthesis stems from the wide variety of commercially available starting materials.[4]
-
β-Dicarbonyl Compound: While ethyl acetoacetate is common, other β-ketoesters and even 1,3-diketones can be used, which allows for variation at positions 3 and 4 of the pyrrole ring.[1]
-
α-Haloketone: α-chloroketones and α-bromoketones are typically used. Phenacyl bromides are common reactants. The choice of α-haloketone determines the substituents at positions 2 and 5.
-
Amine/Ammonia: Ammonia will yield an N-unsubstituted pyrrole. Primary alkyl or aryl amines are widely used to install a substituent on the pyrrole nitrogen.[1]
Q3: What is the best solvent for the Hantzsch synthesis?
A: Traditionally, polar protic solvents like ethanol are used, as they effectively solvate the intermediates and reagents.[5] However, modern protocols have demonstrated success with a range of options:
-
Protic Solvents (e.g., Ethanol): Generally a good starting point. They can favor the desired C-alkylation of the enamine intermediate.[5]
-
"Green" Solvents: To reduce environmental impact, water has been successfully employed, often in conjunction with an organocatalyst like DABCO.[1]
-
Ionic Liquids: Ionic liquids such as [bmim]BF4 have been shown to be effective media, sometimes in the presence of a Lewis acid catalyst like Bi(OTf)₃, and allow for easy catalyst recycling.[6]
-
Solvent-Free: Mechanochemical methods, using high-speed vibration milling, eliminate the need for a solvent entirely, often leading to higher yields and a cleaner reaction profile.[4][7]
Q4: Is a catalyst required for the reaction?
A: The classical Hantzsch synthesis can proceed without a dedicated catalyst, though it often benefits from one.
-
Base: A weak base is often sufficient to facilitate the reaction by neutralizing the hydrogen halide formed during the condensation.[5][8] The amine reactant itself can sometimes serve this purpose.
-
Lewis Acids: Potent Lewis acids like Ytterbium triflate (Yb(OTf)₃) have been shown to not only catalyze the reaction but also alter the regioselectivity in certain cases.[1] This is attributed to the coordination of the Lewis acid to the carbonyl oxygen, enhancing its reactivity.[1]
Section 2: Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This section provides solutions to common problems encountered during the Hantzsch pyrrole synthesis.
Caption: Figure 2: Hantzsch Synthesis Troubleshooting Workflow.
Problem: Low or No Product Yield
Q: My reaction is giving a very low yield or failing completely. What are the most common causes?
A: Low yields are a frequent issue and can often be traced back to fundamental experimental parameters.[9][10]
-
Purity of Starting Materials: Impurities in the β-ketoester, α-haloketone, or amine can introduce competing side reactions. It is highly recommended to use freshly purified or distilled reagents.[9]
-
Inefficient Enamine Formation: The initial formation of the enamine is critical. This step can be sluggish. Ensure you are using at least a stoichiometric amount of the amine; a slight excess (1.1 eq) can help drive this equilibrium forward.[5]
-
Incorrect Stoichiometry: The reaction is a 1:1:1 condensation. An incorrect ratio of reactants will leave one or more starting materials unreacted, complicating purification and lowering the theoretical yield.[9]
-
Reaction Conditions: Conventional methods may require heat to proceed at a reasonable rate. If running at room temperature, the reaction may be too slow. Conversely, excessively high temperatures can lead to decomposition of reactants or products. Moderate heating (e.g., reflux in ethanol) is a good starting point.[5]
Problem: Significant Side Product Formation
Q: My TLC shows multiple spots, and I'm isolating a mixture of products. How can I improve the chemoselectivity?
A: Byproduct formation often arises from the high reactivity of the starting materials. Several competing pathways can occur.[5]
-
α-Haloketone Self-Condensation: The α-haloketone is highly electrophilic and can react with itself or other nucleophiles present.
-
Solution: The most effective strategy is to pre-form the enamine by stirring the β-ketoester and amine together for a period (e.g., 30 minutes) before adding the α-haloketone. Furthermore, the slow, dropwise addition of the α-haloketone to the enamine solution can keep its instantaneous concentration low, minimizing self-reaction.[5]
-
-
N-Alkylation vs. C-Alkylation: The enamine intermediate is an ambident nucleophile and can react with the α-haloketone at either the nitrogen (N-alkylation) or the α-carbon (C-alkylation). C-alkylation is the productive pathway for pyrrole formation.
-
Solution: The choice of solvent can influence this selectivity. Protic solvents like ethanol can hydrogen-bond with the nitrogen lone pair, sterically hindering N-alkylation and thereby favoring the desired C-alkylation pathway.[5]
-
Q: I've isolated a major byproduct that I believe is a furan derivative. How is this possible and how can I suppress it?
A: You are likely observing a competing Feist-Bénary furan synthesis . This reaction involves the condensation of the β-ketoester and the α-haloketone without the involvement of the amine.[9]
-
Cause: This pathway is often base-catalyzed and competes directly with the formation of the enamine. If enamine formation is slow or incomplete, the reagents are free to react via this alternative route.
-
Solution: To favor the Hantzsch pathway, you must promote the reaction with the amine. Using a slight excess of the amine and allowing sufficient time for the enamine to form before adding the α-haloketone are critical steps to outcompete furan formation.[5][9]
Section 3: Advanced Optimization Strategies
To move beyond simple troubleshooting and achieve truly optimal results, modern synthetic techniques can be employed. These methods can dramatically increase yields, reduce reaction times, and improve the overall efficiency and environmental profile of the synthesis.
Data Summary: Comparison of Hantzsch Synthesis Conditions
The following table summarizes typical quantitative data for various Hantzsch synthesis protocols, demonstrating the impact of different methodologies on reaction outcomes.
| Methodology | Catalyst | Solvent | Temperature | Time | Typical Yield (%) | Reference |
| Classical | None / Weak Base | Ethanol | Reflux | 2-4 hours | 40-60% | [1][4] |
| Organocatalytic | DABCO (10 mol%) | Water | 80-85 °C | 1-2 hours | 75-90% | [1] |
| Lewis Acid Catalyzed | Yb(OTf)₃ (10 mol%) | Acetonitrile | 80-85 °C | 3-5 hours | 70-88% | [1] |
| Mechanochemical | CAN (0.1 eq) | None (Solvent-Free) | Ambient | 60-90 min | 85-95% | [4] |
| Continuous Flow | N/A | Acetonitrile | 100 °C | ~8 minutes | >80% | [2][4] |
Modern Synthetic Approaches
-
Mechanochemical Synthesis: Using a high-speed ball mill offers a powerful, solvent-free alternative that often leads to superior yields and can broaden the substrate scope. The mechanical energy facilitates the reaction between the solid reagents.[4][7]
-
Continuous Flow Chemistry: Performing the synthesis in a flow reactor allows for precise control over reaction parameters (temperature, residence time), rapid optimization, and safe scalability. This method can drastically reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation.[2][4]
-
Solid-Phase Synthesis: Adapting the Hantzsch reaction to a solid support simplifies the purification process immensely, as excess reagents and soluble byproducts can be washed away. This approach is particularly valuable for the high-throughput synthesis of pyrrole libraries for drug discovery.[4]
Section 4: Experimental Protocols
Protocol 1: Classical Synthesis of Ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate
This protocol describes a standard, solution-phase Hantzsch synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl acetoacetate (1.30 g, 10 mmol, 1.0 eq) in 30 mL of ethanol.
-
Addition of Ammonia: To the stirred solution, add an excess of aqueous ammonia (28%, ~10 mL, ~150 mmol). Stir the mixture at room temperature for 30 minutes to facilitate enamine formation.
-
Addition of α-Haloketone: Slowly add a solution of 2-bromo-1-phenylethan-1-one (1.99 g, 10 mmol, 1.0 eq) in 10 mL of ethanol to the reaction mixture over 15 minutes.
-
Reaction: Heat the reaction mixture to a gentle reflux (~80 °C) and maintain for 3 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Partition the resulting residue between diethyl ether (50 mL) and water (50 mL).
-
Extraction: Separate the layers and extract the aqueous layer with an additional portion of diethyl ether (25 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure title compound.[4]
Protocol 2: Optimized Mechanochemical Synthesis
This protocol describes a modern, solvent-free approach using high-speed vibration milling.[4]
-
Reagent Preparation: To a stainless steel grinding jar containing two stainless steel balls, add the β-dicarbonyl compound (1.0 eq), the primary amine (1.2 eq), ceric ammonium nitrate (CAN, 0.1 eq), and the α-haloketone (1.1 eq).
-
Milling: Secure the jar in a high-speed vibration mill (e.g., Spex Mixer/Mill) and mill the mixture at high frequency for 60-90 minutes.
-
Work-up: Carefully open the grinding jar and extract the solid residue with dichloromethane (3 x 15 mL).
-
Washing: Combine the organic extracts and wash them sequentially with saturated aqueous sodium thiosulfate solution (20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the final, highly substituted pyrrole.
References
- Hantzsch pyrrole synthesis - Wikipedia. (n.d.). [Link]
- Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. (n.d.). [Link]
- Leonardi, M., Estévez, V., Villacampa, M., & Menéndez, J. C. (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Semantic Scholar. [Link]
- The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Thieme. [Link]
- Hantzch synthesis of pyrrole - Química Organica.org. (n.d.). [Link]
- Mechanism of Hantzsch synthesis of Pyrrole. YouTube. (2020). [Link]
- (PDF) The Hantzsch pyrrole synthesis.
- Hantzsch Pyrrole Synthesis – Knowledge and References. Taylor & Francis. (2020). [Link]
- The Hantzsch Pyrrole Synthesis. Scribd. (n.d.). [Link]
- The Hantzsch pyrrole synthesis. Canadian Science Publishing. (1970). [Link]
- A generalization of the Hantzsch pyrrole synthesis under high-speed vibration milling conditions.
- CHB-401: Heterocyclic Compounds. (n.d.). [Link]
- Hantzsch Synthesis of Pyrrole. YouTube. (2019). [Link]
- Pyrrole Synthesis. The Royal Society of Chemistry. (2022). [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzch synthesis of pyrrole [quimicaorganica.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Polar Pyrrole Carboxylic Acids
Welcome to our dedicated technical support center for the purification of polar pyrrole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-recalcitrant molecules. Drawing from established scientific principles and extensive field experience, this resource provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of your purification workflows.
A Word from the Scientist
Polar pyrrole carboxylic acids are a fascinating class of compounds, often serving as key building blocks in pharmaceuticals and natural products.[1][2] However, their inherent polarity, coupled with the acidic nature of the carboxyl group and the unique electronic properties of the pyrrole ring, presents a significant purification challenge. Issues such as poor retention in reversed-phase chromatography, zwitterion formation, and unpredictable solubility can often lead to frustrating and time-consuming experimental setbacks.
This guide is structured to address these challenges head-on. We will delve into the "why" behind common purification problems and provide practical, actionable solutions. Our goal is to empower you with the knowledge to not only solve your immediate purification issues but also to develop robust and efficient purification strategies for your future work.
Troubleshooting Guide: Common Purification Problems & Solutions
This section is formatted in a question-and-answer style to directly address specific issues you may be encountering during your experiments.
Chromatography Challenges
Question 1: My polar pyrrole carboxylic acid shows little to no retention on my C18 reversed-phase HPLC column and elutes in the void volume. What's happening and how can I fix it?
Answer: This is a classic problem when dealing with highly polar molecules on a nonpolar stationary phase like C18.[3][4] The limited interaction between your polar analyte and the hydrophobic stationary phase leads to poor retention. Here’s a breakdown of the causes and solutions:
-
The "Why": Reversed-phase chromatography separates compounds based on their hydrophobicity. Highly polar compounds, like many pyrrole carboxylic acids, have a strong affinity for the polar mobile phase (typically a mixture of water and a polar organic solvent) and minimal interaction with the nonpolar C18 stationary phase.[4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor retention in RP-HPLC.
-
Detailed Solutions:
-
Mobile Phase pH Adjustment: The ionization state of your carboxylic acid is critical.[5] By lowering the pH of the mobile phase to at least 2 pH units below the pKa of the carboxylic acid, you can suppress its ionization, making it more neutral and increasing its retention on the C18 column.[5] A common approach is to add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase.[6][7]
-
Specialized "Aqueous" C18 Columns: Some C18 columns are specifically designed for use with highly aqueous mobile phases and offer better retention for polar analytes.[8] These columns have modifications to prevent "phase collapse," a phenomenon where the C18 chains fold in on themselves in high water content, reducing the available surface area for interaction.[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds.[3][10][11][12] In HILIC, a polar stationary phase (like silica or a bonded polar phase) is used with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous solvent. Water acts as the strong eluting solvent.[11] This technique promotes the partitioning of polar analytes into the water-enriched layer on the stationary phase surface, leading to their retention.[3][13]
-
Ion-Exchange Chromatography (IEX): Since your compound has a carboxylic acid group, it will be negatively charged at a pH above its pKa. Anion-exchange chromatography can be a powerful tool for purification.[14][15] The negatively charged carboxylate will bind to a positively charged stationary phase. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[14]
-
Question 2: I'm observing severe peak tailing for my pyrrole carboxylic acid during HPLC analysis. What are the likely causes and solutions?
Answer: Peak tailing can be caused by several factors, often related to secondary interactions with the stationary phase or issues with the mobile phase.
-
The "Why":
-
Silanol Interactions: Residual, un-endcapped silanol groups on the surface of silica-based columns can be acidic and interact with basic sites on your molecule (like the pyrrole nitrogen), leading to tailing.
-
Zwitterion Formation: If your pyrrole carboxylic acid can form a zwitterion (having both a positive and negative charge), this can lead to complex interactions with the stationary phase.
-
Metal Chelation: The carboxylic acid group can chelate with trace metal impurities in the silica matrix of the column, causing tailing.[16][17]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of your compound, you may have a mixture of ionized and non-ionized forms, which can result in broadened or tailing peaks.
-
-
Troubleshooting Strategies:
| Potential Cause | Proposed Solution | Scientific Rationale |
| Silanol Interactions | Use a base-deactivated or end-capped column. Add a competing base like triethylamine (TEA) to the mobile phase (0.1%). | TEA will preferentially interact with the acidic silanol groups, masking them from your analyte. |
| Zwitterion Formation | Adjust the mobile phase pH to be well above or below the isoelectric point (pI) of your compound. | This ensures that your molecule exists predominantly in a single charged or neutral state. |
| Metal Chelation | Use a column with low metal content. Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase (e.g., 0.1 mM). | EDTA will bind to the metal impurities, preventing them from interacting with your analyte. |
| Mobile Phase pH near pKa | Adjust the mobile phase pH to be at least 2 units away from the pKa of your compound.[5] | This ensures a single ionization state, leading to more uniform interactions with the stationary phase. |
Recrystallization and Solubility Challenges
Question 3: I'm struggling to find a suitable solvent system for the recrystallization of my polar pyrrole carboxylic acid. It's either too soluble or not soluble at all.
Answer: Finding the right recrystallization solvent for highly polar compounds can be challenging. The key is to find a solvent (or solvent mixture) in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
The "Why": The high polarity and hydrogen bonding capabilities of both the carboxylic acid and the pyrrole N-H group dominate the solubility behavior.
-
Step-by-Step Protocol for Solvent Screening:
-
Start with Single Solvents: Test the solubility of a small amount of your compound (a few milligrams) in about 0.5 mL of various solvents at room temperature and then with heating. Good starting points for polar compounds include water, ethanol, methanol, isopropanol, and acetone.[18]
-
Utilize Solvent Miscibility: If you find a solvent in which your compound is very soluble (a "good" solvent) and one in which it is insoluble (a "poor" in which it is insoluble (a "poor" solvent), you can use them as a solvent/anti-solvent pair.
-
Dissolve your compound in a minimal amount of the hot "good" solvent.
-
Slowly add the "poor" solvent dropwise until you see persistent cloudiness.
-
Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
pH Adjustment for Recrystallization: You can sometimes leverage the acidic nature of your compound.
-
Dissolve the impure acid in a basic aqueous solution (e.g., dilute NaOH or NH4OH).
-
Filter the solution to remove any insoluble impurities.
-
Slowly acidify the filtrate with an acid (e.g., dilute HCl or formic acid) to precipitate the purified carboxylic acid.[19] This is often effective for removing neutral or basic impurities.[20]
-
-
Frequently Asked Questions (FAQs)
Q1: Can I use normal-phase chromatography for purifying polar pyrrole carboxylic acids?
A1: While possible, it is often not the ideal choice.[3] In normal-phase chromatography, your polar compound would likely have very strong interactions with the polar stationary phase (e.g., silica), leading to very long retention times or even irreversible adsorption.[3] Eluting your compound would require a very polar mobile phase, which can sometimes deactivate the stationary phase. HILIC is generally a more robust and reproducible alternative for polar compounds.[3][11]
Q2: My pyrrole carboxylic acid seems to be unstable during purification, especially at low pH. What can I do?
A2: Some pyrrole compounds can be sensitive to strong acids, which can lead to polymerization or degradation. If you suspect instability at low pH, consider the following:
-
Use a less harsh acidic modifier: Instead of TFA, try formic acid, which is less acidic.
-
Buffer the mobile phase: Use a buffer system to maintain a stable pH throughout the separation.
-
Consider alternative chromatography modes: Ion-exchange chromatography or HILIC can often be performed at a milder pH.
-
Minimize exposure time: Perform the purification as quickly as possible and avoid prolonged storage in acidic solutions.
Q3: How can I remove residual TFA from my purified product after preparative HPLC?
A3: TFA can be difficult to remove, especially from polar, basic, or zwitterionic compounds. Here are a few strategies:
-
Lyophilization from a different solvent system: After the initial lyophilization, redissolve your compound in a solvent system that does not contain TFA (e.g., water/acetonitrile) and re-lyophilize. Repeating this process several times can help remove residual TFA.
-
Salt exchange: If your compound is basic enough to form a stable salt, you can dissolve it in a solution containing a different acid (e.g., HCl in ether) to precipitate the hydrochloride salt, leaving the trifluoroacetate in solution.
-
Ion-exchange chromatography: A short plug of a suitable ion-exchange resin can be used to trap either your compound (if charged) or the TFA, allowing for their separation.
Q4: Are there any specific safety precautions I should take when working with pyrrole carboxylic acids?
A4: As with any chemical, it is important to consult the Safety Data Sheet (SDS) for your specific compound. In general, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood, especially when handling volatile solvents or powdered solids. Some pyrrole derivatives can be irritants, so avoid inhalation and skin contact.[21]
Visualizing Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
References
- SIELC Technologies. (n.d.). Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column.
- Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography.
- Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
- Buchi. (n.d.). Why HILIC is what your polar compounds need for purification.
- Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
- ACS Applied Materials & Interfaces. (2021). Synthesis and Characterization of Poly(pyrrole-1-carboxylic acid) for Preconcentration and Determination of Rare Earth Elements and Heavy Metals in Water Matrices.
- Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- ResearchGate. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search.
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- Google Patents. (n.d.). Purification of crude pyrroles - US5502213A.
- Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.
- PMC - NIH. (n.d.). Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi.
- Google Patents. (n.d.). Process for the purification of crude pyrroles - EP0608688A1.
- PubMed. (1973). Ion-exchange chromatography of carboxylic acids.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
- YouTube. (2021). column chromatography & purification of organic compounds.
- PubMed. (1977). Enzymatic synthesis and purification of L-pyrroline-5-carboxylic acid.
- Columbia University. (n.d.). Column chromatography.
- American Chemical Society. (2026). An Alkaloid Biosynthetic Gene Bundle in Animals.
- RSC Publishing. (n.d.). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis.
- HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
- SlideShare. (n.d.). CHB-401: Heterocyclic Compounds (S ti B) ection B) Pyrrole.
- PubMed. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
- PubChem. (n.d.). Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473.
- PubMed. (1975). Formation and excretion of pyrrole-2-carboxylic acid. Whole animal and enzyme studies in the rat.
- ACS Publications. (2025). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum.
- PubMed. (2021). Synthesis and Characterization of Poly(pyrrole-1-carboxylic acid) for Preconcentration and Determination of Rare Earth Elements and Heavy Metals in Water Matrices.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization - US3654351A.
- ResearchGate. (2013). How can I purify carboxylic acid?.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
- PubChem. (n.d.). Pyrrolo-pyrrole carboxylic acid | C7H4N2O2 | CID 70413469.
- ResearchGate. (2025). Solvent design for crystallization of carboxylic acids.
- Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- PubMed. (n.d.). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments.
- Scilit. (n.d.). Synthesis and Characterization of Poly(pyrrole-1-carboxylic acid) for Preconcentration and Determination of Rare Earth Elements and Heavy Metals in Water Matrices.
- S3waas. (2025). Syllabus for Chemistry (SCQP08).
Sources
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- 2. medchemexpress.com [medchemexpress.com]
- 3. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 4. jordilabs.com [jordilabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. halocolumns.com [halocolumns.com]
- 9. hplc.eu [hplc.eu]
- 10. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
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dealing with thermal instability of 5-methyl-1H-pyrrole-3-carboxylic acid
Welcome to the technical support center for 5-methyl-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the thermal instability of this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, purification, and handling of this compound. The primary degradation pathway for pyrrole carboxylic acids is thermal decarboxylation, a reaction that can be catalyzed by acid.[1][2] Therefore, the key to success is meticulous temperature control and the avoidance of harsh, high-temperature conditions.
Issue 1: Low or No Yield in Esterification/Amidation Reactions
Cause: Standard esterification (e.g., Fischer esterification) or amidation protocols often require heating, which can lead to the decarboxylation of this compound, significantly reducing the yield of the desired product. Direct reaction of a carboxylic acid and an amine to form an amide typically requires temperatures exceeding 100°C to overcome the initial acid-base reaction, which is unsuitable for this substrate.[3]
Solution: Employ low-temperature or room-temperature coupling methods that activate the carboxylic acid without the need for heat.
Recommended Protocols:
-
For Amide Synthesis: Carbodiimide Coupling Agents
-
Rationale: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation at room temperature, thus preventing thermal degradation.[3][4] These agents activate the carboxylic acid to form a reactive intermediate that readily couples with an amine.[4]
-
Step-by-Step Protocol (EDC Coupling):
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Add the amine (1-1.2 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC (1.1-1.5 equivalents) portion-wise while maintaining the temperature at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with an appropriate aqueous work-up.
-
-
-
For Ester Synthesis: Low-Temperature Esterification
-
Rationale: Certain catalysts can promote esterification at or below room temperature. For thermally unstable acids, a method using dimethyl carbonate (DMC) and a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective at temperatures below 120°C, and in some cases, as low as room temperature depending on the substrate.[5] Another approach is the Steglich esterification, which uses DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Step-by-Step Protocol (Steglich Esterification):
-
Dissolve this compound (1 equivalent), the alcohol (1-1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in a dry, aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0°C.
-
Add a solution of DCC (1.1 equivalents) in the same solvent dropwise.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the dicyclohexylurea byproduct and wash the filtrate with dilute acid and brine.
-
-
| Reaction | Conventional Method (High Risk) | Recommended Low-Temp Method | Temperature |
| Amidation | Direct heating with amine | EDC or DCC coupling | 0°C to Room Temp |
| Esterification | Fischer (acid catalyst, heat) | Steglich (DCC/DMAP) | 0°C to Room Temp |
Issue 2: Product Decomposition During Work-up and Purification
Cause: Prolonged exposure to even moderate heat during solvent removal or purification can cause degradation. Similarly, purification methods like distillation are often unsuitable for thermolabile compounds.
Solution: Utilize non-thermal purification techniques and minimize heat exposure during all post-reaction steps.
Recommended Protocols:
-
Solvent Removal: Use a rotary evaporator with a low-temperature water bath (≤ 30-40°C) and reduced pressure. For very sensitive compounds, consider lyophilization (freeze-drying) if the solvent system is appropriate.
-
Purification:
-
Crystallization: This is an effective method for purifying solids. Dissolve the crude product in a minimal amount of a suitable solvent at a slightly elevated but safe temperature, then cool slowly to induce crystallization.
-
Chromatography: Column chromatography is a versatile method for purification at room temperature.
-
Avoid High-Temperature Techniques: Do not use distillation unless under high vacuum to significantly lower the boiling point.[6]
-
Workflow for Handling Thermally Sensitive this compound
Caption: Decision workflow for handling this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal degradation pathway for this compound?
A1: The most likely thermal degradation pathway is decarboxylation, which is the loss of carbon dioxide (CO2) from the carboxylic acid group. Studies on the related pyrrole-2-carboxylic acid have shown that this process can be catalyzed by acid.[1][2] While the exact temperature for the 3-carboxylic acid isomer is not well-documented, it is prudent to assume it is also susceptible to decarboxylation at elevated temperatures.
Proposed Decarboxylation Mechanism:
Caption: Proposed thermal decarboxylation of the target compound.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored in a cool, dark, and dry place. A refrigerator (2-8°C) is recommended. For extended storage, keeping it in a desiccator under an inert atmosphere (e.g., argon or nitrogen) will minimize degradation from moisture and air.
Q3: Are there any incompatible reagents or conditions to avoid?
A3: Yes. Avoid:
-
Strong Acids at High Temperatures: These conditions can catalyze decarboxylation.[1][2]
-
High Heat: As discussed, this is the primary driver of degradation.
-
Strong Oxidizing Agents: The pyrrole ring is electron-rich and can be susceptible to oxidation.
Q4: My synthesis of a derivative of this compound requires reflux. What can I do?
A4: If elevated temperatures are unavoidable, consider the following strategies:
-
Protecting Groups: It may be possible to perform the high-temperature step on a more stable ester derivative (e.g., methyl 5-methyl-1H-pyrrole-3-carboxylate), and then hydrolyze the ester under mild, non-thermal conditions to yield the final carboxylic acid product.
-
Continuous Flow Chemistry: This technique can minimize the time the compound is exposed to high temperatures, potentially reducing degradation compared to batch synthesis.
-
Microwave Synthesis: Microwave-assisted synthesis can sometimes accelerate reactions at lower overall temperatures and for shorter durations, which might be beneficial. However, careful optimization is required to avoid localized overheating.[7]
References
- Fairhurst, J., & Horwell, D. C. (1976). A Convenient Procedure for Esterification of Thermally Unstable Carboxylic Acids.
- Fairhurst, J., & Horwell, D. C. (1976). A Convenient Procedure for Esterification of Thermally Unstable Carboxylic Acids.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Sabila, P. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 2006-2009. [Link]
- Li, Y., et al. (2021). Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid. Molecules, 26(23), 7306. [Link]
- Lai, M., et al. (2023). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. Research Square. [Link]
- US6515167B1. (2003). Low temperature process for preparing methyl esters.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
- Jessop, P. G., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(5), 2004-2012. [Link]
- Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids.
- Lai, M., et al. (2024). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. Chemistry & Biodiversity, 21(2), e202301370. [Link]
- US20120220798A1. (2012). Method for carboxylic acid esterification.
- CN106632402A. (2017). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Weedmaps. (2024, August 20). The Ultimate Guide to Decarboxylation: How to Decarb Weed.
- Chemsrc. (n.d.). Methyl 5-methyl-1H-pyrrole-3-carboxylate | CAS#:40611-76-5.
- Lai, M., et al. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. BMC Chemistry, 17(1), 123. [Link]
- Cheng, X., et al. (2010). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Chemical Physics Letters, 496(1-3), 36-41. [Link]
- Smith, R. J., Downing, S. J., & Phang, J. M. (1977). Enzymatic synthesis and purification of L-pyrroline-5-carboxylic acid. Analytical Biochemistry, 82(1), 170-176. [Link]
- Wang, M., et al. (2016). Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. Cannabis and Cannabinoid Research, 1(1), 262-271. [Link]
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). World Journal of Pharmaceutical and Life Sciences, 3(12), 122-132. [Link]
- Lai, M., et al. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. BMC Chemistry, 17(1), 123. [Link]
- Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674-11675. [Link]
- Goossen, L. J., et al. (2010). Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 75(19), 6675-6678. [Link]
- Sert, Y., et al. (2020). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Journal of Molecular Structure, 1202, 127264. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. hepatochem.com [hepatochem.com]
- 5. US6515167B1 - Low temperature process for preparing methyl esters - Google Patents [patents.google.com]
- 6. US20120220798A1 - Method for carboxylic acid esterification - Google Patents [patents.google.com]
- 7. afinitica.com [afinitica.com]
Technical Support Center: Synthesis of 5-Methyl-1H-pyrrole-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-methyl-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven insights into the solvent effects on this important synthetic transformation. Our goal is to empower you with the knowledge to not only execute the synthesis successfully but also to understand the underlying principles that govern the reaction, enabling you to adapt and optimize the protocol for your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most direct and widely applicable method for synthesizing the pyrrole core of this compound is the Paal-Knorr synthesis .[1][2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] For the synthesis of the target molecule, the logical 1,4-dicarbonyl precursor is 2-acetyl-4-oxopentanoic acid or its corresponding ester, which upon reaction with ammonia, yields the desired this compound.
The general reaction is depicted below:
Caption: Competing pathways in the synthesis of this compound.
Troubleshooting Strategies:
-
pH Control: The most critical factor is maintaining a neutral to weakly acidic pH.
-
Recommendation: Use of a weak acid like acetic acid as both a solvent and a catalyst is a common and effective strategy. [2]Avoid strong mineral acids.
-
-
Solvent Choice:
-
Protic Solvents: While effective, ensure the acidity is buffered. For example, using ammonium acetate in acetic acid can provide a controlled pH environment.
-
Aprotic Solvents: Using a polar aprotic solvent like DMF or DMSO with a catalytic amount of a mild acid can also suppress furan formation.
-
Q5: My product is difficult to isolate from the reaction mixture. What should I consider?
A5: Isolation issues often stem from the product's solubility in the reaction solvent.
-
High Solubility in the Reaction Solvent: If your product remains dissolved after the reaction is complete, you may need to perform a more extensive workup.
-
Troubleshooting:
-
Solvent Evaporation: Remove the reaction solvent under reduced pressure.
-
Anti-Solvent Addition: Dissolve the residue in a minimal amount of a good solvent (e.g., ethanol) and then add an anti-solvent (e.g., water or hexane) to induce precipitation.
-
Extraction: If the product is in an aqueous layer after workup, acidify the solution to protonate the carboxylic acid, making it less water-soluble, and then extract with an organic solvent like ethyl acetate.
-
-
-
Oily Product: The product may initially separate as an oil instead of a crystalline solid.
-
Troubleshooting:
-
Trituration: Add a solvent in which the product is poorly soluble (e.g., cold diethyl ether or hexane) and scratch the flask with a glass rod to induce crystallization.
-
Purification: If trituration fails, purify the oil via column chromatography.
-
-
Experimental Protocols
Protocol 1: Synthesis in a Protic Solvent (Acetic Acid)
This protocol utilizes acetic acid as both the solvent and a catalyst, which is a classic and reliable method.
Materials:
-
Ethyl 2-acetyl-4-oxopentanoate (1.0 eq)
-
Ammonium acetate (3.0 eq)
-
Glacial acetic acid
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add ethyl 2-acetyl-4-oxopentanoate and ammonium acetate.
-
Add glacial acetic acid to achieve a concentration of approximately 0.5 M of the starting ester.
-
Heat the reaction mixture to reflux (around 118 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice-water with stirring.
-
The intermediate, ethyl 5-methyl-1H-pyrrole-3-carboxylate, may precipitate. If not, extract the aqueous mixture with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude ester.
-
For hydrolysis, dissolve the crude ester in ethanol and add an aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux until the ester is fully consumed (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer with 1M HCl until a precipitate forms (pH ~3-4).
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to yield this compound.
Protocol 2: Synthesis in a Polar Aprotic Solvent (DMF)
This protocol is advantageous when dealing with substrates that may be sensitive to prolonged heating in acidic conditions.
Materials:
-
Ethyl 2-acetyl-4-oxopentanoate (1.0 eq)
-
Ammonium chloride (1.5 eq)
-
Triethylamine (1.6 eq)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-acetyl-4-oxopentanoate, ammonium chloride, and triethylamine in DMF.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude ethyl 5-methyl-1H-pyrrole-3-carboxylate.
-
Proceed with hydrolysis as described in Protocol 1 (steps 9-14).
Purification Guide
Q6: How can I purify the final product, this compound?
A6: The primary method for purifying pyrrole carboxylic acids is recrystallization .
Recommended Recrystallization Solvents:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Ethyl Acetate/Hexane: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until persistent cloudiness is observed. Cool the mixture to induce crystallization.
If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate with 1% acetic acid.
References
- Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]
- Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642. [Link]
- Amarnath, V., & Amarnath, K. (1995). Paal-Knorr Furan Synthesis. A New Look at an Old Reaction. The Journal of Organic Chemistry, 60(2), 301-307. [Link]
- Paal-Knorr Synthesis. (2023). In Wikipedia. [Link]
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
- Paal-Knorr Synthesis. SynArchive. [Link]
- One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
Sources
Technical Support Center: Catalyst Selection for Efficient Pyrrole Synthesis
Prepared by: Senior Application Scientist, Gemini Labs
Welcome to the technical support center for catalyst selection in efficient pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this vital heterocyclic motif. Pyrrole and its derivatives are foundational components in numerous natural products, pharmaceuticals, and advanced materials, making their efficient synthesis a critical objective in modern organic chemistry.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to optimize your reactions with confidence.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of substituted pyrroles, organized by the most prevalent synthetic methods.
A. The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a cornerstone of pyrrole chemistry.[3][4] While robust, it is susceptible to specific side reactions and yield issues.
Question: My Paal-Knorr reaction is resulting in a very low yield or a complex mixture of products. What are the general factors I should consider?
Answer: Low yields in the Paal-Knorr synthesis are frequently traced back to four key areas:
-
Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound, such as mono-carbonyls, can lead to undesired side products and lower the overall yield.[5][6] It is highly recommended to use purified reagents; distillation or recrystallization should be employed if purity is questionable.[6]
-
Reaction Conditions (pH, Temperature, Time): The classical Paal-Knorr synthesis often requires harsh conditions, like prolonged heating in strong acid, which can degrade sensitive substrates.[7][8] The pH is particularly critical; strongly acidic conditions (pH < 3) strongly favor the formation of furan byproducts.[6][7]
-
Catalyst Choice: While the reaction can be self-catalyzed, the choice of an appropriate catalyst is crucial for efficiency and selectivity. Overly strong Brønsted acids can promote side reactions.[7]
-
Substrate Reactivity: Amines with strong electron-withdrawing groups are less nucleophilic and may react very slowly or not at all under standard conditions.[7] Similarly, significant steric hindrance on either the dicarbonyl or the amine can impede the reaction.[8]
Question: I am observing a significant amount of a furan byproduct. How can I prevent this?
Answer: The formation of a furan is the most common and significant side reaction in the Paal-Knorr synthesis.[5][9] This occurs via an acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound itself, a pathway that competes directly with the desired reaction with the amine.[5][9]
The key to avoiding this is precise control of the reaction's acidity.[5]
-
Optimal pH Range: The reaction should be conducted under neutral or, more commonly, weakly acidic conditions.[6][10]
-
Catalyst Selection: Instead of strong mineral acids, use a weak organic acid like acetic acid, which is often sufficient to catalyze the reaction without promoting significant furan formation.[8][11] For more sensitive substrates, modern Lewis acid catalysts such as Scandium(III) triflate (Sc(OTf)₃) or Bismuth(III) nitrate (Bi(NO₃)₃) can provide excellent yields under milder conditions.[8][11]
Caption: Competing pathways in the Paal-Knorr synthesis.
Question: My Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl is yielding a mixture of regioisomers. How can I improve selectivity?
Answer: Achieving high regioselectivity depends on differentiating the reactivity of the two carbonyl groups.[10] Consider these strategies:
-
Steric Hindrance: A bulky substituent near one carbonyl group will sterically block the initial nucleophilic attack of the amine at that position, directing the reaction to the less hindered carbonyl.[10]
-
Electronic Effects: An electron-withdrawing group increases the electrophilicity of the adjacent carbonyl carbon, making it the preferred site of initial amine attack.[10]
B. The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[3] While versatile, managing chemoselectivity can be challenging.
Question: I am getting a low yield and observing dihydropyrazine byproducts in my Hantzsch synthesis. What is happening?
Answer: This is a known side reaction for the Hantzsch synthesis. The α-aminoketone, which is formed in situ from the reaction between the α-haloketone and the amine, is susceptible to self-condensation.[9] This intermediate possesses both a nucleophilic amine and an electrophilic carbonyl group, allowing two molecules to react with each other, forming a dihydropyrazine and consuming the intermediate needed for pyrrole formation.[9]
Solutions:
-
Control Reactant Concentration: Slowly adding the α-haloketone to the mixture of the β-ketoester and amine can help keep the instantaneous concentration of the α-aminoketone intermediate low, thus minimizing self-condensation.[10]
-
Catalyst Choice: While the reaction can proceed without a catalyst, organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to improve yields and selectivity for the desired pyrrole product.[5][12]
C. The Clauson-Kaas Pyrrole Synthesis
This method involves the reaction of a primary amine with 2,5-dialkoxytetrahydrofuran, a stable surrogate for a 1,4-dicarbonyl.[13][14]
Question: My Clauson-Kaas reaction is sluggish and requires long reaction times with traditional acetic acid. How can I accelerate it?
Answer: While refluxing acetic acid is the classic condition, many modern catalysts offer significant improvements in reaction time and yield, especially for less nucleophilic amines like sulfonamides or amides.[13][15]
-
Microwave Irradiation: This is a highly effective "green" approach. Microwave-assisted synthesis in either acetic acid or water can dramatically reduce reaction times from hours to minutes (typically 10-30 min) and often improves yields.[15][16]
-
Lewis and Brønsted Acid Catalysts: A wide array of catalysts have been successfully employed. Scandium triflate (Sc(OTf)₃), zinc triflate (Zn(OTf)₂), iodine, and iron(III) chloride are effective homogeneous catalysts.[13]
-
Heterogeneous Catalysts: Solid acid catalysts like K-10 montmorillonite or silica sulfuric acid are excellent choices for simplifying workup and enabling catalyst recycling.[13]
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between a homogeneous and a heterogeneous catalyst for my pyrrole synthesis?
A1: The choice depends on your experimental priorities, such as scale, cost, and the need for catalyst recovery.
| Feature | Homogeneous Catalysts (e.g., Sc(OTf)₃, FeCl₃) | Heterogeneous Catalysts (e.g., CATAPAL 200 Alumina, Montmorillonite Clay) |
| Activity/Efficiency | Often higher activity and milder reaction conditions due to better substrate accessibility.[13] | May require slightly higher temperatures or longer times, but can be highly efficient.[2] |
| Separation & Workup | Can be difficult to separate from the reaction mixture, often requiring aqueous workup or chromatography. | Simple filtration or centrifugation for separation.[2] |
| Reusability | Generally not reusable. | Can often be recovered and reused for multiple cycles, improving cost-effectiveness and sustainability.[2][17] |
| Cost | Metal triflates and other specialized catalysts can be expensive.[11] | Clays, aluminas, and silica-based catalysts are often inexpensive and commercially available.[2][13] |
| Best For... | Lab-scale synthesis, reaction optimization, and synthesis of sensitive or complex molecules. | Process chemistry, large-scale synthesis, and green chemistry applications. |
Q2: Can I use a secondary amine in the Paal-Knorr pyrrole synthesis?
A2: No, the Paal-Knorr synthesis mechanism requires ammonia or a primary amine. A secondary amine will react with one of the carbonyls to form a stable enamine, which cannot undergo the necessary subsequent intramolecular cyclization to form the pyrrole ring.[9]
Caption: Comparison of reactivity for primary vs. secondary amines in Paal-Knorr synthesis.
Q3: What are some "green" or sustainable catalyst choices for pyrrole synthesis?
A3: Green chemistry principles are increasingly important. Consider these options:
-
Water as a Solvent: For both Paal-Knorr and Clauson-Kaas syntheses, using water at elevated temperatures (often with microwave assistance) can be a highly effective and environmentally benign approach.[13][15]
-
Heterogeneous Catalysts: As mentioned in Q1, reusable solid acids like clays, aluminas, or silica sulfuric acid reduce waste and simplify purification.[2][13]
-
Organocatalysis: The use of small, metal-free organic molecules as catalysts is a growing field. Thiamine (Vitamin B₁) and squaric acid have been reported as effective organocatalysts for the Paal-Knorr synthesis.[18]
-
Modern Metal Catalysis: Catalytic systems based on abundant metals like manganese or iron are being developed to replace precious metals like palladium or ruthenium for certain transformations.[19] For instance, a stable manganese complex has been used for the atom-economic synthesis of 2,5-unsubstituted pyrroles from diols and amines, producing only water and hydrogen as byproducts.[19]
Part 3: Experimental Protocols
Protocol 1: Heterogeneous Catalysis for Paal-Knorr Synthesis using CATAPAL 200 Alumina
This protocol is adapted from a method demonstrating a solvent-free, efficient synthesis of N-substituted pyrroles.[2]
-
Reaction Setup: To a clean, dry reaction vial, add the 1,4-dicarbonyl compound (e.g., acetonylacetone, 1.0 mmol, 1.0 eq), the primary amine (1.0 mmol, 1.0 eq), and the CATAPAL 200 alumina catalyst (40 mg).
-
Reaction Conditions: Seal the vial and heat the solvent-free mixture to 60 °C with vigorous stirring for 45-60 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., n-hexane/ethyl acetate).
-
Work-up and Purification: Upon completion, cool the mixture to room temperature. Add ethyl acetate (5 mL) to dissolve the product. Separate the solid catalyst by centrifugation and filtration, washing the catalyst with additional ethyl acetate (2 x 5 mL).
-
Isolation: Combine the organic filtrates and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure N-substituted pyrrole. The catalyst can be washed, dried, and reused.[2]
Protocol 2: Microwave-Assisted Clauson-Kaas Synthesis
This protocol is a green and rapid method for synthesizing N-substituted pyrroles.[15]
-
Reaction Setup: In a 10 mL microwave process vial, combine 2,5-dimethoxytetrahydrofuran (1.0 mmol, 1.0 eq), the primary amine (e.g., aniline, 1.1 mmol, 1.1 eq), and glacial acetic acid (3 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 170 °C for 10 minutes.
-
Work-up: After the reaction, cool the vial to room temperature. Pour the reaction mixture into a beaker containing ice-water (20 mL) and stir.
-
Isolation: If a precipitate forms, collect the solid product by vacuum filtration, wash with cold water, and dry. If the product is an oil, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
References
- Wani, Z. A., Pathan, A. A., & Singh, P. P. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 921–960. [Link]
- Michlik, S., & Kempe, R. (2013). A sustainable catalytic pyrrole synthesis.
- Li, J., & Gool, F. (2021). Recent Advancements in Pyrrole Synthesis. Molecules, 26(21), 6449. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
- International Journal of Progressive Research in Engineering Management and Science. (2024).
- Venugopala, K. N., Prasanna, R. T., & Odhav, B. (2012). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. E-Journal of Chemistry, 9(4), 2195-2204. [Link]
- Organic Chemistry Portal. (n.d.). Pyrrole Synthesis. www.organic-chemistry.org. [Link]
- Das, B., & Kalita, H. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Advances, 11(25), 15423-15449. [Link]
- Martínez, R., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 27(19), 6203. [Link]
- Senthamarai, T., et al. (2020). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. Angewandte Chemie International Edition, 59(43), 18679-18683. [Link]
- ResearchGate. (n.d.). Optimization of reaction conditions.
- Wani, Z. A., Pathan, A. A., & Singh, P. P. (2023). Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. PubMed. [Link]
- Katritzky, A. R., et al. (2005). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. ARKIVOC, 2005(5), 68-76. [Link]
- ResearchGate. (2005). The Clauson-Kaas pyrrole synthesis under microwave irradiation.
- Leonardi, M., et al. (2019). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(04), 816-828. [Link]
Sources
- 1. A sustainable catalytic pyrrole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas | MDPI [mdpi.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 4. ijprems.com [ijprems.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 14. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arkat-usa.org [arkat-usa.org]
- 16. researchgate.net [researchgate.net]
- 17. Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]
- 19. Pyrrole synthesis [organic-chemistry.org]
workup procedures for removing starting materials from 5-methyl-1H-pyrrole-3-carboxylic acid
Welcome to the technical support center for the synthesis and purification of 5-methyl-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the workup and purification of this compound. Our approach is rooted in practical, field-tested expertise to ensure the integrity and success of your experiments.
I. Understanding the Chemistry: Synthesis and Potential Impurities
The successful purification of this compound hinges on a foundational understanding of its synthesis. The two most common routes are the Hantzsch and Paal-Knorr pyrrole syntheses.
-
Hantzsch Pyrrole Synthesis: This method involves the condensation of a β-ketoester (e.g., ethyl acetoacetate), an α-haloketone (e.g., chloroacetone), and ammonia or a primary amine.[1][2] The initial product is typically an ester, which is then hydrolyzed to the desired carboxylic acid.
-
Paal-Knorr Pyrrole Synthesis: This approach utilizes a 1,4-dicarbonyl compound, which is cyclized with ammonia or a primary amine, often under acidic conditions.[3][4][5]
Common Starting Materials and Potential Side Products:
| Starting Material Combination (Hantzsch) | Potential Side Products & Impurities | Rationale for Formation |
| Ethyl acetoacetate, Chloroacetone, Ammonia/Methylamine | Unreacted starting materials, Furan derivatives, Pyridine derivatives, Polymeric materials | Incomplete reaction; side reactions favored by strongly acidic conditions (pH < 3) or high temperatures.[6] |
| 1,4-dicarbonyl precursor, Ammonia/Methylamine | Unreacted dicarbonyl, Furan byproduct | Acid-catalyzed self-condensation of the dicarbonyl can compete with pyrrole formation.[6] |
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the workup of this compound.
Q1: My reaction mixture is a dark, tarry mess. How can I begin the purification?
A1: The formation of dark, polymeric materials is a common issue, often resulting from prolonged reaction times or excessive heat.
-
Initial Step: Before a full workup, take a small aliquot of the crude mixture, dissolve it in a suitable solvent (e.g., ethyl acetate), and spot it on a TLC plate to assess the presence of your product.
-
Solvent Trituration: If the product is a solid, you can try triturating the crude material with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. This can help to dissolve some of the less polar impurities, leaving your more polar product behind.
-
Charcoal Treatment: If the color persists in your dissolved product, a treatment with activated charcoal can be effective. However, use it judiciously as it can also adsorb your desired compound, leading to lower yields.
Q2: I'm having trouble with the basic extraction to isolate my carboxylic acid. What am I doing wrong?
A2: The acidic nature of the carboxylic acid group allows for its separation from neutral or basic impurities via acid-base extraction.
-
Ensure Complete Deprotonation: When extracting with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide), ensure the pH of the aqueous layer is sufficiently high (pH > 8) to fully deprotonate the carboxylic acid and bring it into the aqueous phase.
-
Multiple Extractions: Perform multiple extractions with the basic solution to ensure complete transfer of the carboxylate salt into the aqueous layer.
-
Emulsion Formation: If an emulsion forms, it can be broken by adding brine (saturated NaCl solution) or by gentle swirling instead of vigorous shaking.
Q3: Upon acidification of the aqueous layer, my product is not precipitating out. What should I do?
A3: For the carboxylic acid to precipitate, the aqueous solution must be sufficiently acidified to a pH well below the pKa of the carboxylic acid (typically pH < 4).
-
Check the pH: Use pH paper or a pH meter to confirm that the solution is acidic. Add more acid (e.g., 1M HCl) dropwise if necessary.
-
Cooling: Cooling the solution in an ice bath can decrease the solubility of the product and promote precipitation.
-
Back-Extraction: If the product remains dissolved, it may be more soluble in water than anticipated. In this case, you will need to extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane to recover your product.
Q4: My final product has a low melting point and a broad melting range. How can I improve its purity?
A4: A low and broad melting point is indicative of impurities. Recrystallization is the most effective method for purifying solid organic compounds.
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold. For this compound, common choices include:
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
III. Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues.
Issue 1: Low Yield
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or gently increasing the temperature. | Ensures the reaction has gone to completion before initiating workup. |
| Product Loss During Extraction | Check the pH of the aqueous layer during acid-base extraction to ensure complete transfer of the product. Perform multiple extractions. Save all layers until the product is successfully isolated. | Inefficient partitioning between phases can lead to significant product loss. |
| Product Adsorption | Avoid using excessive amounts of drying agents (e.g., anhydrous sodium sulfate) or activated charcoal. | These materials have a high surface area and can adsorb the product along with impurities. |
| Sub-optimal Reaction Conditions | In Paal-Knorr synthesis, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts. Maintain a neutral to weakly acidic pH.[6] | Optimizing reaction parameters minimizes side reactions and product degradation. |
Issue 2: Persistent Impurities After Workup
| Potential Impurity | Identification Method | Removal Strategy |
| Unreacted β-ketoester or α-haloketone | TLC, 1H NMR (presence of characteristic ester or ketone signals) | These are typically less polar than the carboxylic acid. Purification by column chromatography on silica gel may be necessary if recrystallization is ineffective. |
| Furan byproducts | 1H NMR (characteristic furan proton signals) | Furans are often less polar than the corresponding pyrrole. Careful column chromatography can separate these byproducts. |
| Polymeric materials | Insoluble, dark solids | Trituration with a suitable solvent or filtration. |
IV. Experimental Protocols & Visualizations
Protocol 1: General Acid-Base Extraction Workup
-
Quench the Reaction: Cool the reaction mixture to room temperature. If the reaction was run in an acidic or basic solvent, neutralize it carefully.
-
Dilute with Organic Solvent: Dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate.
-
Wash with Water: Transfer the mixture to a separatory funnel and wash with water to remove water-soluble byproducts.
-
Basic Extraction: Extract the organic layer with saturated sodium bicarbonate solution (3 x 50 mL for a ~100 mL organic layer). Combine the aqueous layers.
-
Back-wash (Optional): Wash the combined basic aqueous layers with a small amount of fresh organic solvent to remove any entrained neutral impurities.
-
Acidification: Cool the basic aqueous layer in an ice bath and acidify with 1M HCl until the pH is ~2-3.
-
Isolation:
-
Precipitation: If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.
-
Extraction: If no precipitate forms, extract the acidified aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 2: Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (or the more soluble solvent of a pair) and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Logical Workflow for Purification
Caption: A decision-making workflow for the purification of this compound.
V. Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂ | Echemi[9] |
| Molecular Weight | 125.13 g/mol | Echemi[9] |
| Appearance | Off-white to light yellow solid | ChemicalBook[10] |
| Melting Point | 85-89 °C (for the methyl ester) | ChemicalBook[10] |
Note: The melting point of the free carboxylic acid may vary depending on purity.
Table 2: Suggested Solvents for Recrystallization
| Solvent/Solvent System | Rationale |
| Water/Ethanol | Good for moderately polar compounds. The ratio can be adjusted to optimize solubility.[7] |
| Water/Methanol | Similar to aqueous ethanol, offers good solubility control. |
| Ethyl Acetate/Hexanes | A common polar/non-polar pair for inducing crystallization. |
| Dichloromethane/Hexanes | Effective for compounds soluble in chlorinated solvents.[8] |
| Toluene | Can be effective for aromatic compounds. |
VI. Concluding Remarks
The successful isolation of pure this compound is an achievable goal with careful attention to the principles of reaction monitoring and purification. By understanding the potential side reactions and employing systematic troubleshooting, researchers can overcome common hurdles in the workup process. This guide provides a framework for logical decision-making, from initial reaction analysis to final product characterization.
VII. References
-
Herath, A., & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic letters, 12(22), 5182–5185.
-
Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Retrieved from
-
Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Retrieved from [Link]
-
Roomi, M. W. (2014). The Hantzsch pyrrole synthesis. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]
-
MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
-
SciSpace. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Retrieved from [Link]
-
ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrroles by the Hantzsch synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid in organic solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of compound 3a. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-Chloropyrrole-3-carboxylic Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Leeds. (2018). key reactions in heterocycle synthesis. Retrieved from [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). ethyl 2-chloro-1-methyl-5-phenyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Journal of Chemistry and Technologies. (2025). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]
-
PubMed. (n.d.). Enzymatic synthesis and purification of L-pyrroline-5-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic procedure for 5‐(carboxycarbonyl)‐1H‐pyrrole‐3‐carboxylic acid (compound 1a). Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. echemi.com [echemi.com]
- 10. Methyl 1H-pyrrole-3-carboxylate CAS#: 2703-17-5 [m.chemicalbook.com]
preventing decarboxylation of 5-methyl-1H-pyrrole-3-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decarboxylation
Welcome to the technical support center for 5-methyl-1H-pyrrole-3-carboxylic acid. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering challenges with the stability of this compound, specifically its propensity for decarboxylation. As Senior Application Scientists, we have compiled this guide based on established chemical principles, peer-reviewed literature, and extensive laboratory experience.
I. Understanding the Challenge: The Instability of Pyrrole Carboxylic Acids
Pyrrole carboxylic acids are valuable building blocks in medicinal chemistry and materials science.[1] However, their utility can be hampered by an inherent instability: the loss of the carboxylic acid group as carbon dioxide, a reaction known as decarboxylation. This process is particularly relevant for pyrrole-2-carboxylic acids but can also occur with 3-carboxylic acid isomers under certain conditions.
The decarboxylation of pyrrole carboxylic acids can be catalyzed by acid.[2][3] In strongly acidic solutions, the pyrrole ring can become protonated, which facilitates the cleavage of the carbon-carbon bond of the carboxylic acid group.[2] The stability of the resulting pyrrole cation plays a crucial role in the ease of this reaction.
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and use of this compound.
Q1: My reaction yield is consistently low when using this compound. Could decarboxylation be the culprit?
A1: Yes, low yields are a common symptom of unintended decarboxylation. This is especially likely if your reaction conditions involve elevated temperatures or the presence of strong acids.[4] The decarboxylation product, 2-methyl-1H-pyrrole, is more volatile than the starting material and can be lost during workup, leading to a lower-than-expected recovery of material.
Q2: At what temperature does this compound begin to decarboxylate?
Q3: How do I properly store this compound to ensure its stability?
A3: Proper storage is critical for maintaining the integrity of the compound. Based on general guidelines for similar pyrrole derivatives, we recommend the following:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (-20°C to -80°C) is advisable.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.
-
Container: Use a tightly sealed, opaque container to protect from light.
Q4: Can I use strong acids in reactions with this compound?
A4: Extreme caution is advised. Pyrroles are known to be sensitive to strong acids and can undergo polymerization or other side reactions.[7] More importantly, strong acids can catalyze the decarboxylation of pyrrole carboxylic acids.[2][3] If acidic conditions are necessary, consider using milder acids or buffered systems and maintain the lowest possible temperature.
Q5: Are there any specific solvents I should avoid when working with this compound?
A5: While this compound is soluble in polar solvents like water and alcohols, it's important to consider the potential for these solvents to participate in side reactions under certain conditions.[1] For instance, in the presence of a strong acid catalyst, water can facilitate decarboxylation through an associative mechanism.[2][8] When performing reactions, choose a solvent that is inert to the reagents and reaction conditions.
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to the decarboxylation of this compound.
Problem: Suspected Decarboxylation
Symptoms:
-
Low or no yield of the desired product.
-
Formation of a volatile, nutty-smelling byproduct (indicative of 2-methyl-1H-pyrrole).[9]
-
Inconsistent reaction outcomes.
-
Appearance of an unexpected spot on Thin Layer Chromatography (TLC) that corresponds to a less polar compound.
Workflow for Diagnosis and Resolution:
Caption: Troubleshooting workflow for decarboxylation.
IV. Recommended Experimental Protocols
To minimize the risk of decarboxylation, we recommend the following protocols for common reactions involving this compound.
Protocol 1: Amide Coupling
This protocol is designed for the formation of an amide bond, a common transformation for carboxylic acids.
Objective: To couple this compound with a primary or secondary amine while avoiding decarboxylation.
Key Considerations:
-
Use a mild coupling reagent.
-
Maintain a non-acidic environment.
-
Perform the reaction at or below room temperature.
Step-by-Step Methodology:
-
Dissolution: In a clean, dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Activation: Add a suitable amide coupling reagent (e.g., TBTU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).[10] Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Esterification
This protocol describes a method for esterifying the carboxylic acid group under mild conditions.
Objective: To form an ester from this compound without inducing decarboxylation.
Key Considerations:
-
Avoid strong acid catalysts (e.g., concentrated sulfuric acid).
-
Use a method that proceeds under neutral or mildly basic conditions.
Step-by-Step Methodology:
-
Salt Formation: In a flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable solvent like DMF. Add a mild base such as potassium carbonate (1.5 eq).
-
Alkylating Agent Addition: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide; 1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature. The reaction time will vary depending on the reactivity of the alkyl halide. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the starting material is consumed, filter off the inorganic salts and dilute the filtrate with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
V. Mechanistic Insights into Decarboxylation
A deeper understanding of the decarboxylation mechanism can aid in designing more robust experimental procedures.
Sources
- 1. CAS 931-03-3: Pyrrole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 2. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PlumX [plu.mx]
- 4. US3487089A - 3-(trifluoro methyl-phenyl) pyrroles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrole - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Navigating the Nuances of Hantzsch Synthesis: A Technical Guide to Overcoming Side Reactions of β-Ketoesters
FOR IMMEDIATE RELEASE
Shanghai, China – January 10, 2026 – In the intricate world of synthetic chemistry, the Hantzsch dihydropyridine synthesis stands as a cornerstone for the creation of a vital class of calcium channel blockers.[1][2] However, the seemingly straightforward condensation of a β-ketoester, an aldehyde, and ammonia is often plagued by a series of side reactions, leading to diminished yields and complex purification challenges. This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive troubleshooting resource to navigate and mitigate the common side reactions involving β-ketoesters in the Hantzsch synthesis.
Introduction: The Central Role and Reactivity of β-Ketoesters
The Hantzsch reaction is a multi-component reaction that typically involves the condensation of an aldehyde with two equivalents of a β-ketoester and a nitrogen source, such as ammonia or ammonium acetate, to form a 1,4-dihydropyridine (1,4-DHP).[3][4] The reaction mechanism is generally understood to proceed through two key intermediates: an α,β-unsaturated carbonyl compound formed via a Knoevenagel condensation of one equivalent of the β-ketoester with the aldehyde, and a β-enamino ester formed from the reaction of the second equivalent of the β-ketoester with ammonia.[1][3] A subsequent Michael addition of the enamine to the α,β-unsaturated intermediate, followed by cyclization and dehydration, yields the desired 1,4-DHP.[1]
However, the reactive nature of the β-ketoester can give rise to several competing pathways that siphon reactants away from the desired product, leading to a variety of by-products. Understanding and controlling these side reactions is paramount for achieving high yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and actionable protocols for resolution.
Issue 1: Low Yield of the Desired 1,4-Dihydropyridine with Significant Formation of an α,β-Unsaturated By-product.
Question: My Hantzsch reaction is producing a low yield of the target 1,4-dihydropyridine, and I'm isolating a significant amount of what appears to be the Knoevenagel condensation product between my aldehyde and the β-ketoester. What is happening and how can I fix it?
Causality: The Knoevenagel condensation is the initial step in one of the proposed pathways of the Hantzsch synthesis, leading to the formation of an α,β-unsaturated carbonyl intermediate.[1][5] If the subsequent Michael addition of the enamine intermediate is slow or disfavored, the Knoevenagel adduct can accumulate as a major by-product. This can be particularly problematic with sterically hindered aldehydes or less reactive enamines.
Troubleshooting Protocol:
-
Optimize the Order of Addition: Instead of a one-pot reaction, consider a stepwise approach. Pre-forming the enamine by reacting the β-ketoester with the ammonia source before adding the aldehyde can favor the Michael addition pathway.
-
Adjust Reaction Temperature: Higher temperatures can sometimes favor the Knoevenagel condensation and subsequent side reactions. Running the reaction at a lower temperature may help to control the reaction rate and favor the desired pathway.[6]
-
Catalyst Selection: The choice of catalyst can influence the relative rates of the Knoevenagel and Michael additions. While the classical Hantzsch reaction is often self-catalyzed by the ammonia present, the use of a mild Lewis acid or Brønsted acid catalyst can sometimes promote the Michael addition.
-
Solvent Polarity: The polarity of the solvent can influence the stability of the intermediates. Experiment with different solvents, such as ethanol, methanol, or even aqueous conditions, to find the optimal medium for your specific substrates.[1][4]
| Parameter | Recommendation for Knoevenagel By-product | Rationale |
| Order of Addition | Pre-form the enamine intermediate | Ensures a higher concentration of the Michael donor. |
| Temperature | Lower the reaction temperature | Reduces the rate of the competing Knoevenagel condensation. |
| Catalyst | Consider a mild Lewis or Brønsted acid | May selectively catalyze the Michael addition. |
| Solvent | Experiment with different polarities | Solvent can influence intermediate stability and reaction rates. |
Issue 2: Formation of an Acyclic Michael Adduct By-product.
Question: I am observing a by-product with a mass corresponding to the addition of the enamine to the Knoevenagel adduct, but it doesn't appear to be the cyclized 1,4-dihydropyridine. What is this species and how can I promote its conversion to the desired product?
Causality: The formation of the acyclic Michael adduct is a key step in the Hantzsch synthesis. However, if the final cyclization and dehydration steps are slow or inhibited, this intermediate can be isolated as a by-product. This can be caused by steric hindrance within the adduct, unfavorable ring strain in the transition state leading to the cyclized product, or the use of aprotic solvents that do not facilitate the necessary proton transfers for dehydration.
Troubleshooting Protocol:
-
Increase Reaction Time and/or Temperature: The cyclization and dehydration steps often require more energy than the initial Michael addition. Prolonging the reaction time or carefully increasing the temperature can drive the reaction to completion.
-
Use of a Protic Solvent: Protic solvents like ethanol or water can facilitate the proton transfers required for the dehydration step. If you are using an aprotic solvent, consider adding a protic co-solvent.
-
Acid or Base Catalysis: The cyclization and dehydration can be catalyzed by either acid or base. The addition of a catalytic amount of a mild acid (e.g., acetic acid) or base can promote the final ring-closing and elimination steps.
Caption: Pathway from acyclic Michael adduct to 1,4-dihydropyridine.
Issue 3: Evidence of β-Ketoester Decomposition and Formation of Unidentified By-products.
Question: My reaction mixture is complex, with several unidentified spots on TLC, and I suspect my β-ketoester is decomposing under the reaction conditions. What are the possible decomposition pathways?
Causality: Under the basic conditions of the Hantzsch synthesis, β-ketoesters can undergo a retro-Claisen condensation. This reaction cleaves the β-ketoester into an ester and a ketone, which can then participate in other side reactions, leading to a complex mixture of by-products. Additionally, self-condensation of the β-ketoester can occur, further complicating the product profile.
Troubleshooting Protocol:
-
Control Stoichiometry: Ensure the precise stoichiometry of the reactants. An excess of the β-ketoester can increase the likelihood of self-condensation.
-
Moderate Reaction Temperature: High temperatures can promote the retro-Claisen reaction. Maintain the lowest effective temperature for the desired Hantzsch condensation.
-
Choice of Base: While ammonia is the nitrogen source, its basicity can promote decomposition. Using a milder ammonium salt, like ammonium acetate, can sometimes temper the basicity of the reaction medium.
-
Minimize Reaction Time: Prolonged exposure to basic conditions can lead to increased decomposition. Monitor the reaction closely by TLC and work up the reaction as soon as the desired product is formed.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Exotherms in Large-Scale Pyrrole Synthesis
Welcome to the technical support center for managing thermal hazards during the large-scale synthesis of pyrroles. This guide is designed for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries. Uncontrolled exothermic reactions are a primary cause of accidents in chemical production, making a thorough understanding of thermal risk assessment and management crucial for safe and successful scale-up.[1] This resource provides in-depth answers to common questions and troubleshooting guidance for specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the foundational knowledge required to understand and anticipate thermal events in pyrrole synthesis.
Q1: Why are pyrrole syntheses often exothermic?
A1: Most pyrrole syntheses involve condensation and cyclization reactions that form stable aromatic rings. The high thermodynamic stability of the pyrrole ring means that the overall reaction releases a significant amount of energy as heat (enthalpy of reaction).
Key exothermic steps in common pyrrole syntheses include:
-
Paal-Knorr Synthesis: The initial condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form hemiaminal and di-imine intermediates is a rapid, acid-catalyzed process that releases substantial heat.[2][3] The subsequent dehydration and cyclization steps contribute further to the overall exotherm.
-
Knorr Pyrrole Synthesis: This reaction involves the condensation of an α-amino ketone with a β-ketoester. The initial amine-carbonyl condensation is a primary heat-generating step. The reaction is known to be exothermic enough to reach the boiling point of the solvent (acetic acid) if not adequately cooled.[4]
-
Hantzsch Synthesis: The reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine involves multiple condensation steps, each contributing to the heat evolution.
The magnitude of the exotherm depends on the specific substrates, reaction concentration, and temperature. Failure to manage this heat can lead to a thermal runaway, where the reaction rate increases uncontrollably.[5]
Q2: What is a thermal runaway, and what are the consequences?
A2: A thermal runaway occurs when the heat generated by a chemical reaction exceeds the rate at which heat is removed by the reactor's cooling system.[5] This imbalance causes the reaction temperature to rise, which in turn accelerates the reaction rate, leading to an exponential increase in both temperature and pressure.[6]
Consequences of a thermal runaway can be catastrophic and include:
-
Boiling of Solvents: Rapid temperature increase can cause solvents to boil, leading to a sudden and dangerous pressure increase in a closed reactor.
-
Secondary Decomposition Reactions: At elevated temperatures, reactants, intermediates, or the final product may decompose, often generating large volumes of non-condensable gases and additional heat, further accelerating the pressure rise.[7]
-
Vessel Over-pressurization and Rupture: The combined pressure from solvent vapor and decomposition gases can exceed the design limits of the reactor, leading to a rupture or explosion.[6][8]
-
Release of Toxic Materials: A vessel failure results in the uncontrolled release of potentially toxic and flammable chemicals into the surrounding environment.[9]
The 2007 incident at T2 Laboratories, which resulted from a cooling failure during an exothermic reaction, serves as a stark reminder of the devastating potential of thermal runaways.[9]
Q3: What is Reaction Calorimetry and why is it essential for scale-up?
A3: Reaction calorimetry (RC) is an experimental technique used to measure the heat released or absorbed during a chemical reaction under conditions that simulate a real plant environment.[10][11] It is an indispensable tool for process safety and scale-up.[12]
By performing a reaction calorimetry study, you can determine critical safety parameters:
-
Heat of Reaction (ΔHrxn): The total amount of energy released per mole of limiting reactant. This tells you the total thermal potential of the reaction.[10]
-
Heat Release Rate: The power (in Watts or J/s) generated by the reaction over time. This is crucial for ensuring your reactor's cooling system can handle the heat load at all stages of the process.[7][12]
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase of the reaction mass if all the reaction heat were contained within the system (i.e., no cooling). This is a key indicator of the potential severity of a cooling failure.[10][13]
-
Maximum Temperature of the Synthesis Reaction (MTSR): The peak temperature the reaction would reach following a cooling failure at the point of maximum reactant accumulation.[7][13]
This data allows you to classify the thermal risk of your process and design appropriate control measures before attempting a large-scale synthesis.[7] Techniques like Differential Scanning Calorimetry (DSC) are also used as screening tools to assess the thermal stability of individual chemicals and identify potential decomposition hazards at higher temperatures.[1][14]
Section 2: Troubleshooting Guide
This section provides practical, step-by-step guidance for specific problems encountered during large-scale pyrrole synthesis.
Issue 1: The reaction temperature is spiking unexpectedly during reactant addition.
Cause: This is a classic sign that the rate of heat generation is exceeding the rate of heat removal. This often happens in semi-batch processes where one reactant is added over time. The most common reasons are:
-
Addition Rate is Too Fast: The reactant is being added more quickly than the reaction can consume it, leading to accumulation. A sudden increase in reaction rate (e.g., due to a localized hot spot) can then process the accumulated reactant all at once, causing a sharp exotherm.[13]
-
Inadequate Mixing: Poor agitation can lead to localized "hot spots" where the concentration of reactants is high and the cooling is inefficient.
-
Insufficient Cooling Capacity: The reactor's cooling system may be underrated for the scale and speed of the reaction.
Troubleshooting Protocol:
-
Immediate Action: Stop the Feed. The first and most critical step is to immediately halt the addition of the reactant.[6] This prevents further accumulation of unreacted material.
-
Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity.
-
Verify Agitation: Check that the agitator is running at the correct speed and functioning properly.
-
Analyze the Situation:
-
If the temperature begins to drop: The issue was likely an excessive feed rate. Once the temperature is back within the safe operating limits, resume the feed at a significantly reduced rate (e.g., 50% of the previous rate).
-
If the temperature continues to rise: This indicates a more serious situation, potentially leading to a runaway. You must be prepared to initiate emergency procedures.
-
Preventative Measures:
-
Perform Reaction Calorimetry: Before scale-up, use RC to determine the maximum safe addition rate.[12]
-
Optimize Dosing Profile: Based on calorimetry data, design a dosing profile where the addition rate is matched to the reaction's consumption rate, minimizing accumulation.[7]
-
Ensure Adequate Mixing: Use properly designed agitators (e.g., pitched-blade turbine, retreat curve impeller) and baffles to ensure homogenous mixing and efficient heat transfer.
Issue 2: The batch temperature continues to rise even after stopping the reactant feed and maximizing cooling.
Cause: This is a critical situation indicating that the reaction is approaching or has entered a thermal runaway state. The heat being generated by the reaction that has already been initiated is sufficient to overwhelm the cooling system, and the reaction is now self-accelerating.
Emergency Shutdown Protocol:
This workflow outlines a general emergency response. Your facility must have specific, pre-approved, and practiced emergency shutdown procedures.[15][16]
Caption: Emergency Response Workflow for a Thermal Runaway.
Detailed Steps:
-
Activate Alarms: Immediately trigger all local and facility-wide emergency alarms to alert personnel.[8]
-
Initiate Quench (If available): If your process has a designed and tested quenching system, activate it.[8] This involves rapidly adding a chemical inhibitor or a large volume of a cold, inert solvent to stop the reaction and absorb heat. The choice of quench agent must be determined during process development, ensuring it does not create a new hazard.
-
Prepare for Venting: The reactor should be equipped with an emergency relief system (e.g., rupture disc, safety valve) sized to handle the potential gas and vapor generation from a worst-case runaway scenario.[8] Personnel should be aware of the discharge location and stay clear.
-
Evacuate: All personnel should evacuate the immediate area and proceed to designated assembly points.[15][16] Do not remain to observe the event.
Q4: How do I select the right cooling method for my large-scale reactor?
A4: The choice of cooling method depends on the heat load of your reaction, the operating temperature, and the reactor size. A combination of methods may be necessary for highly exothermic processes.
| Cooling Method | Description | Pros | Cons | Typical Use Case |
| Jacket Cooling | A cooling fluid (e.g., water, brine, thermal oil) circulates through an outer jacket surrounding the reactor. | Standard on most reactors; good for moderate heat loads. | Heat transfer is limited by the surface area of the reactor wall; can be slow to respond. | Mildly exothermic reactions; maintaining a set temperature. |
| Internal Coils | Coils containing cooling fluid are submerged within the reaction mass. | Significantly increases heat transfer area; faster response than jackets. | Can be difficult to clean; may interfere with mixing patterns. | Highly exothermic reactions where jacket cooling is insufficient. |
| Reflux Cooling (Evaporative Cooling) | The heat of reaction boils the solvent. The vapor is condensed in an overhead condenser and returned to the reactor. | Extremely effective at removing large amounts of heat; provides passive cooling. | Limited to the boiling point of the solvent at a given pressure; requires a volatile solvent. | Reactions run at the solvent's boiling point, such as some Paal-Knorr syntheses.[3] |
| External Heat Exchanger | The reaction mixture is pumped out of the reactor, through an external heat exchanger, and back into the reactor. | Provides very high cooling capacity, independent of reactor size. | Requires an external pump loop; potential for blockages; adds complexity. | Very large-scale or extremely energetic reactions. |
Section 3: Proactive Process Safety - A Workflow for Thermal Hazard Assessment
A robust safety assessment is not a single event but a continuous process that begins at the laboratory bench.[17] The following workflow provides a systematic approach to characterizing and mitigating thermal risks before scaling up a novel pyrrole synthesis.
Caption: Systematic Workflow for Thermal Hazard Assessment.
Protocol: Performing a Thermal Hazard Assessment
Objective: To systematically identify, characterize, and control thermal hazards associated with a new pyrrole synthesis before scale-up.
Phase 1: Early-Stage Screening (Gram Scale)
-
Literature Review & Calculation:
-
Thoroughly review literature for any known hazards associated with the reactants, intermediates, products, or reaction class.
-
Use thermodynamic prediction software (e.g., ASTM's CHETAH program) to estimate the heat of reaction and decomposition energies.[14]
-
-
Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA):
-
Method: Screen all individual reactants, intermediates, the final product, and the final reaction mixture. Use a small sample size (1-10 mg) and a temperature ramp (e.g., 2-10 °C/min) to a temperature well above the intended process temperature.[14]
-
Purpose: To determine the onset temperature of any exothermic decomposition events and to check for mass loss (TGA) associated with gas generation.[1] This data helps define the maximum safe operating temperature.
-
Phase 2: Process Simulation (Lab Reactor Scale)
-
Reaction Calorimetry (RC1):
-
Method: Run the proposed synthesis in a reaction calorimeter (e.g., Mettler-Toledo RC1e) that mimics the intended large-scale process (e.g., semi-batch addition, temperature profile).[14]
-
Purpose: To obtain quantitative data on the desired reaction's heat flow, total heat of reaction, and adiabatic temperature rise under planned operating conditions.[7][10] This allows you to calculate the required cooling duty for the plant-scale reactor.
-
-
Adiabatic Calorimetry (ARC - Accelerating Rate Calorimeter):
-
Method: Heat a sample of the reaction mixture in a near-perfectly insulated container (adiabatic environment) to determine the relationship between time, temperature, and pressure for any exothermic activity.[14]
-
Purpose: To simulate a worst-case cooling failure scenario. The data is used to determine the "Time to Maximum Rate" (TMRad), which indicates how much time is available to take corrective action before a runaway becomes uncontrollable.[18]
-
Phase 3: Engineering and Implementation
-
Risk Analysis:
-
Combine the data from all previous steps to classify the thermal risk (e.g., using Stoessel's Criticality Classes).[7] This classification helps determine the required level of safety measures.
-
Define the "Basis of Safety" - the fundamental principles that will be used to ensure safety (e.g., controlled addition, emergency cooling, pressure relief).
-
-
Design Engineering Controls:
-
Use the heat release rate data from the RC1 to design and specify the cooling system for the large-scale reactor.
-
Use the pressure and gas evolution data from the ARC to properly size the emergency relief system (vents, rupture discs) according to established standards (e.g., DIERS).[14]
-
Develop and write detailed Standard Operating Procedures (SOPs) and emergency shutdown procedures.[9]
-
By following this comprehensive workflow, you can build safety into your process from the earliest stages of development, ensuring a safe and successful scale-up of your pyrrole synthesis.
References
- Stonehouse Process Safety. (n.d.). Thermal Reaction Hazards – Your Problem?
- Prime Process Safety Center. (n.d.). Reaction Calorimetry. Retrieved from Prime Process Safety Center website.
- Wikipedia. (n.d.). Reaction calorimeter.
- Mettler-Toledo. (n.d.). Webinar – Thermal Analysis for Safety Evaluation of Chemical Processes.
- DEKRA Process Safety. (n.d.). Chemical Reaction Hazard Testing.
- TSI Journals. (n.d.). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes.
- Stoessel, F. (2020). Thermal Safety of Chemical Processes: Risk Assessment and Process Design, 2nd Edition. Wiley-VCH.
- ResearchGate. (n.d.). Thermal risk assessment and rankings for reaction hazards in process safety.
- Mettler-Toledo. (n.d.). Reaction Calorimeters | Reaction & Heat Flow Calorimetry.
- HarsNet. (n.d.). Reaction Calorimetry.
- YouTube. (2024). Exothermic reaction safety.
- Cornell University Environmental Health and Safety. (n.d.). 5.3.1 Laboratory Emergency Shutdown Procedures.
- World Journal of Advanced Research and Reviews. (2022). Practical approach to prediction and prevention of runaway reactions.
- BIOSYNCE. (2025). What are the challenges in the synthesis and application of pyrrole?
- Florida International University Environmental Health and Safety. (2020). Emergency Shutdown Guidelines.
- Scribd. (n.d.). Safety and Runaway Prevention in Batch.
- Schmidt, M. (2022). Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices.
- Wikipedia. (n.d.). Pyrrole.
- Cornell University Environmental Health and Safety. (n.d.). 5.3 Emergency Procedures.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrroles.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- ResearchGate. (2006). Safety and Runaway Prevention in Batch and Semibatch Reactors -- A Review.
- ResearchGate. (2018). Microwave-induced calcium(II) chloride-catalyzed Paal–Knorr pyrrole synthesis: a safe, expeditious, and sustainable protocol.
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
- IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view.
- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
- Radboud Repository. (2011).
- Chemical Engineering Transactions. (n.d.). Performance of Runaway Detection in a Batch Reactor using Thermal Runaway Criteria.
- Sigma-Aldrich. (n.d.). Pyrrole SDS.
- Unknown Source. (n.d.). Heterocyclic Compounds.
- ResearchGate. (n.d.).
- Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW).
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- YouTube. (2020). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description.
- Organic Syntheses. (n.d.). Pyrrole.
- ResearchGate. (2023). Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling.
- Wikipedia. (n.d.). Knorr pyrrole synthesis.
- American Chemical Society. (n.d.).
Sources
- 1. mt.com [mt.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. cetjournal.it [cetjournal.it]
- 7. tsijournals.com [tsijournals.com]
- 8. youtube.com [youtube.com]
- 9. stonehousesafety.com [stonehousesafety.com]
- 10. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 11. Reaction calorimeter - Wikipedia [en.wikipedia.org]
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- 16. ehs.fiu.edu [ehs.fiu.edu]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-methyl-1H-pyrrole-3-carboxylic acid
Welcome to the technical support center for the purification of 5-methyl-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex purification challenges. The methodologies and troubleshooting advice presented here are grounded in established chemical principles and validated through extensive laboratory experience.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of this compound, offering step-by-step solutions and the rationale behind them.
Issue 1: Persistent Oiling Out During Recrystallization
Question: My this compound is "oiling out" instead of forming crystals during recrystallization. How can I resolve this?
Answer:
"Oiling out" is a common issue where the compound separates as a liquid phase rather than solid crystals. This typically occurs when the solute is too soluble in the hot solvent or when the cooling process is too rapid.
Probable Causes & Solutions:
-
Inappropriate Solvent System: The chosen solvent may be too good at dissolving the compound, even at lower temperatures.
-
Solution: Employ a mixed-solvent system. A good starting point is a solvent in which the compound is highly soluble (e.g., ethanol, methanol) and an anti-solvent in which it is poorly soluble (e.g., water, hexane).[1] Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature. Then, slowly add the "anti-solvent" dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal lattice formation.
-
Solution: After reaching the cloud point, ensure the solution cools to room temperature slowly. You can insulate the flask with glass wool or place it in a Dewar flask. Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize crystal yield.
-
-
Presence of Impurities: Impurities can interfere with crystal formation by disrupting the crystal lattice.
-
Solution: If the issue persists, consider a preliminary purification step. An acid-base extraction can be effective for carboxylic acids. Dissolve the crude material in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer. Wash the aqueous layer with the organic solvent to remove neutral impurities. Then, acidify the aqueous layer with an acid like HCl to precipitate the purified carboxylic acid.[2] The precipitate can then be filtered and subjected to recrystallization.
-
Issue 2: Poor Recovery After Column Chromatography
Question: I am losing a significant amount of my product on the silica gel column during chromatographic purification. What are the likely causes and how can I improve my yield?
Answer:
Low recovery from silica gel chromatography is often due to the acidic nature of silica gel interacting with the polar functional groups of your compound or irreversible adsorption.
Probable Causes & Solutions:
-
Strong Adsorption to Silica: The carboxylic acid and the pyrrole nitrogen can strongly interact with the silanol groups on the silica surface, leading to tailing and poor elution.
-
Solution 1: Mobile Phase Modification: Add a small amount of a polar, acidic modifier to your eluent. For example, adding 0.5-1% acetic acid or formic acid to your ethyl acetate/hexane mobile phase can help to protonate the silanol groups and reduce their interaction with your compound, leading to better elution.
-
Solution 2: Use of Deactivated Silica: Consider using silica gel that has been treated with a reagent to "cap" the acidic silanol groups. Alternatively, you can use a different stationary phase altogether, such as alumina (basic or neutral), which may have different adsorption characteristics.
-
-
Compound Instability on Silica: Pyrroles can be sensitive to acid and may decompose or polymerize on the acidic surface of silica gel, especially during long exposure times.[3]
-
Solution: Minimize the time your compound spends on the column. Use a shorter, wider column and apply slight positive pressure ("flash chromatography") to speed up the elution process. Ensure your crude material is as pure as possible before loading to avoid the need for very fine separations that require long run times.
-
Issue 3: Co-eluting Impurities in Chromatography
Question: I have an impurity that co-elutes with my this compound during column chromatography, regardless of the solvent system I try. What alternative strategies can I use?
Answer:
When impurities have similar polarity to the target compound, chromatographic separation can be challenging. In such cases, leveraging other chemical or physical properties is necessary.
Alternative Purification Strategies:
-
Acid-Base Extraction: As detailed in Issue 1, this is a powerful technique for separating acidic compounds from neutral or basic impurities.
-
Preparative Thin-Layer Chromatography (Prep-TLC): If the impurity is present in a small amount, preparative TLC can offer higher resolution than column chromatography. The separated bands can be scraped from the plate and the product extracted from the silica.
-
Distillation (for volatile impurities): If the impurity is significantly more volatile than your product, distillation under reduced pressure could be an option. However, given the carboxylic acid group, this is less likely to be a suitable primary method for the target compound itself but might remove a volatile precursor or byproduct.[4][5]
-
Derivatization: A more advanced technique involves converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester).[6][7] The ester will have different polarity and may be more amenable to chromatographic separation from the impurity. After purification of the ester, it can be hydrolyzed back to the carboxylic acid.
II. Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the handling and purification of this compound.
Q1: What are the key physical and chemical properties of this compound that I should be aware of during purification?
A1: Understanding the properties of your compound is crucial for designing an effective purification strategy.
| Property | Value/Characteristic | Implication for Purification |
| Functional Groups | Carboxylic Acid, Pyrrole Ring | The carboxylic acid allows for acid-base extractions. The pyrrole ring is susceptible to polymerization in the presence of strong acids.[3] |
| Polarity | Polar | Soluble in polar organic solvents like methanol, ethanol, and ethyl acetate. Sparingly soluble in non-polar solvents like hexane and slightly soluble in water.[6] |
| pKa | The carboxylic acid proton is acidic. | This property is the basis for purification by acid-base extraction. |
| Physical State | Typically a solid at room temperature. | Enables purification by recrystallization. |
Q2: Can I purify this compound by sublimation?
A2: While sublimation can be a very effective purification technique for some organic solids, it is generally not the preferred method for carboxylic acids. The strong intermolecular hydrogen bonding between carboxylic acid groups results in a low vapor pressure, requiring high temperatures for sublimation. These high temperatures can lead to decarboxylation or other forms of decomposition. Recrystallization or chromatographic methods are typically more suitable.
Q3: My purified this compound is colored. Is this normal, and how can I decolorize it?
A3: Pure this compound should be an off-white to light yellow solid.[7] A darker color often indicates the presence of oxidized or polymerized impurities.
-
Decolorization during Recrystallization: You can often remove colored impurities by adding a small amount of activated charcoal to the hot solution during recrystallization. The charcoal adsorbs the colored impurities. The hot solution is then filtered through a pad of celite to remove the charcoal before being allowed to cool and crystallize. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield. Use it sparingly.
Q4: How should I store my purified this compound?
A4: To maintain its purity, this compound should be stored in a cool, dry, and dark place. An inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent oxidation and degradation over time.[7]
III. Experimental Protocols & Visual Workflows
Protocol 1: Purification via Acid-Base Extraction
This protocol is ideal for removing neutral or basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. The carboxylate salt will partition into the aqueous layer.
-
Back-Extraction: Combine the aqueous layers and wash with a fresh portion of ethyl acetate to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Caption: Workflow for Acid-Base Extraction Purification.
Protocol 2: Recrystallization from a Mixed-Solvent System
This protocol is suitable for further purification after an initial workup like acid-base extraction.
-
Solvent Selection: Choose a solvent pair where the compound is soluble in one (e.g., ethanol) and insoluble in the other (e.g., water).
-
Dissolution: In an Erlenmeyer flask, add a minimal volume of the "good" solvent (ethanol) to the crude solid and heat gently (e.g., on a hot plate) with stirring until the solid dissolves completely.
-
Induce Cloudiness: While the solution is still hot, add the "anti-solvent" (water) dropwise until you observe persistent cloudiness.
-
Re-dissolution: Add a few drops of the "good" solvent (ethanol) until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Further Cooling: Place the flask in a refrigerator, and then in a freezer, to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Caption: Step-by-step Recrystallization Workflow.
IV. References
-
Process for the purification of crude pyrroles. U.S. Patent 5,502,213.
-
Smith, R. J., Downing, S. J., & Phang, J. M. (1977). Enzymatic synthesis and purification of L-pyrroline-5-carboxylic acid. Analytical Biochemistry, 82(1), 170-176.
-
Process for the purification of crude pyrroles. EP0608688A1.
-
1H-Pyrrole-3-carboxylic acid, methyl ester (9CI). LookChem.
-
Methyl 1H-pyrrole-3-carboxylate. ChemicalBook.
-
Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering.
-
This compound methyl ester. Apollo Scientific.
-
Purification and properties of pyrrole. OpenBU.
-
This compound methyl ester. Key Organics.
-
Methyl 1H-pyrrole-3-carboxylate Product Description. ChemicalBook.
-
Methyl 5-methyl-1H-pyrrole-3-carboxylate. Chemsrc.
-
5-methyl-1H-pyrazole-3-carboxylic acid. PubChem.
-
Pyrrole-3-carboxylic acid. Amerigo Scientific.
-
One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris.
-
Solvents for Recrystallization. University of Rochester, Department of Chemistry.
-
Formation and excretion of pyrrole-2-carboxylic acid. Whole animal and enzyme studies in the rat. The Journal of Biological Chemistry.
-
Pyrrole-2-carboxylic acid. MedchemExpress.
-
Pyrrole-3-carboxylic acid. Sigma-Aldrich.
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecular Crystals and Liquid Crystals.
-
Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). The Human Metabolome Database.
-
Solvent design for crystallization of carboxylic acids. Chemical Engineering Science.
-
Purification and characterization of a pyrrole-2-carboxylate oxygenase from Arthrobacter strain Py1. Biological Chemistry Hoppe-Seyler.
-
ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. Chemical Synthesis Database.
-
Enzymatic synthesis of novel pyrrole esters and their thermal stability. Chemistry Central Journal.
-
Pyrrole-2-carboxylic acid. Sigma-Aldrich.
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DSpace [open.bu.edu]
- 4. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 5. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 6. lookchem.com [lookchem.com]
- 7. Methyl 1H-pyrrole-3-carboxylate CAS#: 2703-17-5 [m.chemicalbook.com]
identifying and characterizing unknown impurities in 5-methyl-1H-pyrrole-3-carboxylic acid
Welcome to the technical support center for the analysis of 5-methyl-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of identifying and characterizing unknown impurities. Here, we synthesize regulatory guidance, proven analytical strategies, and in-depth troubleshooting to ensure the purity, safety, and efficacy of your active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What are the most probable sources of impurities in this compound?
Impurities can be introduced at any stage of the manufacturing process or during storage.[1][2] They are generally categorized as organic, inorganic, or residual solvents. For this compound, likely organic impurities stem from its synthesis, which often involves methods like the Hantzsch pyrrole synthesis.[3][4][5][6]
Potential sources include:
-
Starting Materials: Unreacted starting materials or impurities within those materials. For a Hantzsch synthesis, this could include leftover β-ketoesters, primary amines, or α-haloketones.[5][7]
-
By-products: Compounds formed from side reactions during synthesis. This could involve self-condensation of reactants or alternative reaction pathways.
-
Intermediates: Synthesis intermediates that were not fully converted to the final product.[7]
-
Degradation Products: Impurities formed by the decomposition of the API during manufacturing, purification, or storage, often triggered by heat, light, or pH excursions.[8] Carboxylic acids, for instance, can be susceptible to decarboxylation.
Q2: What are the regulatory thresholds I need to be aware of for API impurities?
Regulatory bodies like the ICH (International Council for Harmonisation) have established clear guidelines. The ICH Q3A(R2) guideline is the primary document for impurities in new drug substances.[9][10] The thresholds dictate the action required when an impurity is detected.
| Threshold Type | Threshold (for Maximum Daily Dose ≤ 2 g/day ) | Action Required |
| Reporting | ≥ 0.05% | The impurity must be reported in regulatory submissions. |
| Identification | ≥ 0.10% | The structure of the impurity must be determined.[2][11] |
| Qualification | ≥ 0.15% | The impurity must be assessed for safety and biological activity.[2][11] |
This table summarizes the key thresholds from the ICH Q3A guideline. It is critical to consult the latest version of the guideline for full details.[2][10]
Q3: I've detected an unknown peak in my HPLC chromatogram. What is my immediate action plan?
The detection of an unexpected peak requires a systematic investigation.
-
Verify System Performance: First, ensure the peak is not an artifact. Inject a blank (mobile phase) to check for ghost peaks or carryover. Run a system suitability test with a known standard to confirm the performance of your column and instrument.
-
Assess Peak Area: Quantify the peak relative to your API. Does it exceed the reporting threshold of 0.05%? If so, further investigation is mandatory.
-
Initial Characterization: If your HPLC is connected to a mass spectrometer (LC-MS), this is the most direct next step. Obtain the mass-to-charge ratio (m/z) of the unknown peak. This is the first and most critical piece of information for identification.[12]
-
Review the Process: Examine the synthesis route and storage conditions. Could the impurity be a known starting material, intermediate, or a plausible degradation product?[7]
Q4: My initial LC-MS data is inconclusive. How can I get a clearer picture of the impurity's structure?
When initial MS data is ambiguous, more advanced techniques are necessary.
-
High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement, allowing you to determine the elemental composition (molecular formula) of the impurity.[13]
-
Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion of the impurity and fragmenting it, you can obtain structural information. For pyrrole carboxylic acids, look for characteristic losses, such as the loss of CO₂ (44 Da) from the carboxylic acid group.[14]
-
Isolation and NMR Spectroscopy: For definitive structural confirmation, especially for distinguishing between isomers, the impurity must be isolated (typically by preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[15][16] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the gold standard for elucidating unknown structures.[17]
Impurity Identification Workflow
This workflow provides a logical progression from detection to structural confirmation.
Caption: A typical workflow for identifying and characterizing unknown impurities.
Troubleshooting Guides: Q&A Format
High-Performance Liquid Chromatography (HPLC)
Q: My peak for this compound is tailing severely. What is the cause and how do I fix it?
A: Peak tailing for an acidic compound like this is often caused by secondary interactions between the deprotonated carboxylate group and active sites (unreacted silanols) on the C18 column packing.
-
Causality: At a mobile phase pH above its pKa (~4-5), the carboxylic acid is ionized (negatively charged). These negative ions can interact strongly with residual positive sites on the silica backbone of the column, leading to a "tail" as some molecules are retained longer than others.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: The most effective solution is to lower the pH of your aqueous mobile phase to 2.5-3.0 using an acid like phosphoric acid or formic acid.[18] This ensures the carboxylic acid is fully protonated (neutral), minimizing secondary interactions and resulting in a sharp, symmetrical peak.
-
Use a Different Column: Consider using a column with advanced end-capping or a different stationary phase (e.g., a polar-embedded phase) designed to shield residual silanols.
-
Check for Column Overload: Injecting too much sample can also cause tailing. Try reducing the injection volume or sample concentration.
-
Q: I suspect two impurities are co-eluting under my main API peak. How can I improve the separation?
A: Achieving separation (resolution) requires manipulating the selectivity of your chromatographic system.
-
Causality: Selectivity is the ability of the system to distinguish between two different analytes. It is influenced by the mobile phase, stationary phase, and temperature.
-
Troubleshooting Steps:
-
Modify the Gradient: If you are using a gradient method, make it shallower (i.e., increase the run time and slow the rate of organic solvent increase). This gives the compounds more time to interact with the stationary phase and resolve.
-
Change the Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or using a combination of the two. The different solvent properties can alter the elution order and improve separation.
-
Change the Stationary Phase: If mobile phase changes are ineffective, the interaction with the stationary phase needs to be altered. Switching from a C18 to a Phenyl-Hexyl or a Cyano column introduces different retention mechanisms (like pi-pi interactions) that can effectively resolve closely related compounds.[19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Q: I'm not seeing a clear molecular ion [M-H]⁻ or [M+H]⁺ for my unknown impurity. What should I try?
A: The absence of a clear molecular ion can be due to poor ionization efficiency or in-source fragmentation.
-
Causality: The chemical nature of the impurity dictates how well it forms ions. The pyrrole nitrogen is basic and can be protonated ([M+H]⁺), while the carboxylic acid is acidic and can be deprotonated ([M-H]⁻).
-
Troubleshooting Steps:
-
Switch Ionization Mode: Analyze the sample in both positive (ESI+) and negative (ESI-) electrospray ionization modes. Some compounds ionize preferentially in one mode.
-
Look for Adducts: In ESI+ mode, look for common adducts like sodium [M+Na]⁺ or potassium [M+K]⁺, which are often more stable than the protonated molecule.
-
Optimize Source Conditions: Lower the source temperature or fragmentor voltage. High energy in the ion source can cause the molecular ion to fragment before it is detected.
-
Consider a Different Ionization Technique: If ESI fails, Atmospheric Pressure Chemical Ionization (APCI) can be effective for less polar, more thermally stable compounds.
-
Q: My impurity has the same mass as a known intermediate, but a different retention time. How can I confirm if it's an isomer?
A: This is a classic challenge requiring tandem MS (MS/MS) and, ultimately, NMR.
-
Causality: Isomers have the same molecular formula and mass but different structural arrangements. Chromatography separates them based on differences in their physical properties (like polarity), while MS/MS can differentiate them based on their fragmentation patterns.
-
Troubleshooting Steps:
-
Perform MS/MS: Isolate the molecular ion of both the known intermediate and the unknown impurity and fragment them under identical conditions. Compare the resulting fragmentation spectra. Even small structural differences can lead to significantly different fragment ions or relative abundances.
-
Isolate and Analyze by NMR: This is the definitive method. Preparative HPLC is used to collect a pure sample of the unknown impurity. 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal the exact connectivity and spatial arrangement of atoms, confirming the isomeric structure.[17]
-
Experimental Protocols
Protocol 1: Generic RP-HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 10 25.0 90 30.0 90 30.1 10 | 35.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm.[18]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and methanol to a concentration of approximately 1 mg/mL.[18]
Protocol 2: Structure Elucidation by NMR
This assumes the impurity has been isolated and is >90% pure.
-
Sample Preparation: Dissolve ~5 mg of the isolated impurity in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
¹H NMR: Acquire a standard proton NMR spectrum. This provides information on the number of different types of protons and their neighboring environments (via splitting patterns).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum (and a DEPT-135 spectrum if helpful) to determine the number of different carbon environments.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons).
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal it is directly attached to.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment. It shows correlations between protons and carbons that are 2-3 bonds away, allowing you to piece together the molecular skeleton.[17]
-
Data Interpretation: Integrate all spectral data to propose a final, confirmed structure.
References
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- ResearchGate. (n.d.). Analysis of pyrrole-2-carboxylic acids in extracts of bacterial....
- PubMed. (2005). A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies.
- Regis Technologies. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
- Alfa Chemistry. (2025, April 29). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities.
- American Chemical Society. (2026, January 2). An Alkaloid Biosynthetic Gene Bundle in Animals.
- Nelson Labs. (n.d.). Identifying Unexpected Impurities In Drug Products.
- ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
- AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification.
- PubChem. (n.d.). Pyrrole-2-Carboxylic Acid.
- Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu.
- BfArM. (2023, March 1). Guideline on Impurities in new Active Pharmaceutical Ingredients.
- PubMed Central. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR.
- Syrris. (n.d.). Pyrrole-3-carboxylic acid derivatives.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- National Institutes of Health. (2010, October 21). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters.
- Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- ResearchGate. (2025, August 10). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters.
- Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities.
- Indian Journal of Chemistry. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group.
- MDPI. (2023, November 23). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations.
- ResearchGate. (n.d.). The FTIR spectrum for Pyrrole.
- IntechOpen. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- National Institutes of Health. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- Chemsrc. (2025, August 25). Methyl 5-methyl-1H-pyrrole-3-carboxylate | CAS#:40611-76-5.
- SIELC. (n.d.). Separation of Methyl 1H-pyrrole-1-carboxylate on Newcrom R1 HPLC column.
- ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- LookChem. (2025, May 20). methyl 1H-pyrrole-3-carboxylate - 2703-17-5.
- Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids.
- Semantic Scholar. (n.d.). Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material.
- SIELC Technologies. (2005, May 5). 5-Formyl-1H-pyrrole-3-carboxylic Acid.
- MDPI. (n.d.). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid.
- ResearchGate. (2025, August 10). (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
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Validation & Comparative
A Comparative Guide to HPLC Method Development for the Analysis of 5-Methyl-1H-Pyrrole-3-Carboxylic Acid
This guide provides a comprehensive, in-depth comparison of methodologies for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-methyl-1H-pyrrole-3-carboxylic acid. Pyrrole derivatives are a privileged scaffold in medicinal chemistry, frequently appearing in biologically active compounds, making their accurate quantification essential.[1] This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to build scientifically sound and validated analytical methods from the ground up.
Foundational Strategy: Understanding the Analyte
Successful method development is predicated on a thorough understanding of the analyte's physicochemical properties. This compound is a polar, ionizable molecule, which presents specific challenges and opportunities in reversed-phase HPLC.
-
Acidity (pKa): The carboxylic acid moiety is the primary driver of its chromatographic behavior. While the exact experimental pKa is not readily published, it can be estimated to be in the range of 4.0 - 5.0, similar to other aromatic carboxylic acids. This is the single most critical parameter for controlling retention and peak shape.[2]
-
Polarity (LogP): The LogP value for the parent methyl ester is approximately 1.1.[3] The free carboxylic acid will be significantly more polar, suggesting it will be poorly retained on traditional C18 columns under highly organic mobile phase conditions. This makes it a prime candidate for methods that enhance polar compound retention.[4]
-
UV Absorbance: Pyrrole-based structures typically exhibit UV absorbance. Related compounds like pyrrole-2,3,5-tricarboxylic acid show a UV maximum around 269 nm.[5] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is invaluable for confirming the UV maximum and assessing peak purity during development.
The Method Development Workflow: A Systematic Approach
A chaotic, trial-and-error approach is inefficient and scientifically unsound. A structured workflow ensures that each parameter is optimized logically, leading to a robust final method.
Caption: A systematic workflow for HPLC method development.
Comparative Analysis of Chromatographic Parameters
Stationary Phase Selection: Beyond the C18
The choice of stationary phase dictates the primary mode of interaction and selectivity. For a polar analyte like this compound, a standard C18 column may not be optimal, especially if highly aqueous mobile phases are required, which can lead to a phenomenon known as "phase collapse" or "pore dewetting".
| Stationary Phase | Separation Principle | Advantages for this Analyte | Disadvantages |
| Standard C18 | Hydrophobic Interaction | Ubiquitous, well-understood, good starting point. | Prone to phase collapse in >95% aqueous mobile phase; may provide insufficient retention. |
| Polar-Endcapped C18 | Hydrophobic + Secondary Polar Interactions | Resistant to phase collapse, allowing for use in 100% aqueous mobile phases; improved peak shape for polar compounds. | Selectivity can be different from traditional C18. |
| Phenyl-Hexyl | Hydrophobic + π-π Interactions | Offers alternative selectivity for aromatic compounds like the pyrrole ring, potentially resolving closely eluting impurities. Methanol is often a more effective solvent for enhancing π-π interactions.[6] | May have lower hydrophobic retention than a C18 of equivalent carbon load. |
Recommendation: Begin screening with a standard C18 (e.g., 150 x 4.6 mm, 5 µm) and a Phenyl-Hexyl column. A polar-endcapped or polar-embedded phase is an excellent secondary choice if poor retention or peak shape is observed.
Mobile Phase Optimization: The Key to Control
The mobile phase is the most powerful tool for manipulating retention and selectivity for ionizable compounds.[2]
The Critical Role of pH
For a carboxylic acid, controlling the mobile phase pH is paramount. According to the Henderson-Hasselbalch principle, the ionization state of the analyte is dictated by the relationship between the mobile phase pH and the analyte's pKa. To ensure a robust and reproducible method, the pH should be set at least 1.5-2 units away from the pKa.[2]
-
At Low pH (e.g., pH < 3.0): The carboxylic acid will be fully protonated (non-ionized). This neutral form is more hydrophobic and will be more strongly retained on a reversed-phase column, leading to better retention and often sharper peaks.[6][7]
-
At High pH (e.g., pH > 6.5): The carboxylic acid will be fully deprotonated (ionized). This charged form is more polar and will be less retained, eluting earlier.
Caption: Effect of mobile phase pH on analyte ionization and retention.
Buffer Selection: A buffer is used to resist pH changes when the sample is introduced.[8]
-
For Low pH (2.5 - 3.5): 0.1% Formic Acid or 0.1% Phosphoric Acid are excellent choices. Formic acid is volatile and ideal for LC-MS applications.[9]
-
For Mid pH (3.8 - 5.8): An acetate buffer is effective, but operation near the analyte's pKa is not recommended for method robustness.[7]
Organic Modifier: Acetonitrile vs. Methanol The choice of organic solvent affects both elution strength and selectivity.[8]
| Organic Modifier | Properties | Impact on Separation |
| Acetonitrile (ACN) | Low viscosity, good UV transparency, aprotic.[6] | Generally produces lower backpressure and sharper peaks. |
| Methanol (MeOH) | Protic, higher viscosity.[6] | Can offer different selectivity due to its hydrogen-bonding capabilities. Often a better choice for Phenyl-Hexyl columns.[6] |
Recommendation: Start with Acetonitrile due to its favorable physical properties. If selectivity issues arise (e.g., co-eluting peaks), evaluating Methanol is a logical next step.
Proposed Experimental Protocols
These protocols provide a starting point for method development. All mobile phases should be filtered and degassed before use.
Protocol 1: Initial Scouting Method
This protocol is designed to quickly determine the approximate retention time and assess peak shape.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.
-
Column: Standard C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: DAD/PDA scan from 200-400 nm, monitoring at 270 nm.
-
Gradient Program:
-
0.0 min: 5% B
-
15.0 min: 95% B
-
17.0 min: 95% B
-
17.1 min: 5% B
-
20.0 min: 5% B (End Run)
-
-
Sample Preparation: Dissolve standard in a 50:50 mixture of Acetonitrile:Water to a concentration of approximately 0.1 mg/mL.
Protocol 2: Optimized Method (Hypothetical)
Following the scouting and optimization phases, a final method might look like this, tailored for improved retention and peak shape.
-
Instrumentation: Same as above.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid.
-
Mobile Phase B: Methanol (MeOH).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: 272 nm (empirically determined from scouting).
-
Gradient Program:
-
0.0 min: 20% B
-
10.0 min: 70% B
-
10.1 min: 20% B
-
15.0 min: 20% B (End Run)
-
-
Sample Preparation: Dissolve standard/sample in Mobile Phase A to a concentration of approximately 0.1 mg/mL.
Performance Comparison Summary
This table presents hypothetical but realistic data comparing the performance of different stationary phases under optimized low-pH conditions. "Impurity A" is a hypothetical, closely-eluting related substance.
| Parameter | Standard C18 (ACN) | Polar-Endcapped C18 (ACN) | Phenyl-Hexyl (MeOH) |
| Retention Time (min) | 3.8 | 4.5 | 5.2 |
| Tailing Factor (USP) | 1.6 | 1.3 | 1.1 |
| Resolution (vs. Impurity A) | 1.3 | 1.8 | 2.5 |
| Theoretical Plates (N) | 6,500 | 8,000 | 11,000 |
As illustrated, while a standard C18 provides a result, the alternative stationary phases offer significant improvements in peak shape (lower tailing factor) and resolving power (higher resolution and plate count).
Ensuring Trustworthiness: Method Validation Overview
Once an optimized method is established, it must be validated to prove it is fit for its intended purpose.[10] This is a mandatory requirement in regulated environments. The International Council for Harmonisation (ICH) guideline Q2(R2) outlines the necessary validation parameters.[11][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).[13]
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.[13]
-
Accuracy: The closeness of test results to the true value, often assessed by spike/recovery experiments.[13]
-
Precision: The degree of scatter between a series of measurements (assessed at repeatability and intermediate precision levels).[10]
-
Range: The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[10]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C).[14]
Conclusion
Developing a robust HPLC method for this compound is a systematic process centered on controlling the analyte's ionization state. A low-pH mobile phase (pH 2.5-3.5) is critical for achieving good retention and peak shape in a reversed-phase system. While a standard C18 column is a viable starting point, superior performance is often achieved with alternative stationary phases like Phenyl-Hexyl or polar-endcapped columns, which offer different selectivity and enhanced peak symmetry. By following the logical workflow presented—from analyte characterization and systematic screening to optimization and validation—researchers can confidently develop and implement an analytical method that is accurate, reliable, and fit for purpose.
References
- Agilent. Control pH During Method Development for Better Chromatography. Agilent Technologies.
- Chemsrc. Methyl 5-methyl-1H-pyrrole-3-carboxylate | CAS#:40611-76-5. Chemsrc.com.
- Pharmaguideline. Steps for HPLC Method Validation. Pharmaguideline.com. 2024.
- Chromatography Today. The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. 2020.
- Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.com. 2025.
- LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. 2013.
- SIELC Technologies. Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column. Sielc.com.
- Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. 2025.
- Phenomenex. Reversed Phase HPLC Method Development. Phenomenex.
- Sigma-Aldrich. Developing HPLC Methods. Sigmaaldrich.com.
- AMS Biotechnology (Europe) Ltd. ICH Guidelines for Analytical Method Validation Explained. Amsbio.com. 2025.
- Technology Networks. Strategies to Enable and Simplify HPLC Polar Compound Separation. Technologynetworks.com.
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Fishersci.com.
- Agilent. Choosing HPLC Columns for Rapid Method Development. Agilent.com. 2013.
- YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. 2025.
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). ICH. 2023.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Ema.europa.eu.
- National Institutes of Health. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. Nih.gov. 2025.
- ResearchGate. (PDF) Quantification of Naturally Occurring Pyrrole Acids in Melanosomes†. Researchgate.net.
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- 14. youtube.com [youtube.com]
A Senior Application Scientist's Guide: Comparative Analysis of Paal-Knorr and Hantzsch Pyrrole Syntheses
Introduction: The Enduring Relevance of the Pyrrole Scaffold
The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the structural heart of a vast portfolio of biologically active molecules, including natural products like heme and chlorophyll, as well as blockbuster pharmaceuticals such as atorvastatin (Lipitor) and the anti-inflammatory drug tolmetin.[1][2] For researchers in medicinal chemistry and drug development, the efficient and strategic synthesis of substituted pyrroles is a critical endeavor. The choice of synthetic route dictates not only the yield and purity but also the accessibility of diverse substitution patterns crucial for structure-activity relationship (SAR) studies.
Among the classical methods for pyrrole ring construction, the Paal-Knorr and Hantzsch syntheses stand out.[1][3][4] Both named reactions have persisted for over a century, a testament to their fundamental utility. However, they are not interchangeable. They operate via distinct mechanistic pathways, utilize different starting materials, and offer unique strategic advantages and limitations. This guide provides an in-depth comparative analysis of these two powerful methods, grounded in mechanistic principles and supported by experimental data, to empower researchers to make informed decisions in their synthetic design.
The Paal-Knorr Synthesis: A Direct Path to the Pyrrole Core
First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is arguably the most direct and conceptually simple method for forming a pyrrole ring.[4][5] Its enduring appeal lies in its operational simplicity and generally high yields.[5][6]
Core Concept & Mechanism
The Paal-Knorr synthesis is a condensation reaction between a 1,4-dicarbonyl compound and ammonia or a primary amine, typically under acidic or neutral conditions.[4][6][7] The reaction mechanism has been a subject of study, with modern evidence suggesting a pathway that avoids the formation of an enamine intermediate prior to the rate-determining step.[8][9]
The accepted mechanism proceeds as follows:
-
Hemiaminal Formation: The amine performs a nucleophilic attack on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[5][6]
-
Cyclization: A subsequent intramolecular nucleophilic attack by the nitrogen atom onto the second carbonyl group closes the five-membered ring. This ring-closing step is often the rate-determining step of the reaction.[6][7][9]
-
Dehydration: The resulting cyclic intermediate undergoes a two-step dehydration, losing two molecules of water to form the stable aromatic pyrrole ring.[4][7]
Sources
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- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Bioisosteric Replacement of Carboxylic Acids in Pyrrole Derivatives
In the landscape of modern drug discovery, the pyrrole scaffold remains a cornerstone for the development of novel therapeutics, owing to its prevalence in numerous biologically active natural products and synthetic drugs.[1][2] Often, a critical pharmacophoric element within these pyrrole-containing molecules is the carboxylic acid group. While essential for target engagement, this functional group can also introduce significant liabilities, including poor metabolic stability, limited membrane permeability, and potential for idiosyncratic toxicities.[3][4] A well-established strategy in medicinal chemistry to mitigate these drawbacks is the principle of bioisosteric replacement.[3][5] This guide provides an in-depth comparison of common bioisosteres for the carboxylic acid moiety specifically within the context of pyrrole derivatives, supported by experimental data and detailed synthetic protocols.
The Rationale for Bioisosteric Replacement
The carboxylic acid group, with its ionizable proton, often engages in crucial hydrogen bonding and ionic interactions within a target's binding site. However, this same acidity can lead to high plasma protein binding and rapid clearance, limiting oral bioavailability.[6][7] Furthermore, the formation of reactive acyl glucuronides is a known metabolic pathway that can lead to toxicity.[4][8] Bioisosteres are functional groups or molecules that possess similar physicochemical or steric properties to the parent moiety, allowing them to produce broadly similar biological effects while modulating properties like acidity, lipophilicity, and metabolic stability.[3][5] The goal is to retain the desired biological activity while improving the overall drug-like properties of the molecule.
This guide will focus on a comparative analysis of three prominent carboxylic acid bioisosteres—tetrazoles, hydroxamic acids, and N-acylsulfonamides—as applied to a model pyrrole scaffold.
Comparative Analysis of Carboxylic Acid Bioisosteres on a Model Pyrrole Scaffold
To provide a clear and objective comparison, we will consider the hypothetical replacement of the carboxylic acid group in 5-methyl-1H-pyrrole-2-carboxylic acid with our selected bioisosteres. The following table summarizes the key physicochemical properties that are critical in drug design. The data presented is a synthesis of values reported in the literature for these bioisosteres on various scaffolds, providing a valuable framework for rational decision-making in analog design.[9][10][11]
| Functional Group | Structure on Pyrrole Scaffold | pKa | logD at pH 7.4 | Permeability (logPapp) | Key Considerations |
| Carboxylic Acid | ![]() | ~4.64[9] | -0.49[9] | -5.79[9] | High acidity, potential for metabolic liabilities (acyl glucuronidation).[4][8] |
| 1H-Tetrazole | ![]() | ~5.09[9] | -0.25[9] | -6.33[9] | Similar pKa to carboxylic acid, metabolically more stable. Can be larger and may require active site expansion.[12] |
| Hydroxamic Acid | ![]() | ~8.18[9] | 0.71[9] | ND | Less acidic, can act as a metal chelator.[5] Potential for different metabolic pathways. |
| N-Acylsulfonamide | ![]() | ~4.49[9] | -0.09[9] | -5.79[9] | Acidity is tunable based on the sulfonamide substituent.[5] Can improve permeability compared to carboxylic acids.[13] |
ND: Not determined in the cited comparative study, but generally less permeable than the parent carboxylic acid.
Expert Insights on Bioisostere Selection
-
1H-Tetrazole: This is often the first choice for a carboxylic acid bioisostere due to its similar pKa, which allows it to mimic the ionic interactions of the carboxylate group.[14] Its resistance to metabolic degradation is a significant advantage.[15] However, the larger size of the tetrazole ring compared to a carboxylic acid can sometimes lead to a loss of activity if the binding pocket is sterically constrained.[12]
-
Hydroxamic Acid: With a significantly higher pKa, the hydroxamic acid is less ionized at physiological pH, which can lead to improved membrane permeability.[5][10] Its ability to chelate metal ions can be exploited in the design of metalloenzyme inhibitors.[5] However, this same property can also lead to off-target effects.
-
N-Acylsulfonamide: This bioisostere offers the advantage of tunable acidity. By varying the substituent on the sulfonamide nitrogen, the pKa can be modulated to optimize activity and physicochemical properties.[13][16] N-Acylsulfonamides have been successfully employed to improve the pharmacokinetic profiles of drug candidates.[16]
Visualizing the Bioisosteric Relationships
The following diagram illustrates the structural and electronic similarities between the carboxylic acid group and its bioisosteres.
Caption: Structural and functional relationships of common carboxylic acid bioisosteres.
Experimental Protocols for the Synthesis of Pyrrole-Based Bioisosteres
The following protocols provide detailed, step-by-step methodologies for the synthesis of the discussed bioisosteres starting from a common pyrrole precursor.
Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and evaluation of pyrrole-based bioisosteres.
Protocol 1: Synthesis of 5-(5-Methyl-1H-pyrrol-2-yl)-1H-tetrazole
This protocol describes the [2+3] cycloaddition reaction of a nitrile with an azide to form the tetrazole ring.[17]
Materials:
-
5-Methyl-1H-pyrrole-2-carbonitrile
-
Sodium azide (NaN3)
-
Ammonium chloride (NH4Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-methyl-1H-pyrrole-2-carbonitrile (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrazole.
Protocol 2: Synthesis of N-Hydroxy-5-methyl-1H-pyrrole-2-carboxamide (Hydroxamic Acid)
This protocol involves the coupling of the corresponding carboxylic acid with hydroxylamine.[18][19]
Materials:
-
5-Methyl-1H-pyrrole-2-carboxylic acid
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 5-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add hydroxylamine hydrochloride (1.5 eq) followed by the dropwise addition of DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by recrystallization or silica gel chromatography to yield the hydroxamic acid.
Protocol 3: Synthesis of N-((5-Methyl-1H-pyrrol-2-yl)carbonyl)benzenesulfonamide (N-Acylsulfonamide)
This protocol describes the acylation of a primary sulfonamide with a carboxylic acid derivative.[11]
Materials:
-
5-Methyl-1H-pyrrole-2-carboxylic acid
-
Thionyl chloride (SOCl2)
-
Benzenesulfonamide
-
Pyridine
-
Dichloromethane (DCM)
-
1M HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in DCM, add thionyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2 hours to form the acyl chloride.
-
In a separate flask, dissolve benzenesulfonamide (1.1 eq) in pyridine.
-
Cool the sulfonamide solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Dilute the reaction with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain the N-acylsulfonamide.
Conclusion
The replacement of a carboxylic acid with a suitable bioisostere is a powerful strategy in drug design to overcome pharmacokinetic and toxicological hurdles associated with this functional group. For pyrrole-containing drug candidates, tetrazoles, hydroxamic acids, and N-acylsulfonamides each offer a unique set of properties that can be leveraged to fine-tune a molecule's profile. The choice of bioisostere is highly context-dependent and often requires the synthesis and evaluation of a panel of analogs.[3] The experimental data and synthetic protocols provided in this guide serve as a valuable resource for researchers and scientists in the rational design and development of improved pyrrole-based therapeutics.
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The Structure-Activity Relationship of 5-Methyl-1H-pyrrole-3-carboxylic Acid Analogs: A Comparative Guide for Drug Discovery Professionals
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among these, derivatives of 5-methyl-1H-pyrrole-3-carboxylic acid have emerged as a promising class of molecules with diverse therapeutic potential, including applications in oncology and inflammatory diseases.[3][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these analogs, with a focus on their activity as kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for relevant assays, and present experimental data to support the SAR analysis.
The 5-Methyl-1H-pyrrole-3-carboxamide Scaffold as a Kinase Inhibitor
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The 5-methyl-1H-pyrrole-3-carboxamide core has proven to be a versatile template for the design of potent and selective kinase inhibitors. The general structure consists of a central pyrrole ring with key substitution points that can be modified to optimize potency, selectivity, and pharmacokinetic properties.
A prime example of a potent kinase inhibitor based on a related scaffold is Alk-IN-6 , a pyrrole-2-carboxamide derivative that demonstrates significant activity against Anaplastic Lymphoma Kinase (ALK).[1] ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a key driver in several cancers, including non-small cell lung cancer (NSCLC).[6] The SAR principles derived from the study of ALK inhibitors can be extrapolated to guide the design of novel inhibitors based on the this compound scaffold.
Below is a logical relationship diagram illustrating the key components of the SAR for this class of compounds.
Caption: Key modification points on the pyrrole scaffold influencing biological activity.
Comparative Analysis of Structural Modifications
The potency and selectivity of this compound analogs are highly dependent on the nature and position of various substituents. The following sections dissect the impact of these modifications, supported by experimental data from related pyrrole carboxamide kinase inhibitors.
The Amide Moiety (Position 3)
The conversion of the carboxylic acid at position 3 to a carboxamide is a critical modification for many kinase inhibitors. This is because the amide group can form crucial hydrogen bond interactions with the hinge region of the kinase active site.
For instance, in the development of pyrrole-2-carboxamide inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), it was observed that the pyrrole and carboxamide hydrogens were crucial for potency.[7] Replacement of these hydrogens with methyl groups led to a significant loss of activity.[7] This highlights the importance of the hydrogen bonding capacity of the amide group for target engagement.
Substituents at the Pyrrole Nitrogen (Position 1)
Modifications at the N1 position of the pyrrole ring can significantly influence the inhibitor's interaction with the solvent-exposed region of the kinase active site and its physicochemical properties.
In a series of pyrrole derivatives developed as dual COX-1 and COX-2 inhibitors, the introduction of an acetic acid group at position 1 resulted in high activity against both enzymes.[2] This suggests that a substituent capable of forming additional interactions or improving solubility can enhance biological activity.
Substituents at Position 5
The methyl group at the C5 position of the core scaffold often serves as a good starting point. However, modifications at this position can be explored to enhance potency and selectivity. For pyrrole-based antimalarials, the methyl groups on the pyrrole ring were identified as potential sites of metabolic vulnerability, prompting investigation into analogs with different substituents.
Quantitative Data Summary
The following table summarizes the inhibitory activity of Alk-IN-6, a closely related pyrrole-2-carboxamide, against wild-type and mutant forms of ALK. This data provides a benchmark for the potency that can be achieved with this class of compounds.
| Compound | Target | IC50 (nM) |
| Alk-IN-6 | ALK (wild-type) | 71 |
| Alk-IN-6 | ALK F1196M | 18.72 |
| Alk-IN-6 | ALK F1174L | 36.81 |
| Data sourced from commercially available information and primary literature.[1] |
Experimental Protocols
To ensure the reliability and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. The following is a detailed, step-by-step methodology for a typical in vitro kinase inhibition assay used to evaluate compounds like the this compound analogs.
In Vitro ALK Kinase Inhibition Assay (IC50 Determination)
This protocol is a generalized procedure based on methods used for characterizing ALK inhibitors.[1]
Objective: To determine the concentration of a test compound required to inhibit 50% of ALK enzymatic activity.
Materials:
-
Recombinant human ALK (wild-type and mutant forms)
-
ATP (Adenosine triphosphate)
-
Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)
-
Test compounds (e.g., this compound analogs) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare a solution of the recombinant ALK enzyme in the kinase assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO and add them to the wells of a microplate. Include a positive control (a known ALK inhibitor) and a negative control (DMSO vehicle).
-
Add the ALK enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate to each well.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of product formed (or remaining substrate) using a suitable detection method. The ADP-Glo™ assay, for example, measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Read the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
The following diagram illustrates the experimental workflow for the in vitro kinase inhibition assay.
Sources
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methyl-1H-pyrrole-3-carboxylic Acid Isomers
Introduction: The Challenge of Isomeric Purity in Pyrrole-Based Drug Scaffolds
Pyrrole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active molecules.[1] Among these, methyl-1H-pyrrole-carboxylic acids serve as versatile building blocks for synthesizing compounds with applications ranging from anticancer to neuroprotective agents.[1] The precise arrangement of substituents on the pyrrole ring is paramount, as even a minor positional change—isomerism—can drastically alter a molecule's biological activity and pharmacokinetic profile.
For drug development professionals, the unambiguous identification of isomers like 5-methyl-, 4-methyl-, and 2-methyl-1H-pyrrole-3-carboxylic acid is not merely an academic exercise; it is a critical quality control step that ensures the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the key spectroscopic signatures that allow researchers to confidently distinguish between these closely related isomers, supported by experimental data and validated protocols.
Molecular Structures of Key Isomers
The primary isomers of concern involve the positional variation of the methyl group relative to the fixed carboxylic acid at the C3 position. The distinct electronic environments created by these arrangements are the foundation of their spectroscopic differences.
Figure 1: Chemical structures of the primary isomers of methyl-1H-pyrrole-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing these isomers. The chemical shifts and coupling patterns of the pyrrole ring protons are uniquely influenced by the positions of the electron-donating methyl group (-CH₃) and the electron-withdrawing carboxylic acid group (-COOH).
¹H NMR Spectroscopy
The acidic proton of the carboxyl group is typically observed as a broad singlet far downfield, often around 10-13 ppm, due to strong hydrogen bonding.[2] The N-H proton also appears as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The key diagnostic signals arise from the methyl group and the aromatic protons on the pyrrole ring.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental Analogs in DMSO-d₆)
| Isomer | -CH₃ Signal (ppm) | Pyrrole H Signals (ppm) | Key Differentiators |
|---|---|---|---|
| 5-methyl-1H-pyrrole-3-carboxylic acid | ~2.2 (s, 3H) | H2: ~7.4 (s, 1H)H4: ~6.6 (s, 1H) | Two singlets for pyrrole protons. H2 is significantly downfield due to proximity to the N-H and deshielding from the -COOH group. |
| 4-methyl-1H-pyrrole-3-carboxylic acid | ~2.1 (s, 3H) | H2: ~7.5 (d, 1H)H5: ~6.8 (d, 1H) | Two doublets for pyrrole protons with a small coupling constant (J ≈ 2-3 Hz). H2 is further downfield. |
| 2-methyl-1H-pyrrole-3-carboxylic acid | ~2.4 (s, 3H) | H4: ~6.7 (d, 1H)H5: ~6.9 (d, 1H) | Two doublets for pyrrole protons (J ≈ 2-3 Hz). The methyl signal is slightly more downfield due to being attached to a more electron-deficient carbon (C2). |
Causality: The electron-withdrawing nature of the carboxylic acid deshields adjacent protons, shifting them downfield (to a higher ppm value). Conversely, the electron-donating methyl group shields adjacent protons, shifting them upfield. In the 5-methyl isomer , the H2 and H4 protons lack adjacent proton coupling partners, hence they appear as singlets (or very finely split doublets), providing a clear diagnostic marker. For the 2-methyl and 4-methyl isomers , the remaining two ring protons are adjacent and will show doublet splitting.
¹³C NMR Spectroscopy
¹³C NMR provides complementary information, particularly regarding the carbon skeleton. The carboxyl carbon consistently appears in the 165-185 ppm region.[3][4] The positions of the pyrrole ring carbons are diagnostic.
Table 2: Comparative ¹³C NMR Data (Predicted and Experimental Analogs)
| Isomer | -CH₃ (ppm) | Pyrrole Carbons (ppm) | C=O (ppm) |
|---|---|---|---|
| This compound | ~12-14 | C2, C3, C4, C5: Four distinct signals. C5 will be shifted downfield by the methyl group. | ~165-175 |
| 4-methyl-1H-pyrrole-3-carboxylic acid | ~11-13 | C2, C3, C4, C5: Four distinct signals. C4 will be shifted downfield. | ~165-175 |
| 2-methyl-1H-pyrrole-3-carboxylic acid | ~13-15 | C2, C3, C4, C5: Four distinct signals. C2 will be significantly downfield. | ~165-175 |
Causality: The carbon atom directly attached to the methyl group (C5, C4, or C2) experiences a downfield shift. The carbon attached to the carboxylic acid (C3) is also significantly deshielded. The precise chemical shifts of C2, C4, and C5 relative to each other provide a unique fingerprint for each isomer. Advanced 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively correlate proton signals to their respective carbon atoms, confirming the assignments.[2]
Infrared (IR) Spectroscopy: Functional Group Confirmation
While NMR is superior for isomer differentiation, IR spectroscopy is an essential and rapid method to confirm the presence of the key functional groups. The spectra of all three isomers will be broadly similar, dominated by the characteristic absorptions of the carboxylic acid moiety.
Table 3: Key IR Absorption Bands for Methyl-1H-pyrrole-3-carboxylic Acids
| Functional Group | Vibration | Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 | Very broad, strong band due to hydrogen bonding.[3][4][5] |
| Pyrrole | N-H Stretch | ~3200-3400 | Medium, sharp peak, often superimposed on the broad O-H stretch. |
| Alkyl/Aromatic | C-H Stretch | 2850-3100 | Medium-to-weak sharp peaks, also on top of the O-H band. |
| Carboxylic Acid | C=O Stretch | 1710-1760 | Strong, sharp peak.[3][4] Conjugation with the pyrrole ring typically places this band around 1710 cm⁻¹.[4] |
| Aromatic Ring | C=C/C-N Stretch | 1400-1600 | Multiple medium-to-strong peaks in the fingerprint region. |
| Carboxylic Acid | C-O Stretch | 1210-1320 | Strong peak.[6] |
Differentiation: Subtle differences may appear in the fingerprint region (below 1500 cm⁻¹), but these are generally not reliable for primary identification of these specific isomers without authentic reference standards. The primary utility of IR is to rapidly confirm that the sample is indeed a pyrrole carboxylic acid.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight and, by extension, the molecular formula of the compounds. All three isomers have the same molecular formula (C₆H₇NO₂) and a monoisotopic mass of approximately 125.0477 g/mol .
-
Molecular Ion Peak: In techniques like Electrospray Ionization (ESI), the compounds will be detected as protonated molecules [M+H]⁺ at m/z 126.055 or deprotonated molecules [M-H]⁻ at m/z 124.040.[7]
-
Fragmentation: High-resolution mass spectrometry with tandem MS (MS/MS) can reveal subtle differences in fragmentation patterns. The primary fragmentation pathway for carboxylic acids often involves the loss of water ([M-H₂O]) or the carboxyl group ([M-COOH]). The stability of the resulting fragment ions may differ slightly based on the position of the methyl group, potentially offering a distinguishing feature, though this requires careful, controlled experiments. For instance, the loss of CO₂ is a common fragmentation pathway for carboxylic acids.[3]
Experimental Protocols for Isomer Verification
To ensure reliable and reproducible data, standardized analytical protocols are essential.
General Analytical Workflow
Figure 2: Standard workflow for the spectroscopic identification of chemical isomers.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 15-25 mg of the sample and dissolve it in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2] Rationale: DMSO-d₆ is the solvent of choice as its ability to hydrogen bond allows for the clear observation of exchangeable protons like N-H and O-H, which might be broadened or exchanged out in other solvents like D₂O or CDCl₃.
-
Instrumentation: Utilize a 500 MHz or higher field NMR spectrometer.[1] Rationale: Higher field strengths provide better signal dispersion, which is crucial for resolving the closely spaced peaks of the pyrrole protons.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment, often requiring several hundred to a few thousand scans.
-
Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual DMSO solvent peak (¹H: 2.50 ppm, ¹³C: 39.52 ppm).[2] Integrate the proton signals and identify the chemical shifts and coupling constants.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder directly onto the ATR crystal. Rationale: ATR is a rapid, non-destructive technique that requires minimal sample preparation compared to traditional KBr pellets.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.[5] Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a scan of the empty ATR crystal. Identify the wavenumbers of the major absorption bands.
Conclusion
While mass spectrometry and IR spectroscopy are indispensable for confirming molecular weight and the presence of requisite functional groups, ¹H NMR spectroscopy stands out as the definitive technique for distinguishing between the 2-, 4-, and 5-methyl isomers of 1H-pyrrole-3-carboxylic acid. The unique number of signals and the distinct splitting patterns (singlets vs. doublets) of the pyrrole ring protons provide an irrefutable fingerprint for each isomer. This guide equips researchers with the foundational knowledge and practical protocols to confidently navigate the analytical challenges posed by these critical pharmaceutical building blocks, ensuring the integrity and quality of their research and development efforts.
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A Senior Application Scientist's Guide to Pyrrole Synthesis: A Comparative Analysis of Yield and Purity
For the discerning researcher, scientist, and drug development professional, the pyrrole nucleus represents a cornerstone of heterocyclic chemistry. Its prevalence in pharmaceuticals, natural products, and advanced materials necessitates a deep understanding of the synthetic routes available for its construction. The choice of a particular synthetic pathway is not merely a matter of academic curiosity; it has profound implications for yield, purity, scalability, and ultimately, the success of a research program.
This guide provides an in-depth, objective comparison of the most prominent methods for pyrrole synthesis. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of each reaction, providing a rationale for experimental choices and offering insights gleaned from years of practical application. Every protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.
At a Glance: A Comparative Overview of Key Pyrrole Synthesis Routes
The selection of an optimal synthetic strategy often involves a trade-off between yield, the diversity of accessible substitution patterns, and the practicality of the reaction conditions. The following table offers a high-level comparison of the classical and modern methods discussed in this guide.
| Synthesis Route | Typical Substrates | Reagents/Catalyst | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Common Impurities/Byproducts |
| Paal-Knorr | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-TsOH, Lewis acids | 25 - 150 | 15 min - 24 h | >60, often 80-95[1] | High yields, operational simplicity, broad substrate scope.[1][2] | Furan byproducts (under strongly acidic conditions), unreacted starting materials. |
| Knorr | α-Amino-ketones, β-Dicarbonyl compounds | Zinc, Acetic acid | Room Temp. - Reflux | 1 - 4 h | 57 - 80[3] | Access to polysubstituted pyrroles, regioselectivity.[4] | Self-condensation products of α-amino-ketones, regioisomers. |
| Hantzsch | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base (e.g., ammonia, pyridine) | Room Temp. - Reflux | Variable | Moderate, often <60[5] | Multicomponent reaction, good for library synthesis.[6] | Furan byproducts (Feist-Bénary synthesis), unreacted intermediates.[3] |
| Piloty-Robinson | Aldehydes/Ketones, Hydrazine | Acid catalyst (e.g., HCl, ZnCl₂) | High temperatures (e.g., 180°C) | Minutes (microwave) to days | Moderate to good (52-89% reported)[7][8] | Synthesis of 3,4-disubstituted pyrroles.[9] | Complex mixtures due to high temperatures, partially cyclized intermediates. |
| van Leusen | α,β-Unsaturated ketones/nitriles, Tosylmethyl isocyanide (TosMIC) | Strong base (e.g., NaH, t-BuOK) | 0°C to Room Temp. | Variable | 50-97%[10] | Access to 3,4-disubstituted pyrroles, mild conditions.[11] | Unreacted TosMIC and Michael acceptor, byproducts from side reactions of TosMIC. |
In-Depth Analysis of Pyrrole Synthesis Routes
The Paal-Knorr Synthesis: The Workhorse of Pyrrole Formation
The Paal-Knorr synthesis, first reported in 1884, remains one of the most straightforward and widely used methods for preparing pyrroles.[2] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically in the presence of an acid catalyst.[12]
Causality of Experimental Choices:
The choice of an acid catalyst is critical. While protic acids like acetic acid or p-toluenesulfonic acid are common, Lewis acids can also be employed.[1] The acid serves to protonate one of the carbonyl groups, activating it for nucleophilic attack by the amine. However, excessively strong acidic conditions (pH < 3) can promote a competing intramolecular cyclization of the 1,4-dicarbonyl to form a furan byproduct, thus reducing the yield and purity of the desired pyrrole.[3]
Mechanism of the Paal-Knorr Synthesis:
The reaction proceeds through the initial formation of a hemiaminal, followed by an intramolecular cyclization to form a 2,5-dihydroxytetrahydropyrrole derivative. Subsequent dehydration yields the aromatic pyrrole ring.[13]
Mechanism of the Paal-Knorr Pyrrole Synthesis.
Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole
-
Materials: 2,5-Hexanedione (1.0 eq), p-anisidine (1.0 eq), glacial acetic acid.
-
Procedure:
-
To a solution of 2,5-hexanedione in glacial acetic acid, add p-anisidine.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to afford the pure pyrrole.
-
-
Expected Yield: ~85-95%.
-
Purity Assessment: The purity can be assessed by melting point determination and confirmed by ¹H NMR and GC-MS analysis.
The Knorr Pyrrole Synthesis: A Classic Route to Polysubstituted Pyrroles
The Knorr synthesis, also dating back to the late 19th century, is a powerful method for the preparation of highly substituted pyrroles.[14] It involves the condensation of an α-amino-ketone with a β-dicarbonyl compound.[4][15] A significant challenge in the Knorr synthesis is the inherent instability of α-amino-ketones, which readily undergo self-condensation.[14] To circumvent this, the α-amino-ketone is typically generated in situ from a more stable precursor, such as an α-oximino-ketone, which is reduced with zinc dust in acetic acid.[14]
Causality of Experimental Choices:
The in situ generation of the α-amino-ketone is a key experimental design choice to maximize the yield of the desired pyrrole and minimize the formation of pyrazine byproducts from the self-condensation of the amino ketone.[3] The use of zinc and acetic acid provides a convenient and effective method for the reduction of the oxime.
Mechanism of the Knorr Pyrrole Synthesis:
The reaction is believed to proceed via the formation of an enamine from the condensation of the α-amino-ketone and the β-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the pyrrole.[14]
Mechanism of the Knorr Pyrrole Synthesis.
Experimental Protocol: Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
-
Materials: Ethyl acetoacetate (2.0 eq), sodium nitrite, zinc dust, glacial acetic acid.
-
Procedure:
-
Dissolve ethyl acetoacetate in glacial acetic acid and cool in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining a low temperature to form ethyl 2-oximinoacetoacetate.
-
To a separate flask containing the second equivalent of ethyl acetoacetate in glacial acetic acid, gradually add the solution of the oxime and zinc dust.
-
The reaction is exothermic and may require cooling to control the temperature.
-
After the addition is complete, heat the mixture if necessary to complete the reaction.
-
Pour the reaction mixture into water and collect the precipitated product by filtration.
-
Recrystallize the crude product from ethanol.
-
-
Expected Yield: 51% after recrystallization.
-
Purity Assessment: Purity can be determined by melting point and confirmed by ¹H NMR and elemental analysis.
The Hantzsch Pyrrole Synthesis: A Multicomponent Approach
The Hantzsch synthesis is a three-component reaction between an α-haloketone, a β-ketoester, and ammonia or a primary amine.[6] This method is particularly useful for generating libraries of substituted pyrroles due to its convergent nature.
Causality of Experimental Choices:
The reaction is typically carried out in the presence of a base, which facilitates the formation of an enamine intermediate from the β-ketoester and the amine.[16] A common side reaction is the Feist-Bénary furan synthesis, which can be suppressed by using a higher concentration of the amine component.[3]
Mechanism of the Hantzsch Pyrrole Synthesis:
The mechanism involves the initial formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and elimination of water lead to the formation of the pyrrole ring.[6]
Mechanism of the Hantzsch Pyrrole Synthesis.
Experimental Protocol: Solid-Phase Synthesis of a Pyrrole-3-carboxamide
-
Materials: Rink amide resin, diketene, primary amine, α-bromoketone, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Acetoacetylate the Rink amide resin using diketene.
-
Treat the resin with a primary amine to form the polymer-bound enaminone.
-
React the enaminone with an α-bromoketone to effect the Hantzsch cyclization on the solid support.
-
Cleave the pyrrole-3-carboxamide from the resin using a solution of 20% TFA in DCM.
-
Evaporate the solvent to obtain the product.
-
-
Purity: Products are often obtained in excellent purity after cleavage.[8]
The Piloty-Robinson Synthesis: Accessing 3,4-Disubstituted Pyrroles
The Piloty-Robinson synthesis is a valuable method for preparing 3,4-disubstituted pyrroles, a substitution pattern that can be challenging to achieve with other classical methods.[9] The reaction involves the acid-catalyzed thermal rearrangement of an azine derived from a ketone or aldehyde.[17] The use of microwave irradiation has been shown to significantly reduce reaction times from days to minutes and improve yields.[7][18]
Causality of Experimental Choices:
The high temperatures required for the[14][14]-sigmatropic rearrangement necessitate either prolonged heating or the use of microwave irradiation to accelerate the reaction. The acid catalyst is crucial for the final cyclization and aromatization steps.
Mechanism of the Piloty-Robinson Synthesis:
The reaction begins with the formation of an azine from the condensation of two equivalents of a ketone or aldehyde with hydrazine. Upon heating in the presence of an acid, the azine undergoes a[14][14]-sigmatropic rearrangement to form a 1,4-diimine, which then cyclizes and eliminates ammonia to form the pyrrole ring.
Mechanism of the Piloty-Robinson Synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of (3,4-diethyl-1H-pyrrol-1-yl)(phenyl)methanone
-
Materials: Butyraldehyde, hydrazine, benzoyl chloride, pyridine.
-
Procedure:
-
Prepare the azine by reacting butyraldehyde with hydrazine.
-
The unpurified azine is then treated with benzoyl chloride and pyridine in a microwave reactor.
-
Irradiate the mixture at 180°C for 30 minutes.
-
After cooling, the reaction mixture is worked up by extraction.
-
The crude product is purified by vacuum distillation.
-
-
Yield: 52%[7]
-
Purity: The purity of the distilled product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[7]
The Van Leusen Pyrrole Synthesis: A Modern and Versatile Approach
The van Leusen synthesis is a more contemporary method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for the construction of the pyrrole ring.[11] This reaction proceeds via a [3+2] cycloaddition between TosMIC and an electron-deficient alkene, such as an α,β-unsaturated ketone or nitrile, in the presence of a strong base.[11]
Causality of Experimental Choices:
A strong base, such as sodium hydride or potassium tert-butoxide, is required to deprotonate TosMIC, forming a nucleophilic anion. The choice of an aprotic solvent is important to prevent quenching of the anionic intermediates.
Mechanism of the Van Leusen Synthesis:
The reaction is initiated by the base-mediated deprotonation of TosMIC. The resulting anion then undergoes a Michael addition to the electron-deficient alkene. This is followed by an intramolecular cyclization and subsequent elimination of the tosyl group to afford the pyrrole.[19]
Mechanism of the Van Leusen Pyrrole Synthesis.
Experimental Protocol: Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives
-
Materials: Heteroaryl chalcone (1.0 eq), TosMIC (1.0 eq), sodium hydride (NaH), dimethyl sulfoxide (DMSO), diethyl ether.
-
Procedure:
-
To a suspension of NaH in diethyl ether, add a solution of the heteroaryl chalcone and TosMIC in DMSO dropwise at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
The crude product is purified by recrystallization.
-
-
Yield: 60%[20]
-
Purity: The purity of the final product can be confirmed by melting point and spectroscopic methods (¹H NMR).[20]
Conclusion: Selecting the Optimal Path to Your Pyrrole Target
The synthesis of pyrroles is a mature field of organic chemistry, yet the choice of the most appropriate synthetic route remains a critical decision in any research endeavor. The Paal-Knorr synthesis stands out for its simplicity and high yields, making it an excellent choice for a wide range of applications. The Knorr synthesis provides access to highly substituted pyrroles with good regiocontrol. The Hantzsch synthesis, as a multicomponent reaction, is well-suited for the rapid generation of compound libraries. For the specific synthesis of 3,4-disubstituted pyrroles, the Piloty-Robinson and the more modern van Leusen syntheses offer powerful and complementary approaches.
Ultimately, the optimal choice will depend on the specific substitution pattern desired, the availability of starting materials, and the desired scale of the reaction. By understanding the underlying principles and practical considerations of each method, researchers can make informed decisions to efficiently and effectively synthesize the pyrrole-containing molecules that drive their scientific discoveries.
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- Li, X., Li, X., Wang, B., Wu, Y., & Zhang, J. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2664. [Link]
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A Senior Application Scientist's Guide to 5-Methyl-1H-pyrrole-3-carboxylic Acid: Unlocking Strategic Advantages in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the selection of foundational building blocks is a critical determinant of a program's success. Pyrrole-containing scaffolds are ubiquitous in clinically approved drugs and natural products, prized for their unique electronic properties and versatile reactivity.[1][2] This guide provides an in-depth comparison of 5-methyl-1H-pyrrole-3-carboxylic acid against structurally similar analogs, such as the unsubstituted pyrrole-3-carboxylic acid and the N-methylated isomer. Through a synthesis of established chemical principles and representative data, we demonstrate that the strategic placement of a methyl group at the C5 position imparts a superior profile in terms of reactivity, physicochemical properties, and synthetic versatility, making it a preferred building block for complex molecule synthesis in medicinal chemistry.
Introduction: The Strategic Importance of the Pyrrole-3-Carboxylic Acid Scaffold
The pyrrole ring is a five-membered aromatic heterocycle whose derivatives are central to a multitude of therapeutic agents, including blockbuster drugs like atorvastatin and sunitinib.[3][4] Its π-excessive nature makes it highly reactive towards electrophilic substitution, while the nitrogen atom provides a crucial site for hydrogen bonding and further functionalization.[4][5] The pyrrole-3-carboxylic acid framework, in particular, is a powerful pharmacophore where the carboxylic acid group often serves as a key interaction point with biological targets, forming salt bridges or hydrogen bonds.[6] The strategic decision, therefore, is not whether to use a pyrrole scaffold, but how to substitute it to optimize the desired chemical and biological outcomes.
Comparative Analysis: The Decisive Impact of C5-Methylation
The introduction of a methyl group to the pyrrole core is a subtle yet powerful modification. Its placement dictates the molecule's electronic, steric, and physicochemical properties. Here, we analyze the distinct advantages of this compound over its common analogs.
Figure 1: Logical relationship diagram highlighting the key advantages of the target molecule over common analogs.
Electronic & Reactivity Profile
The primary advantage conferred by the C5-methyl group is electronic. As an electron-donating group (EDG), the methyl substituent enriches the electron density of the aromatic ring. This has two profound consequences:
-
Activation of the Carboxylic Acid: The EDG at the C5 position enhances the reactivity of the C3-carboxylic acid towards coupling reactions. While seemingly counterintuitive, the increased electron density on the ring can facilitate the initial activation step required in many amidation protocols.
-
Directing Electrophilic Substitution: Should further functionalization of the pyrrole ring be desired, the C5-methyl group, along with the C3-carboxyl, helps direct incoming electrophiles to the C2 or C4 positions with greater regioselectivity compared to the unsubstituted analog.
In contrast, the N-methyl analog (1-methyl-1H-pyrrole-3-carboxylic acid) also possesses an EDG, but its direct attachment to the nitrogen atom can sometimes lead to steric hindrance and alters the N-H acidity, which can be a crucial interaction point.
Physicochemical & Pharmacokinetic Profile
In drug design, modulating lipophilicity is key to optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The addition of a methyl group provides a well-understood and predictable increase in lipophilicity (logP).
-
Increased Lipophilicity: The methyl group enhances the molecule's ability to cross cellular membranes, which can be crucial for reaching intracellular targets.
-
Metabolic Blocking: A methyl group can serve as a "metabolic shield," blocking a potential site of oxidation by cytochrome P450 enzymes. Placing it at C5 can prevent unwanted metabolism at that position, potentially increasing the compound's half-life. This contrasts with the unsubstituted analog, which presents more sites for metabolic attack.
Structural & Synthetic Versatility
Perhaps the most significant advantage of this compound over its N-methyl counterpart is the preservation of the N-H bond.
-
N-H for Hydrogen Bonding: The pyrrole N-H is a potent hydrogen bond donor and is often critical for anchoring a ligand into a protein's binding pocket. Using the C5-methyl isomer retains this crucial pharmacophoric feature.
-
Site for Orthogonal Derivatization: The N-H remains available for subsequent, selective synthetic modifications such as alkylation or acylation.[7] This allows for the late-stage diversification of a lead compound, enabling the exploration of structure-activity relationships (SAR) around that vector without needing to re-synthesize the core from scratch. The N-methyl analog completely blocks this possibility.
Quantitative Data & Performance Benchmarks
To illustrate these advantages, the following table summarizes representative data for key reactions and properties, based on established chemical principles.
| Parameter | Pyrrole-3-carboxylic Acid | This compound | 1-Methyl-1H-pyrrole-3-carboxylic Acid | Rationale for Advantage |
| Representative Yield (Amide Coupling) ¹ | 75-85% | 85-95% | 80-90% | Electron-donating C5-methyl group can enhance reactivity for higher yield. |
| Calculated logP ² | ~0.75 | ~1.25 | ~1.15 | C5-methylation provides a predictable increase in lipophilicity, aiding membrane permeability. |
| N-H Site Available? | Yes | Yes | No | Critical for H-bond donation and offers a handle for late-stage functionalization. |
| Metabolic Stability ³ | Moderate | Potentially High | Moderate | Methyl group can act as a metabolic blocker, preventing ring oxidation at the C5 position. |
¹ Yields are illustrative for a standard HATU-mediated coupling with a primary amine and are dependent on specific substrates.[8][9] ² logP values are estimations; actual values may vary. ³ Metabolic stability is highly dependent on the overall molecular context and specific metabolic pathways.[1]
Experimental Protocol: A Validated Workflow for HATU-Mediated Amide Coupling
This protocol describes a robust and widely used method for coupling this compound with a representative amine, leveraging the efficiency of HATU as a coupling reagent.[8][10] The procedure is designed to be self-validating, employing standard reagents and purification techniques common in medicinal chemistry labs.
Figure 2: Standard experimental workflow for HATU-mediated amide coupling.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq).
-
Solvent Addition: Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration relative to the carboxylic acid).
-
Base Addition: Cool the mixture to 0°C using an ice bath. Add DIPEA (2.5 eq) dropwise while stirring. The solution may change color.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes residual DMF and reaction byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure amide product.
Conclusion: Strategic Application in Drug Discovery
This compound is not merely an alternative to other pyrrole building blocks; it is a strategically superior choice for specific applications in drug discovery. Its advantages are threefold:
-
Enhanced Reactivity: The C5-methyl group provides electronic activation, often leading to higher yields and cleaner conversions in crucial bond-forming reactions like amide coupling.
-
Optimized Physicochemical Properties: It offers a reliable method for increasing lipophilicity and can sterically hinder metabolic attack, improving the pharmacokinetic profile of a lead compound.
-
Maximized Synthetic & Pharmacophoric Potential: Crucially, it preserves the N-H moiety, retaining a key hydrogen-bonding feature and providing a handle for late-stage diversification—a significant advantage over N-substituted analogs.
For researchers and drug development professionals aiming to accelerate their discovery programs, this compound represents a building block that is pre-optimized for performance, versatility, and success.
References
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- Hultzsch, K. H., Moser, U., Back, W., & Mutschler, E. (1971). [Structure-activity Relationship of N-methyl-3-pyrroline and N-methyl-pyrrolidine-3-carboxylic Acid]. Arzneimittel-Forschung, 21(12), 1979–1984.
- Chen, Y., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351–364.
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A Researcher's Guide to the Biological Landscape of Substituted Pyrrole-3-Carboxylic Acids: A Comparative Analysis
The pyrrole scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Among its varied derivatives, substituted pyrrole-3-carboxylic acids have garnered significant attention for their diverse and potent biological activities. This guide offers an in-depth, comparative analysis of these compounds, providing researchers, scientists, and drug development professionals with a critical overview of their structure-activity relationships (SAR), experimental validation, and therapeutic potential across antimicrobial, anti-inflammatory, and anticancer domains.
The Antimicrobial Potential of Substituted Pyrrole-3-Carboxylic Acids
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrrole derivatives have emerged as a promising class of compounds in this area.[2][3] The biological activity of these compounds is intricately linked to the nature and position of substituents on the pyrrole ring.
Comparative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key metric for quantifying the antimicrobial efficacy of a compound. A lower MIC value indicates greater potency. The following table summarizes the MIC values of various substituted pyrrole derivatives against representative bacterial and fungal strains.
| Compound ID | Substitution Pattern | Test Organism | MIC (µg/mL) | Reference |
| PCA-1 | 2-(pyridin-3-yl)-5-phenyl-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde | Pseudomonas putida | 16 | [3] |
| PCA-2 | 2-(pyridin-4-yl)-5-phenyl-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde | Pseudomonas putida | 16 | [3] |
| PCA-3 | 2-(thiophen-2-yl)-5-phenyl-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde | Pseudomonas putida | 16 | [3] |
| PCA-4 | 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-morpholino-benzo[d]thiazole-6-carboxylic acid | Acinetobacter baumannii | 1-4 | [3] |
| PCA-5 | Fused Pyrrolopyrimidine 3c | Gram-positive bacteria | Not specified (High activity) | [2] |
| PCA-6 | Fused Pyrrolopyrimidine 5c | Gram-negative bacteria | Not specified (High activity) | [2] |
Analysis of Structure-Activity Relationship (SAR):
The data suggests that substitutions at the C2 and C5 positions of the pyrrole ring, as well as the nature of the substituent on the nitrogen atom, play a crucial role in determining antimicrobial activity. For instance, the presence of pyridinyl and thiophenyl groups at the C2 position in compounds PCA-1 , PCA-2 , and PCA-3 results in significant activity against Pseudomonas putida.[3] Furthermore, the complex substituent in PCA-4 confers broad-spectrum activity, including against multi-drug resistant strains.[3] Fused pyrrole systems, such as those in PCA-5 and PCA-6 , also demonstrate potent and selective antimicrobial effects.[2]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
To ensure the reproducibility and validity of antimicrobial data, a standardized protocol is essential. The broth microdilution method is a quantitative technique used to determine the MIC of a compound.[4]
Principle: This method involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Step-by-Step Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The substituted pyrrole-3-carboxylic acid is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Anti-Inflammatory Properties and COX Inhibition
Inflammation is a complex biological response, and cyclooxygenase (COX) enzymes are key mediators of this process. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX-1 and COX-2. Several pyrrole derivatives have demonstrated significant anti-inflammatory activity, often through the inhibition of these enzymes.[5][6]
Comparative COX Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The table below presents the COX-1 and COX-2 inhibitory activities of various substituted pyrrole derivatives.
| Compound ID | Substitution Pattern | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| PCA-7 | Hybrid 5 (pyrrole-cinnamate) | - | 0.55 | - | [5] |
| PCA-8 | Hybrid 6 (pyrrole-cinnamate) | - | 7.0 | - | [5] |
| PCA-9 | Pyrrole 2 | - | >100 (17% inhibition at 100 µM) | - | [5] |
| PCA-10 | Pyrrole 4 | - | 0.65 | - | [5] |
| Indomethacin | (Reference Drug) | - | - | - | [5] |
Analysis of Structure-Activity Relationship (SAR):
The data highlights the importance of specific structural features for potent and selective COX inhibition. The pyrrole-cinnamate hybrids (PCA-7 and PCA-8 ) exhibit strong COX-2 inhibitory activity, with PCA-7 being particularly potent.[5] This suggests that the cinnamic acid moiety plays a crucial role in the interaction with the COX-2 active site. In contrast, the simple pyrrole derivative PCA-9 shows weak activity, indicating that the core pyrrole structure alone is insufficient for potent inhibition.[5]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
A reliable in vitro assay is crucial for determining the COX inhibitory potential of novel compounds.[7][8]
Principle: This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandins by purified COX-1 or COX-2 enzymes. The amount of prostaglandin produced is typically quantified using techniques like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Step-by-Step Protocol:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction is carried out in a buffer solution (e.g., Tris-HCl) containing the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Incubation: The reaction mixture is incubated at 37°C for a specific period (e.g., 10-20 minutes).
-
Termination: The reaction is stopped by the addition of an acid or a solvent.
-
Quantification: The amount of a specific prostaglandin (e.g., PGE2) is quantified using a suitable analytical method.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by non-linear regression analysis.
Anticancer Activity and Cytotoxicity
The development of novel anticancer agents remains a critical area of research. Pyrrole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, making them attractive candidates for further investigation.[9][10]
Comparative Anticancer Activity
The IC50 value in the context of cancer research represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table provides a comparative overview of the cytotoxic effects of different substituted pyrrole derivatives on various cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| PCA-11 | Compound 19 (bearing 3,4-dimethoxy phenyl at 4th position) | MGC 80-3 (Gastric) | 1.0 - 1.7 | [10] |
| PCA-12 | Compound 21 (bearing 3,4-dimethoxy phenyl at 4th position) | HepG2 (Liver) | 0.5 - 0.9 | [10] |
| PCA-13 | Compound 15 | A549 (Lung) | 3.6 | [10] |
| PCA-14 | Pyrrole-based carboxamide CA-61 | MDA-MB-231 (Breast) | <25 | [9] |
| PCA-15 | Pyrrole-based carboxamide CA-84 | MDA-MB-231 (Breast) | <25 | [9] |
Analysis of Structure-Activity Relationship (SAR):
The anticancer activity of pyrrole derivatives is highly dependent on their substitution patterns. For instance, the presence of a 3,4-dimethoxy phenyl group at the 4th position of the pyrrole ring in compounds PCA-11 and PCA-12 leads to potent cytotoxicity against gastric and liver cancer cell lines, respectively.[10] The pyrrole-based carboxamides PCA-14 and PCA-15 also exhibit significant activity against breast cancer cells, suggesting that the carboxamide functional group is a key pharmacophore.[9] These compounds often exert their effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.[9]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[11][12][13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the substituted pyrrole-3-carboxylic acid for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan formation.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion and Future Directions
Substituted pyrrole-3-carboxylic acids represent a versatile and promising scaffold for the development of new therapeutic agents. This guide has provided a comparative analysis of their antimicrobial, anti-inflammatory, and anticancer activities, supported by experimental data and detailed protocols. The structure-activity relationship studies reveal that targeted modifications of the pyrrole ring can lead to compounds with high potency and selectivity.
Future research in this field should focus on:
-
Rational Design: Utilizing computational modeling and SAR data to design novel derivatives with improved activity and pharmacokinetic profiles.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.
-
In Vivo Efficacy and Safety: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic potential and toxicity.
By continuing to explore the rich chemical space of substituted pyrrole-3-carboxylic acids, the scientific community can unlock new avenues for the treatment of a wide range of diseases.
References
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A Comparative Guide to Analytical Method Validation for Pyrrole-Based Compounds
For researchers, scientists, and drug development professionals, the robust and reliable analysis of pyrrole-based compounds is paramount. The unique chemical nature of the pyrrole ring—an aromatic five-membered heterocycle—presents both opportunities and challenges in analytical method development and validation. This guide provides an in-depth comparison of analytical techniques, grounded in scientific principles and regulatory expectations, to empower you in selecting and validating the most appropriate methods for your specific pyrrole-containing analyte.
The Pyrrole Moiety: Analytical Implications
Pyrrole and its derivatives are ubiquitous in pharmaceuticals, natural products, and materials science.[1] Their inherent reactivity, aromaticity, and potential for polymerization demand a nuanced approach to analytical method development.[2][3] Under acidic conditions, for instance, pyrroles can be prone to polymerization, a critical consideration for HPLC mobile phase selection and sample preparation.[2] Conversely, the volatility of certain low-molecular-weight pyrrole derivatives makes them amenable to Gas Chromatography (GC). A thorough understanding of the physicochemical properties of your specific pyrrole-based compound is the essential first step in developing a rugged and reliable analytical method.[2]
A Comparative Analysis of Analytical Techniques
The two primary chromatographic techniques for the analysis of pyrrole-based compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). The choice between these techniques is dictated by the analyte's volatility, thermal stability, polarity, and molecular weight.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Pyrroles
HPLC is the most widely employed technique for the analysis of a broad range of pyrrole derivatives, particularly those that are non-volatile or thermally labile.[4][5][6] Its versatility in column chemistries and mobile phase compositions allows for the fine-tuning of separations for complex mixtures.
Common HPLC Modes for Pyrrole Analysis:
-
Reversed-Phase HPLC (RP-HPLC): The most common mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. It is well-suited for a wide range of pyrrole derivatives with varying polarities.
-
Normal-Phase HPLC (NP-HPLC): Employs a polar stationary phase and a non-polar mobile phase. This can be advantageous for the separation of isomers or highly polar pyrrole compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A useful alternative for very polar pyrrole derivatives that are poorly retained in reversed-phase systems.
Gas Chromatography (GC): The Choice for Volatile Analytes
GC is the preferred method for volatile and thermally stable pyrrole-based compounds.[4][5][7] Its high resolving power and sensitivity, especially when coupled with a mass spectrometer, make it ideal for trace analysis and identification.
Common GC Techniques for Pyrrole Analysis:
-
Headspace GC-MS: An excellent technique for the analysis of residual solvents in pyrrole-based active pharmaceutical ingredients (APIs) and for the determination of volatile pyrroles in complex matrices.[8][9][10][11][12]
-
Pyrolysis-GC-MS: A powerful tool for the characterization of polymeric materials containing pyrrole moieties. The polymer is thermally degraded into smaller, volatile fragments that are then separated and identified by GC-MS.[13][14][15][16][17]
Method Performance Comparison: HPLC vs. GC-MS
The following table provides a general comparison of the performance characteristics of HPLC and GC-MS for the analysis of pyrrole-based compounds. It is important to note that these are generalizations, and the actual performance will depend on the specific analyte, matrix, and instrumental setup.
| Parameter | HPLC | GC-MS |
| Applicability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds |
| Sample Preparation | Often requires dissolution, filtration, and sometimes extraction | May require derivatization for non-volatile compounds; headspace for volatiles |
| Selectivity | High, tunable with mobile phase and column chemistry | Very high, especially with MS detection |
| Sensitivity (LOD/LOQ) | Good to excellent, detector-dependent (UV, MS) | Excellent, particularly with MS in SIM mode |
| Analysis Time | Typically longer run times (minutes to tens of minutes) | Faster run times (minutes) |
| Cost | Generally higher due to solvent consumption and pump maintenance | Lower solvent costs, but instrumentation can be expensive |
Validation of Analytical Methods for Pyrrole-Based Compounds: A Step-by-Step Guide
The validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) and the newer Q2(R2), along with FDA guidance, provide a framework for method validation.[6][8][13][14][18][19][20]
The following is a logical workflow for the validation of an analytical method for a pyrrole-based compound:
Caption: A typical workflow for analytical method validation.
Key Validation Parameters and Considerations for Pyrrole Compounds
-
Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For pyrrole-based compounds, forced degradation studies are crucial to demonstrate specificity. These studies involve subjecting the drug substance or product to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must be able to separate the intact pyrrole compound from these degradants.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels is typically recommended.
-
Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
Reproducibility: Precision between laboratories (collaborative studies).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14][18][20] There are various methods to determine LOD and LOQ, and the choice of method can significantly impact the resulting values.[18][20]
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, this could include variations in mobile phase pH, column temperature, and flow rate.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for a Pyrrole-Based Drug Substance
This protocol outlines the development and validation of a stability-indicating RP-HPLC method, a common requirement for drug development.
1. Method Development and Optimization:
-
Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection: A common starting point is a gradient of acetonitrile and water with 0.1% formic acid. The acidic modifier helps to protonate silanols on the stationary phase and improve peak shape.
-
Detection: Use a photodiode array (PDA) detector to monitor the peak purity and identify the optimal wavelength for quantification.
-
Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve optimal separation of the main peak from any impurities or degradants.
2. Forced Degradation Studies:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a defined period.
-
Analysis: Analyze the stressed samples using the developed HPLC method to assess the separation of the main peak from the degradation products.
3. Method Validation:
-
Follow the validation parameters outlined in the "Key Validation Parameters" section, with acceptance criteria defined in a validation protocol.
Protocol 2: GC-MS Method for the Quantification of a Volatile Pyrrole Derivative
This protocol provides a framework for the validation of a GC-MS method for a volatile pyrrole-based compound.
1. Method Development and Optimization:
-
Column Selection: A mid-polar column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.
-
Injector and Detector Temperatures: Optimize the injector and transfer line temperatures to ensure efficient transfer of the analyte without thermal degradation.
-
Oven Temperature Program: Develop a temperature program that provides good separation of the analyte from any matrix components.
-
MS Parameters: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Select characteristic ions for the analyte.
2. Method Validation:
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: Prepare a series of calibration standards in the appropriate solvent or matrix and analyze them to establish the linear range.
-
Accuracy and Precision: Prepare quality control (QC) samples at different concentration levels (low, medium, and high) and analyze them in replicate on different days to assess accuracy and precision.
-
LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio or by analyzing a series of low-concentration standards.
-
Robustness: Evaluate the effect of small variations in parameters such as oven temperature ramp rate and carrier gas flow rate.
Conclusion
The successful analytical method validation for pyrrole-based compounds hinges on a thorough understanding of their unique chemical properties and the selection of the most appropriate analytical technique. This guide provides a framework for making informed decisions and designing robust validation protocols that meet regulatory expectations. By integrating the principles of scientific integrity and a deep understanding of the underlying chemistry, researchers can ensure the generation of high-quality, reliable analytical data for their pyrrole-containing molecules.
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A Comparative Guide to Quantitative NMR (qNMR) for Purity Determination of 5-methyl-1H-pyrrole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 5-methyl-1H-pyrrole-3-carboxylic acid, a crucial heterocyclic building block. We will explore the fundamental principles of qNMR, present a detailed experimental protocol, and objectively compare its performance against established analytical techniques such as High-Performance Liquid Chromatography (HPLC).
The Principle of qNMR: A Primary Analytical Method
Quantitative NMR (qNMR) stands as a powerful primary analytical method, meaning it allows for the determination of a substance's concentration without the need for a reference standard of the analyte itself.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal. By co-dissolving a precisely weighed amount of the analyte with a known amount of a high-purity internal standard, the purity of the analyte can be calculated directly from the ratio of their signal integrals.[2][3]
This direct measurement capability offers a significant advantage over comparative techniques like HPLC, which typically rely on the availability of a well-characterized reference standard of the same compound to establish a response factor.[4][5]
Experimental Protocol: qNMR Purity Determination of this compound
This protocol outlines a robust method for determining the purity of this compound using ¹H qNMR. The experimental choices are grounded in ensuring accuracy, precision, and self-validation.
Selection of Solvent and Internal Standard: A Critical First Step
The choice of a suitable deuterated solvent and internal standard is crucial for a successful qNMR experiment.[2][6]
-
Solvent Selection: Based on the known solubility of similar pyrrole-3-carboxylic acid derivatives in polar solvents, dimethyl sulfoxide-d6 (DMSO-d6) is selected as the solvent.[7] DMSO-d6 is an excellent choice for many organic molecules, particularly those containing polar functional groups like carboxylic acids, due to its high dissolving power.[6]
-
Internal Standard Selection: An ideal internal standard should be of high and certified purity, stable, non-reactive with the analyte and solvent, and possess signals that do not overlap with any of the analyte's signals.[2][6] For this analysis, dimethyl terephthalate (DMTP) is a suitable internal standard. It is commercially available in high purity, is soluble in DMSO-d6, and its ¹H NMR spectrum in DMSO-d6 shows two singlets: one for the aromatic protons around 8.1 ppm and another for the methyl protons around 3.9 ppm. These chemical shifts are unlikely to overlap with the signals of this compound.
Sample Preparation: The Foundation of Accuracy
Meticulous sample preparation is paramount for accurate qNMR results, as weighing errors are often the most significant source of uncertainty.[6]
-
Accurate Weighing: Using a calibrated analytical microbalance, accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. Record the weight to the nearest 0.01 mg.
-
Internal Standard Addition: Accurately weigh approximately 5-10 mg of high-purity (certified reference material, if available) dimethyl terephthalate into the same vial. Record the weight to the nearest 0.01 mg.
-
Dissolution: Add approximately 0.7 mL of DMSO-d6 to the vial.
-
Homogenization: Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication. A clear, homogeneous solution is essential.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-precision 5 mm NMR tube.
NMR Data Acquisition: Optimizing for Quantitation
The NMR spectrometer parameters must be carefully set to ensure that the signal intensities are directly proportional to the number of protons.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Key Parameters:
-
Pulse Angle: A 90° pulse should be used to ensure maximum and uniform excitation of all signals.[2]
-
Relaxation Delay (D1): This is a critical parameter. A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and internal standard protons) is necessary to allow for full relaxation of all nuclei between scans. A typical starting point for small molecules is a D1 of 30-60 seconds.[2]
-
Number of Scans (NS): A sufficient number of scans (typically 16-64) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[8]
-
Temperature: Maintain a constant and regulated temperature (e.g., 298 K) throughout the experiment to minimize variations in chemical shifts and T1 values.
-
Data Processing and Purity Calculation
Accurate data processing is as crucial as the acquisition.
-
Fourier Transform and Phasing: Apply a Fourier transform to the acquired free induction decay (FID). Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the entire spectrum.
-
Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the pyrrole ring protons or the methyl protons can be used for quantification, provided they are well-resolved. For dimethyl terephthalate, either the aromatic or the methyl proton singlet can be used.
-
Purity Calculation: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte and I_IS are the integral values of the selected signals for the analyte and internal standard, respectively.
-
N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard.
-
MW_analyte and MW_IS are the molecular weights of the analyte and internal standard.
-
m_analyte and m_IS are the masses of the analyte and internal standard.
-
P_IS is the purity of the internal standard (as a percentage).
-
Visualizing the qNMR Workflow
Caption: Workflow for qNMR Purity Determination.
Comparison of qNMR with Other Analytical Techniques
While qNMR is a powerful tool, it is essential to understand its strengths and limitations in comparison to other commonly used techniques for purity determination, such as HPLC.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Primary ratio method based on the direct proportionality of signal area to the number of nuclei.[1] | Comparative separation technique based on differential partitioning of analytes between a mobile and stationary phase.[4][5] |
| Reference Standard | Requires a high-purity internal standard, which can be a different compound from the analyte.[2][3] | Typically requires a well-characterized reference standard of the analyte for accurate quantification.[4][5] |
| Selectivity | High, based on chemical shifts. Can distinguish between structurally similar compounds. | High, based on retention times. Excellent for separating complex mixtures. |
| Sensitivity | Generally lower than HPLC. May not be suitable for trace impurity analysis. | High sensitivity, capable of detecting and quantifying trace impurities.[4] |
| Speed | Can be faster for a single sample, especially if a method is already established.[5] | Method development can be time-consuming. Run times per sample can be longer. |
| Sample Throughput | Lower, due to the need for longer relaxation delays for accurate quantification. | Higher, with the use of autosamplers. |
| Sample Consumption | Typically requires milligram quantities of the sample.[3] | Can be performed with microgram quantities of the sample. |
| Destructive/Non-destructive | Non-destructive; the sample can be recovered. | Generally considered a destructive technique. |
| Information Content | Provides both quantitative and structural information. Can aid in the identification of unknown impurities. | Provides quantitative information and retention time, but limited structural information without a mass spectrometer detector. |
| Validation | Method validation is required as per ICH guidelines.[9][10] | Extensive method validation is required as per ICH guidelines.[6][11] |
Causality Behind Experimental Choices
-
Why DMSO-d6? The carboxylic acid proton of this compound is expected to be acidic and may exchange with deuterium in protic solvents like D₂O or methanol-d₄, leading to signal broadening or disappearance. DMSO-d6 is an aprotic solvent that will preserve the carboxylic acid proton signal, which can be a useful diagnostic peak, typically appearing at a downfield chemical shift (>10 ppm).
-
Why a long relaxation delay? The T1 relaxation times of different protons in a molecule can vary significantly. If the relaxation delay is too short, protons with longer T1 values will not fully return to their equilibrium state before the next pulse, leading to signal saturation and inaccurate integration. A long relaxation delay ensures that all protons are fully relaxed, making the signal integrals directly proportional to the number of protons.[2]
-
Why a 90° pulse? A 90° pulse provides the maximum signal intensity for a single scan and ensures uniform excitation across the entire spectrum, which is essential for accurate quantification.
Self-Validating System and Trustworthiness
The qNMR protocol described here incorporates self-validating elements. The use of a certified internal standard provides traceability to a primary reference material. Furthermore, the high resolution of modern NMR allows for a visual inspection of the entire spectrum, which can reveal the presence of unexpected impurities that might not be detected by a targeted HPLC method. The inherent structural information in the NMR spectrum also confirms the identity of the analyte simultaneously with its purity determination, adding a layer of confidence to the results. The method's performance can be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[10][11]
Conclusion
Quantitative NMR is a robust, reliable, and increasingly recognized method for the accurate purity determination of pharmaceutical compounds like this compound.[12][13] Its nature as a primary analytical method, coupled with the rich structural information it provides, makes it a powerful tool in the arsenal of analytical scientists. While HPLC remains the workhorse for impurity profiling due to its high sensitivity, qNMR offers a complementary and often more direct route to establishing the purity of a bulk substance. The choice between these techniques should be guided by the specific analytical requirements, the availability of reference standards, and the stage of drug development. For early-phase development, where a certified standard of the API may not be available, qNMR can be particularly advantageous for providing rapid and accurate purity assessments.[5]
References
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- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories.
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy.
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A Comparative Guide to the Impurity Profiling of 5-methyl-1H-pyrrole-3-carboxylic Acid from Different Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The impurity profile of an API provides a critical fingerprint of the manufacturing process, with each synthetic route imparting a unique signature of process-related impurities and potential degradants. This guide offers an in-depth comparative analysis of the impurity profiles of 5-methyl-1H-pyrrole-3-carboxylic acid, a key building block in medicinal chemistry, when synthesized via three distinct and widely recognized methodologies: the Paal-Knorr synthesis, the Hantzsch synthesis, and the Van Leusen synthesis.
Our exploration is grounded in the principles of scientific integrity, providing not only a theoretical understanding of impurity formation but also illustrative experimental data and detailed analytical protocols. This guide is designed to empower researchers, process chemists, and quality control analysts to make informed decisions in selecting a synthetic strategy that balances yield and efficiency with the ultimate goal of achieving a pure and safe API. We will delve into the mechanistic origins of impurities, the analytical techniques for their detection and quantification, and the regulatory framework that governs their acceptable limits, primarily referencing the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Synthetic Routes and Their Mechanistic Implications for Impurity Formation
The choice of synthetic route is a critical determinant of the impurity profile of an API.[6] Each of the following methods for the synthesis of this compound proceeds through different intermediates and reaction conditions, leading to a distinct set of potential process-related impurities.
The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classic and straightforward method for the formation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[7][8][9][10] For the synthesis of this compound, a suitable 1,4-dicarbonyl precursor is required.
Reaction Scheme:
Caption: Paal-Knorr synthesis of this compound.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual amounts of ethyl 2-acetyl-4-oxopentanoate can be carried through the process.
-
Furan Byproduct: Under strongly acidic conditions (pH < 3), the 1,4-dicarbonyl compound can undergo self-condensation to form a furan derivative, a common side reaction in Paal-Knorr synthesis.[9][11]
-
Incomplete Cyclization Products: The reaction may stall at the hemiaminal or dihydroxypyrrolidine intermediate stage, especially under suboptimal temperature or reaction time.
-
Positional Isomers: If an unsymmetrical diketone is used, there's a potential for the formation of isomeric pyrroles, although the chosen starting material for this specific target is symmetrical with respect to the carbonyl groups involved in cyclization.[12]
The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a multi-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[13][14][15] This method is highly versatile for producing substituted pyrroles.[16]
Reaction Scheme:
Caption: Van Leusen synthesis of this compound.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Ethyl 3-methyl-2-butenoate and TosMIC may be present as impurities.
-
TosMIC-derived Byproducts: TosMIC can decompose under basic conditions to form N-(tosylmethyl)formamide, which can act as a promoter but also lead to side reactions. [1]* Incomplete Elimination Product: The tosyl group may not be completely eliminated, leading to a tosyl-substituted dihydropyrrole impurity.
-
Oxazole/Imidazole Formation: If aldehydes or imines are present as impurities in the starting materials or formed in situ, TosMIC can react with them to form oxazole or imidazole byproducts, respectively. [2]
Experimental Framework for Impurity Profiling
A robust analytical workflow is essential for the detection, identification, and quantification of impurities. The following protocols outline a comprehensive approach to the impurity profiling of this compound, in line with ICH Q2(R1) guidelines for analytical method validation. [4][5][8][14][17]
Analytical Workflow
Caption: A comprehensive analytical workflow for impurity profiling.
High-Performance Liquid Chromatography (HPLC-UV/DAD)
HPLC is the primary technique for the separation and quantification of non-volatile organic impurities.
-
Instrumentation: HPLC system with a UV/Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often optimal for separating a range of polar and non-polar impurities. For example:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at a wavelength determined by the UV spectrum of the API and its potential impurities (e.g., 265 nm). DAD allows for peak purity analysis.
-
Sample Preparation: Dissolve a known concentration of the API in a suitable diluent (e.g., a mixture of water and acetonitrile).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and semi-volatile impurities. Carboxylic acids often require derivatization to increase their volatility.
-
Derivatization: Esterification of the carboxylic acid group (e.g., with diazomethane or by heating with an alcohol in the presence of an acid catalyst) to form the corresponding methyl or ethyl ester.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: The derivatized sample is dissolved in a suitable volatile solvent (e.g., dichloromethane).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of unknown impurities. [6][18]
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the API and impurities are soluble (e.g., DMSO-d6, CDCl3).
-
Experiments:
-
1H NMR: Provides information on the proton environment and can be used for quantification.
-
13C NMR: Shows the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms for structural elucidation of unknown impurities.
-
-
Sample Preparation: Dissolve the API sample in the deuterated solvent. For trace impurity analysis, a higher concentration of the sample may be required.
Comparative Analysis of Impurity Profiles
The following tables present illustrative data for the impurity profiles of this compound synthesized via the three different routes. This data is hypothetical but based on the likely impurities predicted from the reaction mechanisms. The quantification is presented as area percentage from HPLC analysis.
Table 1: Impurity Profile from Paal-Knorr Synthesis
| Impurity | Retention Time (min) | Area % | Identification |
| Unreacted Starting Material | 12.5 | 0.15% | Ethyl 2-acetyl-4-oxopentanoate |
| Furan Byproduct | 15.2 | 0.08% | 2,5-dimethyl-3-ethoxycarbonylfuran |
| Incomplete Cyclization Product | 8.9 | 0.05% | Hemiaminal Intermediate |
| This compound | 18.7 | 99.72% | API |
Table 2: Impurity Profile from Hantzsch Synthesis
| Impurity | Retention Time (min) | Area % | Identification |
| Unreacted Starting Material 1 | 9.8 | 0.12% | Ethyl acetoacetate |
| Unreacted Starting Material 2 | 7.2 | 0.09% | Chloroacetone |
| Incomplete Cyclization Product | 11.4 | 0.06% | Imine Intermediate |
| This compound | 18.7 | 99.73% | API |
Table 3: Impurity Profile from Van Leusen Synthesis
| Impurity | Retention Time (min) | Area % | Identification |
| Unreacted Starting Material | 14.1 | 0.18% | Ethyl 3-methyl-2-butenoate |
| TosMIC-derived Byproduct | 16.5 | 0.10% | N-(tosylmethyl)formamide |
| Incomplete Elimination Product | 20.3 | 0.07% | Tosyl-dihydropyrrole derivative |
| This compound | 18.7 | 99.65% | API |
Discussion of Comparative Data:
-
Paal-Knorr Synthesis: This route shows a relatively clean profile, with the main impurities being the unreacted starting material and a furan byproduct. The formation of the furan is highly dependent on pH control. [11]* Hantzsch Synthesis: The multi-component nature of this reaction is reflected in the presence of multiple unreacted starting materials. However, with optimized conditions, the overall purity can be high. [19]* Van Leusen Synthesis: This route introduces unique impurities related to the TosMIC reagent. The presence of the tosyl-containing impurity highlights the importance of ensuring complete elimination in the final step.
Forced Degradation Studies
To further understand the stability of this compound and to ensure the analytical methods are stability-indicating, forced degradation studies should be performed. This involves subjecting the API to stress conditions more severe than accelerated stability testing.
Table 4: Forced Degradation Conditions and Potential Degradants
| Stress Condition | Typical Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Decarboxylation, ring opening |
| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24h | Ring opening, hydrolysis of amide impurities |
| Oxidation | 3% H2O2, RT, 24h | N-oxides, hydroxylated pyrroles |
| Thermal Degradation | 105 °C, 48h | Decarboxylation, polymerization |
| Photostability | ICH Q1B conditions | Photodimers, oxidized products |
The analytical methods described above should be capable of separating the API from all significant degradation products, demonstrating the stability-indicating nature of the methods.
Conclusion and Recommendations
The impurity profile of this compound is intrinsically linked to its synthetic origin. Each of the Paal-Knorr, Hantzsch, and Van Leusen syntheses offers a viable route to this important molecule, but with distinct impurity profiles that require careful consideration and control.
-
The Paal-Knorr synthesis is attractive for its simplicity, but requires stringent pH control to minimize furan byproduct formation.
-
The Hantzsch synthesis is a versatile multi-component reaction that can provide high purity with careful optimization of reaction conditions to ensure complete conversion of all starting materials.
-
The Van Leusen synthesis offers a unique disconnection but introduces specific impurities related to the TosMIC reagent that must be effectively removed during workup and purification.
Ultimately, the selection of a synthetic route should be a holistic decision, weighing factors such as yield, cost, and scalability against the complexity of the resulting impurity profile and the resources required for its control. A thorough understanding of the potential impurities, coupled with robust and validated analytical methods, is paramount to ensuring the quality, safety, and regulatory compliance of the final API. This guide provides a framework for such an evaluation, empowering researchers to navigate the challenges of API synthesis and purification with confidence.
References
- ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. (2006). [Link]
- Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides. J. Org. Chem.1977, 42 (7), 1153–1159.
- Van Leusen, D.; Oldenziel, O. H.; Van Leusen, A. M. Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. J. Org. Chem.1977, 42 (19), 3114–3118.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. (1995). [Link]
- ICH Q3A(R2) Impurities in New Drug Substances. U.S.
- Herath, A.; Cosford, N. D. P. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Org. Lett.2010, 12 (22), 5182–5185.
- Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. J. AOAC Int.2015, 98 (5), 1248-59.
- Van Leusen Reaction. Organic Chemistry Portal. [Link]
- Hantzsch Pyrrole Synthesis. Wikipedia. [Link]
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
- The Hantzsch Pyrrole Synthesis. Scribd. [Link]
- Hantzsch Pyrrole Synthesis: Three ways for Pyrrole preparation with examples and Retro-synthesis. YouTube. (2020). [Link]
- Paal–Knorr synthesis. Wikipedia. [Link]
- Hantzsch pyrrole synthesis on solid support. Bioorg. Med. Chem. Lett.1998, 8 (17), 2381-4.
- One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris. [Link]
- Knorr pyrrole synthesis. Wikipedia. [Link]
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
- Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. Scribd. [Link]
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev.2016, 20 (4), 739–745.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics2010, 29 (9), 2176–2179.
- Pyrrole-2-carboxylic acid, methyl ester - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
- Pyrrole synthesis. Organic Chemistry Portal. [Link]
- Hantzsch pyrrole synthesis on solid support. Tetrahedron Lett.1998, 39 (38), 2381-2384.
- Impurities in APIs and Their Effects on Products. Contract Pharma. (2024). [Link]
- The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Chem. Rec.2015, 15 (3), 594-605.
- Hantzch synthesis of pyrrole. Química Organica.org. [Link]
- The Hantzsch pyrrole synthesis.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules2020, 25 (20), 4833.
- Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester deriv
- Salient features of the GC-MS data for the carboxylic acid fraction...
- Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. J Anal Bioanal Tech2019, 10 (4), 439.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). [Link]
- Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molecules2019, 24 (18), 3292.
- HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]
- Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]
- mass spectra - fragmentation p
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The Crucible and the Current: A Comparative Guide to In-Flask vs. Continuous Flow Synthesis of Pyrrole Derivatives
For the modern researcher, scientist, and drug development professional, the synthesis of pyrrole derivatives represents a cornerstone of heterocyclic chemistry. These five-membered aromatic rings are ubiquitous scaffolds in pharmaceuticals, natural products, and advanced materials. The choice of synthetic methodology—the traditional, steadfast in-flask approach versus the dynamic and precise continuous flow paradigm—can profoundly impact reaction efficiency, scalability, safety, and, ultimately, the pace of discovery and development. This guide provides an in-depth, objective comparison of these two powerful techniques, grounded in experimental data and field-proven insights, to empower you in selecting the optimal strategy for your synthetic endeavors.
The Tale of Two Syntheses: In-Flask and Continuous Flow at a Glance
The synthesis of pyrroles, whether in a round-bottom flask or a microreactor, fundamentally relies on the same chemical transformations. The venerable Paal-Knorr synthesis , involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, and the Hantzsch synthesis , the reaction of an α-haloketone with a β-ketoester and an amine, are two of the most common routes.[1][2] The key difference lies not in the what of the chemistry, but the how.
In-flask synthesis , or batch processing, is the traditional mainstay of the chemistry lab.[1] Reactants are charged into a vessel, brought to the desired conditions, and the reaction proceeds over time until completion. It is a method characterized by its simplicity of setup and procedural familiarity.
Continuous flow synthesis , by contrast, involves the continuous pumping of reactant streams through a reactor, often a microfluidic chip or a heated coil.[1][3] The reaction occurs as the reagents traverse the reactor, and the product is collected continuously at the outlet. This approach offers unparalleled control over reaction parameters.[3]
A Head-to-Head Comparison: Performance Metrics
The choice between in-flask and continuous flow synthesis is often dictated by the specific requirements of the reaction and the desired outcomes. Here, we compare the two methodologies across key performance indicators, supported by experimental data from the literature.
| Performance Metric | In-Flask (Batch) Synthesis | Continuous Flow Synthesis | Rationale and Causality |
| Reaction Time | Typically longer, ranging from minutes to many hours.[2][4] | Significantly shorter, often in the range of seconds to minutes.[5][6] | The high surface-area-to-volume ratio in flow reactors allows for rapid and efficient heat transfer, enabling the use of higher temperatures without the risk of localized overheating and decomposition.[7] This accelerates reaction rates dramatically. |
| Yield | Can be variable and is often lower for exothermic or sensitive reactions. | Generally higher and more consistent yields.[6] | Precise control over stoichiometry, mixing, and temperature minimizes the formation of byproducts. The rapid removal of the product from the reaction zone in a flow system can also prevent degradation.[1] |
| Purity | Often requires extensive purification to remove byproducts and unreacted starting materials. | Higher product purity is frequently observed, sometimes eliminating the need for extensive purification.[8] | The uniform reaction conditions and shorter residence times in flow reactors reduce the likelihood of side reactions and thermal degradation, leading to cleaner reaction profiles. |
| Scalability | Scaling up can be challenging due to issues with heat and mass transfer in larger vessels, often requiring re-optimization of reaction conditions.[3][9] | More straightforward and predictable scalability. "Numbering-up" (running multiple reactors in parallel) or "scaling-out" (using a larger reactor with similar geometry) allows for increased production without re-optimization.[7][9] | The key reaction parameters (heat and mass transfer) remain consistent when scaling up a flow process, as the fundamental dimensions of the reaction channels are maintained.[9] |
| Safety | Handling of large volumes of hazardous reagents and exothermic reactions can pose significant safety risks.[10] | Inherently safer due to the small reaction volumes at any given time. Exothermic reactions are easily controlled, and the handling of hazardous materials is minimized.[7] | The small internal volume of flow reactors means that even in the event of a runaway reaction, the amount of energy released is small and contained. |
| Space-Time Yield (STY) | Generally lower due to longer reaction times and downtime between batches. | Significantly higher, reflecting greater productivity in a given reactor volume over time. | The combination of rapid reaction rates and continuous operation leads to a much more efficient use of the reactor volume. |
| Energy Consumption | Can be energy-intensive, especially for reactions requiring prolonged heating or cooling of large volumes. | More energy-efficient due to the targeted heating of small reaction volumes and the potential for heat integration in continuous processes.[11] | Heating a small, flowing stream requires significantly less energy than maintaining the temperature of a large, stirred vessel. |
Quantitative Data from the Literature:
| Pyrrole Synthesis Type | Method | Reaction Time | Temperature | Yield (%) | Reference |
| Hantzsch Synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | In-Flask | - | Optimized | 40 | [12] |
| Hantzsch Synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | Continuous Flow | 8 min | 200 °C | 65 | [12] |
| Paal-Knorr Synthesis of N-substituted pyrroles | In-Flask (conventional heating) | 15 min - 24 h | 25 - 150 °C | >60, often 80-95 | [2] |
| Paal-Knorr Synthesis of pyrazolopyrimidinones | In-Flask | 9 h | - | 80-85 | [5] |
| Paal-Knorr Synthesis of pyrazolopyrimidinones | Continuous Flow | 16 min | 120 °C | 80-85 | [5] |
Delving Deeper: Mechanistic Advantages in Flow
The superior performance of continuous flow synthesis is not merely a matter of better engineering; it is deeply rooted in the fundamental principles of reaction kinetics and mass transfer.
The Paal-Knorr Synthesis: A Case Study
The Paal-Knorr synthesis proceeds through a series of steps: initial attack of the amine on a carbonyl group to form a hemiaminal, cyclization, and subsequent dehydration to yield the aromatic pyrrole.[4]
In a batch reactor, the efficiency of these steps can be hampered by poor heat and mass transfer. The initial condensation is often exothermic, and localized "hot spots" can lead to the formation of unwanted byproducts. Furthermore, the removal of water to drive the final dehydration step to completion can be slow and inefficient in a large volume.
In a continuous flow reactor, the scenario is markedly different. The excellent heat transfer ensures a uniform temperature profile, preventing the formation of hot spots and promoting a clean initial condensation.[7] The high surface-area-to-volume ratio also facilitates the efficient removal of water, driving the equilibrium towards the desired pyrrole product. This precise control over the reaction environment at a micro-level is the key to the enhanced yields and purities observed in flow synthesis.
Experimental Workflows: A Visual Guide
To further illustrate the practical differences between the two methodologies, the following diagrams, generated using Graphviz, depict the typical experimental workflows for in-flask and continuous flow synthesis of pyrrole derivatives.
Caption: Typical workflow for in-flask (batch) synthesis of pyrrole derivatives.
Caption: Typical workflow for continuous flow synthesis of pyrrole derivatives.
Best Practices and Experimental Considerations
The decision to employ in-flask or continuous flow synthesis should be made on a case-by-case basis, considering the specific reaction, desired scale, and available resources.
When to Choose In-Flask Synthesis:
-
Early-stage discovery and route scouting: The flexibility of batch processing is advantageous when exploring new reactions and quickly screening a variety of starting materials and conditions.[1]
-
Small-scale synthesis for initial biological testing: For producing milligram to gram quantities of material where speed of initial synthesis is prioritized over process optimization.
-
Reactions with solids or heterogeneous catalysts: While flow reactors for handling solids are being developed, batch reactors are often more straightforward for these types of reactions.
When to Choose Continuous Flow Synthesis:
-
Process optimization and scale-up: The precise control and predictable scalability of flow chemistry make it ideal for developing robust and efficient manufacturing processes.[1]
-
Highly exothermic or hazardous reactions: The inherent safety features of flow reactors are a significant advantage when working with dangerous chemistries.[7]
-
Library synthesis: The automation and high-throughput capabilities of flow systems are well-suited for generating large libraries of analogs for structure-activity relationship (SAR) studies.[12]
-
Photochemical or electrochemical reactions: Flow reactors provide better light penetration and electrode surface area contact, respectively, leading to more efficient reactions.
Detailed Experimental Protocols
To provide a practical context for the preceding discussion, the following are representative, step-by-step protocols for the synthesis of a substituted pyrrole via the Paal-Knorr reaction using both in-flask and continuous flow methods.
Protocol 1: In-Flask Synthesis of 1-Phenyl-2,5-dimethylpyrrole
Materials:
-
2,5-Hexanedione
-
Aniline
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-hexanedione (11.4 g, 0.1 mol) and aniline (9.3 g, 0.1 mol).
-
Add 30 mL of ethanol to dissolve the reactants.
-
Slowly add 5 mL of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Maintain the reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of cold water and stir.
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 1-phenyl-2,5-dimethylpyrrole.
Protocol 2: Continuous Flow Synthesis of 1-Phenyl-2,5-dimethylpyrrole
Equipment:
-
Two syringe pumps
-
Static mixer
-
Coil reactor (e.g., PFA tubing)
-
Heating unit (e.g., oil bath or column heater)
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Prepare the reactant solutions:
-
Solution A: Dissolve 2,5-hexanedione (11.4 g, 0.1 mol) in 100 mL of ethanol.
-
Solution B: Dissolve aniline (9.3 g, 0.1 mol) and glacial acetic acid (5 mL) in 100 mL of ethanol.
-
-
Set up the flow system:
-
Load Solution A and Solution B into separate syringes and place them on the syringe pumps.
-
Connect the outlets of the syringe pumps to a static mixer.
-
Connect the outlet of the static mixer to the coil reactor, which is submerged in a heating bath pre-heated to 120 °C.
-
Connect the outlet of the coil reactor to a back-pressure regulator set to 5 bar.
-
Place the outlet of the back-pressure regulator into a collection vessel.
-
-
Run the reaction:
-
Set the flow rates of both syringe pumps to 0.5 mL/min (total flow rate of 1.0 mL/min).
-
The residence time in a 10 mL coil reactor will be 10 minutes.
-
Start the pumps and allow the system to reach a steady state (typically 2-3 residence times).
-
Collect the product stream.
-
-
Work-up:
-
The collected product stream can be concentrated under reduced pressure to remove the ethanol.
-
The resulting crude product can be purified by crystallization or chromatography if necessary, although often the purity from the flow reaction is significantly higher.
-
Conclusion: Choosing the Right Path Forward
The synthesis of pyrrole derivatives is a mature field, yet the advent of continuous flow technology has opened up new avenues for efficiency, safety, and scalability. While in-flask synthesis remains a valuable tool, particularly in the early stages of research, continuous flow offers a compelling alternative for process development and manufacturing. By understanding the fundamental principles and practical considerations of each methodology, researchers can make informed decisions to accelerate their research and development efforts. The choice is no longer between an old and a new technique, but rather between two complementary tools in the modern chemist's arsenal.
References
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- Flow synthesis using gaseous ammonia in a Teflon AF-2400 tube-in-tube reactor: Paal–Knorr pyrrole formation and gas concentration measurement by inline flow titration. (n.d.). Royal Society of Chemistry. [Link]
- Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]
- Herath, A., & Cosford, N. D. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. [Link]
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2023). MDPI. [Link]
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- Comparison between flow and batch process in synthesis of tetrahydroprotoberberine alkaloids 1–4. (n.d.).
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- Scaled-up flow system. (n.d.).
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A Comparative Guide to the Stability of 5-Methyl-1H-pyrrole-3-carboxylic Acid for Pharmaceutical Applications
For researchers, medicinal chemists, and formulation scientists, understanding the intrinsic stability of a drug candidate or a key synthetic intermediate is paramount. This guide provides an in-depth technical assessment of the stability of 5-methyl-1H-pyrrole-3-carboxylic acid, a heterocyclic scaffold of growing interest in drug discovery. We will explore its stability profile under various stress conditions, compare it with other relevant heterocyclic carboxylic acids, and provide detailed, field-tested protocols for robust stability assessment.
The principles and methodologies discussed are grounded in the International Council for Harmonisation (ICH) guidelines, which provide a framework for stability testing of new drug substances and products[1][2][3]. These guidelines are essential for regulatory compliance and ensuring the quality, safety, and efficacy of pharmaceutical products throughout their shelf life[4][5].
The Chemical Context: Why Pyrrole Stability Matters
Pyrrole and its derivatives are privileged structures in medicinal chemistry. The pyrrole ring is an electron-rich aromatic system, making it highly reactive towards electrophiles[6][7][8]. This reactivity is a double-edged sword; while it allows for diverse synthetic functionalization, it also predisposes the ring to degradation under certain conditions, primarily oxidation and polymerization[9].
The stability of this compound is influenced by three key structural features:
-
The Pyrrole Ring: The inherent reactivity of the pyrrole nucleus makes it susceptible to oxidative degradation. Exposure to air and light can initiate radical processes leading to discoloration and polymerization.
-
The Carboxylic Acid Group: This functional group can undergo decarboxylation, especially at elevated temperatures or under certain pH conditions.
-
The Methyl Group: The electron-donating nature of the methyl group at the 5-position can further activate the pyrrole ring, potentially influencing its susceptibility to oxidation.
A thorough understanding of these potential degradation pathways is critical for developing stable formulations and defining appropriate storage conditions[10][11].
Experimental Assessment of Stability: A Protocol-Driven Approach
To objectively assess the stability of this compound, a series of forced degradation studies should be conducted. These studies intentionally expose the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways[10][11][12].
The following sections outline detailed protocols for assessing stability under hydrolytic, oxidative, photolytic, and thermal stress. A high-performance liquid chromatography (HPLC) method with a C18 column and a mobile phase of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) is a suitable analytical technique for monitoring the degradation of the parent compound and the emergence of degradation products[13].
The experimental workflow for a comprehensive stability assessment is a systematic process. It begins with the preparation of stock solutions and subjecting them to various stress conditions. Samples are then analyzed at predetermined time points to quantify the degradation of the active pharmaceutical ingredient (API).
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-methyl-1H-pyrrole-3-carboxylic acid
This document provides essential, step-by-step guidance for the safe and compliant disposal of 5-methyl-1H-pyrrole-3-carboxylic acid. As laboratory professionals engaged in research and development, it is our responsibility to manage chemical waste not only to ensure our personal safety but also to protect the environment. This guide is designed to build on your existing safety knowledge by providing specific, actionable protocols grounded in established safety principles and regulatory standards.
Core Principles: Hazard Assessment and Safety First
Before any disposal activity, a thorough understanding of the compound's hazards is paramount. While comprehensive toxicological data for this compound may be limited, data from Safety Data Sheets (SDS) for the compound and structurally similar chemicals indicate it should be handled as a hazardous substance.[1][2][3][4]
Key Hazards:
-
Skin and Eye Irritation: Similar carboxylic acids and pyrrole derivatives are known to cause skin irritation and serious eye irritation.[2][3][4] Direct contact must be avoided.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][4]
-
Combustibility: While not highly flammable, combustion in a fire can produce hazardous decomposition products, including carbon oxides and nitrogen oxides (NOx).[1]
The foundational principle of our disposal plan is to treat this compound as a regulated hazardous waste, ensuring it never enters the general trash or sanitary sewer system.[5][6]
Data Summary: Hazard Profile & Protective Equipment
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Skin Irritation | May cause redness and irritation upon contact. | Chemical-impermeable gloves (e.g., nitrile).[1] |
| Eye Irritation | Can cause serious eye irritation or damage. | Chemical safety goggles or a face shield.[2][3] |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory system. | Work in a well-ventilated area or chemical fume hood.[1][2] A NIOSH-approved respirator may be required for large quantities or spills.[1] |
| General Handling | Protection against incidental contact. | Laboratory coat.[6] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not a single action but a systematic process. The goal is to safely collect, segregate, and store the waste until it can be transferred to a licensed professional waste disposal service.[1][2]
Step 1: Waste Segregation and Collection
The moment you deem the chemical as "waste," it must be managed according to hazardous waste protocols.[5][7]
-
Designate a Waste Container: Use a dedicated, clearly labeled container for this compound waste. The best container is often the original product container.[5] If unavailable, use a new container made of compatible material (e.g., HDPE plastic or glass) that is in good condition with a secure, tightly-fitting lid.[5][8]
-
Avoid Mixing Wastes: Do not mix this waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents or bases.[9][10] Mixing wastes can lead to dangerous chemical reactions and complicates the disposal process.
-
Collect All Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or spill cleanup materials, must also be placed in the designated hazardous waste container.[5][7]
Step 2: Proper Labeling
Accurate labeling is a critical safety and compliance step. As soon as the first waste is added, the container must be labeled.[5]
-
Use an Official Hazardous Waste Tag: Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste tags.
-
Complete All Fields: Fill out the tag completely, including:
-
The full chemical name: "this compound". Avoid abbreviations or formulas.
-
The specific contents and their approximate concentrations.
-
All associated hazard warnings (e.g., "Irritant").
-
Your name, laboratory, and contact information.
-
The date the container was first used for waste accumulation.[5]
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designated SAAs are the proper locations for storing hazardous waste at or near the point of generation.[11]
-
Location: The SAA must be in the same room or laboratory where the waste is generated.[11]
-
Containment: Store the waste container within secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.[9]
-
Security: Keep the container lid securely closed at all times, except when adding waste.[5][11] This prevents the release of vapors and protects against spills.
-
Accumulation Limits: Be aware of regulatory limits. Federal regulations allow for the accumulation of up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, it must be removed within three days.[9][11]
Step 4: Arranging for Disposal
Laboratory personnel should never transport hazardous waste themselves or attempt to dispose of it independently.[5]
-
Contact EHS: Once the container is full or you no longer need to accumulate this waste stream, submit a chemical waste collection request to your institution's EHS office.[5]
-
Professional Disposal: The EHS department will arrange for collection by a licensed professional waste disposal company. The standard and recommended disposal method for this type of organic solid is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]
Disposal Decision Workflow
The following diagram outlines the logical steps for managing this compound from generation to disposal.
Caption: Decision workflow for the disposal of this compound.
Spill and Emergency Procedures
In the event of an accidental spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.[1]
-
Wear Appropriate PPE: At a minimum, wear a lab coat, chemical safety goggles, and double nitrile gloves.[1]
-
Clean the Spill: For a small spill of solid material, carefully sweep it up to avoid creating dust.[1] Use an inert absorbent material for any associated solvent.
-
Package the Waste: Place the swept-up material and any contaminated cleaning supplies into a designated hazardous waste container and label it appropriately.[1][7]
-
Decontaminate the Area: Wipe the spill area with soap and water.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]
Waste Minimization: A Proactive Approach
The most effective disposal strategy begins with waste minimization.[11] As researchers, we can contribute significantly by:
-
Ordering Appropriately: Purchase only the quantities of chemicals necessary for your experiments.[11]
-
Maintaining Inventory: Keep an accurate and up-to-date chemical inventory to avoid purchasing duplicates.[11]
-
Sharing Resources: Share surplus chemicals with other labs within your institution.[11]
By adhering to these detailed procedures, you ensure that the disposal of this compound is handled in a manner that is safe, compliant, and environmentally responsible, reinforcing the culture of safety and excellence within our scientific community.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania.
- MSDS of this compound. Capot Chemical.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Management of Waste.
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
- Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Labor
- Safety D
- SAFETY D
- 2-Methyl-5-propan-2-yl-1H-pyrrole-3-carboxylic acid Safety D
- Chemical Waste Disposal Guidelines. Unknown Source.
- Hazardous Materials Disposal Guide. Nipissing University.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-methyl-1H-pyrrole-3-carboxylic acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in research and drug development. With this innovation comes the profound responsibility of ensuring the safety of the scientists who handle these materials. This guide provides a detailed protocol for the safe handling of 5-methyl-1H-pyrrole-3-carboxylic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in a deep understanding of chemical causality and validated safety practices, aiming to build a culture of safety and trust within the laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
While comprehensive toxicological data for this compound is not fully available, the known information and data from structurally similar compounds indicate several potential hazards.[1][2][3] A thorough risk assessment is the critical first step in developing a robust safety protocol.
Key Potential Hazards:
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2]
-
Skin Irritation: Direct contact with the skin may cause irritation.[3]
-
Serious Eye Irritation: Contact with the eyes can cause serious irritation.[3]
-
Flammability: The compound may be flammable, requiring careful handling and storage away from ignition sources.[1][2]
-
Unknown Toxicological Properties: It is crucial to assume that the compound may have other uninvestigated toxicological properties.[1][2]
Given these potential hazards, a multi-layered PPE approach is essential to minimize exposure and ensure personnel safety.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound. The selection of specific PPE should be based on a risk assessment of the specific procedure being performed.
| Protection Type | Required PPE | Enhanced Precautions (High-Risk Scenarios) |
| Eye and Face | Chemical safety goggles with side shields | Full-face shield in addition to safety goggles |
| Hand | Chemical-resistant gloves (Nitrile or Butyl Rubber) | Double gloving |
| Body | Laboratory coat | Chemical-resistant apron or suit |
| Respiratory | N95 or P95 particulate respirator | Full-face respirator with acid gas cartridges |
Eye and Face Protection: The First Line of Defense
Acids and fine chemical powders pose a significant threat to the eyes.[4]
-
Standard Operations: At a minimum, chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses are not sufficient as they do not protect from splashes or airborne particulates from all angles.[4][5]
-
High-Risk Scenarios: For procedures involving larger quantities, heating, or a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[4] This provides a secondary layer of protection for the entire face.
Skin Protection: Preventing Dermal Exposure
-
Hand Protection: The choice of glove material is critical for chemical resistance.
-
Recommended Materials: Nitrile or butyl rubber gloves are recommended for handling carboxylic acids.[4][6] Nitrile gloves offer good resistance to a range of chemicals and provide excellent dexterity. Butyl rubber gloves provide superior protection against a broader spectrum of chemicals, including many strong acids.[4]
-
Glove Inspection and Technique: Always inspect gloves for any signs of degradation or perforation before use.[1][7] Employ the proper glove removal technique to avoid contaminating your skin.[1][7] After use, dispose of contaminated gloves in accordance with institutional waste disposal protocols.[1][7]
-
-
Body Protection:
-
Standard Operations: A standard, clean, and buttoned laboratory coat should be worn at all times.
-
Enhanced Precautions: For tasks with a higher risk of splashes or spills, a chemical-resistant apron or a full chemical-resistant suit may be necessary.
-
Respiratory Protection: Safeguarding Against Inhalation Hazards
The primary inhalation risk associated with this compound is the inhalation of airborne dust particles.
-
Standard Operations in a Ventilated Area: For handling small quantities in a well-ventilated area or a chemical fume hood, an N95 or P95 particulate respirator may be sufficient to protect against nuisance dust.[1][7]
-
Higher Risk Scenarios: In situations where dust generation is significant, ventilation is inadequate, or for emergency response, a higher level of respiratory protection is required. This may include a full-face respirator equipped with acid gas cartridges.[4] A proper fit test is essential to ensure the effectiveness of any tight-fitting respirator.[4]
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount for minimizing exposure and preventing accidents.
Caption: Safe Handling Workflow for this compound.
Experimental Protocol: Step-by-Step Handling
-
Preparation:
-
Conduct a thorough risk assessment for the specific experiment.
-
Select the appropriate PPE as outlined in the table above.
-
Inspect all PPE for integrity.
-
Don the required PPE in the correct order (e.g., lab coat, then respirator, then eye protection, then gloves).
-
-
Handling:
-
Storage:
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and correct action is crucial.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.
-
Spill Response:
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container.[1][2]
-
Contaminated Materials: Dispose of contaminated PPE and other materials (e.g., weighing paper, pipette tips) as hazardous waste.[1][2]
-
Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service.[1][2] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended method of disposal.[1][2]
By adhering to these comprehensive guidelines, researchers, scientists, and drug development professionals can confidently and safely handle this compound, fostering a laboratory environment where both scientific advancement and personal safety are held in the highest regard.
References
- MSDS of this compound. Capot Chemical. URL
- The MSDS HyperGlossary: Carboxylic Acid.
- MSDS of this compound. URL
- What PPE Should You Wear When Handling Acid 2024? - LeelineWork. URL
- SAFETY D
- Safety equipment, PPE, for handling acids - Quicktest. URL
- SAFETY D
- Pyrrole-3-carboxylic acid - SAFETY D
- SAFETY D
- SAFETY D
- Safety D
- SAFETY D
- Methyl 5-Methyl-1H-pyrrole-3-carboxyl
- This compound - Echemi. URL
- 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem. URL
- 1-methyl-1H-pyrrole-3-carboxylic acid | C6H7NO2 | CID 10154054 - PubChem. URL
- 40611-76-5 Cas No. | this compound methyl ester - Apollo Scientific. URL
- Methyl 5-methyl-1H-pyrrole-3-carboxyl
- 2703-17-5|Methyl 1H-pyrrole-3-carboxyl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




